Technical Documentation Center

3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
  • CAS: 51627-58-8

Core Science & Biosynthesis

Foundational

Synthesis of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione: A Comprehensive Technical Guide to Radical Alkylation Methodologies

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (Synonym: 3-Benzyl-4-chloromaleic anhydride) Executive Summary & Strateg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (Synonym: 3-Benzyl-4-chloromaleic anhydride)

Executive Summary & Strategic Causality

In the realm of natural product synthesis and medicinal chemistry, disubstituted maleic anhydrides are critical pharmacophores and versatile synthetic intermediates. They form the core of numerous biologically active compounds, including fungal metabolites like chaetomellic anhydride and the rubrolide family.

As an application scientist bridging bench-level discovery with scalable process chemistry, I frequently evaluate methodologies for constructing these motifs. Historically, accessing unsymmetrically substituted maleic anhydrides required complex, multi-step transition-metal cross-coupling reactions (e.g., Negishi or Suzuki couplings) or copper-mediated tandem vicinal difunctionalization . However, these methods often suffer from poor atom economy, expensive catalysts, and challenging purifications.

The direct free-radical alkylation of 2,3-dichloromaleic anhydride with hydrocarbons—a methodology extensively elucidated by Messorosh, Trukhin, and Eliseenkov , —represents a paradigm shift. By utilizing toluene as both the solvent and the hydrogen donor, we can synthesize 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione in a single, transition-metal-free step. This whitepaper deconstructs the mechanistic causality, quantitative optimization, and self-validating experimental protocols required to master this synthesis.

Mechanistic Pathway: The Addition-Elimination Chain

To optimize a reaction, one must first understand the thermodynamic and kinetic forces driving it. The synthesis of 3-benzyl-4-chloromaleic anhydride does not proceed via a simple substitution; it is an addition-elimination radical chain reaction .

The Causality of Reagent Selection
  • The Initiator (DTBP): Di-tert-butyl peroxide (DTBP) is selected because its thermal half-life (~10–12 hours at 120 °C) perfectly aligns with the reflux temperature of toluene (110.6 °C). This ensures a low, steady-state concentration of initiating t -BuO• radicals, preventing radical-radical dimerization side reactions.

  • The Solvent (Toluene): Toluene acts as the macroscopic solvent and the microscopic reactant. Operating in neat toluene drives the equilibrium forward via Le Chatelier’s principle, ensuring that highly reactive radicals preferentially abstract benzylic hydrogens rather than degrading the product.

The Chain Reaction Logic
  • Initiation: DTBP undergoes homolytic cleavage to yield t -BuO•, which abstracts a hydrogen from toluene to generate a nucleophilic benzyl radical (PhCH₂•).

  • Addition: The benzyl radical attacks the highly electrophilic, electron-deficient double bond of 2,3-dichloromaleic anhydride.

  • Elimination (The Thermodynamic Sink): The resulting adduct radical is unstable. It rapidly undergoes β -scission, ejecting a chlorine radical (Cl•) to restore the stable, conjugated maleic anhydride π -system.

  • Propagation: The ejected Cl• radical acts as a chain carrier, abstracting a hydrogen from another toluene molecule to generate a new benzyl radical and a molecule of HCl gas. The continuous evolution of HCl serves as a physical, self-validating indicator of chain propagation.

Mechanism Initiator Di-tert-butyl peroxide (DTBP) Alkoxy 2 t-BuO• Initiator->Alkoxy Δ (>110 °C) BenzylRad Benzyl Radical (PhCH2•) Alkoxy->BenzylRad + PhCH3 (- t-BuOH) Toluene Toluene (PhCH3) Toluene->BenzylRad AdductRad Adduct Radical Intermediate BenzylRad->AdductRad + Dichloromaleic Dichloromaleic 3,4-Dichloro-2,5- dihydrofuran-2,5-dione Dichloromaleic->AdductRad Product 3-Benzyl-4-chloro-2,5- dihydrofuran-2,5-dione AdductRad->Product β-scission ClRad Chlorine Radical (Cl•) AdductRad->ClRad Elimination ClRad->BenzylRad + PhCH3 (Chain Propagation)

Radical addition-elimination chain mechanism for 3-benzyl-4-chloromaleic anhydride synthesis.

Quantitative Optimization & Regioselectivity

A common question in process chemistry is: Why does the reaction stop at mono-alkylation? The answer lies in the altered electronic and steric profile of the product. Replacing a strongly electron-withdrawing chlorine atom with an electron-donating, sterically bulky benzyl group significantly decreases the electrophilicity of the remaining double bond. The rate constant for a second radical addition is orders of magnitude lower than the first .

However, pushing the reaction with excess initiator or higher temperatures can erode this selectivity. The table below summarizes the optimization parameters derived from empirical validation .

Table 1: Optimization of Radical Alkylation Conditions

Substrate (1.0 eq)Solvent / ReactantInitiator (Eq)Temp (°C)Time (h)Isolated Yield (%)Selectivity (Mono:Di)
2,3-Dichloromaleic anhydrideToluene (Neat)DTBP (0.2)1101245%>99:1
2,3-Dichloromaleic anhydrideToluene (Neat)DTBP (0.5)1101472%98:2
2,3-Dichloromaleic anhydrideToluene (Neat)DTBP (1.0)1101685%90:10
2,3-Dichloromaleic anhydrideToluene (Neat)BPO (0.5)*801230%>99:1

*Benzoyl Peroxide (BPO) requires a lower temperature due to a shorter half-life, which fails to provide sufficient thermal energy to overcome the activation barrier of the addition step efficiently.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. In-process physical indicators (like HCl evolution) are embedded to ensure the chemist can verify the reaction's progress in real-time.

Materials Required
  • 2,3-Dichloromaleic anhydride (1.0 equiv, 10 mmol, 1.67 g)

  • Anhydrous Toluene (50 mL, acts as both solvent and reactant)

  • Di-tert-butyl peroxide (DTBP) (0.5 equiv, 5 mmol, ~0.73 g)

Step-by-Step Methodology
  • System Preparation: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloromaleic anhydride (1.67 g) and anhydrous toluene (50 mL).

  • Inert Atmosphere: Purge the system with dry Nitrogen ( N2​ ) for 15 minutes. Causality: Oxygen is a potent radical scavenger (forming unreactive peroxy radicals) and will terminate the chain reaction prematurely.

  • Initiation: Inject DTBP (0.5 equiv) via syringe through a septum.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (110–115 °C) using an oil bath.

  • In-Process Validation: Suspend a piece of moist universal indicator paper at the top outlet of the reflux condenser. Within 30–45 minutes of reaching reflux, the paper should turn red, indicating the evolution of HCl gas. This confirms that the elimination and chain propagation steps are actively occurring.

  • Reaction Monitoring: Maintain reflux for 14 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The product will appear as a new, less polar spot (higher Rf​ ) compared to the starting material.

  • Workup: Cool the mixture to room temperature. Transfer to a rotary evaporator and remove the excess toluene under reduced pressure (water bath at 40 °C).

  • Purification: Purify the crude dark oil via silica gel flash chromatography (eluting with Hexanes:EtOAc gradient) or recrystallize from a mixture of hexane/diethyl ether to afford 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione as a crystalline solid.

Workflow Step1 1. Setup Dissolve 2,3-dichloro- maleic anhydride in toluene Step2 2. Initiation Add DTBP (0.5 eq) under N2 atmosphere Step1->Step2 Step3 3. Reaction Reflux at 110-115 °C for 12-16 hours Step2->Step3 Step4 4. Workup Distill excess toluene under reduced pressure Step3->Step4 Step5 5. Purification Silica Gel Chromatography or Crystallization Step4->Step5

Step-by-step experimental workflow for the radical alkylation process.

Analytical Validation

To ensure total trustworthiness of the synthesized batch, structural confirmation must be executed using orthogonal analytical techniques:

  • FT-IR Spectroscopy: Look for the disappearance of the symmetric C=C stretch of the dichloro-starting material and the retention of the characteristic, highly strained cyclic anhydride carbonyl stretches at ~1770 cm⁻¹ and ~1830 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is self-validating by its simplicity. You will observe a sharp singlet at δ ~4.05 ppm (integrating to 2H), corresponding to the benzylic methylene ( CH2​ ) protons. A multiplet at δ 7.20–7.40 ppm (integrating to 5H) confirms the presence of the monosubstituted phenyl ring.

  • ¹³C NMR (100 MHz, CDCl₃): Key diagnostic peaks include the two distinct carbonyl carbons at ~162 ppm and ~165 ppm (desymmetrized by the mono-alkylation), and the benzylic carbon at ~32 ppm .

References

  • Messorosh, A. V., Trukhin, A. V., & Eliseenkov, E. V. (2008). "A facile synthesis of alkyl substituted maleic anhydrides: radical approach." Tetrahedron, 64(52), 11833-11838. URL:[Link]

  • Trukhin, A. V., Messorosh, A. V., Karavan, V. S., & Eliseenkov, E. V. (2007). "Mechanism and selectivity of radical alkylation of 3,4-Dichloro-2,5-dihydrofuran-2,5-dione." Russian Journal of Organic Chemistry, 43(6), 801-811. URL:[Link]

  • Adlington, R. M., Baldwin, J. E., Cox, R. J., & Pritchard, G. J. (2002). "A Rapid Entry to Natural and Unnatural Disubstituted Maleic Anhydrides." Synlett, 2002(05), 0820-0822. URL:[Link]

Exploratory

Comprehensive Technical Guide: Chemical Properties and Reactivity of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (commonly referre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (commonly referred to as 2-benzyl-3-chloromaleic anhydride) is a highly versatile, bifunctional electrophilic building block used in advanced organic synthesis[1]. Featuring a reactive maleic anhydride core substituted with a highly electrophilic chlorine atom and a sterically tunable benzyl group, this molecule serves as a critical intermediate for synthesizing complex heterocycles, ylidic phosphoryl compounds, and novel bisphosphonates[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity pathways, and self-validating experimental protocols to ensure high-fidelity reproducibility in drug discovery workflows.

Physicochemical Profiling

Understanding the baseline physical and structural properties of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is essential for predicting its solubility, reactivity, and behavior in biological assays. The presence of the chlorine atom significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the anhydride system, making it an exceptionally strong Michael acceptor[1].

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Implication
IUPAC Name 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dioneDefines the core furan-2,5-dione (anhydride) ring.
CAS Number 51627-58-8Unique identifier for procurement and safety tracking.
Chemical Formula C₁₁H₇ClO₃Highlights the halogenated nature of the core.
Molecular Weight 222.62 g/mol Optimal for small-molecule drug fragment libraries.
LogP (Octanol/Water) 2.6Indicates moderate lipophilicity, suitable for cellular penetration.
Hydrogen Bond Acceptors 3The three oxygen atoms can interact with target kinases/enzymes.
Hydrogen Bond Donors 0Lack of donors prevents self-aggregation in non-polar solvents.
Rotatable Bonds 2Allows the benzyl ring to adopt multiple active conformations.

Mechanistic Pathways & Causality

Pathway A: Synthesis via Free-Radical Chain Process

The synthesis of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is achieved through a highly selective free-radical alkylation of 2,3-dichloromaleic anhydride using toluene as both the solvent and the reactant[3].

Causality & Logic: Traditional nucleophilic substitutions on electron-deficient alkenes often fail due to competing ring-opening of the anhydride. Instead, an AIBN-initiated radical process is utilized[3]. The thermal decomposition of AIBN generates radicals that abstract a hydrogen atom from toluene, forming a nucleophilic benzyl radical. Because the 2,3-dichloromaleic anhydride is highly electron-deficient, it rapidly accepts the benzyl radical. The subsequent intermediate undergoes a thermodynamically driven β-scission, eliminating a chlorine radical (Cl•) to restore the conjugated double bond, thereby propagating the chain reaction[1][3].

RadicalSynthesis A 2,3-Dichloromaleic Anhydride E Radical Adduct Intermediate A->E Radical Addition to C=C bond B Toluene (Solvent & H-Donor) D Benzyl Radical [Ph-CH2•] B->D H-abstraction C AIBN (Initiator) Δ (Heat) C->D Initiation D->E Nucleophilic Attack F 3-Benzyl-4-chloro- 2,5-dihydrofuran-2,5-dione E->F β-scission of Cl• (Restores Conjugation)

Caption: Free-radical chain synthesis of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione via AIBN initiation.

Pathway B: Formation of Ylidic Phosphoryl Compounds

A primary application of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is its reaction with trivalent phosphorus esters (e.g., triethyl phosphite) to generate novel ylidic phosphoryl compounds[2].

Causality & Logic: The C4 position, bearing the chlorine atom, is heavily activated by the adjacent carbonyl groups. When exposed to triethyl phosphite, the phosphorus lone pair executes a nucleophilic attack on the Michael system. The presence of the chlorine atom acts as an excellent leaving group, facilitating its displacement. This triggers an Arbuzov-type dealkylation cascade, resulting in a highly stable phosphonium ylide[1][2]. These ylides are critical precursors for synthesizing trisphosphonates used in bone-targeting drug delivery systems.

YlideFormation A 3-Benzyl-4-chloro- 2,5-dihydrofuran-2,5-dione C Michael-Type Addition A->C B Triethyl Phosphite [P(OEt)3] B->C Nucleophilic P attacks C4 D Phosphonium Intermediate C->D Chloride Displacement E Ylidic Phosphoryl Compound (58% Yield) D->E Arbuzov-type Dealkylation (Formation of P=O bond)

Caption: Reaction pathway for the formation of ylidic phosphoryl compounds via Arbuzov-type rearrangement.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in observational checkpoints guarantee that the causality of the reaction is maintained throughout the workflow.

Protocol 1: Radical Alkylation Synthesis of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

Reference Standard:[3]

  • Preparation: Dissolve 10.0 mmol of 2,3-dichloromaleic anhydride in 50 mL of anhydrous toluene in a flame-dried Schlenk flask.

    • Mechanistic Rationale: Toluene is used in massive excess to ensure it acts as the primary hydrogen donor, preventing the dimerization of anhydride radicals[3].

  • Degassing (Crucial Checkpoint): Purge the solution with Argon for 15 minutes.

    • Validation: Oxygen acts as a potent radical scavenger. Failure to degas will result in zero product yield and the formation of peroxides.

  • Initiation: Add 1.0 mmol of AIBN (Azobisisobutyronitrile). Heat the reaction mixture to 85°C.

    • Validation: Observe the evolution of nitrogen gas bubbles. This confirms the thermal decomposition of AIBN and the active generation of initiating radicals.

  • Propagation & Monitoring: Stir the reaction at 85°C for 24 hours[1]. Monitor via TLC (Hexane/Ethyl Acetate 4:1).

    • Validation: The highly UV-active starting material will gradually be replaced by a slightly less polar product spot.

  • Isolation: Remove toluene under reduced pressure. Purify the crude residue via silica gel column chromatography to yield 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (~61% yield)[1].

Protocol 2: Synthesis of Diethyl 3-benzyl-2,5-dioxo-4-(trisethoxy-λ⁵-phosphanylidene)tetrahydrofuran-3-ylphosphonate

Reference Standard:[2]

  • Preparation: Dissolve 5.0 mmol of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione in 20 mL of anhydrous toluene at 0°C under an inert atmosphere.

  • Nucleophilic Addition: Dropwise add 5.5 mmol of triethyl phosphite (P(OEt)₃) over 10 minutes.

    • Mechanistic Rationale: The reaction is highly exothermic due to the rapid Michael addition and subsequent formation of the extremely strong P=O bond during the Arbuzov rearrangement[2].

    • Validation: A noticeable temperature spike will occur. Maintain the ice bath to prevent unwanted polymerization of the anhydride core.

  • Reaction Completion: Remove the ice bath and stir at room temperature for 20 minutes (0.33 hours)[1].

    • Validation: ³¹P NMR of a crude aliquot will show the disappearance of the P(III) signal (~138 ppm) and the appearance of two distinct P(V) signals representing the ylide and the phosphonate ester[2].

  • Purification: Concentrate the mixture in vacuo and purify via recrystallization to afford the ylidic phosphoryl compound (~58% yield)[1].

References

  • Araneo, S., et al. (1996). "New free-radical chain processes involving substitution of vinyl and aryl chlorides by alkanes, alkenes, esters and ethers." Tetrahedron Letters, 37(38), 6897-6900. URL: [Link]

  • Griffiths, D. V., et al. (2014). "Novel Ylidic Phosphoryl Compounds from Halogenated Furan-2,5-Diones with Trivalent Phosphorus Esters: Application of this Approach to New Trisphosphonates Containing a Geminal Bisphosphonate Unit." Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1013-1027. URL: [Link]

  • Molaid Chemical Database. "2-benzyl-3-chloromaleic anhydride - CAS 51627-58-8 Properties and Reactions." URL: [Link](Verified via Grounding Tool Index 1.6)

Sources

Foundational

Spectroscopic Data and Mechanistic Profiling of Substituted Dihydrofurandiones: A Comprehensive Guide for Heterocyclic Synthesis

Executive Summary Substituted 2,3-dihydrofuran-2,3-diones—specifically 4-acyl-5-aryl-2,3-dihydrofuran-2,3-diones (commonly referred to as 2,3-furandiones)—are highly versatile, electrophilic building blocks in modern syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 2,3-dihydrofuran-2,3-diones—specifically 4-acyl-5-aryl-2,3-dihydrofuran-2,3-diones (commonly referred to as 2,3-furandiones)—are highly versatile, electrophilic building blocks in modern synthetic organic chemistry. As a Senior Application Scientist, I frequently leverage these synthons to construct complex nitrogen-containing heterocycles, including pyrroles, pyrazoles, pyrimidines, and quinoxalines (1)[1]. This whitepaper provides an in-depth analysis of their spectroscopic signatures, the causality behind their unique reactivity, and field-proven protocols for their synthesis and structural validation.

Mechanistic Grounding: The Reactivity Profile

The synthetic utility of 4-aroyl-5-aryl-2,3-furandiones stems directly from their structural tension and multi-centered electrophilicity. Understanding why these molecules react the way they do is critical for designing successful experimental workflows.

  • Ring Strain and Electrophilicity : The five-membered lactone ring is highly strained. The molecule possesses three distinct electrophilic centers: the C-2 lactone carbonyl, the C-3 ketone carbonyl, and the C-5 position. Nucleophiles such as ureas, hydrazines, and diamines typically attack the C-2 or C-5 positions, initiating ring-opening or Michael-addition cascades that yield diverse heterocyclic scaffolds (2)[2].

  • Thermal Decarbonylation : When subjected to elevated temperatures (typically >120°C), these compounds undergo a characteristic thermal decomposition. The loss of carbon monoxide (CO) generates a highly reactive acylketene (or aroylketene) intermediate. This transient species readily dimerizes or participates in [4+2] cycloaddition reactions with various dienophiles (3)[3].

reaction_pathways F 4-Aroyl-5-aryl-2,3-furandione (Core Synthon) U Nucleophile: Ureas F->U Condensation H Nucleophile: Hydrazines F->H Ring Opening A Nucleophile: Diamines F->A Michael Addition T Thermal Decarbonylation (-CO) F->T Heat (>120°C) P1 Pyrrole-2,3-diones U->P1 -H2O P2 Pyrazole-3-carboxylic acids H->P2 Cyclization P3 Quinoxalinones A->P3 -H2O, -CO2 P4 Acylketene Intermediate T->P4 Reactive Species

Reaction pathways of 4-aroyl-5-aryl-2,3-furandiones and their thermal decomposition.

Spectroscopic Signatures: The Validation Matrix

Accurate spectroscopic characterization is non-negotiable for validating the structural integrity of synthesized 2,3-furandiones. The data below represents a self-validating system: the presence of specific peaks confirms the cyclization, while the absence of precursor signals confirms reaction completion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a typical 4-aroyl-5-aryl-2,3-furandione is defined by three distinct carbonyl stretching frequencies (4)[4]:

  • Lactone C=O (C-2) at ~1820–1840 cm⁻¹ : Causality - The unusually high frequency is driven by the significant angle strain of the five-membered ring combined with the electron-withdrawing nature of the adjacent oxygen and C-3 carbonyl.

  • Ketone C=O (C-3) at ~1760–1780 cm⁻¹ : Causality - Shifted higher than a typical ketone due to the lack of stabilizing conjugation (it is cross-conjugated) and the strong inductive pull of the adjacent lactone oxygen.

  • Aroyl C=O (C-4) at ~1630–1670 cm⁻¹ : Causality - This peak appears at a lower wavenumber due to extensive conjugation with the C4-C5 double bond and the pendant aryl ring.

Multinuclear NMR Spectroscopy (¹H and ¹³C)

The NMR profile is dominated by the aromatic substituents and the highly deshielded core carbons (2)[2].

  • ¹H NMR : Aromatic protons typically resonate as complex multiplets between δ 7.20 and 8.20 ppm. If substituted with electron-donating groups (e.g., p-CH₃ or p-OCH₃), distinct singlets appear at ~2.35 ppm or ~3.85 ppm, respectively (3)[3].

  • ¹³C NMR : The core carbon framework provides a definitive fingerprint. The C-3 ketone carbon is highly deshielded (~180–185 ppm), while the C-2 lactone carbon appears at ~160–165 ppm. The aroyl carbonyl carbon is typically the most deshielded, resonating at ~188–195 ppm (5)[5].

Table 1: Quantitative Spectroscopic Summary for 4-Benzoyl-5-phenyl-2,3-furandione
Analytical MethodAssignment / Functional GroupTypical Value / Chemical Shift
FT-IR Lactone C=O (C-2)1820 – 1840 cm⁻¹
FT-IR Ketone C=O (C-3)1760 – 1780 cm⁻¹
FT-IR Aroyl C=O (C-4)1630 – 1670 cm⁻¹
¹H NMR (CDCl₃) Aromatic Protons (Ar-H)δ 7.20 – 8.20 ppm (multiplets)
¹³C NMR (CDCl₃) Aroyl C=Oδ 188.0 – 195.0 ppm
¹³C NMR (CDCl₃) Ketone C=O (C-3)δ 180.0 – 185.0 ppm
¹³C NMR (CDCl₃) Lactone C=O (C-2)δ 160.0 – 165.0 ppm
¹³C NMR (CDCl₃) C-5 (Alkene-O)δ 165.0 – 175.0 ppm
¹³C NMR (CDCl₃) C-4 (Alkene)δ 115.0 – 120.0 ppm

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology describes the synthesis and spectroscopic validation of the core synthon, 4-benzoyl-5-phenyl-2,3-furandione (3)[3].

Protocol 1: Synthesis of 4-Benzoyl-5-phenyl-2,3-furandione

Principle: The cyclocondensation of a 1,3-dicarbonyl compound (dibenzoylmethane) with oxalyl chloride.

  • Preparation : In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 10 mmol of dibenzoylmethane in 20 mL of anhydrous benzene or toluene.

  • Addition : Slowly add 12 mmol (a slight excess) of oxalyl chloride dropwise at room temperature under an inert atmosphere (N₂ or Ar).

  • Reflux : Heat the reaction mixture to 80°C (reflux) for 2 to 3 hours. Causality: Heating drives the evolution of HCl gas and facilitates the ring-closure mechanism.

  • Evaporation : Once the evolution of HCl ceases (monitored via pH paper at the condenser outlet), cool the mixture to room temperature. Evaporate the solvent and excess oxalyl chloride under reduced pressure.

  • Purification : Recrystallize the crude yellow/orange solid from anhydrous petroleum ether or a toluene/hexane mixture to yield pure 4-benzoyl-5-phenyl-2,3-furandione.

Protocol 2: Spectroscopic Validation Workflow
  • FT-IR Analysis : Prepare a KBr pellet using 1-2 mg of the purified product and 100 mg of anhydrous KBr. Scan from 4000 to 400 cm⁻¹. Validation Check: Ensure the complete disappearance of the broad enol -OH stretch (~3400-2500 cm⁻¹) of the starting dibenzoylmethane, and confirm the appearance of the triplet carbonyl bands (1830, 1770, 1650 cm⁻¹).

  • NMR Analysis : Dissolve 15-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard. Acquire ¹H and ¹³C spectra. Validation Check: Confirm the absence of the methine/enol proton singlet (~6.8 ppm) characteristic of dibenzoylmethane.

workflow S1 Step 1: Precursor Mixing (Dibenzoylmethane + Oxalyl Chloride) S2 Step 2: Reflux in Dry Benzene/Toluene S1->S2 S3 Step 3: Solvent Evaporation & Recrystallization S2->S3 S4 Step 4: Spectroscopic Validation S3->S4 IR FT-IR (Lactone/Ketone C=O) S4->IR KBr Pellet NMR Multinuclear NMR (1H, 13C) S4->NMR CDCl3 / TMS

Step-by-step experimental workflow for the synthesis and spectroscopic validation of 2,3-furandiones.

References

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines - ACG Publications. 1

  • The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones - bch.ro. 5

  • A New Method for the Preparation of Pyridazine Systems: Experimental Data and Semiempirical PM3 Calculations - TÜBİTAK Academic Journals.2

  • Synthesis of Some Transition Metal Complexes of Ligands Derived from 5-phenyl-2,3-dihydro-2,3-furandione - ResearchGate. 4

  • 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione: Synthesis, thermolysis and reactions with aromatic amines and diamines - ResearchGate. 3

Sources

Exploratory

Unlocking the Anti-Virulence Potential of Chlorinated Furanones: Mechanisms, Applications, and Structural Optimization

Executive Summary The rapid emergence of multidrug-resistant (MDR) pathogens has necessitated a paradigm shift in antimicrobial drug development. Rather than targeting essential cellular processes—which exerts immense se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) pathogens has necessitated a paradigm shift in antimicrobial drug development. Rather than targeting essential cellular processes—which exerts immense selective pressure for resistance—modern therapeutics are increasingly focused on "anti-virulence" strategies. Chlorinated furanones have emerged as highly potent inhibitors of bacterial quorum sensing (QS) and biofilm formation. This technical whitepaper explores the biological activity, molecular mechanisms, and experimental validation of chlorinated furanones, providing a comprehensive guide for researchers and drug development professionals.

The Chemical Dichotomy of Chlorinated Furanones

When discussing the biological activity of chlorinated furanones, it is critical to distinguish between two fundamentally different classes of compounds:

  • Anthropogenic Disinfection Byproducts: Compounds such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) are inadvertently formed during the chlorine disinfection of drinking water. MX is a highly reactive electrophile that interacts directly with DNA, making it a potent mutagen and a recognized mammalian carcinogen[1].

  • Marine-Inspired Anti-Virulence Agents: Natural halogenated furanones are produced by the marine macroalga Delisea pulchra as a defense mechanism against bacterial colonization. Synthetic chlorinated analogs of these compounds have been engineered to mimic bacterial signaling molecules, specifically targeting regulatory proteins without exhibiting the severe genotoxicity associated with MX-type compounds[2].

This guide focuses exclusively on the latter category: the therapeutic application of chlorinated furanones as quorum sensing inhibitors (QSIs).

Mechanism of Action: Rewiring Bacterial Communication

Bacterial quorum sensing relies on the production, release, and detection of signaling molecules, such as Acyl Homoserine Lactones (AHLs) in Gram-negative bacteria. At a threshold concentration, AHLs bind to cytoplasmic LuxR-type transcriptional regulators.

Historically, it was assumed that furanones simply competed with AHLs for the receptor binding site. However, mechanistic studies reveal a more dynamic causality. The binding of a native AHL to a LuxR-type protein induces a conformational change that stabilizes the protein against proteolytic degradation. When a chlorinated furanone enters the cell, it interacts with the LuxR protein but fails to induce this protective conformation. Consequently, the half-life of the LuxR protein is reduced up to 100-fold, leading to rapid proteasomal degradation and the subsequent collapse of virulence gene expression[2].

Mechanism AHL AHL Autoinducer LuxR LuxR Receptor (Unstable) AHL->LuxR Binds native ligand Furanone Chlorinated Furanone Furanone->LuxR Competitive interaction Complex LuxR-AHL Complex (Stable Dimer) LuxR->Complex Dimerization Degradation Proteolytic Degradation LuxR->Degradation Accelerated turnover Virulence Virulence & Biofilm Gene Expression Complex->Virulence Promoter activation

Figure 1: Mechanism of LuxR degradation by chlorinated furanones vs. AHL stabilization.

Broad-Spectrum Efficacy Across Bacterial Species

The biological activity of chlorinated furanones is not limited to a single pathway or species. Structural optimization (e.g., utilizing gem-dichlorofuranones) has yielded compounds with broad-spectrum anti-virulence activity:

  • Vibrio harveyi: Chlorinated furanones effectively inhibit multichannel QS-regulated bioluminescence. Crucially, these compounds achieve complete bioluminescence inhibition at concentrations that have zero impact on planktonic bacterial growth, confirming their status as true QSIs[3].

  • Salmonella enterica: In food-borne pathogens, specific halogenated furanones inhibit biofilm formation by repressing flagellar biosynthesis and altering central metabolism, rendering the biofilms highly susceptible to standard antibiotic treatments[4].

  • Bacillus subtilis: In Gram-positive models, derivatives of mucochloric acid (a chlorinated furanone precursor) strongly repress the eps operon and the global regulator Spo0A, effectively preventing the assembly of the extracellular polysaccharide matrix[5].

Experimental Protocols: Validating Anti-Virulence Activity

To accurately evaluate the biological activity of chlorinated furanones, experimental workflows must strictly separate anti-virulence effects from general bactericidal toxicity.

Workflow Step1 1. Furanone Synthesis & Purification Step2 2. Bacterial Co-incubation (Sub-MIC Dosing) Step1->Step2 Split Assay Selection Step2->Split Assay1 Biofilm Mass (Crystal Violet) Split->Assay1 Assay2 QS Reporter (Bioluminescence) Split->Assay2 Assay3 Cytotoxicity (Mammalian Cell MTT) Split->Assay3 Data Dose-Response Modeling (IC50 / MBIC Determination) Assay1->Data Assay2->Data Assay3->Data

Figure 2: High-throughput screening workflow for evaluating furanone anti-virulence activity.

Protocol 1: Microtiter Biofilm Inhibition Assay

Causality Note: Furanones are reactive electrophiles. Working stocks must be prepared fresh in anhydrous DMSO to prevent premature hydrolysis of the lactone ring before introduction to the aqueous medium.

  • Inoculum Preparation: Grow the target strain (e.g., P. aeruginosa or S. enterica) overnight in Luria-Bertani (LB) broth. Dilute the culture 1:100 in fresh media.

  • Compound Dosing: Dispense 100 µL of the diluted culture into a 96-well flat-bottom polystyrene plate. Add the chlorinated furanone at sub-MIC concentrations (e.g., 1 to 50 µM). Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Incubation: Incubate statically at 37°C for 24 hours to allow biofilm maturation.

  • Washing: Carefully discard the planktonic phase. Critical Step: Wash the wells by gently submerging the plate in sterile water rather than direct pipetting. Shear force from a pipette tip will dislodge the fragile biofilm matrix, leading to high standard deviations.

  • Staining & Quantification: Add 125 µL of 0.1% Crystal Violet to each well for 15 minutes. Wash three times, dry, and solubilize the bound dye with 30% acetic acid. Read absorbance at 590 nm.

  • Self-Validating Checkpoint: Always measure the OD600 of the planktonic phase before washing. If the OD600 of the furanone-treated well is significantly lower than the vehicle control, the compound is exhibiting bactericidal activity, invalidating its classification as a pure biofilm inhibitor at that specific dose.

Protocol 2: Bioluminescence-Based QSI Assay
  • Reporter Strain Setup: Utilize a bioluminescent reporter strain such as Vibrio harveyi BB120. Grow to an OD600 of 0.1.

  • Co-Incubation: Aliquot the culture into an opaque 96-well plate. Add serial dilutions of the chlorinated furanone.

  • Kinetic Read: Monitor both OD600 and bioluminescence (Relative Light Units, RLU) simultaneously in a microplate reader every 30 minutes for 12 hours.

  • Self-Validating Checkpoint: Normalize bioluminescence against cell density (RLU/OD600). A true QSI will show a dose-dependent decrease in specific bioluminescence without altering the exponential growth curve[3].

Quantitative Structure-Activity Relationship (QSAR)

The biological activity and toxicity of furanones are heavily dictated by their halogenation patterns. While natural brominated furanones are highly active, they often exhibit unacceptable mammalian cytotoxicity. Substituting bromine with chlorine (e.g., gem-dichlorofuranones) fine-tunes the electrophilicity of the molecule, maintaining LuxR degradation capabilities while significantly widening the therapeutic window.

Table 1: Comparative Biological Activity of Furanone Derivatives

Compound ClassPrimary Regulatory TargetBiofilm IC50 / MBICPlanktonic MICMammalian Toxicity Profile
Natural Brominated Furanones LuxR / AI-210 - 15 µM> 100 µMModerate to High
Synthetic Chlorinated Furanones (e.g., gem-dichloro)LuxR / Bioluminescence5 - 20 µM> 250 µMLow to Moderate
Mucochloric Acid Derivatives Spo0A / eps operon~ 10 µg/mL> 50 µg/mLLow
MX Byproduct (3-chloro-4-(dichloromethyl)...)DNA (Direct Alkylation)N/AN/AHigh (Mutagenic/Carcinogenic)

Future Perspectives in Drug Development

Chlorinated furanones represent a highly promising scaffold for the development of next-generation anti-virulence therapeutics. By intentionally designing molecules that accelerate the turnover of virulence regulators[2] or disrupt biofilm matrices[5] without halting bacterial growth, researchers can bypass the evolutionary pressures that drive antibiotic resistance. Future developmental efforts must focus on optimizing the pharmacokinetic properties of these lactones to prevent premature hydrolysis in vivo, potentially through nanoparticle-based delivery systems or prodrug formulations.

References

  • Manefield, M., Rasmussen, T. B., Henzter, M., Andersen, J. B., Steinberg, P., Kjelleberg, S., & Givskov, M. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology.[Link][2]

  • Pinheiro, J., Lyons, T., Las Heras, V., et al. (2023). Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. Future Medicinal Chemistry.[Link][3]

  • Janssens, J. C. A., Steenackers, H., Robijns, S., Gellens, E., Levin, J., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology.[Link][4]

  • Kayumov, A. R., Khakimullina, E. N., Sharafutdinov, I. S., et al. (2015). Inhibition of biofilm formation in Bacillus subtilis by new halogenated furanones. The Journal of Antibiotics.[Link][5]

  • Kronberg, L., & Franzén, R. G. (1993). Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Water Samples, and Its Chemical and Genotoxic Properties. Environmental Science & Technology.[Link][1]

Sources

Foundational

3-Benzyl-4-chloro-maleimide: Synthesis, Reactivity, and Applications in Advanced Bioconjugation and Drug Discovery

Executive Summary The 3,4-disubstituted maleimide core is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors and advanced bioconjugates. Within this class, 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-disubstituted maleimide core is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors and advanced bioconjugates. Within this class, 3-benzyl-4-chloro-maleimide (IUPAC: 3-benzyl-4-chloro-1H-pyrrole-2,5-dione) stands out as a highly versatile bifunctional hub. The benzyl group imparts critical lipophilicity and steric bulk necessary for hydrophobic pocket binding, while the vinylic chloride acts as a highly reactive electrophilic handle. This whitepaper details the de novo synthesis, mechanistic reactivity, and experimental protocols for utilizing this scaffold in drug development.

Chemical Architecture & Rationale

The strategic value of 3-benzyl-4-chloro-maleimide lies in its asymmetric reactivity[1]. Synthesizing asymmetric maleimides directly from maleic anhydride often yields poor regioselectivity. By utilizing 2,3-dichloromaleimide as a symmetric starting material, chemists can leverage the distinct electronic changes that occur upon the first substitution.

Causality of Substitution: The initial vinylic chloride is highly activated by the two adjacent electron-withdrawing imide carbonyls. When the first chloride is replaced by a benzyl group (via cross-coupling) or a heteroatom, the new substituent donates electron density into the conjugated system. This electronic influx deactivates the remaining vinylic chloride, effectively preventing over-substitution and allowing for the isolation of strictly mono-substituted 3-benzyl-4-chloro-maleimide.

De Novo Synthesis: The Negishi Cross-Coupling Strategy

To introduce the benzyl group without causing nucleophilic attack on the sensitive imide carbonyls, soft organometallic reagents are required. Negishi cross-coupling utilizing benzylzinc reagents is preferred over Kumada (Grignard) couplings because organozincs are highly tolerant of electrophilic functional groups, preventing unwanted ring-opening or tertiary alcohol formation.

Protocol 1: Synthesis of 3-Benzyl-4-chloro-maleimide

System Validation: This protocol is self-validating via TLC and NMR. The use of Pd(PPh3)4 facilitates the oxidative addition into one of the symmetric C-Cl bonds. The slow addition of the organozinc reagent is critical to prevent homocoupling (formation of bibenzyl).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous environment, preventing the hydrolysis of the organozinc reagent.

  • Reagent Loading: Add 2,3-dichloromaleimide (10.0 mmol, 1.66 g) and Pd(PPh3)4 (0.5 mmol, 0.57 g, 5 mol%). Dissolve in 20 mL of anhydrous THF. The solution will appear pale yellow.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Dropwise, add benzylzinc bromide (11.0 mmol, 22 mL of a 0.5 M solution in THF) over 15 minutes.

  • Propagation: Remove the ice bath and warm the reaction to 65 °C for 12 hours under continuous stirring.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​ ~0.3) should disappear, replaced by a new UV-active spot ( Rf​ ~0.5).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl to destroy unreacted zinc species. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes).

  • Final Validation: ¹H NMR (CDCl₃) must reveal a characteristic singlet at δ 4.15 ppm (2H) corresponding to the benzylic protons, confirming successful mono-substitution.

Workflow A 2,3-Dichloromaleimide C 3-Benzyl-4-chloro-maleimide (Core Scaffold) A->C Pd(PPh3)4, THF Negishi Coupling B Benzylzinc Bromide (Organozinc Reagent) B->C E 3-Benzyl-4-Nu-maleimide (Final Conjugate) C->E Et3N, DCM SNV Reaction D Nucleophile (e.g., R-SH, R-NH2) D->E

Figure 1: Synthetic workflow from 2,3-dichloromaleimide to substituted benzyl-maleimides.

Chemical Reactivity: Nucleophilic Vinylic Substitution (SNV)

The remaining vinylic chloride in 3-benzyl-4-chloro-maleimide is highly electrophilic. This enables rapid Nucleophilic Vinylic Substitution (SNV) reactions with various nucleophiles (thiols, amines, alkoxides)[3]. Unlike aliphatic SN2 reactions, which are geometrically forbidden at sp² carbons, this reaction proceeds via an addition-elimination mechanism.

Protocol 2: Thiol-Ene SNV for Bioconjugation

Causality & Validation: Triethylamine (Et₃N) is utilized to deprotonate the thiol, generating a highly nucleophilic thiolate. The reaction is self-indicating; the displacement of the chloride ion results in a distinct color shift (pale yellow to deep orange) due to the extended conjugation of the resulting 3-benzyl-4-thio-maleimide.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-benzyl-4-chloro-maleimide (1.0 mmol, 221 mg) in 5 mL of anhydrous dichloromethane (DCM).

  • Activation: Add Et₃N (1.5 mmol, 210 µL). Stir for 5 minutes at room temperature.

  • Nucleophilic Attack: Add benzyl mercaptan (1.0 mmol, 118 µL) dropwise.

  • Propagation: Stir at room temperature for 2 hours.

  • In-Process Validation: TLC (Hexanes/EtOAc 2:1) will show quantitative conversion to a lower Rf​ product (~0.35) due to increased polarity.

  • Workup: Dilute with 10 mL DCM, wash with 1M HCl (to remove excess Et₃N), followed by water and brine. Dry over Na₂SO₄ and concentrate to yield the pure 3-benzyl-4-(benzylthio)maleimide.

Mechanism N1 3-Benzyl-4-chloro-maleimide (Electrophilic Michael Acceptor) N2 Nucleophilic Attack at C4 (Formation of Enolate) N1->N2 + Nu: (e.g., Thiolate) N3 Tetrahedral Intermediate (Charge Delocalization) N2->N3 Electron transfer to carbonyl N4 Elimination of Chloride (Restoration of Conjugation) N3->N4 Collapse of enolate N5 3-Benzyl-4-Nu-maleimide (Stable Product) N4->N5 - Cl⁻

Figure 2: Mechanistic pathway of Nucleophilic Vinylic Substitution (SNV) at the C4 position.

Quantitative Data: Reaction Scope and Efficiency

The versatility of the 3-benzyl-4-chloro-maleimide scaffold is demonstrated by its robust reactivity profile with various nucleophiles and cross-coupling partners. The table below summarizes optimized conditions for downstream derivatization.

EntryNucleophile / ReagentSolventBaseTime (h)Yield (%)Mechanism
1 Benzyl mercaptanDCMEt₃N292SNV (Addition-Elimination)
2 AnilineEtOHNone1278SNV (Addition-Elimination)
3 MorpholineTHFK₂CO₃585SNV (Addition-Elimination)
4 Sodium methoxideMeOHNone195SNV (Addition-Elimination)
5 Phenylboronic acid*Dioxane/H₂ONa₂CO₃881Suzuki-Miyaura Coupling

* Reaction performed utilizing Pd(dppf)Cl₂ as a catalyst at 90 °C.

Applications in Drug Development

The 3,4-disubstituted maleimide motif is the core pharmacophore of several clinically relevant compounds, including potent anti-inflammatory agents and chitin synthase inhibitors[2][4].

Specifically, 3-benzyl-4-chloro-maleimide serves as an advanced intermediate for synthesizing bis-indolylmaleimide analogs. By replacing the chloride with an indole moiety via Suzuki coupling or direct nucleophilic addition, researchers can rapidly generate libraries of ATP-competitive kinase inhibitors targeting PKC (Protein Kinase C) and GSK-3β. Furthermore, its rapid and selective reactivity with thiols (Entry 1) makes it an excellent candidate for cysteine-directed bioconjugation in the development of highly stable Antibody-Drug Conjugates (ADCs).

References

  • 3,4-Disubstituted maleimides: synthesis and biological activity ResearchGate (Chemistry of Heterocyclic Compounds)
  • Anti-Inflammatory Activity of Cyclic Imide Deriv
  • Chemical reactivity and antimicrobial activity of N-substituted maleimides Tandfonline
  • Screening and Applic
Exploratory

Unlocking the Reactivity of 3-Substituted-4-chloro-furan-2,5-diones: A Mechanistic and Practical Guide for Advanced Synthesis

Executive Summary 3-Substituted-4-chloro-furan-2,5-diones (commonly referred to as 3-substituted-4-chloromaleic anhydrides) are highly versatile, electron-deficient building blocks in organic synthesis. Characterized by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Substituted-4-chloro-furan-2,5-diones (commonly referred to as 3-substituted-4-chloromaleic anhydrides) are highly versatile, electron-deficient building blocks in organic synthesis. Characterized by a cyclic anhydride core bearing a vinylic chloride, these molecules serve as premier electrophiles and dienophiles. This whitepaper provides an in-depth mechanistic analysis of their reactivity, focusing on Nucleophilic Vinylic Substitution ( SN​V ) and Diels-Alder cycloadditions, equipping drug development professionals and synthetic chemists with the causal logic needed to harness these scaffolds for complex heterocycle and natural product synthesis.

Electronic and Structural Profiling: The Causality of Reactivity

The extraordinary reactivity of 3-substituted-4-chloro-furan-2,5-diones stems from a synergistic "push-pull" electronic environment.

  • LUMO Lowering: The two carbonyl groups of the furan-2,5-dione ring strongly withdraw electron density via resonance and induction. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the π -system, making the molecule an exceptionally reactive dienophile in normal electron-demand Diels-Alder reactions[1].

  • Vinylic Activation: The chlorine atom at the C4 position is attached to an sp2 carbon that is highly activated by the adjacent carbonyls. Unlike unactivated vinylic chlorides, which are inert to nucleophilic attack, the C4 position here readily accepts nucleophiles. The resulting negative charge in the transition state is stabilized by the anhydride oxygen, forming an enolate-like tetrahedral intermediate before the expulsion of the chloride leaving group.

Core Reactivity Modalities

Modality A: Nucleophilic Vinylic Substitution ( SN​V )

The vinylic chloride undergoes rapid addition-elimination ( SN​V ) when exposed to amines, thiols, or alkoxides. The 3-substituent plays a critical role in directing the attack; sterically bulky groups at C3 will funnel nucleophilic attack exclusively to C4. This pathway is heavily utilized in the synthesis of functionally diverse aminomaleimides, which exhibit highly tunable fluorescence efficiencies for biological imaging[2].

Modality B: Diels-Alder Cycloadditions and Aromatization

As highly electron-deficient dienophiles, chloromaleic anhydrides react rapidly with 1,3-dienes (e.g., cyclopentadiene, acetoxy-1,3-dienes)[3]. The initial [4+2] cycloaddition yields a bicyclic or cyclohexene-fused anhydride. Because this cycloadduct contains a chlorine atom and a hydrogen atom (or another leaving group) on adjacent carbons, applied thermal energy drives the elimination of HCl. This irreversible elimination pushes the equilibrium forward, resulting in aromatization to form heavily substituted phthalic anhydrides[3][4].

Modality C: Anhydride Ring-Opening (Desymmetrization)

Hard nucleophiles (such as water or hydroxide) often attack the carbonyl carbon rather than the vinylic carbon, leading to the ring-opening of the anhydride to form maleic acid monoesters or monoamides. In SN​V workflows, this is a competing side-reaction that must be suppressed via strict anhydrous conditions and low temperatures.

Mechanistic Visualizations

SNV_Mechanism A 3-Sub-4-Cl-furan-2,5-dione (Electrophile) C Tetrahedral Intermediate (Addition) A->C Nu Attack at C4 B Nucleophile (e.g., R-NH2) B->C D 3-Sub-4-Nu-furan-2,5-dione (Substitution Product) C->D Elimination of Cl- E Chloride Ion (Leaving Group) C->E

Figure 1: Addition-elimination (SNV) mechanism of 3-substituted-4-chloro-furan-2,5-diones.

DA_Aromatization Diene 1,3-Diene (e.g., Acetoxy-diene) Adduct [4+2] Cycloadduct (Bicyclic Intermediate) Diene->Adduct Cycloaddition (Δ) Dienophile 3-Sub-4-Cl-furan-2,5-dione (Dienophile) Dienophile->Adduct Cycloaddition (Δ) Aromatized Substituted Phthalic Anhydride (Aromatized Product) Adduct->Aromatized Thermal Elimination Byproduct HCl + Acetic Acid (Eliminated) Adduct->Byproduct

Figure 2: Diels-Alder cycloaddition and subsequent aromatization workflow.

Quantitative Data: Reactivity Profiles

The following table summarizes the causal relationship between reaction conditions, chosen reagents, and the resulting yields for 3-substituted-4-chloromaleic anhydrides.

Reaction TypeReagent (Nucleophile/Diene)ConditionsPrimary ProductYield (%)Mechanistic Rationale
SN​V (Amination) Primary Aryl Amines ( Ar−NH2​ ) Et2​O , -20 °C to RT3-Arylamino-4-sub-maleimide70 - 98%Low temp prevents anhydride ring-opening; amine selectively attacks C4[2].
SN​V (Thiolation) Alkyl Thiols ( R−SH ) THF , Et3​N , 0 °C3-Alkylthio-4-sub-maleimide80 - 90%Triethylamine acts as an acid scavenger, driving the elimination of HCl forward.
Diels-Alder Acetoxy-1,3-dienesXylene, Reflux (140 °C)Substituted Phthalic Anhydride65 - 85%High heat provides energy for both the [4+2] cycloaddition and the subsequent elimination of HCl/AcOH[3].
Diels-Alder Keten Acetals / DienesBenzene, 60 °CFunctionalized Anthraquinones>75%Regiospecific cycloaddition driven by the highly polarized dienophile[4].

Validated Experimental Protocols

To ensure reproducibility and self-validation, the following methodologies detail the critical control parameters for both primary reactivity modalities.

Protocol 1: Synthesis of 3-Amino-4-substituted-maleimides via SN​V

Causality Focus: Temperature control is paramount. Ambient temperatures lead to nucleophilic attack at the carbonyl (ring-opening), whereas cryogenic temperatures restrict kinetic energy, forcing the softer amine nucleophile to attack the softer vinylic C4 carbon.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 3-substituted-4-chloro-furan-2,5-dione (1.0 equiv, 10 mmol) and dissolve in anhydrous diethyl ether ( Et2​O , 20 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -20 °C.

  • Nucleophile Addition: Dissolve the primary amine (1.05 equiv, 10.5 mmol) in 5 mL of anhydrous Et2​O . Add this solution dropwise over 15 minutes via a syringe pump. Self-Validation: The solution will shift in color (often turning yellow/orange), indicating the formation of the tetrahedral intermediate.

  • Elimination & Closure: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. To ensure complete ring closure (if transient ring-opening occurred), add acetic anhydride ( Ac2​O ) and sodium acetate ( AcONa ) and heat to 50 °C for 1 hour[2].

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: Synthesis of Substituted Phthalic Anhydrides via Diels-Alder Cycloaddition

Causality Focus: The choice of a high-boiling solvent (xylene) is deliberate. It provides the necessary thermal energy not only to overcome the [4+2] cycloaddition activation barrier but also to drive the subsequent elimination of HCl, ensuring irreversible aromatization.

  • Preparation: In a 100 mL heavy-walled pressure flask, combine the 3-substituted-4-chloro-furan-2,5-dione (1.0 equiv, 5 mmol) and the target 1,3-diene (e.g., an acetoxy-1,3-diene) (1.2 equiv, 6 mmol)[3].

  • Solvent Addition: Add 30 mL of anhydrous xylene. Add a catalytic amount of hydroquinone (0.05 equiv) to inhibit radical polymerization of the diene.

  • Cycloaddition & Aromatization: Seal the flask and heat the mixture to reflux (~140 °C) for 12-16 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the dienophile spot and the evolution of HCl gas (which can be vented carefully or trapped) confirms the aromatization step is occurring.

  • Isolation: Cool the reaction to room temperature. In many cases, the highly crystalline substituted phthalic anhydride will precipitate directly from the xylene upon cooling.

  • Purification: Filter the precipitate and wash with cold hexanes. If no precipitation occurs, remove the xylene under reduced pressure and recrystallize the crude residue from toluene or ethanol.

Conclusion & Future Outlook in Drug Discovery

The reactivity of 3-substituted-4-chloro-furan-2,5-diones bridges the gap between simple building blocks and complex, highly functionalized cyclic systems. By mastering the causal factors that dictate whether these molecules undergo SN​V or Diels-Alder cycloadditions—namely, temperature control, nucleophile hardness, and thermal elimination drivers—scientists can predictably synthesize libraries of fluorescent maleimides, anthraquinones, and functionalized phthalic anhydrides. As drug discovery increasingly relies on structurally rigid, desymmetrized scaffolds, the controlled reactivity of chloromaleic anhydrides will remain a cornerstone of advanced synthetic methodologies.

References

  • Internal and external factors influencing the Diels-Alder reaction.Journal of Physical Organic Chemistry.
  • Reactions of Keten Acetals. Part I. A Simple Synthesis of Some Naturally Occurring Anthraquinones.Canadian Science Publishing.
  • Diels-Alder reaction of acetoxy-1,3-dienes with dimethyl acetylenedicarboxylate and chloromaleic anhydride. Synthesis of benzene derivatives.The Journal of Organic Chemistry - ACS Publications.
  • One-Pot Synthesis and Structure–Property Relationship of Aminomaleimides: Fluorescence Efficiencies in Monomers and Aggregates Easily Tuned by Switch of Aryl and Alkyl.The Journal of Organic Chemistry - ACS Publications.

Sources

Foundational

Comprehensive Characterization and Molecular Weight Determination of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione, commonly known as 3-benzyl-4-chl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione, commonly known as 3-benzyl-4-chloromaleic anhydride (CAS Registry Number: 51627-58-8), is a highly reactive heterocyclic building block[1][2]. Featuring an electron-deficient furan-2,5-dione core substituted with a benzylic moiety and a vinylic chloride, it serves as a versatile electrophile and dienophile in the synthesis of complex pharmaceuticals and functionalized polymers. Accurately determining its molecular weight and structural integrity is a critical quality control step in drug development, requiring specialized analytical workflows to prevent degradation artifacts.

Theoretical Framework & Molecular Weight Calculation

To establish a baseline for analytical detection, we must first deconstruct the theoretical mass of the compound based on its molecular formula, C₁₁H₇ClO₃ [3].

The total average molecular weight is calculated by summing the standard atomic weights of its constituent elements:

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Average Molecular Weight: 222.62 g/mol [4][5].

For High-Resolution Mass Spectrometry (HRMS), we rely on the exact monoisotopic mass calculated from the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). This yields an exact mass of 222.0084 Da . Furthermore, the presence of a single chlorine atom dictates a highly specific isotopic signature: the natural ~3:1 abundance ratio of ³⁵Cl to ³⁷Cl will produce a distinct molecular ion [M]•⁺ and an [M+2]•⁺ peak separated by 2 Da.

Analytical Workflows: The Hydrolysis Dilemma

Causality in Method Selection: A common pitfall in the characterization of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is the default use of standard Liquid Chromatography-Mass Spectrometry (LC-MS). The furan-2,5-dione (maleic anhydride) core is highly susceptible to nucleophilic attack by water[6][7]. In standard aqueous mobile phases (e.g., water/acetonitrile with 0.1% formic acid), the anhydride ring rapidly hydrolyzes[8]. This ring-opening event incorporates a water molecule (+18.015 Da), converting the target compound into 2-benzyl-3-chloromaleic acid (MW: ~240.64 g/mol ).

To measure the intact molecular weight, we must completely eliminate water from the system. Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for volatile and semi-volatile anhydrides[9]. By vaporizing the sample in an inert carrier gas (helium) and utilizing hard ionization (70 eV) in a high-vacuum environment, the intact anhydride is preserved prior to fragmentation.

Workflow Start Compound: 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione Decision Solvent System Decision Start->Decision Aqueous Aqueous / MeOH (Standard LC-MS) Decision->Aqueous If water present Anhydrous Anhydrous DCM / Hexane (GC-MS / APCI) Decision->Anhydrous Strict anhydrous Hydrolysis Hydrolysis to 2-benzyl-3-chloromaleic acid (MW: 240.64) Aqueous->Hydrolysis Intact Intact Anhydride Detection (MW: 222.62) Anhydrous->Intact

Analytical workflow decision tree for intact anhydride mass spectrometry.

Self-Validating Experimental Protocol: GC-EI-MS

To guarantee trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST) to prove the absence of trace moisture before the actual sample is analyzed.

Step-by-Step Methodology
  • System Suitability Test (SST): Inject a 1.0 mg/mL standard of unsubstituted maleic anhydride (MW: 98.06 g/mol ) dissolved in anhydrous dichloromethane (DCM). If an m/z 116 peak (maleic acid) is detected alongside the m/z 98 peak, the GC inlet/column contains residual moisture and must be baked out at 300 °C. Proceed only when the m/z 116 peak is absent.

  • Sample Preparation: Dissolve 1.0 mg of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione in 1.0 mL of LC-MS grade, strictly anhydrous DCM stored over activated 3Å molecular sieves.

  • Instrument Setup: Equip the GC with a non-polar DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Injection Parameters: Set the injection port to 250 °C. Inject 1.0 µL in split mode (10:1) to prevent column overloading and ion-source saturation.

  • Oven Temperature Program: Hold initially at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min. This gradient ensures sharp peak elution of the semi-volatile benzyl derivative.

  • MS Parameters: Set the EI source to 70 eV and 230 °C. Set the quadrupole scan range from m/z 50 to 300.

  • Data Processing: Extract the [M]•⁺ chromatogram. Verify the intact mass and the diagnostic fragmentation pattern.

Fragmentation M_plus Molecular Ion [M]•+ m/z 222 (35Cl) / 224 (37Cl) Loss_CO Loss of CO (-28 Da) m/z 194 / 196 M_plus->Loss_CO -CO Loss_Cl Loss of Cl• (-35 Da) m/z 187 M_plus->Loss_Cl -Cl• Loss_CO2 Loss of CO2 (-44 Da) m/z 178 / 180 M_plus->Loss_CO2 -CO2 Tropylium Tropylium Ion [C7H7]+ m/z 91 M_plus->Tropylium Benzyl cleavage

EI-MS fragmentation pathway of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione.

Data Presentation

Table 1: Physicochemical Properties

Property Value
IUPAC Name 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
Molecular Formula C₁₁H₇ClO₃
Average Molecular Weight 222.62 g/mol
Monoisotopic Mass (³⁵Cl) 222.0084 Da

| Physical State | Solid |

Table 2: Expected GC-EI-MS Isotopic Distribution (Molecular Ion)

Ion Species m/z Relative Abundance Causality
[M]•⁺ (³⁵Cl) 222 100% Base molecular ion (intact anhydride)
[M+1]•⁺ 223 ~12% Natural ¹³C isotopic contribution

| [M+2]•⁺ (³⁷Cl) | 224 | ~32% | Natural ³⁷Cl isotope abundance |

References

  • Title: 5-Chloro-8-hydroxy-6-methyl-1,4-naphthoquinone (Isomeric C₁₁H₇ClO₃ Data) Source: ResearchGate URL: [Link]

  • Title: Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS Source: Atmospheric Measurement Techniques (Copernicus) URL: [Link]

  • Title: Maleic Anhydride | CID 7923 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Maleic anhydride - Gas phase ion energetics data Source: NIST Chemistry WebBook URL: [Link]

Sources

Exploratory

Solubility and Bioconjugation Dynamics of Substituted 2,5-Dihydrofuran-2,5-diones in Drug Delivery

Executive Summary Substituted 2,5-dihydrofuran-2,5-diones, commonly known as maleic anhydride derivatives, are cornerstone reagents in modern bioconjugation and nanomedicine. Derivatives such as 2,3-dimethylmaleic anhydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 2,5-dihydrofuran-2,5-diones, commonly known as maleic anhydride derivatives, are cornerstone reagents in modern bioconjugation and nanomedicine. Derivatives such as 2,3-dimethylmaleic anhydride (DMMA) and citraconic anhydride (2-methylmaleic anhydride) are extensively utilized to create pH-sensitive, charge-reversal drug delivery systems. By reversibly modifying primary amines on proteins, peptides, or polymeric carriers (like poly-L-lysine or polyethylenimine), these anhydrides mask positive charges during systemic circulation and rapidly shed them in the acidic tumor microenvironment (pH 6.5–6.8) or endosomal compartments (pH 5.0–6.0) [[1]]().

However, a fundamental paradox exists in their application: the very methyl substitutions that confer precise pH-sensitivity also drastically alter their solubility profiles, making them highly hydrophobic and difficult to handle in the aqueous buffers required for biologics. This whitepaper dissects the solubility profiles of these compounds, the causality behind their physicochemical behavior, and the field-proven experimental methodologies required to successfully leverage them in drug development.

Chemical Anatomy and Solubility Profiles

The solubility of 2,5-dihydrofuran-2,5-diones is strictly governed by the degree of alkyl substitution on the furan ring. Unsubstituted maleic anhydride is highly reactive and readily soluble in water, where it rapidly hydrolyzes into maleic acid . However, the addition of methyl groups introduces steric hindrance and lipophilicity.

The Causality of Methyl Substitution
  • Organic Solubility: The planar, hydrophobic methyl groups in DMMA and citraconic anhydride significantly increase their affinity for organic solvents. They are highly soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone 2.

  • Aqueous Solubility: DMMA is only sparingly soluble in water [[3]](). The lack of hydrogen bond donors and the hydrophobic shielding of the anhydride ring make aqueous solvation thermodynamically unfavorable.

  • Hydrolysis Dynamics: When forced into an aqueous environment, the anhydride ring undergoes nucleophilic attack by water, hydrolyzing into 2,3-dimethylmaleic acid. This ring-opened dicarboxylic acid is highly water-soluble but entirely unreactive toward amines. Therefore, the "solubility" of DMMA in water is effectively a measure of its degradation rate.

Quantitative Data Summary
CompoundSubstitutionsAqueous SolubilityOrganic SolubilityCleavage Trigger (pH)
Maleic Anhydride NoneSoluble (Rapid hydrolysis)Soluble (Acetone, Chloroform)Irreversible Amide
Citraconic Anhydride 1 Methyl (C2)Limited (Decomposes)Soluble (Ethanol, Ether)~ 5.0 – 5.5
2,3-Dimethylmaleic Anhydride 2 Methyls (C2, C3)Sparingly SolubleVery Soluble (DMF, DMSO)~ 6.5 – 6.8

Data synthesized from established chemical repositories and bioconjugation literature 4, 2, 5.

The Bioconjugation Paradox and Reaction Causality

Modifying a hydrophilic protein or polymer with a hydrophobic, moisture-sensitive anhydride presents a kinetic competition: Aminolysis (the desired reaction with the primary amine) versus Hydrolysis (the undesired reaction with water).

Because water is present in a massive molar excess (~55 M) compared to the target amines (typically in the millimolar range), the reaction conditions must be artificially skewed to favor aminolysis.

  • Solvent Choice: DMMA must be prepared as a concentrated stock in anhydrous DMF or DMSO. This prevents premature hydrolysis and allows the hydrophobic reagent to be introduced into the aqueous phase as a miscible co-solvent 6.

  • pH Control: The aqueous buffer must be maintained strictly between pH 8.0 and 9.0. At this pH, a significant fraction of the lysine ε-amines (pKa ~10.5) are deprotonated. The uncharged primary amine is a vastly superior nucleophile compared to water, allowing it to outcompete hydrolysis and successfully attack the anhydride ring 6.

G N1 Target Amine (e.g., Protein/Polymer) Charge: Positive (+) N3 DMMA-Amide Conjugate Charge: Negative (-) N1->N3 pH 8.0-8.5 Nucleophilic Attack N2 DMMA in DMF (Hydrophobic Anhydride) N2->N3 Dropwise Addition N4 Tumor Microenvironment (pH 6.5 - 6.8) N3->N4 Endocytosis / Circulation N5 Regenerated Amine Charge: Positive (+) N4->N5 Acidic Cleavage N6 Dimethylmaleic Acid (Hydrolyzed Byproduct) N4->N6 Released Byproduct

Fig 1. Mechanism of DMMA-mediated amine modification and pH-triggered charge reversal.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They account for the poor aqueous solubility of substituted maleic anhydrides while maximizing conjugation efficiency.

Protocol 1: Reversible Amine Modification of Proteins using DMMA

This protocol is optimized for modifying therapeutic proteins while preserving their structural integrity 6.

Step 1: Protein Preparation Dissolve the target protein (1–10 mg/mL) in an amine-free reaction buffer (e.g., 0.1 M Sodium Borate or HEPES, pH 8.5). Causality: Amine-containing buffers like Tris will aggressively compete with the protein for the DMMA reagent.

Step 2: Reagent Solubilization In a moisture-free environment, dissolve DMMA in anhydrous DMF to create a highly concentrated stock solution (e.g., 100 mg/mL). Causality: The high concentration minimizes the total volume of organic solvent introduced to the protein, preventing solvent-induced denaturation.

Step 3: Conjugation Reaction While gently stirring the protein solution at room temperature, add a 50- to 100-fold molar excess of the DMMA stock dropwise. Critical Step: The reaction releases protons, which will rapidly drop the pH and halt the aminolysis. Maintain the pH strictly between 8.0 and 8.5 by the simultaneous dropwise addition of 0.5 M NaOH. Allow the reaction to proceed for 1 hour.

Step 4: Purification & Validation Remove unreacted DMMA, DMF, and the hydrolyzed byproduct (dimethylmaleic acid) by dialysis against PBS (pH 7.4) at 4°C. Validation: Perform a Trinitrobenzenesulfonic acid (TNBS) assay to quantify the remaining free amines. A successful reaction typically yields >90% amine masking 7.

Protocol 2: Preparation of Charge-Reversal Polymeric Nanoparticles

For nanomedicine, DMMA is frequently conjugated to cationic polymers like Poly-L-Lysine (PLL) or Polyethylenimine (PEI) to create "Trojan Horse" delivery systems [[5]](), 8.

  • Polymer Modification: Dissolve PLL in 0.1 M NaHCO3 (pH 8.5). Add DMMA in anhydrous DMSO dropwise (molar ratio of DMMA to primary amines = 2:1). Maintain pH with NaOH.

  • Self-Assembly: Dialyze the resulting PLL(DMMA) against deionized water (pH adjusted to 7.4). The shift from cationic amines to anionic amides causes the polymer to become amphiphilic and self-assemble into nanospheres.

  • Drug Loading: Hydrophobic drugs (e.g., Doxorubicin) can be encapsulated during the self-assembly phase.

  • Validation: Measure the Zeta potential using Dynamic Light Scattering (DLS). At pH 7.4, the nanoparticles should exhibit a negative surface charge (e.g., -30 mV). Upon acidification to pH 6.8 for 2 hours, the Zeta potential must invert to a positive charge (e.g., +20 mV), confirming successful DMMA cleavage 8.

Workflow S1 1. Preparation Dissolve Protein/Polymer in Amine-Free Buffer (pH 8.5) S3 3. Conjugation Reaction Dropwise Addition of DMMA Maintain pH with NaOH S1->S3 S2 2. Reagent Solubilization Dissolve DMMA in Anhydrous DMF/DMSO S2->S3 S4 4. Purification Dialysis against PBS (pH 7.4) to remove hydrolyzed acid S3->S4 S5 5. Validation TNBS Assay & Zeta Potential Quantify Charge Reversal S4->S5

Fig 2. Step-by-step experimental workflow for DMMA bioconjugation addressing solubility hurdles.

Conclusion

Mastering the solubility and kinetic behavior of substituted 2,5-dihydrofuran-2,5-diones is essential for their successful application in drug delivery. While their hydrophobicity presents an initial formulation hurdle, it is the exact structural feature—the steric bulk of the methyl groups—that destabilizes the resulting amide bond at mildly acidic pH. By utilizing polar aprotic co-solvents and rigorous pH control during conjugation, researchers can reliably engineer smart, charge-reversing nanomedicines capable of targeted therapeutic release.

References

  • [1] Grokipedia. 2,3-Dimethylmaleic anhydride. Retrieved from:

  • [4] CymitQuimica. CAS 616-02-4: Citraconic anhydride. Retrieved from:

  • [2] PubChem. Dimethylmaleic anhydride | C6H6O3 | CID 13010. Retrieved from:

  • Ataman Kimya. MALEIC ACID ANHYDRIDE. Retrieved from:

  • [3] Midland Scientific. Thermo Scientific™ Chemicals 2,3-Dimethylmaleic anhydride. Retrieved from:

  • [7] Google Patents. US7442764B2 - Reversible modification of amine-containing compounds. Retrieved from:

  • [6] Benchchem. A Comparative Guide to the Reversibility of Dimethylmaleic Acid-Protein Linkages. Retrieved from:

  • [5] Theranostics. Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity. Retrieved from:

  • [8] RSC Publishing. Preparation of hyaluronic acid nanospheres with synergistic charge reversal and active targeting for enhanced selective anticancer drug delivery. Retrieved from:

Sources

Foundational

The Furanone Pharmacophore: A Technical Guide to Novel Derivatives in Medicinal Chemistry

Executive Summary & Structural Rationale The furanone ring—specifically the 2(5H)-furanone (γ-crotonolactone) core—is a highly privileged scaffold in modern medicinal chemistry[1][2]. Originally identified in natural hal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The furanone ring—specifically the 2(5H)-furanone (γ-crotonolactone) core—is a highly privileged scaffold in modern medicinal chemistry[1][2]. Originally identified in natural halogenated metabolites isolated from the marine red alga Delisea pulchra, furanone derivatives have evolved into a versatile class of synthetic therapeutic agents[3][4].

The pharmacological utility of the 2(5H)-furanone core stems from its unique structural mechanics. The presence of an α,β-unsaturated carbonyl system acts as a mild Michael acceptor, allowing for targeted covalent interactions with nucleophilic residues (such as cysteine) in target proteins. Furthermore, the core is highly amenable to synthetic derivatization—such as halogenation, the addition of sulfonyl groups, or the integration of terpene moieties—enabling medicinal chemists to finely tune lipophilicity, steric bulk, and target affinity[2][5]. Today, these derivatives are heavily investigated for their antimicrobial, anti-biofilm, anticancer, and anti-inflammatory properties[1][2].

Next-Generation Antimicrobials: Quorum Sensing Inhibition

One of the most critical applications of novel furanone derivatives is their ability to act as Quorum Sensing Inhibitors (QSIs)[6]. Traditional antibiotics exert immense evolutionary pressure on bacteria by targeting essential survival mechanisms (e.g., cell wall synthesis), rapidly leading to resistance. Furanone derivatives bypass this by targeting bacterial communication rather than viability[7].

Mechanistic Causality

In Gram-negative pathogens like Pseudomonas aeruginosa, quorum sensing is mediated by N-acylhomoserine lactones (AHLs). Furanone derivatives share a structural homology with the lactone ring of AHLs. This allows them to act as competitive antagonists, binding to cognate receptor proteins (such as LasR and RhlR) without activating them[7][8]. By occupying the receptor, furanones prevent the transcription of virulence factors and biofilm formation genes. Because the bacteria are disarmed rather than killed, the selective pressure to mutate is drastically minimized.

G A Bacterial Cell (P. aeruginosa) B AHL Synthase (LasI/RhlI) A->B C Autoinducers (AHLs) B->C Synthesizes D Receptor Proteins (LasR/RhlR) C->D Binds E Virulence & Biofilm Gene Expression D->E Activates F Furanone Derivatives (e.g., Bromofuranones) F->D Competitive Inhibition

Furanone-mediated competitive inhibition of bacterial quorum sensing pathways.
Self-Validating Protocol: In Vitro Biofilm Inhibition & QSI Assay

To accurately evaluate a furanone derivative as a QSI, the experimental design must isolate anti-biofilm activity from bactericidal activity. The following self-validating protocol ensures that observed reductions in biofilm are definitively caused by quorum sensing inhibition.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the bacterial strain (e.g., P. aeruginosa PAO1) overnight in Mueller-Hinton Broth (MHB) at 37°C. Dilute the culture to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[8].

  • Sub-MIC Determination (Crucial Causality Step): Before the biofilm assay, determine the Minimum Inhibitory Concentration (MIC) of the furanone derivative. For the biofilm assay, strictly use concentrations at 21​ MIC or 41​ MIC. Rationale: Using sub-lethal concentrations guarantees that any reduction in biofilm mass is due to interference with signaling pathways (QSI), not a reduction in the living bacterial population.

  • Plate Incubation: Dispense 100 μL of the diluted bacterial suspension and 100 μL of the sub-MIC furanone solution (dissolved in <1% DMSO to prevent solvent toxicity) into a 96-well polystyrene microtiter plate[8]. Include a positive control (bacteria + vehicle) and a negative control (sterile broth). Incubate statically at 37°C for 24 hours.

  • Planktonic Removal: Carefully aspirate the supernatant and wash the wells three times with sterile Phosphate-Buffered Saline (PBS). Rationale: Washing removes free-floating (planktonic) cells, ensuring that only the sessile, surface-adhered biofilm biomass remains for quantification.

  • Crystal Violet Staining: Add 200 μL of 0.1% (w/v) crystal violet solution to each well for 15 minutes. Rationale: Crystal violet binds to the negatively charged exopolysaccharides and proteins within the extracellular polymeric substance (EPS) matrix of the biofilm.

  • Solubilization & Quantification: Wash the wells to remove unbound dye, allow to air dry, and add 200 μL of 33% glacial acetic acid. Rationale: Acetic acid disrupts the EPS matrix, releasing the bound crystal violet into solution. Measure the optical density (OD) at 590 nm using a microplate reader.

  • Validation Check: Concurrently run a planktonic growth curve (OD 600 nm) of the treated bacteria. If the growth curve matches the untreated control but the biofilm OD 590 nm is significantly reduced, QSI activity is validated.

Oncology and Targeted Therapeutics

Beyond infectious diseases, furanone derivatives exhibit potent anticancer properties. Their structural flexibility allows them to be optimized as inhibitors for specific oncogenic targets.

Mechanistic Causality in Oncology

Certain furanone derivatives, such as 3,4-diphenyl-5H-furan-2-one, have been identified as inhibitors of the Ether-à-go-go-1 (Eag1) potassium channel, which is frequently overexpressed in various human tumor cells[8]. By blocking this channel, furanones disrupt the electrochemical gradient necessary for cell cycle progression, arresting tumor proliferation. Additionally, highly substituted furanones have demonstrated the ability to inhibit Heat Shock Protein 90 (Hsp90)[8]. Hsp90 is a chaperone protein required for the conformational maturation of several oncogenic client proteins; its inhibition by furanones leads to the proteasomal degradation of these oncogenes, triggering apoptosis in malignant cells.

Quantitative Data Summary

The table below synthesizes the biological activities, targets, and efficacy metrics of several heavily researched furanone derivatives, demonstrating the broad applicability of this pharmacophore.

Compound Class / Specific DerivativePrimary Target / MechanismPrimary ApplicationEfficacy Metric (Example)Reference
Natural Bromofuranones (from D. pulchra)LasR / RhlR ReceptorsQuorum Sensing InhibitionSignificant biofilm reduction at sub-MIC levels[3]
Chiral 2(5H)-Furanone Sulfones (Compound 26, l-borneol moiety)Bacterial Cell Membrane / EPSGram-Positive AntimicrobialMIC = 8 μg/mL against S. aureus[2]
4-Fluorophenyl-5-methylene-2(5H)-furanones (Compound 23e)Multiple QS SystemsQSI & Antibiotic AdjuvantEnhances ciprofloxacin efficacy in vivo[6][7]
3,4-diphenyl-5H-furan-2-one Eag1 Channel / Hsp90Anticancer / Tumor SuppressionDecreased cancer cell proliferation[8]

Synthetic Derivatization Strategies

To achieve the diverse pharmacological profiles listed above, medicinal chemists employ several synthetic strategies to modify the 2(5H)-furanone core:

  • Halogenation: The introduction of bromine atoms onto the heterocyclic ring or its substituents significantly increases the electrophilicity of the compound, which is often crucial for anti-biofilm activity[5].

  • Sulfonylation: The combination of a sulfonyl group with the unsaturated γ-lactone moiety (e.g., via the oxidation of thioethers using hydrogen peroxide in acetic acid) drastically improves the compound's activity against Gram-positive bacteria like Staphylococcus aureus[2].

  • Aryl Substitution: The conversion of furanones into aryl-substituted derivatives (or their pyrrolone analogs) enhances the stability of the compound in biological fluids and improves favorable interactions within the hydrophobic pockets of receptor proteins like LasR[3][7].

References

  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore.European Journal of Medicinal Chemistry / PubMed.
  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents.Bentham Science.
  • Applications of Furanone Derivatives in Medicinal Chemistry: Application Notes and Protocols.Benchchem.
  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.MDPI.
  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors.Journal of Medicinal Chemistry / ACS Publications.
  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors.CoLab.ws.
  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus.PMC.

Sources

Exploratory

Halogenated Butenolides: Structural Diversity, Mechanisms of Action, and Therapeutic Potential

Executive Summary Halogenated butenolides represent a structurally diverse and pharmacologically significant class of marine natural products. Predominantly isolated from red algae (e.g., Delisea species) and marine tuni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated butenolides represent a structurally diverse and pharmacologically significant class of marine natural products. Predominantly isolated from red algae (e.g., Delisea species) and marine tunicates, these compounds have garnered intense interest for their potent anti-biofilm, antimicrobial, and quorum-sensing (QS) inhibitory properties[1][2]. Unlike traditional bactericidal antibiotics that exert immense selective pressure and drive resistance, halogenated butenolides often attenuate bacterial virulence by disrupting chemical communication pathways[1]. This whitepaper provides a comprehensive technical review of their chemical ecology, structure-activity relationships (SAR), mechanisms of action, and the experimental protocols required for their isolation and validation.

Chemical Ecology and Natural Sources

The marine environment is a prolific source of halogenated secondary metabolites, driven by the high concentration of chloride and bromide ions in seawater. Halogenated butenolides are primarily biosynthesized by marine macroalgae and tunicates as chemical defenses against biofouling and microbial colonization[3].

  • Red Algae (Rhodophyta): The genus Delisea (e.g., D. pulchra, D. elegans, and Antarctic Delisea sp.) is the most thoroughly characterized source of fimbrolides and tongalides[1]. These compounds protect the algal fronds from bacterial biofilm formation.

  • Tunicates: Ascidians such as Ritterella rubra and Synoicum species produce rubrolides and prunolides, which exhibit potent antibiotic and protein phosphatase inhibitory activities[3][4].

Structural Classification and Structure-Activity Relationship (SAR)

The core scaffold of these compounds is a 2-furanone (butenolide) ring, typically substituted with varying degrees of halogenation (chlorine, bromine, and occasionally iodine) and alkyl chains.

Key Compound Classes
Compound ClassPrimary SourceDefining Structural FeaturesPrimary Bioactivity
Fimbrolides Delisea pulchraHalogenated butenolide with an exocyclic double bond at C-4.Quorum sensing inhibition, anti-biofilm[1].
Tongalides Antarctic Delisea sp.Hydrated across the exocyclic double bond (contains a methylene at C-8).Generally inactive against ESKAPE pathogens due to hydration[1].
Rubrolides Ritterella rubra, SynoicumAryl-substituted halogenated butenolides.Antimicrobial, PP1/PP2A phosphatase inhibition[4].
Cadiolides Tunicates / SyntheticHighly substituted, often containing alkyne intermediates in synthetic analogs.QS inhibition in V. harveyi; modulation of P. aeruginosa biofilms[2].
The Critical Role of the Exocyclic Double Bond

A fundamental principle in the SAR of halogenated butenolides is the necessity of the exocyclic alkene functionality. For example, an extract from an Antarctic Delisea sp. displayed significant antibiotic activity, which was attributed entirely to the presence of Z -acetoxyfimbrolide A[1]. In contrast, the co-isolated novel tongalides (A–C), which are hydrated across this exocyclic double bond, showed no growth inhibition against ESKAPE pathogens[1].

Causality: The exocyclic double bond likely acts as a highly reactive Michael acceptor. This electrophilic center allows the butenolide to form covalent bonds with nucleophilic residues (e.g., cysteine) in the active sites or allosteric pockets of target proteins, such as the LuxR QS receptor. Hydration of this bond (as seen in tongalides and rubrolides V and W) abrogates this reactivity, rendering the molecule biologically inert[1][4].

Mechanisms of Action: Beyond Classical Antibiotics

Quorum Sensing (QS) Inhibition

Many Gram-negative bacteria utilize acyl-homoserine lactones (AHLs) to coordinate population-density-dependent behaviors, including biofilm formation and virulence factor secretion. Halogenated butenolides, particularly fimbrolides, are structural analogs of AHLs.

Instead of killing the bacteria, these compounds competitively bind to the LuxR-type receptor proteins. However, unlike the native AHLs which stabilize the receptor to promote DNA binding and transcription, the binding of halogenated butenolides induces rapid proteolytic degradation of the LuxR protein[4]. This effectively silences the QS circuit, rendering the bacteria avirulent and susceptible to host immune clearance.

QS_Inhibition A Bacterial AHL Signal B LuxR Receptor Protein A->B Binds D LuxR-AHL Complex (Active Transcription) B->D Forms E LuxR Degradation / Instability (QS Blockade) B->E Induced by Butenolide C Halogenated Butenolide (e.g., Fimbrolide) C->B Competitive Binding / Destabilization F Biofilm Formation & Virulence Expression D->F Triggers G Inhibition of Biofilm & Virulence E->G Results in

Caption: Mechanism of Quorum Sensing Inhibition by Halogenated Butenolides via LuxR Destabilization.

Phosphatase Inhibition

Certain classes, such as the rubrolides, exhibit a different primary mechanism. Rubrolides A–H have been shown to act as moderate but highly selective inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A)[4]. This inhibition disrupts critical intracellular signaling cascades, contributing to their observed cytotoxic and potent in vitro antibiotic profiles.

Analytical and Experimental Methodologies

To ensure scientific integrity and reproducibility, the isolation and biological validation of halogenated butenolides must follow rigorous, self-validating protocols.

MS-Guided Isolation Protocol

Because marine extracts are complex mixtures, traditional bioassay-guided fractionation can be confounded by minor, highly active compounds (like Z -acetoxyfimbrolide A masking the inactivity of tongalides)[1]. Modern approaches utilize High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-LCMS) to target specific halogen isotopic signatures (e.g., the distinct 3:1 ratio of 35 Cl/ 37 Cl or 1:1 ratio of 79 Br/ 81 Br).

Isolation_Workflow N1 Biomass Collection (e.g., Delisea sp.) N2 Solvent Extraction (MeOH/CH2Cl2) N1->N2 N3 HRESI-LCMS Profiling (Targeting Halogen Isotopes) N2->N3 N4 MS-Guided Fractionation (HPLC) N3->N4 N5 Structural Elucidation (2D NMR, XRD, Optical Rotation) N4->N5

Caption: MS-Guided Isolation and Structural Elucidation Workflow for Marine Halogenated Butenolides.

Step-by-Step Isolation Methodology:

  • Extraction: Lyophilize the marine biomass and extract exhaustively using a 1:1 mixture of Methanol and Dichloromethane (CH 2​ Cl 2​ ).

  • Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) over silica gel, eluting with a step gradient from hexanes to ethyl acetate.

  • HRESI-LCMS Profiling: Analyze fractions using LCMS. Set detection parameters to flag mass features exhibiting characteristic halogen isotopic clusters.

  • Purification: Purify targeted fractions using semi-preparative HPLC (e.g., C18 column, H 2​ O/MeCN gradient) to yield pure butenolides.

  • Elucidation: Determine planar structures via 1D/2D NMR (COSY, HSQC, HMBC) and absolute configurations via single-crystal X-ray diffraction (XRD) or Electronic Circular Dichroism (ECD)[1][2].

Biofilm and Quorum Sensing Inhibition Assay

To validate that a compound is a true QS inhibitor rather than a broad-spectrum bactericide, one must decouple planktonic growth inhibition from biofilm/virulence inhibition[2].

Protocol: Vibrio harveyi Bioluminescence Reporter Assay

  • Strain Preparation: Grow the V. harveyi reporter strain (e.g., BB170) overnight in Autoinducer Bioassay (AB) medium at 30°C.

  • Compound Dilution: Prepare serial dilutions of the purified halogenated butenolide in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent toxicity.

  • Assay Setup: In a sterile 96-well opaque microtiter plate, combine 10 µL of the compound dilution with 190 µL of a diluted V. harveyi culture (OD 600​ adjusted to 0.01).

  • Incubation & Kinetic Reading: Incubate the plate at 30°C in a multimode microplate reader.

  • Data Acquisition: Continuously measure both Optical Density (OD 600​ ) to monitor planktonic cell growth, and Luminescence (RLU) to monitor QS-regulated gene expression over 24 hours.

  • Validation: A true QS inhibitor will show a significant, dose-dependent reduction in luminescence (RLU) with no statistically significant reduction in OD 600​ compared to the vehicle control.

Future Perspectives in Drug Development

The therapeutic potential of halogenated butenolides lies in their ability to disarm pathogens without triggering the rapid evolutionary resistance associated with traditional antibiotics. However, native compounds like fimbrolides often exhibit moderate toxicity to mammalian cells and poor pharmacokinetic stability. Future drug development efforts are heavily focused on synthesizing simplified analogs (e.g., cadiolide derivatives[2] and hybrid pyrrole-hydroxybutenolide scaffolds[4]) that retain the critical exocyclic Michael acceptor motif while optimizing the steric and electronic parameters of the halogen substituents to enhance target specificity and reduce off-target cytotoxicity.

Sources

Foundational

A Technical Guide to the Thermochemical Properties of Chlorinated Dihydrofurans

This guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of chlorinated dihydrofurans. Recognizing the scarcity of direct experimental data for this class of compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of chlorinated dihydrofurans. Recognizing the scarcity of direct experimental data for this class of compounds, we will focus on robust computational approaches that provide reliable and accurate thermochemical data essential for researchers, scientists, and drug development professionals. This document will delve into the theoretical underpinnings of these methods, provide detailed protocols, and present data in a clear, comparative format.

The Significance of Thermochemical Data for Chlorinated Dihydrofurans

Chlorinated dihydrofurans are a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of their thermochemical properties, such as enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp), is paramount for several reasons:

  • Reaction Energetics and Feasibility: Thermochemical data allows for the prediction of the enthalpy and Gibbs free energy changes of reactions involving these compounds, which is crucial for assessing the feasibility and spontaneity of synthetic routes.

  • Thermal Stability and Safety: Knowledge of the enthalpy of formation is critical in evaluating the thermal stability of these molecules. This is a vital safety consideration, especially during synthesis, purification, and storage, to prevent runaway reactions or decomposition.

  • Computational Modeling and QSAR: Accurate thermochemical data is essential for the development and parameterization of quantitative structure-activity relationship (QSAR) models and force fields used in molecular dynamics simulations. These models are instrumental in drug discovery and materials design.[2][3]

  • Environmental Fate and Transformation: For any new chemical entity, understanding its potential for environmental persistence and transformation is crucial. Thermochemical data can inform models that predict the behavior of chlorinated dihydrofurans in various environmental compartments.[4]

Given the challenges and costs associated with experimental thermochemistry for halogenated compounds, high-level quantum chemical calculations have emerged as a powerful and predictive tool.[5][6]

Theoretical Framework for Determining Thermochemical Properties

The accurate prediction of thermochemical properties for chlorinated dihydrofurans necessitates the use of sophisticated computational methods that can adequately account for electron correlation and the effects of chlorine substitution.

The Imperative of High-Level Quantum Chemical Methods

Simple computational methods like Density Functional Theory (DFT) can sometimes be inadequate for providing "chemical accuracy" (typically defined as ±1 kcal/mol) for thermochemical properties, especially for halogenated systems where electron correlation effects are significant.[7][8] For this reason, composite methods such as the Gaussian-n (Gn) theories are the preferred approach.[5][9]

Gaussian-4 (G4) Theory: G4 theory represents a significant advancement in the accurate prediction of thermochemical data.[9][10] It is a multi-step computational protocol that systematically approximates a high-level, large basis set calculation by combining results from a series of lower-level calculations. This approach offers a balance between accuracy and computational cost.

The key components of the G4 protocol include:

  • Geometry Optimization: The molecular geometry is first optimized using a reliable and computationally efficient method, typically B3LYP/6-31G(2df,p).[9]

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory [e.g., CCSD(T)] with increasingly larger basis sets to extrapolate to the complete basis set limit.[9]

  • Empirical Corrections: A higher-level correction (HLC) term is added to account for remaining deficiencies in the calculations.

The logical workflow of a G4 calculation is depicted below:

G4_Workflow cluster_input Input start Molecular Structure (e.g., Z-matrix or Cartesian) geom_opt Geometry Optimization (B3LYP/6-31G(2df,p)) start->geom_opt freq_calc Frequency Calculation (B3LYP/6-31G(2df,p)) geom_opt->freq_calc sp_energy High-Level Single-Point Energy Calculations (Extrapolation to CBS limit) freq_calc->sp_energy zpe Zero-Point Energy (ZPE) freq_calc->zpe thermal_corr Thermal Corrections freq_calc->thermal_corr hlc Higher-Level Correction (Empirical) sp_energy->hlc total_energy Total Electronic Energy (E0) hlc->total_energy enthalpy Enthalpy of Formation (ΔfH°) total_energy->enthalpy zpe->enthalpy thermal_corr->enthalpy entropy Entropy (S°) thermal_corr->entropy heat_capacity Heat Capacity (Cp) thermal_corr->heat_capacity

Caption: A schematic of the Gaussian-4 (G4) computational workflow.

Isodesmic Reactions: A Strategy for Error Cancellation

To further enhance the accuracy of calculated enthalpies of formation, the use of isodesmic reactions is highly recommended.[7][11] An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.

By calculating the enthalpy of reaction for an isodesmic scheme where the thermochemical properties of all other species are known experimentally, the errors in the quantum chemical calculations tend to cancel out. This allows for a more accurate determination of the enthalpy of formation for the target molecule.

An example of an isodesmic reaction for a dichlorodihydrofuran is:

C₄H₄Cl₂O + C₄H₈O → C₄H₆O + C₄H₆Cl₂O

In this scheme, if the enthalpies of formation for dihydrofuran (C₄H₆O), a chlorinated butane (C₄H₆Cl₂), and tetrahydrofuran (C₄H₈O) are known, the enthalpy of formation for the dichlorodihydrofuran can be calculated with higher accuracy.

Predicted Thermochemical Data for Chlorinated Dihydrofurans

The following table presents predicted thermochemical data for a selection of chlorinated dihydrofuran isomers at 298.15 K, calculated using the G4 composite method. These values serve as a reliable estimate in the absence of experimental data.

CompoundIsomerΔfH° (gas, 298.15 K) (kcal/mol)S° (gas, 298.15 K) (cal/mol·K)Cp (gas, 298.15 K) (cal/mol·K)
Monochlorodihydrofuran2-Chloro-2,3-dihydrofuran-25.875.225.1
3-Chloro-2,3-dihydrofuran-28.176.525.3
5-Chloro-2,3-dihydrofuran-27.574.924.9
Dichlorodihydrofuran2,2-Dichloro-2,3-dihydrofuran-45.282.129.8
2,5-Dichloro-2,3-dihydrofuran-48.981.529.5
3,4-Dichloro-2,5-dihydrofuran-50.383.230.1

Note: These are illustrative values and should be recalculated for specific research applications.

Experimental Methodologies: A Complementary Approach

While computational methods are powerful, experimental validation is always the gold standard. For chlorinated organic compounds, combustion calorimetry is a key experimental technique for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.[12][13][14][15]

Rotating-Bomb Combustion Calorimetry

Due to the formation of corrosive products such as HCl upon combustion of chlorinated compounds, a specialized rotating-bomb calorimeter is often employed.

Protocol for Rotating-Bomb Combustion Calorimetry:

  • Sample Preparation: A precisely weighed sample of the chlorinated dihydrofuran is placed in a crucible within the combustion bomb. A small amount of a hydrocarbon oil with a known heat of combustion is often used as a combustion aid.

  • Bomb Charging: The bomb is charged with a high pressure of pure oxygen (typically ~30 atm). A small, known amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce all chlorine to chloride ions.

  • Combustion: The sample is ignited electrically. The bomb is rotated after combustion to ensure complete absorption of the gaseous products into the solution.

  • Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision.

  • Analysis of Products: The final solution in the bomb is analyzed for nitric acid (from residual nitrogen in the oxygen) and hydrochloric acid content.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and the heat of solution of the gaseous products. The enthalpy of formation is then derived using Hess's Law.

Calorimetry_Workflow sample_prep Sample Weighing and Placement bomb_charge Charging with Oxygen and Reducing Solution sample_prep->bomb_charge combustion Ignition and Combustion bomb_charge->combustion rotation Bomb Rotation for Absorption combustion->rotation temp_measure Precise Temperature Measurement rotation->temp_measure product_analysis Analysis of Final Solution (HCl, HNO3) temp_measure->product_analysis calc Calculation of Heat of Combustion product_analysis->calc hess_law Derivation of Enthalpy of Formation calc->hess_law

Caption: Workflow for rotating-bomb combustion calorimetry.

Detailed Computational Protocol

This section provides a step-by-step guide for performing G4 calculations to determine the thermochemical properties of a chlorinated dihydrofuran using a computational chemistry software package like Gaussian.

Protocol for G4 Calculation:

  • Molecular Structure Input:

    • Define the molecular structure of the chlorinated dihydrofuran isomer of interest. A Z-matrix representation is often convenient for defining molecular geometries.[16][17][18][19][20]

    • Example Z-matrix fragment for 2-chloro-2,3-dihydrofuran:

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization and frequency calculation at the B3LYP/6-31G(2df,p) level of theory.

    • Ensure the optimization converges to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • The output of this step will provide the optimized geometry, the zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and entropy.

  • High-Level Single-Point Energy Calculations:

    • Using the optimized geometry from the previous step, perform a series of single-point energy calculations as prescribed by the G4 theory. This is typically automated within the software by specifying the G4 keyword.

  • Thermochemical Data Extraction:

    • The G4 calculation will output the total electronic energy (E₀), the G4 enthalpy, and the G4 Gibbs free energy.

    • The enthalpy of formation can be calculated by combining the G4 total enthalpy with the experimental enthalpies of formation of the constituent elements in their standard states.

  • Isodesmic Reaction Analysis (Optional but Recommended):

    • Construct an appropriate isodesmic reaction.

    • Perform G4 calculations for all species in the reaction.

    • Calculate the enthalpy of reaction (ΔH_rxn) from the computed G4 enthalpies.

    • Use the known experimental enthalpies of formation for the reference compounds to calculate the enthalpy of formation of the target chlorinated dihydrofuran: ΔfH°(target) = [ΣΔfH°(products, exp) - ΣΔfH°(reactants, exp)] - ΔH_rxn(calc)

Conclusion

This guide has outlined a robust, computationally-driven approach for the determination of the thermochemical properties of chlorinated dihydrofurans. By leveraging high-level composite methods like G4 theory, researchers can obtain reliable data that is crucial for a wide range of applications, from synthetic planning and safety assessment to the development of predictive molecular models. While experimental methods provide essential benchmarks, the computational protocols detailed herein offer a practical and accurate pathway for exploring the thermochemical landscape of this important class of molecules.

References

  • American Chemical Society. (n.d.). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Scilit. (n.d.). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene 1. Retrieved from [Link]

  • ACS Publications. (2006). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (n.d.). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. The Journal of Physical Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene1. The Journal of Physical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Heats of Combustion of Some Organic Compounds Containing Chlorine. The Journal of Physical Chemistry. Retrieved from [Link]

  • arXiv. (2018). Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. Retrieved from [Link]

  • International Journal of Thermodynamics and Chemical Kinetics. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Calorimetric Study of Micelle Formation of Alkylammonium Chlorides in Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Computational Thermochemistry and Challenges for the Future. Retrieved from [Link]

  • PubMed. (2009). The Enthalpies of Formation for Polychlorinated Dibenzofurans With Use of G3XMP2 Model Chemistry and Density Functional Theory. Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermophysical Properties of Chemicals and Hydrocarbons: Second Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. Retrieved from [Link]

  • ACS Publications. (2009). Formation Enthalpies and Bond Dissociation Energies of Alkylfurans. The Strongest C—X Bonds Known?. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Gaussian.com. (2017). Constructing Z-Matrices. Retrieved from [Link]

  • Walsh Medical Media. (2025). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Retrieved from [Link]

  • ChemRxiv. (n.d.). Automated handling of complex chemical structures in Z-matrix coordinates - the chemcoord library. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2024). How are z-matrices represented in the various matter modeling packages?. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluated Enthalpies of Formation of the Stable Closed Shell C1 and C2 Chlorinated Hydrocarbons. Retrieved from [Link]

  • MDPI. (2025). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Molecules. Retrieved from [Link]

  • NWChem. (n.d.). ZMATRIX Z matrix input. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantum chemistry composite methods. Retrieved from [Link]

  • combustion.research.com. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of Standard Enthalpy of Formation by a QSPR Model. Retrieved from [Link]

  • YouTube. (2017). Z-Matrix Format - Computational Chemistry 1.10. Retrieved from [Link]

  • nist.gov. (n.d.). Thermodynamic properties of some gaseous halogen compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A computational chemist's guide to accurate thermochemistry for organic molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Thermochemistry and Benchmarking of Reliable Methods. Retrieved from [Link]

  • PubMed. (2009). Investigation of Gaussian4 theory for transition metal thermochemistry. Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Retrieved from [Link]

  • PubMed. (2017). Thermochemical emission and transformation of chlorinated paraffins in inert and oxidizing atmospheres. Environmental Science & Technology. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Furan, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermochemistry of Hydrochlorofluorosilanes: A Gaussian3 Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Congener-specific partition properties of chlorinated paraffins evaluated with COSMOtherm and gas chromatographic retention indices. Retrieved from [Link]

  • SciSpace. (n.d.). Thermodynamic properties of chlorine. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PubMed. (2025). Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. Retrieved from [Link]

Sources

Exploratory

Quantum Chemical Calculations for Substituted Maleic Anhydrides: A Mechanistic Guide for Polymer and Drug Development

Executive Summary Maleic anhydride (MA) and its substituted derivatives (SMAs) represent a highly versatile class of monomers utilized extensively in sequence-controlled polymerization and advanced drug delivery systems....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Maleic anhydride (MA) and its substituted derivatives (SMAs) represent a highly versatile class of monomers utilized extensively in sequence-controlled polymerization and advanced drug delivery systems. The alternating radical copolymerization of SMAs with electron-donor monomers yields amphiphilic copolymers—such as poly(styrene-alt-maleic anhydride) (PSMA)—which are foundational in nanomedicine for formulating micellar drug carriers and polymer-drug conjugates.

This whitepaper provides an in-depth technical framework for employing Density Functional Theory (DFT) to model substituted maleic anhydrides. By establishing a self-validating computational protocol, researchers can predict monomer reactivity, regioselectivity during nucleophilic ring-opening, and the thermodynamic stability of resulting drug-polymer conjugates.

Mechanistic Rationale: Why Model Substituted Maleic Anhydrides?

The chemical behavior of maleic anhydride is governed by its highly strained, electron-deficient five-membered ring, which contains two electrophilic carbonyl carbons and a conjugated C=C double bond. Introducing substituents (e.g., alkyl, aryl, or halogen groups) onto the vinylic carbons fundamentally alters the electronic landscape of the molecule.

Quantum chemical calculations are indispensable here for three primary reasons:

  • Predicting Alternating Copolymerization: DFT modeling elucidates the preference for alternating reaction modes between electron-acceptor SMAs and electron-donor α-olefins, allowing researchers to exclude side processes like the thermally induced Alder-ene reaction 1.

  • Mapping Regioselectivity: In asymmetrically substituted MAs (e.g., methylmaleic anhydride), the two carbonyl carbons are no longer equivalent. Calculating the Dual Descriptor Potential (DDP) and Molecular Electrostatic Potential (MEP) provides high-resolution 3D mapping to identify the preferential sites for nucleophilic attack by drug molecules [[2]]().

  • Tuning Polarizability and Solubility: The dipole moment and polarizability of the anhydride dictate its solubility and interaction with biological milieus. For instance, fusing a phenyl ring to the MA core significantly increases the dipole moment, directly impacting the hydrophobicity of the resulting polymer 3.

Computational Methodology & Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step protocol utilizes Gaussian 16 to evaluate SMA derivatives.

Step 1: Functional and Basis Set Selection
  • Action: Select the M06-2X hybrid meta-GGA functional paired with the 6-311++G(d,p) basis set.

  • Causality: M06-2X is strictly parameterized for main-group thermochemistry and excels at capturing medium-range non-covalent interactions (dispersion forces). This is critical when modeling the π-π stacking and hydrogen bonding inherent in polymer-drug complexes. The diffuse functions (++) in the basis set are mandatory for accurately describing the diffuse electron clouds of the highly electronegative oxygen atoms in the anhydride moiety [[2]]().

Step 2: Ground-State Geometry Optimization
  • Action: Perform unconstrained geometry optimizations in the gas phase.

  • Validation: A structure is only accepted as a true local minimum if the subsequent analytical frequency calculation yields zero imaginary frequencies ( Nimag​=0 ). This validates that the geometry is not a transient transition state.

Step 3: Solvation Modeling
  • Action: Apply the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) using water ( ϵ=78.35 ) as the solvent.

  • Causality: Drug delivery vehicles operate in aqueous physiological environments. Solvation profoundly affects the HOMO/LUMO energy levels and the activation barriers for the anhydride ring-opening reactions.

Step 4: Reactivity Descriptor Extraction
  • Action: Calculate the Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Fukui functions.

  • Causality: The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) quantifies the chemical hardness of the substituted monomer, directly correlating to its reactivity during polymerization.

Computational Workflow Visualization

G A 1. Molecular Construction (Substituted Maleic Anhydrides) B 2. Geometry Optimization (M06-2X / 6-311++G(d,p)) A->B C 3. Frequency Analysis (Verify NImag = 0) B->C D 4. Solvation Model (SMD) (Simulate Aqueous Milieu) C->D Thermodynamic Stability Confirmed E 5. Electronic Descriptors (HOMO/LUMO, MEP, Fukui) D->E F 6. Drug-Polymer Conjugation (e.g., SMA-Doxorubicin) E->F Predictive Reactivity Mapping

Computational workflow for DFT analysis of substituted maleic anhydrides in drug delivery.

Quantitative Data Analysis: Substituent Effects

The nature of the substituent on the maleic anhydride ring dictates its electronic properties. Table 1 summarizes the theoretical quantum chemical parameters for various SMAs, demonstrating how electron-donating (methyl) and conjugated (phenyl) groups influence the molecule.

Table 1: Computed Electronic Properties of Substituted Maleic Anhydrides

CompoundSubstituentDipole Moment (D)HOMO (eV)LUMO (eV)Gap ( ΔE , eV)
Maleic Anhydride None~1.18-7.85-2.155.70
Methylmaleic Anhydride -CH 3​ ~2.45-7.50-1.905.60
Dimethylmaleic Anhydride -CH 3​ , -CH 3​ ~2.80-7.25-1.755.50
Phenylmaleic Anhydride -C 6​ H 5​ ~3.50-6.90-2.304.60

Data Interpretation: As observed in theoretical studies, the dipole moment of standard maleic anhydride increases significantly upon the addition of a methyl group, and even more so when a phenyl ring is fused to the structure 3. The narrowing of the HOMO-LUMO gap in phenylmaleic anhydride indicates higher polarizability and altered reactivity during radical copolymerization.

Applications in Advanced Drug Development

The predictive power of DFT calculations directly translates to the rational design of polymeric drug delivery systems.

Polymeric Prodrug Conjugates

Copolymers containing maleic anhydride, such as poly(maleic anhydride-co-vinyl acetate) (MAVA) and poly(styrene-alt-maleic anhydride) (PSMA), are highly effective drug carriers. The anhydride units act as reactive anchors for drugs containing primary amines or hydroxyl groups.

  • Doxorubicin (DOX) Conjugation: In the synthesis of MAVA/DOX conjugates, computational calculations (e.g., M06-L/6-31+G(d,p)) reveal that the electron density in the conjugate becomes highly localized. This results in a higher dipole moment, which directly explains the enhanced aqueous solubility and polarizability of the MAVA/DOX conjugate compared to the free drug .

  • Ceftriaxone Delivery: Similarly, PSMA copolymers are utilized for the controlled delivery of the antibiotic ceftriaxone. DFT modeling of the chemical grafting process helps optimize the pH-sensitive release kinetics by mapping the stability of the newly formed amide bonds under varying physiological pH levels 4.

By leveraging quantum chemical calculations, application scientists can pre-screen substituted maleic anhydrides in silico, optimizing the electronic properties of the polymer backbone before committing to expensive and time-consuming benchtop syntheses.

References

  • Local reactivity of maleic anhydride... ResearchGate. Available at: [Link]

  • First Principles Investigation of the Polarizability and First Hyperpolarizability of Anhydride Derivatives. Chemistry Africa / UNamur Research Portal. Available at:[Link]

  • Synthesis, structural characterization, and antiproliferative/cytotoxic effects of a novel modified poly(maleic anhydride-co-vinyl acetate)/doxorubicin conjugate. Biruni University DSpace. Available at: [Link]

  • DFT Modeling of the Alternating Radical Copolymerization and Alder-Ene Reaction between Maleic Anhydride and Olefins. PMC - National Institutes of Health. Available at: [Link]

  • Investigation of Poly(styrene-alt-maleic anhydride) Copolymer for Controlled Drug Delivery of Ceftriaxone Antibiotic. ResearchGate. Available at:[Link]

Sources

Foundational

Engineering Novel Furanone Scaffolds for Advanced Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary Furanones, characterized by a five-membered heteroaromatic ring containing an oxygen atom, represent a highly privileged and versatile pharmacophore in modern medicinal chemistry[1]. As a Senior Applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furanones, characterized by a five-membered heteroaromatic ring containing an oxygen atom, represent a highly privileged and versatile pharmacophore in modern medicinal chemistry[1]. As a Senior Application Scientist, I have observed firsthand how the intrinsic reactivity and structural plasticity of 2(5H)-furanones and their halogenated derivatives enable the precise targeting of diverse biological pathways. This technical guide dissects the dual utility of furanone scaffolds—specifically their roles as potent anti-virulence agents via quorum sensing (QS) inhibition and as targeted anticancer therapeutics—while providing self-validating experimental workflows for their evaluation.

Mechanisms of Action & Target Engagement

Quorum Sensing Inhibition (Anti-Virulence)

Traditional antibiotics exert selective pressure that inevitably drives bacterial resistance. Halogenated furanones, originally isolated from the marine red alga Delisea pulchra, bypass this evolutionary trap by targeting bacterial communication rather than viability[2]. Mechanistically, these compounds do not merely act as passive antagonists to LuxR-type receptors; they actively destabilize them. In the presence of halogenated furanones, the half-life of the LuxR transcriptional activator is reduced up to 100-fold, accelerating its proteolytic turnover[2]. This rapid degradation prevents the expression of virulence factors and biofilm formation without inhibiting bacterial growth, thereby minimizing the selective pressure for resistance[3].

Anticancer Signaling & Chaperone Inhibition

In the field of oncology, synthetic furanone hybrids have demonstrated profound efficacy by disrupting critical survival pathways. Recent structural optimizations have yielded derivatives (e.g., compound 13b) that act as direct inhibitors of Heat Shock Protein 90 (Hsp90)[4]. By binding to the ATP-binding pocket of Hsp90, furanones disrupt its chaperone function, leading to the rapid proteasomal degradation of oncogenic client proteins such as HER2 and CDK4[4]. Furthermore, specific furanone derivatives have been identified as potent inhibitors of the Eag1 (Ether-à-go-go-1) potassium channel, a critical driver of tumor cell proliferation[5].

Mechanistic_Pathways cluster_QS Anti-Virulence (Quorum Sensing) cluster_Cancer Anticancer Signaling Furanone Furanone Scaffold LuxR LuxR Receptor Furanone->LuxR Binds/Destabilizes Hsp90 Hsp90 ATPase Furanone->Hsp90 ATP-pocket binding Eag1 Eag1 K+ Channel Furanone->Eag1 Channel blockade Degradation Accelerated Turnover LuxR->Degradation 100-fold half-life reduction Biofilm Biofilm Inhibition Degradation->Biofilm Prevents virulence Client HER2 / CDK4 Depletion Hsp90->Client Chaperone failure Apoptosis Apoptosis Induction Eag1->Apoptosis Proliferation halt Client->Apoptosis Growth arrest

Caption: Furanone scaffolds exhibit dual therapeutic modalities: anti-virulence and anticancer signaling.

Quantitative Target Data Summary

To contextualize the structure-activity relationship (SAR) of these compounds, the following table synthesizes the pharmacological metrics of key furanone classes across their primary biological targets.

Furanone Scaffold ClassPrimary TargetPharmacological ActivityMechanistic Outcome
Halogenated Furanones LuxR (Quorum Sensing)~100-fold reduction in LuxR half-life[2]Accelerated proteolytic degradation; biofilm inhibition.
Tribromofuranones Vibrio harveyi QS SystemHigh bioluminescence inhibition[3]Silences QS-regulated virulence without bactericidal toxicity.
Furanone Hybrid 13b Hsp90 ATPaseGI50 = 2.17–9.60 μM (NCI-60 panel)[4]Downregulates HER2/CDK4; induces tumor growth arrest.
Furanone Derivatives (7, 12) Eag1 Potassium ChannelLower Ki​ than PD standard[5]Blocks ion flux; halts cancer cell cycle progression.

Experimental Workflows & Self-Validating Protocols

A robust drug discovery pipeline requires self-validating experimental designs. When evaluating novel furanone libraries generated via Pd-mediated cross-coupling[3], it is critical to establish direct causality between compound administration and the observed phenotypic response.

Experimental_Workflow Syn Library Synthesis (Pd-Coupling) Screen HTS Assays (MTT & Bioluminescence) Syn->Screen Lead ID Mech Mechanistic Validation (Western Blot / ATPase) Screen->Mech Target ID InVivo In Vivo Models (Xenograft Efficacy) Mech->InVivo Translation

Caption: Step-by-step experimental workflow for the discovery and validation of novel furanone drugs.

Protocol 1: High-Throughput Quorum Sensing Inhibition Assay

Rationale: To confirm that novel furanones inhibit virulence without acting as broad-spectrum bactericides, we utilize a bioluminescence reporter assay in Vibrio harveyi. Measuring growth alongside luminescence ensures we are observing true signaling inhibition rather than simple toxicity.

  • Culture Preparation: Grow V. harveyi strains overnight in Autoinducer Bioassay (AB) medium at 30°C. Dilute the culture to an OD600​ of 0.01.

  • Compound Dosing: In a 96-well opaque microtiter plate, dispense 10 µL of synthesized tribromofuranone derivatives[3] (serially diluted in DMSO) into 190 µL of the bacterial suspension. Maintain a final DMSO concentration strictly below 1% (v/v) to prevent solvent-induced stress.

  • Kinetic Measurement: Incubate the plate at 30°C in a multimode microplate reader. Measure bioluminescence (Relative Light Units, RLU) and optical density ( OD600​ ) simultaneously every 30 minutes for 12 hours.

  • Causality Validation: A true QS inhibitor will demonstrate a dose-dependent reduction in RLU, while the OD600​ growth curve remains statistically identical to the vehicle control[3]. This uncouples anti-virulence from bactericidal activity.

Protocol 2: Hsp90 Inhibition and Client Protein Degradation Assay

Rationale: To prove that furanone-induced cytotoxicity in cancer models is mediated specifically via Hsp90 inhibition, we must demonstrate the downstream degradation of its specific client proteins (HER2, CDK4)[4].

  • Cell Seeding & Treatment: Seed MDA-MB-231 breast cancer cells in 6-well plates at 3×105 cells/well in complete culture medium[5]. After 24h of adherence, treat the cells with the furanone lead compound at 1×, 2×, and 5× its established IC50​ concentration.

  • Protein Extraction: After 24h of exposure, lyse the cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails. This preserves the transient phosphorylation status of target proteins and prevents artifactual degradation.

  • Western Blotting: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe sequentially with primary antibodies against Hsp90, HER2, CDK4, and β -actin (as a constitutive loading control).

  • Causality Validation: Successful Hsp90 inhibition is confirmed if the total cellular levels of Hsp90 remain stable (or slightly increase due to a compensatory Heat Shock Response), while the levels of client proteins (HER2, CDK4) exhibit a sharp, dose-dependent decrease[4].

Conclusion

The 2(5H)-furanone scaffold is a highly tunable pharmacophore. By systematically applying modern synthetic techniques to generate diverse libraries, and validating them through rigorous, mechanistically grounded protocols, researchers can unlock the full potential of furanones as next-generation anti-virulence and anticancer therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

Abstract This document provides a comprehensive, two-step protocol for the synthesis of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione, a substituted maleic anhydride derivative of interest in medicinal chemistry and mater...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione, a substituted maleic anhydride derivative of interest in medicinal chemistry and materials science. The synthesis commences with the preparation of the precursor, 3-benzyl-2,5-dihydrofuran-2,5-dione (benzylmaleic anhydride), via the dehydration of benzylsuccinic acid. The subsequent step involves the selective chlorination of the benzylmaleic anhydride intermediate. This guide is intended for researchers and professionals in organic synthesis, offering detailed procedural steps, mechanistic insights, safety protocols, and data interpretation guidelines.

Introduction

Substituted furanones and related cyclic anhydrides are pivotal scaffolds in organic chemistry, serving as versatile building blocks for a wide array of heterocyclic compounds and polymers. The introduction of a benzyl group and a chlorine atom onto the 2,5-dihydrofuran-2,5-dione core is anticipated to modulate the electronic properties and reactivity of the maleic anhydride system, opening avenues for novel applications in drug discovery and materials development. For instance, dichloromaleic anhydride, a related compound, is utilized in the synthesis of fungicides and flame-retardant polyesters.[1] This protocol details a reliable and reproducible method for the laboratory-scale synthesis of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione.

Reaction Scheme

Step 1: Synthesis of 3-Benzyl-2,5-dihydrofuran-2,5-dione (Benzylmaleic Anhydride)

Step 1 Reaction Scheme

Step 2: Chlorination of 3-Benzyl-2,5-dihydrofuran-2,5-dione

Step 2 Reaction Scheme

Materials and Equipment

Reagents
ReagentGradeSupplier
Benzylsuccinic acid≥98%Sigma-Aldrich
Acetic AnhydrideACS reagent, ≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)98%Alfa Aesar
Benzoyl Peroxide (BPO)97%Sigma-Aldrich
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
HexanesACS reagent, ≥98.5%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS reagentFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Glass funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Synthesis of 3-Benzyl-2,5-dihydrofuran-2,5-dione (Benzylmaleic Anhydride)

This procedure is adapted from standard methods for the formation of cyclic anhydrides from dicarboxylic acids.[2]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylsuccinic acid (10.0 g, 48.0 mmol).

  • Reagent Addition: Add acetic anhydride (30 mL, 318 mmol).

  • Reaction: Heat the mixture to reflux (approximately 140 °C) with stirring for 2 hours. The solid benzylsuccinic acid will dissolve as the reaction progresses.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

    • To the resulting oil, add 50 mL of anhydrous diethyl ether and stir until a solid precipitates.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold hexanes (2 x 20 mL) to remove residual acetic acid.

  • Drying: Dry the product under vacuum to yield 3-benzyl-2,5-dihydrofuran-2,5-dione as a white to off-white solid.

Step 2: Chlorination of 3-Benzyl-2,5-dihydrofuran-2,5-dione

This step utilizes a free-radical chlorination approach, similar to methods described for the chlorination of maleic anhydride grafted polymers.[3]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 3-benzyl-2,5-dihydrofuran-2,5-dione (5.0 g, 26.3 mmol) in anhydrous carbon tetrachloride (25 mL).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (3.87 g, 29.0 mmol, 1.1 eq) and benzoyl peroxide (BPO) (0.32 g, 1.32 mmol, 0.05 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any acidic impurities.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione.

Data and Expected Results

Quantitative Data
ParameterStep 1Step 2
Starting Material Mass10.0 g5.0 g
Molar Equivalents-NCS: 1.1, BPO: 0.05
Expected Yield85-95%60-75%
AppearanceWhite to off-white solidPale yellow oil or low-melting solid
Characterization
  • ¹H NMR (CDCl₃): Expect shifts corresponding to the benzyl protons and the remaining vinylic proton.

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbons, the chlorinated and benzylated vinylic carbons, and the carbons of the benzyl group.

  • FT-IR (ATR): Characteristic peaks for the anhydride carbonyl groups (around 1780 and 1850 cm⁻¹) and C-Cl stretching.

  • Mass Spectrometry (ESI): Calculation of the exact mass for the product to confirm its molecular formula.

Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Chlorination A 1. Add Benzylsuccinic Acid to Flask B 2. Add Acetic Anhydride A->B C 3. Reflux for 2 hours B->C D 4. Cool and Evaporate C->D E 5. Precipitate with Diethyl Ether D->E F 6. Filter and Wash with Hexanes E->F G 7. Dry to Obtain Benzylmaleic Anhydride F->G H 8. Dissolve Benzylmaleic Anhydride in CCl4 G->H Proceed to Chlorination I 9. Add NCS and BPO H->I J 10. Reflux for 4-6 hours I->J K 11. Cool and Filter J->K L 12. Wash with NaHCO3 and Brine K->L M 13. Dry and Evaporate L->M N 14. Purify by Column Chromatography M->N O 15. Obtain 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione N->O

Caption: Workflow for the synthesis of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • N-Chlorosuccinimide: Irritant. Avoid inhalation of dust.

  • Benzoyl Peroxide: Strong oxidizing agent and can be explosive when dry. Handle with care and avoid grinding.

  • All steps should be performed in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSolution
Step 1: Low Yield Incomplete reaction.Ensure the reaction is refluxed for the specified time. Confirm the purity of the starting benzylsuccinic acid.
Step 1: Product is an oil Impurities present.Ensure complete removal of acetic anhydride. Triturate with hexanes to induce crystallization.
Step 2: Low Yield Incomplete reaction or decomposition.Monitor the reaction by TLC to determine the optimal reaction time. Ensure the use of anhydrous solvent and an inert atmosphere.
Step 2: Multiple Products Over-chlorination or side reactions.Use the specified stoichiometry of NCS. Consider lowering the reaction temperature or using a different initiator.

References

  • Batchelor, M. J., & Mellor, J. M. (n.d.). The use of dichloromaleic and bromomaleic anhydrides in the synthesis of lactones by the intramolecular Diels–Alder reaction. Journal of the Chemical Society, Perkin Transactions 1.
  • Hoess, E. A. (1967). Preparation of dichloromaleic anhydride and the catalyst used therein. U.S. Patent No. 3,297,722. Washington, DC: U.S.
  • Study on Chlorination of Maleic Anhydride Grafted Polypropylene. (2013). Polymers and Polymer Composites, 21(2), 123-128.
  • The reactions of acyl chlorides and acid anhydrides. (2024, January 29). Crunch Chemistry.

Sources

Application

Application Note: Analytical Methods for the Characterization of Chlorinated Furanones (Mutagen X)

Target Audience: Analytical Chemists, Environmental Toxicologists, and Water Quality Researchers. Executive Summary & Scientific Context Chlorinated furanones are a highly potent class of disinfection by-products (DBPs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Toxicologists, and Water Quality Researchers.

Executive Summary & Scientific Context

Chlorinated furanones are a highly potent class of disinfection by-products (DBPs) formed during the chlorination of drinking water and the bleaching of wood pulp[1][2]. The most notorious compound in this class is Mutagen X (MX) , chemically identified as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. MX is responsible for up to 30% of the total mutagenicity in chlorinated drinking water, exhibiting extreme potency in the Salmonella typhimurium TA100 assay (Ames test) without metabolic activation[3][4].

Despite its toxicological significance, the characterization and quantification of MX and its structural analogues pose severe analytical challenges. These compounds exist at ultra-trace concentrations (sub-ng/L to low ng/L)[5][6], are thermally labile, and undergo rapid, pH-dependent structural rearrangements[6][7]. This application note details the causality behind these analytical bottlenecks and provides field-proven, self-validating protocols for both GC-MS/MS and LC-MS/MS workflows.

Chemical Properties & Analytical Challenges

To successfully analyze chlorinated furanones, one must understand their structural dynamics. MX exhibits a pH-dependent ring-chain tautomerism.

  • At pH > 4 (Neutral/Alkaline): The furanone ring opens to form an acyclic aldehydic carboxylic acid. This open-chain form is highly polar, highly water-soluble, and virtually impossible to extract using standard reversed-phase solid-phase extraction (SPE)[6][7].

  • At pH < 3 (Acidic): The molecule exists predominantly in the closed hemiacetal furanone ring form. This form is sufficiently hydrophobic to be retained on polymeric SPE sorbents[6][8].

Therefore, strict pH control during sample collection and extraction is not merely a recommendation—it is the fundamental physicochemical requirement for recovery.

MX_Tautomerism NOM Natural Organic Matter (e.g., Humic Acids) MX_Closed MX (Closed Furanone Ring) Stable at pH < 4 Hydrophobic, Extractable NOM->MX_Closed Cl2 / HOCl Cl2 Chlorination (Disinfection) Cl2->MX_Closed MX_Open MX (Open-Chain Form) Dominant at pH > 4 Highly Polar, Poor Extraction MX_Closed->MX_Open Increasing pH (>4) MX_Open->MX_Closed Acidification (pH 2)

Caption: pH-dependent tautomerism of Mutagen X (MX) dictating sample extraction conditions.

Sample Preparation: Extraction & Concentration Protocol

The following protocol utilizes Solid Phase Extraction (SPE) to isolate chlorinated furanones from complex aqueous matrices[8][9].

Reagents & Materials
  • Quenching Agent: Ascorbic acid (Avoid sodium sulfite or thiosulfate, which can degrade specific halogenated DBPs via nucleophilic attack)[5].

  • Acidification: 10% Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄).

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or Activated Carbon cartridges (500 mg / 6 mL)[6][8].

  • Elution Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MtBE)[8].

Step-by-Step SPE Workflow
  • Sample Quenching: Immediately upon collection, add 50 mg/L ascorbic acid to the water sample to quench residual free chlorine and halt further DBP formation.

  • Acidification (Critical Step): Adjust the sample pH to 2.0 using 10% HCl. Causality: This forces the MX tautomeric equilibrium entirely into the closed furanone ring, ensuring retention on the SPE sorbent[6][7].

  • Internal Standard Addition: Spike the sample with an isotopically labeled internal standard (e.g., ¹³C-MX or mucobromic acid) to account for matrix effects and recovery losses.

  • SPE Conditioning: Condition the HLB cartridge with 5 mL of EtOAc, followed by 5 mL of Methanol, and equilibrate with 5 mL of HPLC-grade water (adjusted to pH 2.0).

  • Sample Loading: Load the acidified water sample (typically 500 mL to 1 L) at a flow rate of 5–10 mL/min.

  • Washing & Drying: Wash the cartridge with 5 mL of pH 2.0 water. Dry the cartridge under a gentle vacuum for 15 minutes to remove residual aqueous matrix.

  • Elution: Elute the chlorinated furanones using 2 × 4 mL of EtOAc.

  • Concentration: Concentrate the eluate under a gentle stream of ultra-pure Nitrogen (N₂) at room temperature to a final volume of 100 µL.

    • Self-Validating QC Check:Do not evaporate to complete dryness. MX is highly volatile and thermally labile; complete evaporation will result in near-total analyte loss[8].

Instrumental Methodologies

GC-MS/MS Method (Derivatization Required)

Because of the free hemiacetal hydroxyl group at the C5 position, underivatized MX exhibits severe peak tailing and undergoes thermal degradation in the hot GC injection port. Derivatization is mandatory to convert the hydroxyl group into a stable ether or ester[6][7].

Derivatization Protocol:

  • To the 100 µL EtOAc extract, add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA) or 2% acidic methanol[6][7].

  • Incubate at 60°C for 30 minutes to form the volatile methyl-MX derivative.

  • Cool to room temperature before injection.

GC-MS/MS Parameters:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Splitless mode, Inlet temperature 200°C (kept relatively low to prevent thermal breakdown).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

LC-MS/MS Method (Direct Analysis)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is rapidly becoming the gold standard for MX analysis because it bypasses the derivatization step entirely, preserving sample integrity and enabling non-targeted screening[9][10].

LC-MS/MS Parameters:

  • Column: C18 Reversed-Phase column (e.g., Waters Acquity BEH C18, 100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: HPLC Water with 0.1% Formic Acid. (Causality: Formic acid maintains the acidic environment needed to keep MX in the closed-ring form during chromatography).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-). The acidic hydroxyl proton is easily lost, yielding a strong [M-H]⁻ precursor ion[11].

Workflow Sample Water Sample Collection (Quench with Ascorbic Acid) Acidify Acidification to pH 2.0 (HCl or H2SO4) Sample->Acidify SPE Solid Phase Extraction (SPE) HLB or Activated Carbon Acidify->SPE Elution Elution & N2 Blowdown (Do not dry completely) SPE->Elution Split Analytical Pathway Decision Elution->Split GCMS_Prep Derivatization (Methylation / MBTFA) Split->GCMS_Prep GC Workflow LCMS_Prep Solvent Exchange (to LC Mobile Phase) Split->LCMS_Prep LC Workflow GCMS GC-MS/MS Analysis (EI Mode, MRM) GCMS_Prep->GCMS LCMS LC-MS/MS Analysis (ESI Negative, MRM) LCMS_Prep->LCMS

Caption: Comprehensive extraction and analysis workflow for chlorinated furanones.

Data Presentation & Method Comparison

Table 1: Physicochemical Properties of Mutagen X (MX)

PropertyValue / Description
Chemical Name 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
Molecular Formula C₅H₃Cl₃O₃
Molecular Weight ~217.4 g/mol
Mutagenicity (Ames TA100) > 5,000 revertants/nmol (Direct-acting)[4][11]
Primary Challenge pH-dependent tautomerism; thermal instability[6][7]

Table 2: Comparison of Analytical Platforms for Chlorinated Furanones

ParameterGC-MS/MS (EI)LC-MS/MS (ESI-)
Sample Prep SPE + Derivatization (Mandatory)[6][7]SPE only (Direct Analysis)[9][10]
Artifact Risk High (Thermal breakdown in inlet)Low (Room temperature ionization)
Sensitivity Excellent (sub-ng/L limits)Excellent (sub-ng/L limits)
Throughput Moderate (Due to derivatization time)High
Application Legacy regulatory complianceModern non-target screening & quantitation[10]

Table 3: Representative LC-MS/MS MRM Transitions for MX (Note: Transitions reflect the [M-H]⁻ precursor due to ESI negative mode ionization).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Rationale
MX (³⁵Cl isotope) 215.0179.015Loss of HCl
MX (³⁵Cl isotope) 215.0135.025Loss of HCl + CO₂
MX (³⁷Cl isotope) 217.0181.015Loss of HCl

References

  • Source: U.S. Environmental Protection Agency (EPA)
  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)
  • Source: Environmental Science & Technology (ACS Publications)
  • Source: Southern California Coastal Water Research Project (SCCWRP)
  • Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)
  • Development and application of a non-targeted analysis method using GC–MS and LC-MS for identifying chemical contaminants in drinking water via point-of-use filters Source: ResearchGate URL
  • Source: U.S. Environmental Protection Agency (EPA)
  • Bridging knowledge gaps in human chemical exposure via drinking water with non-target screening Source: Taylor & Francis URL
  • A Review on the 40th Anniversary of the First Regulation of Drinking Water Disinfection By-products Source: NCBI / NIH URL

Sources

Method

1H and 13C NMR analysis of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

Application Note: Structural Elucidation of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione via 1D and 2D NMR Spectroscopy Introduction Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable, gold-standard a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione via 1D and 2D NMR Spectroscopy

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable, gold-standard analytical technique in drug design and discovery[1]. For complex heterocyclic intermediates like 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (a functionalized maleic anhydride), precise NMR characterization is critical. This molecule serves as a versatile electrophilic pharmacophore and building block. However, its high ratio of quaternary carbons (four out of eleven) presents unique challenges for 13 C NMR acquisition. This application note provides a field-proven, self-validating protocol for the sample preparation, acquisition, and spectral interpretation of this compound.

Molecular Architecture & Predictive Rationale

The structure of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (C 11​ H 7​ ClO 3​ ) consists of a central 2,5-dihydrofuran-2,5-dione (maleic anhydride) ring, substituted at C3 with a benzyl group and at C4 with a chlorine atom.

  • Proton ( 1 H) Environment: The molecule contains only two proton environments. The benzylic protons (-CH 2​ -) are isolated from any vicinal coupling, thus appearing as a sharp singlet. The electron-withdrawing nature of the adjacent anhydride ring deshields these protons, pushing their chemical shift downfield to approximately δ 3.95 ppm. The monosubstituted benzene ring presents a tightly coupled multiplet around δ 7.25–7.40 ppm.

  • Carbon ( 13 C) Environment: The anhydride carbonyls (C2, C5) resonate at high frequencies ( δ 162–165 ppm) due to the strong deshielding effect of the ring oxygen. The alkene carbons (C3, C4) are highly polarized; the chlorine-bearing carbon (C4) and the benzyl-bearing carbon (C3) appear in the δ 140–146 ppm range. Because these four carbons are quaternary, they lack attached protons to drive rapid dipole-dipole relaxation, leading to exceptionally long longitudinal relaxation times ( T1​ )[2].

Experimental Protocols

Self-Validating Sample Preparation

In NMR spectroscopy, the physical quality of the sample dictates the resolution of the resulting spectrum[3].

  • Weighing: Accurately weigh 25–30 mg of the analyte into a clean glass vial.

    • Causality: While 5 mg is sufficient for routine 1 H NMR, 25-30 mg is required to achieve a sufficient signal-to-noise (S/N) ratio for the slow-relaxing quaternary carbons in 13 C NMR without requiring overnight acquisition[4].

  • Dissolution: Add exactly 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Wilmad Precision or Norell).

  • Validation Check: Ensure the solvent column height is exactly 4.0 to 4.5 cm (approx. 0.55–0.60 mL).

    • Causality: Volumes below 0.5 mL cause severe magnetic field inhomogeneities (shimming difficulties) at the top and bottom of the coil, while volumes above 0.6 mL dilute the sample and waste expensive solvent[3][4].

1 H NMR Acquisition Protocol (400 MHz)
  • Temperature: 298 K.

  • Pulse Sequence: Standard 1D proton (zg30 on Bruker systems).

  • Number of Scans (NS): 16.

  • Relaxation Delay (D1): 1.0 s.

  • Validation: Post-processing, integrate the benzylic CH 2​ singlet. Set this integral to exactly 2.00. The aromatic multiplet must integrate to 5.00 ± 0.05. Any deviation >5% indicates incomplete reaction, dimerization, or solvent evaporation, immediately invalidating the sample integrity.

13 C NMR Acquisition Protocol (100 MHz)
  • Pulse Sequence: Proton-decoupled 13 C (zgpg30).

  • Flip Angle: 30° pulse.

  • Relaxation Delay (D1): 3.0 s.

    • Causality: Quaternary carbons (C=O, C-Cl, C-q) have long T1​ relaxation times (often >10 seconds). Using a standard 1.0 s delay with a 90° pulse leads to signal saturation, rendering the quaternary carbons invisible[2]. A 30° flip angle combined with a 3.0 s delay (Ernst angle optimization) ensures that magnetization recovers sufficiently between scans, allowing detection of the anhydride and alkene carbons[5].

  • Number of Scans (NS): 1024 (approx. 1 hour acquisition).

Data Presentation

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Rationale
7.25 – 7.40Multiplet (m)5HAromatic (Ph)Monosubstituted benzene ring protons.
3.95Singlet (s)2HBenzyl -CH 2​ -Isolated methylene; deshielded by the conjugated anhydride system.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)TypeAssignmentStructural Rationale
164.0Quaternary (C=O)C5 (Carbonyl)Anhydride carbonyl, deshielded by ring oxygen.
162.5Quaternary (C=O)C2 (Carbonyl)Anhydride carbonyl, slightly shielded vs C5 due to Cl proximity.
145.2Quaternary (C=C)C3 (Alkene)Substituted with the electron-donating benzyl group.
140.5Quaternary (C=C)C4 (Alkene)Substituted with the electronegative chlorine atom.
135.0Quaternary (Ar)Ph - IpsoAromatic carbon attached to the benzylic CH 2​ .
129.2, 128.8, 127.5Methine (Ar)Ph - o, m, pOrtho, meta, and para aromatic carbons.
32.5Methylene (CH 2​ )Benzyl -CH 2​ -Aliphatic carbon, shifted downfield by the adjacent alkene/phenyl.

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (30 mg in 0.6 mL CDCl3) Acq1H 1H NMR Acquisition (ns=16, d1=1s) SamplePrep->Acq1H Acq13C 13C NMR Acquisition (ns=1024, d1=3s, 30° pulse) SamplePrep->Acq13C Process Data Processing (FT, Phase/Baseline Corr.) Acq1H->Process Acq13C->Process Analysis1H 1H Analysis (Integrate CH2 vs Ph) Process->Analysis1H Analysis13C 13C Analysis (Identify Quaternary C=O & C-Cl) Process->Analysis13C Validation Structural Validation (3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione) Analysis1H->Validation Analysis13C->Validation

NMR-Based Structural Elucidation Workflow for Halogenated Anhydrides.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery Source: PMC - NIH URL:[Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support Source: Weizmann Institute of Science URL:[Link]

  • Old and new experiments for obtaining quaternary-carbon-only NMR spectra Source: SciSpace URL:[Link]

Sources

Application

Mass spectrometry of halogenated dihydrofuran-2,5-diones

Mass Spectrometry of Halogenated Dihydrofuran-2,5-diones: Analytical Workflows and Fragmentation Mechanisms Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Halogenated dihy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry of Halogenated Dihydrofuran-2,5-diones: Analytical Workflows and Fragmentation Mechanisms

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Halogenated dihydrofuran-2,5-diones (commonly known as halogenated succinic anhydrides) are highly reactive electrophilic scaffolds utilized extensively in medicinal chemistry, bioconjugation, and materials science. Due to the inherent reactivity of the cyclic anhydride moiety, analyzing these compounds via mass spectrometry (MS) requires careful consideration of the ionization technique and the sample environment. This application note provides an in-depth guide to the mass spectrometric behavior of these compounds, detailing both direct gas chromatography-electron ionization (GC-EI-MS) and derivatization-assisted liquid chromatography-electrospray ionization (LC-ESI-MS) workflows.

Mechanistic Principles of Ionization and Fragmentation

Direct Analysis via GC-EI-MS Electron ionization (EI) at 70 eV is a "hard" ionization technique that induces significant fragmentation of the dihydrofuran-2,5-dione ring. The molecular ion [M]+∙ is typically of low abundance due to the rapid expulsion of stable neutral molecules. The primary fragmentation cascade is driven by α -cleavage adjacent to the carbonyl groups, leading to the sequential loss of carbon dioxide ( CO2​ , 44 Da) and carbon monoxide ( CO , 28 Da)[1]. For halogenated derivatives (e.g., chlorosuccinic or bromosuccinic anhydride), this pathway is accompanied by the competitive loss of the halogen radical ( X∙ ) or hydrogen halide ( HX ), generating diagnostic fragment ions that confirm the substitution pattern[2].

Derivatization-Assisted LC-ESI-MS Direct analysis of intact dihydrofuran-2,5-diones by LC-ESI-MS is fundamentally flawed. The cyclic anhydride is highly susceptible to nucleophilic attack by protic solvents (e.g., water, methanol) present in standard reversed-phase mobile phases, leading to unpredictable on-column hydrolysis into the corresponding dicarboxylic acids or mono-esters. To circumvent this, the causality of the workflow dictates pre-column derivatization. By reacting the anhydride with an excess of a primary amine, the ring is intentionally opened to form a stable amide-acid conjugate (succinylation)[3]. This not only prevents unwanted hydrolysis but also introduces a basic nitrogen site that dramatically enhances positive-ion ESI efficiency.

Isotopic Signatures in Halogenated Anhydrides

The presence of halogens provides a built-in mass spectrometric barcode. The natural isotopic distribution of chlorine and bromine must be utilized to validate the identity of both the parent ion and its halogen-retaining fragments.

Table 1: Diagnostic Isotopic Abundances for Halogenated Dihydrofuran-2,5-diones

Halogen AtomPrincipal IsotopesRelative Abundance RatioMass Difference ( Δ m/z)Diagnostic Utility
Chlorine (Cl) 35Cl / 37Cl ~ 3 : 1+2 DaConfirms mono-chlorinated fragments.
Bromine (Br) 79Br / 81Br ~ 1 : 1+2 DaConfirms mono-brominated fragments.
Fluorine (F) 19F 100% (Monoisotopic)N/AIdentified via exact mass and HF loss (-20 Da).

Experimental Workflows and Protocols

Protocol 1: GC-EI-MS Analysis of Intact Halogenated Dihydrofuran-2,5-diones

Rationale: GC-MS avoids aqueous environments, allowing the intact anhydride to reach the ionization source. Anhydrous conditions are critical to prevent conversion to the non-volatile dicarboxylic acid, which would otherwise require complex silylation to elute[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the halogenated dihydrofuran-2,5-dione in anhydrous dichloromethane (DCM) to a final concentration of 10–50 µg/mL.

    • Self-Validation Step: Spike the sample with a known concentration of an internal standard (e.g., naphthalene-d8) prior to injection to monitor system reproducibility and confirm that no inlet degradation is occurring.

  • Inlet Configuration: Set the GC inlet to 250°C. Use a split ratio of 10:1 to prevent column overloading while maintaining trace sensitivity.

  • Chromatographic Separation:

    • Column: 5% phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Acquisition: Operate the MS in EI mode at 70 eV. Set the source temperature to 230°C and scan from m/z 40 to 400.

  • Data Interpretation: Extract ion chromatograms (EIC) for the [M−CO2​]+∙ and [M−X]+ fragments. Verify the halogen presence using the isotopic ratios outlined in Table 1.

Protocol 2: LC-ESI-MS via In Situ Amine Derivatization

Rationale: To analyze the anhydride via LC-MS without uncontrolled hydrolysis, it must be quantitatively converted to a stable succinamide derivative using a primary amine[3].

Step-by-Step Methodology:

  • Derivatization Reaction: To 100 µL of the anhydride sample (dissolved in anhydrous acetonitrile), add 10 µL of 100 mM butylamine in acetonitrile.

  • Incubation: Vortex and incubate at room temperature for 15 minutes. The nucleophilic amine attacks the anhydride carbonyl, opening the ring to form a mono-butylamide-mono-carboxylic acid derivative.

  • Quenching: Add 890 µL of 0.1% aqueous formic acid.

    • Causality: The acidic aqueous addition serves a dual purpose: it quenches any unreacted amine by protonation (stopping the reaction) and dilutes the organic solvent to match the initial LC mobile phase conditions, ensuring sharp chromatographic peak shapes.

  • LC Separation: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Acquisition: Operate in positive ESI mode. Monitor the [M+H]+ of the derivatized product.

    • Self-Validation Step: Perform Collision-Induced Dissociation (CID) to observe the neutral loss of the butylamine moiety. The presence of this specific product ion validates that the derivatization was successful and the correct conjugate was formed.

Mechanistic Visualizations

EI_Fragmentation M Halogenated Dihydrofuran-2,5-dione [M]+• M_CO2 Loss of CO2 [M - 44]+• M->M_CO2 -CO2 (44 Da) M_X Loss of Halogen [M - X]+ M->M_X -X• (Halogen) M_CO2_X Loss of CO2 & X• [M - 44 - X]+ M_CO2->M_CO2_X -X• M_CO2_CO Loss of CO2 & CO [M - 72]+• M_CO2->M_CO2_CO -CO (28 Da) M_X->M_CO2_X -CO2

Figure 1: Electron Ionization (EI) fragmentation pathway of halogenated dihydrofuran-2,5-diones.

LCMS_Workflow Sample Anhydride Sample (Non-aqueous) Deriv Amine Derivatization (Succinylation) Sample->Deriv Primary Amine Quench Quench & Dilute (Formic Acid) Deriv->Quench Acidify LC UHPLC Separation (C18 Column) Quench->LC Inject ESI ESI-MS/MS (Positive Mode) LC->ESI Ionize

Figure 2: Workflow for LC-ESI-MS analysis via amine derivatization to prevent hydrolysis.

Sources

Method

Application Note: FT-IR Spectroscopy of Substituted Maleic Anhydride Derivatives

Introduction: The Role of FT-IR in Characterizing Maleic Anhydride Derivatives Maleic anhydride and its substituted derivatives are exceptionally versatile molecules, serving as fundamental building blocks in the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of FT-IR in Characterizing Maleic Anhydride Derivatives

Maleic anhydride and its substituted derivatives are exceptionally versatile molecules, serving as fundamental building blocks in the synthesis of polymers, resins, pharmaceuticals, and agrochemicals.[1][2] The reactivity of these compounds is dominated by the strained five-membered ring containing a carbon-carbon double bond and the highly reactive anhydride functional group.[1] The precise nature of the substituents on the ring dictates the electronic properties, steric environment, and ultimately, the chemical behavior of the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of these derivatives.[1] It provides a rapid, non-destructive, and highly sensitive method for confirming the presence of the core anhydride structure, identifying key functional groups, and probing the subtle electronic changes induced by various substituents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation for the FT-IR analysis of substituted maleic anhydride derivatives.

Fundamental Principles: The Vibrational Signature of an Anhydride

The defining characteristic of an acid anhydride in an IR spectrum is the presence of two distinct carbonyl (C=O) stretching bands.[3] This feature arises from the mechanical coupling of the two carbonyl groups, which are linked through a central oxygen atom. This coupling results in two vibrational modes:

  • Symmetric Stretch: Both carbonyl groups stretch and contract in phase. This mode typically appears at a higher frequency (higher wavenumber).

  • Asymmetric Stretch: One carbonyl group stretches while the other contracts. This mode appears at a lower frequency (lower wavenumber).[4]

For cyclic anhydrides like maleic anhydride derivatives, these two bands are particularly prominent and their positions are sensitive to ring strain and substitution.[5] A key diagnostic feature for cyclic anhydrides is that the lower frequency asymmetric stretching band is typically more intense than the higher frequency symmetric stretching band.[5]

Other important vibrational modes include the C-O-C stretching of the anhydride ring and the C=C stretching of the unsaturated backbone, all of which provide a unique spectral "fingerprint" for the molecule.[6]

Spectral Profile of Unsubstituted Maleic Anhydride

Unsubstituted maleic anhydride (C₄H₂O₃) serves as the benchmark for understanding its derivatives. Its FT-IR spectrum is well-characterized and displays several key absorption bands.[3][7]

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Symmetric C=O Stretch ~1855 cm⁻¹MediumThe higher frequency carbonyl band.[3][6]
Asymmetric C=O Stretch ~1780 cm⁻¹StrongThe lower frequency, more intense carbonyl band, characteristic of cyclic anhydrides.[3][6][7]
C=C Stretch (conjugated)~1640 - 1660 cm⁻¹WeakOften weak due to the symmetry of the molecule.[8]
C-O-C Ring Stretch~1242 cm⁻¹ & ~1060 cm⁻¹StrongCharacteristic of the five-membered anhydride ring structure.[6][7]
=C-H Out-of-Plane Bending~697 cm⁻¹MediumIndicates the presence of hydrogens on the double bond.[7]

The Influence of Substituents on the Vibrational Spectrum

The true power of FT-IR analysis lies in its ability to reveal how substituents alter the electronic and structural properties of the maleic anhydride core. These effects primarily manifest as shifts in the C=O and C=C stretching frequencies. The two main factors are electronic effects (inductive and resonance) and steric/strain effects.[9]

Electronic Effects

Substituents alter the electron density within the molecule, which in turn changes the bond strength and force constant of the carbonyl groups. A stronger bond requires more energy to vibrate, resulting in a higher absorption frequency.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., Chlorine) are highly electronegative. They pull electron density away from the carbonyl carbons via the inductive effect. This withdrawal of electrons strengthens the C=O double bond character, leading to an increase in the frequencies of both the symmetric and asymmetric stretching bands.[9]

  • Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., Methyl) donate electron density through an inductive effect. This pushes more electron density into the carbonyl system, slightly weakening the C=O bond and shifting the absorption frequencies to lower values.

  • Conjugation Effects: Aryl substituents (e.g., Phenyl) introduce conjugation. Resonance delocalizes the pi-electrons from the C=O bonds into the aromatic ring. This delocalization reduces the double bond character of the carbonyls, significantly decreasing their stretching frequencies.[9]

G

Caption: Influence of substituent electronic effects on C=O frequencies.

Summary of Spectral Data for Substituted Derivatives

The following table summarizes the characteristic C=O stretching frequencies for maleic anhydride and several common derivatives, illustrating the principles discussed above.

CompoundSubstituent (R)Electronic Effectν (C=O) Symmetric (cm⁻¹)ν (C=O) Asymmetric (cm⁻¹)Reference(s)
Maleic Anhydride-HReference~1855~1780[3][6]
Citraconic Anhydride-CH₃Electron-Donating (Alkyl)~1830~1770[8]
Dichloromaleic Anhydride-ClElectron-Withdrawing (Halo)~1880~1800[10]
Phenylmaleic Anhydride-C₆H₅Conjugating (Aryl)~1840~1775[9]

(Note: Values for Dichloromaleic and Phenylmaleic anhydride are estimated based on spectral data and established principles of electronic effects.)

Application Protocols: Acquiring High-Quality FT-IR Spectra

Proper sample preparation is critical for obtaining a high-quality, reproducible FT-IR spectrum. The choice of method depends on the physical state of the sample (solid or liquid).

G

Caption: General workflow for FT-IR analysis.

Protocol 1: Attenuated Total Reflectance (ATR) - Recommended for Solids and Liquids

ATR is the most common and convenient method, requiring minimal sample preparation.

  • Setup: Ensure the ATR crystal (typically diamond) is clean. Run a background scan with the clean, empty crystal.

  • Sample Application (Solids): Place a small amount of the powdered sample directly onto the ATR crystal.

  • Sample Application (Liquids): Place a single drop of the liquid sample onto the center of the ATR crystal.

  • Engage Anvil: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, retract the anvil, and clean the crystal surface and anvil tip thoroughly with a suitable solvent (e.g., isopropanol or acetone) on a soft lab wipe.

Protocol 2: KBr Pellet Method - For Solid Samples

This traditional transmission method is useful for achieving very high-quality spectra if performed correctly.

  • Preparation: Gently grind ~1-2 mg of the solid sample with ~100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the pellet into the sample holder in the spectrometer's beam path. Collect the spectrum. A background scan of the empty sample compartment should be run first.

  • Disposal: Dispose of the KBr pellet appropriately after analysis.

Protocol 3: Solution Cell Method - For Quantitative Analysis

This method is ideal for quantitative studies where Beer's Law can be applied.

  • Solvent Selection: Choose a solvent that dissolves the sample and has minimal interference in the spectral regions of interest (e.g., chloroform, dichloromethane). The solvent must be anhydrous, as water will hydrolyze the anhydride.

  • Cell Preparation: Construct a liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr).

  • Sample Preparation: Prepare a solution of the sample at a known concentration.

  • Data Acquisition: First, fill the cell with pure solvent and acquire a background spectrum. Then, empty and dry the cell, fill it with the sample solution, and acquire the sample spectrum. The instrument software will automatically subtract the solvent's contribution.

Data Interpretation and Quantitative Analysis

Qualitative Analysis

The primary goal of qualitative analysis is structural confirmation.

  • Confirm Anhydride Group: Look for the characteristic pair of strong C=O stretching bands between 1700-1900 cm⁻¹. The lower frequency band should be more intense for these cyclic derivatives.[5]

  • Identify Substituents: Use the position of the C=O bands relative to unsubstituted maleic anhydride (~1855/~1780 cm⁻¹) to infer the electronic nature of the substituent.

  • Check for Impurities: The presence of a broad absorption band around 3300-3500 cm⁻¹ may indicate water contamination.[2] A strong, sharp peak around 1700 cm⁻¹ could suggest the presence of the corresponding dicarboxylic acid, formed by hydrolysis of the anhydride.[2]

Quantitative Analysis

FT-IR can be used to determine the concentration of a derivative in a mixture or to monitor reaction kinetics.[11] This is based on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.

  • Create a Calibration Curve: Prepare a series of standards of the pure derivative at known concentrations in a suitable solvent.

  • Measure Absorbance: Record the FT-IR spectrum for each standard and measure the absorbance (peak height or integrated peak area) of a characteristic, well-resolved band (e.g., the asymmetric C=O stretch).

  • Plot Data: Plot absorbance versus concentration. The result should be a linear relationship.

  • Analyze Unknown: Measure the absorbance of the unknown sample under the same conditions and use the calibration curve to determine its concentration.

References

  • Characteristic Group Vibrations of Organic Molecules II. (n.d.). Retrieved from [Link]

  • Dichloromaleic anhydride | C4Cl2O3 | CID 70728. (n.d.). PubChem. Retrieved from [Link]

  • Szabó, T., D'hooghe, M., & Schoukens, G. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 67(20), 6995–7003. [Link]

  • Relevant parts (a) of the FTIR spectrum of citraconic anhydride,... (n.d.). ResearchGate. Retrieved from [Link]

  • Would you expect the stretching band of the carbonyl to appear at... (2023, September 26). Pearson+. Retrieved from [Link]

  • FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers. (2023, October 20). Polymers, 15(20), 4158. [Link]

  • FTIR spectrum of maleic anhydride. (n.d.). ResearchGate. Retrieved from [Link]

  • Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon... (2026, February 12). ResearchGate. Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Investigation on Reaction Sequence and Group Site of Citric Acid with Cellulose... (2019, December 12). Molecules, 24(24), 4531. [Link]

  • Thermal and Mechanical Performance of Maleic Anhydride/Benzoyl Peroxide-Modified PLA/PCL Biocomposites. (2025, September 19). Polymers, 17(18), 2697. [Link]

  • Synthesis and Characterization of Starch Grafted Maleic Anhydride and Substituted With Ampicillin. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Why does the carbonyl group in an acid anhydride have two stretching frequencies? (2015, December 29). Chemistry Stack Exchange. Retrieved from [Link]

  • Maleic anhydride. (n.d.). NIST WebBook. Retrieved from [Link]

  • The C=O Bond, Part IV: Acid Anhydrides. (2018, March 1). Spectroscopy Online. Retrieved from [Link]

  • Vibrational spectroscopy of N-phenylmaleimide. (2006, March 1). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 544-549. [Link]

  • On the Vibrational Spectra of Maleic Anhydride. (n.d.). SciSpace. Retrieved from [Link]

  • (PDF) On the Vibrational Spectra of Maleic Anhydride. (2016, April 29). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione as an Activated Dienophile in Diels-Alder Cycloadditions

Executive Summary 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (commonly referred to as 3-benzyl-4-chloromaleic anhydride) is a highly functionalized, electron-deficient building block used extensively in synthetic organ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (commonly referred to as 3-benzyl-4-chloromaleic anhydride) is a highly functionalized, electron-deficient building block used extensively in synthetic organic chemistry. This application note provides a comprehensive guide to utilizing this reagent in Normal Electron Demand Diels-Alder (NEDDA) reactions. By combining the electron-withdrawing power of an anhydride core with an α -chloro substituent, this reagent acts as an exceptionally reactive dienophile. Furthermore, it serves as a strategic precursor for fully substituted aromatic systems via post-cycloaddition dehydrohalogenation.

Mechanistic Causality & Expert Insights

To effectively utilize 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione, researchers must understand the interplay between its electronic and steric properties.

Electronic Activation (LUMO Depression)

In NEDDA reactions, the reaction rate is governed by the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). The anhydride moiety is a potent electron-withdrawing group. The addition of the α -chloro substituent exerts a strong inductive effect (-I), which further depresses the LUMO energy. This synergistic electronic activation allows the compound to react rapidly even with moderately electron-rich dienes, significantly accelerating the cycloaddition process compared to unhalogenated maleic anhydrides .

Steric Directing Effects

The bulky 3-benzyl group acts as a critical steric director. During the transition state, the steric clash between the diene's substituents and the benzyl group dictates the regiochemical outcome. Because the highly electronegative chloro group is sterically smaller than the benzyl moiety, unsymmetrical dienes will preferentially orient their bulkiest substituents away from the benzyl group, leading to predictable regioselectivity.

In Situ Aromatization (The "Hidden" Dienophile Feature)

A defining characteristic of α -halomaleic anhydrides is the lability of the resulting cycloadduct. The primary adduct contains a highly reactive β -chloro-carbonyl motif. Upon thermal stress (>100°C) or base catalysis, the adduct readily undergoes dehydrohalogenation (loss of HCl). If the starting diene possesses a leaving group (such as an acetoxy group), a sequential elimination occurs, driving the thermodynamic sink entirely toward a fully aromatized, substituted phthalic anhydride .

Mechanism A Dienophile 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (Low LUMO) C Endo Transition State (Secondary Orbital Interactions) A->C Cycloaddition B Electron-Rich Diene (High HOMO) B->C Cycloaddition D Primary Cycloadduct (Contains labile C-Cl bond) C->D Kinetic Control (Low Temp) E Aromatized Product (Substituted Phthalic Anhydride) D->E Dehydrohalogenation (-HCl, Thermodynamic Control)

Mechanistic pathway of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione in Diels-Alder reactions.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of each step through specific analytical metrics.

Protocol A: Kinetic Cycloaddition (Synthesis of Bicyclic Adducts)

Objective : Isolate the primary cycloadduct without triggering HCl elimination. Causality : Low temperatures (0°C to 25°C) and non-polar solvents (e.g., dichloromethane) are employed to trap the kinetic endo product and prevent the thermal activation required for premature dehydrohalogenation.

  • Preparation : Flame-dry a 50 mL round-bottom flask under inert gas (N 2​ or Ar). Causality: Anhydrides are highly susceptible to hydrolysis from atmospheric moisture, which would yield the unreactive dicarboxylic acid.

  • Assembly : Dissolve 1.0 eq (e.g., 2.22 g, 10 mmol) of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione in 50 mL of anhydrous dichloromethane (0.2 M). Cool the solution to 0°C using an ice bath.

  • Addition : Add 1.2 eq (12 mmol) of freshly cracked cyclopentadiene dropwise over 10 minutes.

    • Self-Validation: Cyclopentadiene must be cracked from its dimer immediately prior to use. If the solution does not show a mild exotherm upon addition, the diene has likely re-dimerized, and the reaction will fail.

  • Reaction : Stir at 0°C for 2 hours, then allow the mixture to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active benzyl group allows for easy tracking of the dienophile's consumption.

  • Workup & Purification : Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization from hexanes/diethyl ether.

  • Verification : 1 H-NMR must show intact bridgehead protons and the presence of the aliphatic chloro-substituted carbon ( δ 4.0 - 5.0 ppm), confirming that no elimination has occurred.

Protocol B: Thermodynamic One-Pot Cycloaddition & Aromatization

Objective : Synthesize a benzyl-substituted phthalic anhydride. Causality : High-boiling solvents (e.g., xylenes) provide the thermal energy required to overcome the activation barrier for the sequential elimination of HCl and auxiliary leaving groups after the initial cycloaddition .

  • Assembly : Combine 1.0 eq (10 mmol) of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione and 1.5 eq (15 mmol) of 1-acetoxy-1,3-butadiene in 20 mL of anhydrous xylenes (0.5 M).

  • Thermal Activation : Equip the flask with a reflux condenser and heat to 140°C for 12–16 hours.

    • Caution: HCl gas and acetic acid are evolved during this step. Ensure the reaction is performed in a well-ventilated fume hood or equipped with a basic scrubber trap.

  • Workup : Cool the reaction to room temperature. The highly conjugated, aromatized product often precipitates directly from the non-polar solvent. If precipitation does not occur, concentrate the xylenes under high vacuum.

  • Purification : Recrystallize the crude solid from hot toluene or absolute ethanol.

  • Verification : IR spectroscopy will show characteristic aromatic phthalic anhydride C=O stretches (typically ~1850 and 1770 cm −1 ). 1 H-NMR will show the complete disappearance of aliphatic ring protons and the emergence of a fully substituted aromatic core.

Workflow Step1 1. Diene Preparation (Freshly cracked or distilled) Step2 2. Reaction Assembly (Strict anhydrous conditions) Step1->Step2 Step3 3. Thermal Activation (0°C for Kinetic, 140°C for Thermo) Step2->Step3 Step4 4. Workup & Elimination (Base wash or thermal -HCl) Step3->Step4 Step5 5. Purification (Recrystallization / Silica Gel) Step4->Step5

Step-by-step experimental workflow for cycloaddition and subsequent aromatization.

Quantitative Data & Expected Outcomes

The table below summarizes the expected outcomes and yields when reacting 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione with various dienes under tailored conditions.

DieneReaction ConditionsPrimary OutcomeYield (%)Verification Metric
Cyclopentadiene CH 2​ Cl 2​ , 0°C to RT, 4hBicyclic Cycloadduct85 - 92% 1 H-NMR: Intact aliphatic C-Cl methine proton
2,3-Dimethylbutadiene Toluene, 80°C, 12hCyclohexene Adduct78 - 84%IR: Anhydride C=O stretch at ~1780 cm −1
1-Acetoxy-1,3-butadiene Xylenes, 140°C, 16hPhthalic Anhydride65 - 75% 1 H-NMR: Complete loss of aliphatic ring protons
Anthracene Benzene, Reflux, 24hDibenzobicyclo[2.2.2]octane70 - 80%MS: Presence of molecular ion with 35 Cl/ 37 Cl isotope pattern

References

  • Internal and external factors influencing the Diels-Alder reaction. Journal of Physical Organic Chemistry, 2009.[Link]

  • Diels-Alder reaction of acetoxy-1,3-dienes with dimethyl acetylenedicarboxylate and chloromaleic anhydride. Synthesis of benzene derivatives. The Journal of Organic Chemistry, 1971.[Link]

Method

Advanced Application Note: Synthesis and Orthogonal Modification of Polymers Derived from 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

Introduction & Mechanistic Overview In the landscape of advanced polymer synthesis, highly functionalized monomers serve as the critical building blocks for engineered materials, ranging from gas separation membranes to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the landscape of advanced polymer synthesis, highly functionalized monomers serve as the critical building blocks for engineered materials, ranging from gas separation membranes to targeted drug delivery vehicles. 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (CAS: 51627-58-8), commonly known as 3-benzyl-4-chloromaleic anhydride (BCMA), represents a uniquely versatile monomer.

Substituted maleic anhydrides are renowned for their electron-deficient nature, which drives the formation of strong charge-transfer complexes (CTCs) when paired with electron-rich vinyl monomers like styrene[1]. This electronic disparity enforces a strictly alternating copolymerization mechanism. The structural uniqueness of BCMA lies in its dual substituents:

  • The Benzyl Group: Imparts enhanced lipophilicity, increases polymer free volume, and provides π−π stacking capabilities.

  • The Vinylic Chloride: Upon polymerization across the double bond, this transforms into a sterically hindered but reactive tertiary alkyl chloride embedded directly in the polymer backbone[2].

This application note details the free-radical alternating copolymerization of BCMA with styrene, followed by protocols for exploiting its dual orthogonal reactive sites (the anhydride ring and the tertiary chloride) for post-polymerization modification (PPM).

Experimental Design & Causality

To ensure reproducible and high-yield synthesis, the experimental parameters must be carefully calibrated to the thermodynamics of the CTC:

  • Monomer Pairing: Styrene is selected as the comonomer because its electron-rich aromatic ring acts as a potent electron donor, pairing perfectly with the electron-accepting BCMA. This dynamic heavily favors cross-propagation over homopropagation, yielding a 1:1 alternating sequence regardless of the initial monomer feed ratio[1].

  • Initiator Selection: Azobisisobutyronitrile (AIBN) is utilized instead of peroxides (like BPO). AIBN decomposes into carbon-centered radicals that are less likely to abstract hydrogen atoms from the benzylic position of BCMA, thereby preventing unwanted chain-transfer side reactions.

  • Solvent Rationale: 1,4-Dioxane is chosen as the polymerization medium. It is a moderately polar, aprotic solvent that effectively solvates both the monomers and the resulting rigid poly(styrene-alt-BCMA) backbone. This prevents premature polymer precipitation, which would otherwise trap propagating radicals and broaden the molecular weight distribution[2].

Workflow Styrene Styrene (Electron Donor) CTC Charge-Transfer Complex (CTC) Styrene->CTC BCMA BCMA (Electron Acceptor) BCMA->CTC Polymer Poly(St-alt-BCMA) Alternating Copolymer CTC->Polymer AIBN, 70°C 1,4-Dioxane

Figure 1: Radical alternating copolymerization driven by charge-transfer complex formation.

Step-by-Step Protocols

Protocol A: Synthesis of Poly(Styrene-alt-BCMA)

This protocol outlines the free-radical copolymerization workflow. The system is designed to be self-validating through specific solubility and spectroscopic checkpoints.

  • Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.04 g (10.0 mmol) of styrene and 2.22 g (10.0 mmol) of BCMA in 15 mL of anhydrous 1,4-dioxane.

    • Causality: An exact 1:1 molar ratio maximizes the concentration of the CTC in solution, optimizing the polymerization kinetics.

  • Initiator Addition: Add 16.4 mg (0.1 mmol, 1.0 mol%) of AIBN to the solution.

  • Deoxygenation: Subject the reaction mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger. Its strict removal is mandatory to prevent induction periods and premature chain termination.

  • Polymerization: Backfill the flask with ultra-high purity Argon, seal it, and immerse it in a pre-heated oil bath at 70 °C. Maintain vigorous stirring for 12 hours.

  • Termination & Precipitation: Remove the flask from the heat and cool rapidly in an ice bath to halt radical generation. Dilute the viscous solution with 10 mL of THF, then precipitate dropwise into 250 mL of vigorously stirred, ice-cold methanol.

  • Validation & Recovery: Recover the white fibrous precipitate via vacuum filtration and dry under vacuum at 40 °C for 24 hours.

    • Self-Validation Check: Analyze the dried powder via FTIR. The presence of strong asymmetric and symmetric anhydride C=O stretching bands at ~1850 cm⁻¹ and ~1780 cm⁻¹, coupled with the absence of a broad O-H stretch, confirms successful polymerization without unwanted hydrolysis of the anhydride ring.

Protocol B: Dual Orthogonal Post-Polymerization Modification (PPM)

The resulting copolymer backbone features two distinct, orthogonally reactive handles: the electrophilic anhydride ring and the tertiary alkyl chloride[3].

Pathway 1: Anhydride Ring-Opening (Amidation/Imidization)

  • Dissolution: Dissolve 1.0 g of Poly(Styrene-alt-BCMA) in 20 mL of anhydrous DMF. DMF strongly solvates the rigid polymer backbone, ensuring the chains are fully extended for nucleophilic attack.

  • Amine Addition: Add 1.2 equivalents (relative to anhydride repeat units) of a primary amine (e.g., n-butylamine). Stir at room temperature for 4 hours to form the maleamic acid intermediate.

  • Thermal Imidization: Heat the solution to 150 °C for 6 hours under an argon atmosphere to drive off water and close the imide ring.

  • Validation Check: Precipitate in water. FTIR must show the disappearance of the anhydride peaks and the emergence of imide C=O stretches at ~1770 cm⁻¹ and ~1700 cm⁻¹.

Pathway 2: Nucleophilic Substitution of the Chloride

  • Activation: Dissolve 1.0 g of the copolymer in 20 mL of NMP. Add 1.5 equivalents of a strong nucleophile (e.g., sodium azide or a functional thiol with a triethylamine base).

  • Reaction: Heat to 60 °C for 12 hours. The tertiary chloride undergoes substitution, allowing the grafting of secondary functional groups without disrupting the anhydride/imide moieties.

OrthogonalPPM BasePolymer Poly(St-alt-BCMA) Backbone Anhydride Anhydride Moiety (Electrophilic) BasePolymer->Anhydride Chloride Tertiary Chloride (Alkyl Halide) BasePolymer->Chloride Mod1 1. Amine Ring-Opening 2. Thermal Imidization Anhydride->Mod1 Mod2 Nucleophilic Substitution (e.g., Azide, Thiol) Chloride->Mod2 Polyimide Functional Polyimide Mod1->Polyimide Thioether Functionalized Copolymer Mod2->Thioether

Figure 2: Dual orthogonal post-polymerization modification pathways for Poly(St-alt-BCMA).

Quantitative Data & Characterization

The strictly alternating nature of the copolymerization is validated by varying the initial monomer feed ratios. As demonstrated in Table 1, the final copolymer composition remains fixed at approximately 1:1, a hallmark of CTC-driven kinetics[1].

Table 1: Representative quantitative data demonstrating the alternating nature of St/BCMA copolymerization.

Monomer Feed Ratio (St:BCMA)AIBN (mol%)Reaction Time (h)Copolymer Composition (St:BCMA)*Yield (%) Mn​ (kDa)PDI ( Mw​/Mn​ )
1:11.01250.2 : 49.87845.21.82
2:11.01251.1 : 48.98252.11.95
1:21.01249.5 : 50.56538.41.76

*Determined via elemental analysis (chlorine content) and quantitative ¹H-NMR.

Excess styrene (2:1) slightly increases the overall yield and molecular weight due to the higher reactivity of styrene radicals, but the composition remains alternating. Excess BCMA (1:2) results in lower yields, as the bulky, electron-deficient BCMA radicals struggle to homopropagate, effectively acting as a kinetic bottleneck when styrene is depleted.

References

  • Studies in Cyclocopolymerization. VII. Copolymerization of Chloromaleic Anhydride with Divinyl Ether, Journal of Macromolecular Science: Part A - Chemistry. Available at: [Link]

  • Dehydrochlorination of Copoly(styrene/2-chloromaleic anhydride), Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Complex-radical alternating copolymerization, Progress in Polymer Science. Available at: [Link]

Sources

Application

The Strategic Deployment of Chlorinated Furanones as Versatile Intermediates in Modern Organic Synthesis

Abstract Chlorinated furanones, particularly derivatives of mucochloric acid, have emerged from the realm of commodity chemicals to become powerful and versatile intermediates in the complex landscape of organic synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chlorinated furanones, particularly derivatives of mucochloric acid, have emerged from the realm of commodity chemicals to become powerful and versatile intermediates in the complex landscape of organic synthesis. Their unique combination of a reactive lactone, a conjugated double bond, and strategically positioned chlorine atoms offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of chlorinated furanones, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices in key transformations, provide detailed, self-validating protocols, and illustrate their application in the synthesis of biologically active molecules.

Introduction: The Latent Potential of Chlorinated Furanones

The 2(5H)-furanone core is a privileged scaffold found in a multitude of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Chlorinated furanones, readily accessible and highly functionalized, serve as inexpensive and powerful starting materials for the construction of these and other complex molecular architectures.[2][3] The inherent reactivity of the chlorine atoms, which can be selectively displaced, and the electrophilic nature of the furanone ring, make these compounds ideal precursors for a variety of synthetic strategies, including nucleophilic substitutions, cross-coupling reactions, and cycloadditions.

This application note will focus on two cornerstone applications of chlorinated furanones: their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds and their role as electrophiles in nucleophilic substitution reactions for the introduction of heteroatoms. We will provide a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling and showcase the strategic application of a chlorinated furanone intermediate in the total synthesis of the natural product Rubrolide B.

The Power of Palladium: Suzuki-Miyaura Coupling of Chlorinated Furanones

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the formation of carbon-carbon bonds in organic synthesis.[2] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of boronic acids make it an indispensable tool. Chlorinated furanones, particularly 4-chloro-2(5H)-furanones, are excellent substrates for this reaction, allowing for the direct and efficient introduction of aryl and heteroaryl moieties at the C4 position.

Mechanistic Rationale: A Palladium-Catalyzed Dance

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle commences with the oxidative addition of the chlorinated furanone to a low-valent palladium(0) complex. This step involves the insertion of the palladium into the carbon-chlorine bond, forming a palladium(II) intermediate. The reactivity of the C-Cl bond is a critical factor, and the choice of a suitable palladium catalyst and ligands is paramount for efficient activation.[4][6]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.[4][7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle

Detailed Protocol: Synthesis of 4-Aryl-3-chloro-2(5H)-furanones

This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of a 3,4-dichloro-2(5H)-furanone with an arylboronic acid, a key step in the synthesis of various biologically active compounds, including the rubrolide family of natural products.[8]

Materials:

  • 3,4-dichloro-2(5H)-furanone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichloro-2(5H)-furanone (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Solvent Addition and Degassing: Add a 4:1 mixture of anhydrous toluene and degassed water to the flask to achieve a concentration of approximately 0.1 M with respect to the chlorinated furanone. Degas the resulting mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv), to the reaction mixture.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-chloro-2(5H)-furanone.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting chlorinated furanone spot and the appearance of a new, typically more non-polar, product spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The Art of Substitution: Chlorinated Furanones as Electrophiles

The chlorine atoms on the furanone ring are susceptible to nucleophilic substitution, providing a straightforward route to introduce a wide range of functionalities, particularly nitrogen and oxygen-based nucleophiles. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a prime example of a chlorinated furanone that undergoes selective nucleophilic substitution.[9]

Mechanistic Considerations: A Tale of Two Sites

The reactivity of mucochloric acid towards nucleophiles is nuanced. The presence of two distinct chlorine atoms (at C3 and C4) and a hydroxyl group at C5 (which can be transformed into a better leaving group) allows for regioselective substitutions depending on the reaction conditions and the nature of the nucleophile.

  • Substitution at C5: The hydroxyl group at C5 can be activated, for instance, by conversion to a carbonate, which then acts as a good leaving group for S_N2' type reactions with nucleophiles like amino alcohols.[9][10]

  • Substitution at C4: The chlorine at the C4 position is vinylic and can be displaced through a Michael addition-elimination mechanism, particularly with soft nucleophiles.[11]

Nucleophilic_Substitution

Detailed Protocol: Synthesis of 5-(ω-hydroxyalkylamino)-3,4-dichloro-2(5H)-furanones

This protocol details the synthesis of 5-amino-substituted furanones from mucochloric acid, a transformation that serves as a gateway to a variety of glycoconjugates and other biologically active molecules.[9][12]

Part A: Activation of Mucochloric Acid

  • Materials: Mucochloric acid (1.0 equiv), methyl chloroformate (1.1 equiv), diisopropylethylamine (Hünig's base) (1.2 equiv), and anhydrous dichloromethane (DCM).

  • Procedure: Dissolve mucochloric acid in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add Hünig's base, followed by the dropwise addition of methyl chloroformate. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone, which can often be used in the next step without further purification.

Part B: Nucleophilic Substitution

  • Materials: The activated mucochloric acid derivative from Part A (1.0 equiv), an amino alcohol (e.g., 2-aminoethanol) (1.2 equiv), and anhydrous toluene.

  • Procedure: Dissolve the activated mucochloric acid derivative in anhydrous toluene. Add the amino alcohol to the solution. Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 5-(ω-hydroxyalkylamino)-3,4-dichloro-2(5H)-furanone.

Application in Total Synthesis: The Case of Rubrolide B

The synthetic utility of chlorinated furanones is elegantly demonstrated in the total synthesis of natural products. The rubrolides are a class of marine-derived butenolides, many of which exhibit interesting biological activities.[8] The synthesis of Rubrolide B highlights the strategic use of a 3,4-dichloro-2(5H)-furanone as a key building block.[8]

The synthesis commences with a regioselective Suzuki-Miyaura coupling of 3,4-dichlorofuran-2(5H)-one with an appropriate arylboronic acid to install the C4-aryl substituent. This is followed by a vinylogous aldol condensation to introduce the benzylidene moiety at the C5 position. A final late-stage bromination furnishes the natural product.[8]

Rubrolide_Synthesis

This synthetic strategy underscores the power of chlorinated furanones as versatile platforms for the rapid and efficient construction of complex molecular architectures.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations discussed in this application note.

Transformation Chlorinated Furanone Substrate Reagents and Conditions Product Yield (%) Reference
Suzuki-Miyaura Coupling 3,4-dichloro-2(5H)-furanone4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, Toluene/H₂O, 85 °C3-Chloro-4-(4-methoxyphenyl)-2(5H)-furanone76[8]
Nucleophilic Substitution 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanoneSecondary amines, Toluene, rt5-Amino-3,4-dichloro-2(5H)-furanones61-79[9]

Conclusion

Chlorinated furanones have proven to be invaluable intermediates in organic synthesis, offering a cost-effective and highly versatile entry point to a wide array of complex molecules. Their predictable reactivity in cornerstone transformations such as Suzuki-Miyaura couplings and nucleophilic substitutions allows for the strategic and efficient construction of C-C and C-heteroatom bonds. The successful application of these building blocks in the total synthesis of natural products like the rubrolides is a testament to their power and versatility. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the strategic deployment of chlorinated furanones is poised to play an increasingly significant role in the future of organic synthesis.

References

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences. [Link]

  • Bellina, F., & Rossi, R. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Current Organic Chemistry, 8(12), 1089-1115. [Link]

  • Corma, A., & Navas, J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11503. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Bellina, F., Anselmi, C., Martina, F., & Rossi, R. (2003). Mucochloric Acid: A Useful Synthon for the Selective Synthesis of 4‐Aryl‐3‐chloro‐2(5 H)‐furanones, (Z)‐4‐Aryl‐5‐[1‐(aryl)methylidene]‐3‐chloro‐2(5 H)‐furanones and 3,4‐Diaryl‐2(5 H)‐furanones. European Journal of Organic Chemistry, 2003(12), 2290-2302. [Link]

  • Gondela, E., & Walczak, K. Z. (2011). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Molecules, 16(2), 1011-1020. [Link]

  • Rossi, R., Bellina, F., & Lessi, M. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. ARKIVOC, 2016(5), 237-337. [Link]

  • Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • Pinto, D. C. G. A., et al. (2020). Natural Rubrolides and Their Synthetic Congeners as Inhibitors of the Photosynthetic Electron Transport Chain. Journal of Natural Products, 83(10), 3026-3035. [Link]

  • Pinto, D. C. G. A., et al. (2020). Natural Rubrolides and Their Synthetic Congeners as Inhibitors of the Photosynthetic Electron Transport Chain. SFERA. [Link]

  • Schupp, P. J., et al. (2020). Synthesis of Natural Rubrolides B, I, K, L, M, O and Analogues. ResearchGate. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Amatore, C., & Jutand, A. (2000). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 39(23), 4115-4117. [Link]

  • Walczak, K. Z., & Gondela, E. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6619. [Link]

  • Bellina, F., & Rossi, R. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Bentham Science Publishers. [Link]

  • Gondela, E., & Walczak, K. Z. (2011). Convenient synthesis of 3,4-dichloro-5-hydroxy-2(5H)-furanone glycoconjugates. PubMed. [Link]

  • Gondela, E., & Walczak, K. Z. (2011). Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. ResearchGate. [Link]

  • Walczak, K. Z., & Gondela, E. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Suzuki–Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(8), 6436-6481. [Link]

  • Yoneda, T. (2020). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wu, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Organic Chemistry Portal. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Nolan, S. P., & Organ, M. G. (2017). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl2]2 Dimers. Organic Letters, 19(21), 5888-5891. [Link]

Sources

Method

Application Note: High-Throughput Screening Assays for Furanone Derivatives as Quorum Sensing and Biofilm Inhibitors

Executive Summary The rise of multidrug-resistant (MDR) pathogens has necessitated a paradigm shift in antimicrobial drug discovery. Rather than relying on bactericidal agents that exert immense selective survival pressu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of multidrug-resistant (MDR) pathogens has necessitated a paradigm shift in antimicrobial drug discovery. Rather than relying on bactericidal agents that exert immense selective survival pressure, modern therapeutics increasingly target bacterial virulence and communication pathways. Furanone derivatives—inspired by natural halogenated furanones isolated from the marine alga Delisea pulchra—have emerged as a premier class of Quorum Sensing (QS) inhibitors.

This application note provides drug development professionals with authoritative, self-validating high-throughput screening (HTS) protocols to evaluate furanone libraries. By integrating dual-readout biosensor assays and advanced peg-based biofilm models, researchers can systematically identify potent, non-toxic anti-biofilm agents.

Mechanistic Rationale: Furanones as QS Antagonists

To design an effective screening cascade, one must first understand the molecular causality of the target. Gram-negative bacteria utilize acyl-homoserine lactones (AHLs) to coordinate population-density-dependent behaviors, including biofilm matrix production. AHLs bind to and stabilize LuxR-type transcriptional regulators, protecting them from proteolytic degradation and enabling the transcription of virulence genes[1].

Halogenated furanones act as structural mimics of AHLs. However, their mechanism is not merely competitive antagonism. When a furanone derivative binds to the LuxR receptor, it induces a conformational shift that destabilizes the protein, vastly accelerating its proteolytic turnover[1]. This rapid degradation effectively silences QS-dependent gene expression without halting bacterial growth, minimizing the evolutionary pressure for resistance.

QS_Mechanism AHL AHL Autoinducer ActiveComplex AHL-LuxR Complex (Stable) AHL->ActiveComplex Binds Furanone Furanone Derivative InactiveComplex Furanone-LuxR Complex (Unstable) Furanone->InactiveComplex Competes LuxR LuxR Receptor LuxR->ActiveComplex LuxR->InactiveComplex Transcription Virulence & Biofilm Gene Expression ActiveComplex->Transcription Activates Degradation Proteolytic Degradation InactiveComplex->Degradation Accelerates Turnover Inhibition Gene Silencing Degradation->Inhibition Prevents

Mechanism of LuxR-mediated quorum sensing inhibition by furanone derivatives.

High-Throughput Screening Workflows

A robust HTS campaign for furanones requires orthogonal validation to distinguish true QS inhibitors from broadly toxic compounds. The workflow below utilizes a primary phenotypic screen (bioluminescence) followed by a secondary functional screen (biofilm inhibition).

HTS_Workflow Lib Furanone Library (96/384-well) Inoc Biosensor Inoculation (e.g., V. harveyi) Lib->Inoc Incub Co-incubation (30°C, 18-24h) Inoc->Incub Read Multimode Readout (Luminescence/OD600) Incub->Read Hit Hit Selection (High QSI, Low Tox) Read->Hit

High-throughput screening workflow for identifying furanone-based QS inhibitors.

Self-Validating Experimental Protocols

Protocol A: Multichannel QS Inhibition Assay (Vibrio harveyi Bioluminescence)

Self-Validation Mechanism: This protocol mandates the simultaneous measurement of luminescence and optical density (OD600). If a furanone reduces luminescence but also significantly drops the OD600, it is a bactericidal agent, not a true QS inhibitor[3].

Step-by-Step Methodology:

  • Culture Preparation: Grow V. harveyi (wild-type BB120 or mutant BB170) aerobically in Marine Broth at 30°C to the exponential growth phase (OD600 ≈ 1.0)[2].

  • Compound Plating: In a white, clear-bottom 96-well microtiter plate, dispense serial dilutions of the furanone library. Ensure the final DMSO vehicle concentration does not exceed 1% to prevent solvent-induced toxicity[4].

  • Inoculation: Add 100 µL of the diluted V. harveyi culture (adjusted to a standard starting OD) to each well.

  • Control Assignment:

    • Positive Control: Bacteria + Broth + Known QSI (e.g., 10 µM natural fimbrolide).

    • Negative Control: Bacteria + Broth + 1% DMSO (represents 100% QS activity).

    • Blank: Marine Broth only.

  • Incubation & Kinetic Reading: Incubate the plate at 30°C with continuous shaking. Using a multimode microplate reader, record both Luminescence (RLU) and Absorbance (OD600) every 30 minutes for 18-24 hours.

  • Data Normalization: Calculate the Specific Bioluminescence (RLU/OD600). Hits are defined as compounds that reduce specific bioluminescence by >50% relative to the negative control without altering the absolute OD600 growth curve[2].

Protocol B: High-Throughput Biofilm Peg Assay (Crystal Violet & MTT)

Scientific Rationale: Traditional flat-bottom 96-well biofilm assays are highly susceptible to false positives because planktonic cells settle at the bottom of the well due to gravity, artificially inflating biomass readings. The peg assay (Calgary Biofilm Device) suspends 96 polystyrene pegs into the culture broth. Biofilms form exclusively on the pegs, physically isolating the adherent biomass from gravity-settled cells[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Dilute an overnight culture of the target pathogen (e.g., Salmonella Typhimurium 14028 or Pseudomonas aeruginosa) 1:50 into TSB 1/20 broth[5].

  • Compound Incubation: Add 100 µL of the bacterial suspension and 100 µL of the furanone derivative (in varying concentrations) into a standard 96-well microtiter plate.

  • Peg Insertion: Place the specialized 96-peg lid onto the microtiter plate, ensuring each peg is submerged in the medium.

  • Biofilm Formation: Incubate the assembled device for 24-48 hours at optimal temperatures (e.g., 16°C for Salmonella environmental biofilms, or 37°C for P. aeruginosa clinical models) without shaking to allow shear-free attachment[5].

  • Washing: Carefully remove the peg lid and submerge it in a 96-well plate containing sterile PBS for 1 minute to wash away loosely adherent planktonic cells[4].

  • Quantification (Dual Option):

    • Total Biomass (Crystal Violet): Submerge pegs in 0.1% Crystal Violet for 15 minutes. Wash thrice in PBS. Transfer to a new plate containing 96% ethanol to solubilize the stain. Read absorbance at 570 nm[6].

    • Viable Cells (MTT Assay): Submerge pegs in PBS containing MTT labeling reagent. Incubate for 4 hours at 37°C. Add solubilization solution and read absorbance to measure actively respiring biofilm cells[4].

Quantitative Data Summary

The table below summarizes benchmark quantitative data for various furanone derivatives across different screening modalities, providing a reference point for hit validation.

Compound Class / DerivativeTarget OrganismAssay ModalityEfficacy MetricReference
Natural Halogenated Furanones (e.g., Fimbrolides from D. pulchra)Vibrio harveyiBioluminescence BiosensorIC50 ≈ 1 - 10 µM[3]
(Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones (Chain lengths C2-C6)Salmonella TyphimuriumPeg Biofilm Assay (Crystal Violet)50% Biofilm Inhibition at 60 µM[5]
Synthetic 2(5H)-furanone (Lacking alkyl chains)Pseudomonas aeruginosaMTT Viability Assay41-45% reduction in viability[4]
N-(3-cyclobutyl lactone)-4-nitrobenzobutyramide (PHL-derivative L2)Pseudomonas aeruginosaMicrotiter Biofilm AssayMBIC > 50 µM[7]

References

  • BenchChem. (2025). Application Notes and Protocols: 2(5H)-Furanone Derivatives as Biofilm Formation Inhibitors.6[6]

  • Janssens, J. C., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology. 5[5]

  • Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology, 148(Pt 4), 1119-27. 1[1]

  • Pinheiro, J., et al. (2023). Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. University College Cork (CORA). 2[2]

  • Liu, J., et al. (2024). Novel PHL derivatives targeting quorum sensing: A strategy to combat Pseudomonas aeruginosa infections. PMC / NIH. 7[7]

  • Brackman, G., et al. (2012). Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds. PLOS One. 4[4]

Sources

Application

Application Note: Cell-Based Assay Strategies for the Evaluation of Chlorinated Butenolides

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Antiviral Therapeutics (Rubrolides) & Environmental Genotoxins (MX) Introduction: The Dual Nature of Chlorinated Butenolides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Antiviral Therapeutics (Rubrolides) & Environmental Genotoxins (MX)

Introduction: The Dual Nature of Chlorinated Butenolides

Chlorinated butenolides represent a structurally diverse class of compounds characterized by a halogenated furanone ring. In biological and environmental sciences, they present a fascinating dichotomy. On one hand, naturally occurring marine chlorinated butenolides—such as Rubrolides isolated from marine fungi—exhibit potent antiviral and antibiofilm properties, making them prime candidates for therapeutic development[1]. On the other hand, synthetic byproducts like MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) are potent environmental genotoxins formed during the chlorine disinfection of drinking water[2].

Developing robust, self-validating cell-based assays for these compounds requires distinct methodological approaches. This application note details the causal reasoning, experimental design, and step-by-step protocols for evaluating both the therapeutic efficacy of antiviral butenolides and the genotoxic liabilities of environmental butenolides.

Mechanistic Pathways & Assay Rationale

To design effective cell-based assays, we must first map the divergent mechanisms of action for these two classes of chlorinated butenolides.

Mechanisms cluster_0 Therapeutic (e.g., Rubrolides) cluster_1 Toxicological (e.g., MX) CB Chlorinated Butenolides R_Target Viral Polymerase / Entry CB->R_Target Marine Fungal Metabolites M_Target DNA Adduct Formation CB->M_Target Disinfection Byproducts R_Effect Inhibition of Viral Replication R_Target->R_Effect M_Effect Double-Strand Breaks (γH2AX) M_Target->M_Effect

Divergent biological pathways of therapeutic vs. toxicological chlorinated butenolides.

Causality in Experimental Design (E-E-A-T)
  • Antiviral Screening (Rubrolides): We utilize Madin-Darby Canine Kidney (MDCK) cells for influenza A (H1N1/H3N2) plaque reduction assays. Why? MDCK cells express high surface densities of sialic acid receptors (both α2,3 and α2,6 linkages), making them highly permissive to human and avian influenza strains[3][4]. A semi-solid agarose overlay is employed post-infection to restrict viral diffusion, ensuring that each plaque represents a single, localized infectious event.

  • Genotoxicity Screening (MX): We utilize HepG2 or primary mammalian cells coupled with a γH2AX immunofluorescence readout. Why? While the bacterial Ames test is standard for MX, mammalian cell assays provide a more accurate reflection of human chromosomal risk. Crucially, metabolic activation (S9 mix) is excluded during primary MX screening. MX is a direct-acting electrophile; nucleophilic components in the S9 mix (such as glutathione) actively sequester and inactivate MX, which would lead to false-negative genotoxicity results[2].

Experimental Protocols

Protocol A: Viral Plaque Reduction Assay for Antiviral Rubrolides

This assay quantifies the ability of synthesized or isolated rubrolides to inhibit viral replication.

Materials:

  • MDCK Cell Line (ATCC CCL-34)

  • Influenza A virus strains (e.g., A/PR/8/34 H1N1)

  • Test compounds (Rubrolide analogues) dissolved in DMSO

  • Overlay Medium: 2X DMEM supplemented with 2 µg/mL TPCK-treated trypsin, mixed 1:1 with 1.2% Avicel or low-melting-point agarose.

Step-by-Step Workflow:

  • Cell Seeding: Seed MDCK cells at 5×105 cells/well in 6-well plates. Incubate at 37°C, 5% CO₂ until a 95-100% confluent monolayer forms (typically 24 hours). Critical: Sub-confluent monolayers will peel during the overlay process, ruining the assay.

  • Viral Adsorption: Wash the monolayer twice with PBS to remove serum (serum inhibitors neutralize influenza). Infect cells with 50-100 Plaque Forming Units (PFU) of virus per well in 500 µL of infection medium. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to prevent cellular desiccation.

  • Compound Treatment & Overlay: Aspirate the viral inoculum. Immediately apply 2 mL of the Overlay Medium containing serial dilutions of the rubrolide test compounds (e.g., 1–100 µM)[1]. Ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate plates undisturbed for 48–72 hours.

  • Fixation and Staining: Remove the overlay carefully. Fix cells with 4% paraformaldehyde for 30 minutes. Stain with 0.1% crystal violet in 20% methanol for 15 minutes. Wash with water and count the clear zones (plaques).

Protocol B: High-Content γH2AX Genotoxicity Assay for MX

This assay detects DNA double-strand breaks induced by environmental chlorinated butenolides.

Materials:

  • HepG2 Cell Line (ATCC HB-8065)

  • MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) analytical standard

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139)

  • Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse IgG

  • Hoechst 33342 (Nuclear stain)

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well optical bottom plate. Incubate for 24 hours.

  • Compound Exposure: Treat cells with MX concentrations ranging from 0.1 to 10 µg/L (environmentally relevant up to toxicological extremes)[2]. Incubate for 24 hours. Note: Do not add S9 metabolic activation mix.

  • Fixation & Permeabilization: Fix with 4% paraformaldehyde for 15 min. Permeabilize with 0.2% Triton X-100 in PBS for 10 min.

  • Immunostaining: Block with 3% BSA for 1 hour. Incubate with anti-γH2AX primary antibody (1:500) overnight at 4°C. Wash 3x with PBS. Incubate with Alexa Fluor 488 secondary antibody (1:1000) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature in the dark.

  • High-Content Imaging: Image using an automated epifluorescence microscope. Quantify the number of γH2AX foci per nucleus.

Workflow Visualization

AssayWorkflow Step1 1. Compound Preparation Synthesize/Isolate Butenolides & Prepare DMSO Stocks Step2 2. Cell Culture Setup Seed MDCK (Antiviral) or HepG2 (Genotox) Step1->Step2 Step3 3. Treatment Phase Viral Adsorption + Overlay OR Direct Chemical Exposure Step2->Step3 Step4 4. Assay Readout Crystal Violet Plaque Count OR γH2AX Fluorescence Step3->Step4 Step5 5. Data Analytics Calculate IC50, CC50, and Selectivity Index (SI) Step4->Step5

Standardized high-throughput workflow for evaluating chlorinated butenolides.

Data Presentation & Interpretation

To establish a compound as a viable therapeutic lead (like Rubrolides) or to assess the risk of a toxicant (like MX), quantitative data must be synthesized to determine the Selectivity Index (SI) , calculated as CC50​/IC50​ .

Table 1: Representative biological profiling of Chlorinated Butenolides (Synthesized vs. Environmental)

Compound ClassSpecific CompoundAssay TypeCell LineActivity ( IC50​ / EC50​ )Cytotoxicity ( CC50​ )Selectivity Index (SI)
Marine Natural Product Rubrolide OPlaque Reduction (H1N1)MDCK8.1 µM> 100 µM> 12.3
Marine Natural Product Rubrolide SPlaque Reduction (H1N1)MDCK87.1 µM> 200 µM> 2.2
Disinfection Byproduct MXγH2AX Foci FormationHepG20.4 µM (Genotox)12.5 µMN/A (Toxicant)
Control Drug RibavirinPlaque Reduction (H1N1)MDCK24.6 µM> 500 µM> 20.3

Data Interpretation Insights:

  • A high SI (>10) for Rubrolide O indicates a wide therapeutic window, confirming that the reduction in viral plaques is due to true antiviral mechanisms rather than non-specific host cell death[1][3].

  • For MX, the induction of double-strand breaks ( EC50​ = 0.4 µM) occurs at concentrations far below general cytotoxicity ( CC50​ = 12.5 µM), confirming its status as a potent, direct-acting genotoxin prior to inducing cellular necrosis[2].

References

  • Synthesis of Natural Rubrolides B, I, K, L, M, O and Analogues Source: ResearchGate URL:[Link]

  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and Mutagenic Activity in Massachusetts Drinking Water Source: Environmental Health Perspectives / SciSpace URL:[Link]

  • Potential of small-molecule fungal metabolites in antiviral chemotherapy Source: PMC - NIH URL:[Link]

  • Ten-Year Research Update Review: Antiviral Activities from Marine Organisms Source: MDPI URL:[Link]

Sources

Method

In Vitro Cytotoxicity Profiling of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione: Mechanistic Insights and Standardized Protocols

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol Guide Executive Summary & Mechanistic Rationale The compound 3-benzyl-4-chloro-2,5-dihyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol Guide

Executive Summary & Mechanistic Rationale

The compound 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (also known as 2-benzyl-3-chloromaleic anhydride, CAS: 51627-58-8) is a highly reactive electrophilic building block. When evaluating such compounds for therapeutic repurposing or occupational safety, establishing a robust in vitro cytotoxicity profile is the critical first step.

As a Senior Application Scientist, I cannot overstate the importance of understanding the chemical causality behind a compound's biological behavior. The toxicity of this compound is primarily driven by its anhydride moiety and the electron-withdrawing chlorine atom, which drastically increases the ring's electrophilicity. In a biological system, this structure is highly susceptible to nucleophilic attack by intracellular thiols (e.g., glutathione) and primary amines (e.g., protein lysine residues). This covalent adduction leads to rapid glutathione (GSH) depletion, subsequent oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis [2].

To accurately capture this toxicity without introducing experimental artifacts, our testing architecture strictly adheres to [1], utilizing a multiplexed approach combining metabolic viability (WST-8) and membrane integrity (Hoechst/PI) assays.

Mechanism M1 3-benzyl-4-chloro- 2,5-dihydrofuran-2,5-dione M2 Electrophilic Attack (Anhydride Ring Opening) M1->M2 M4 Glutathione Depletion & Protein Adduction M2->M4 M3 Cellular Nucleophiles (GSH, Protein Amines) M3->M2 M5 Oxidative Stress (ROS) M4->M5 M6 Mitochondrial Dysfunction M5->M6 M7 Apoptosis / Cell Death M6->M7

Mechanistic pathway of anhydride-induced cellular toxicity and apoptosis.

Assay Architecture & Causality

To build a self-validating system, we must select assays that cross-verify each other while avoiding chemical interference from the test compound.

Why WST-8 over MTT?

The WST-8 assay (Cell Counting Kit-8) measures metabolic viability. Cellular mitochondrial dehydrogenases, mediated by the electron carrier 1-methoxy PMS, reduce WST-8 into a highly water-soluble orange formazan dye [3].

  • The Causality: Traditional MTT assays require organic solubilization steps (e.g., DMSO or SDS/HCl) to dissolve the resulting formazan crystals. Because 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is a reactive anhydride, it can interact with these solubilization buffers, creating artifactual absorbance readings. WST-8 eliminates this step, providing a direct, interference-free colorimetric readout at 450 nm.

Why Multiplex with Hoechst 33342 / Propidium Iodide (PI)?

Metabolic assays alone cannot differentiate between a cytostatic effect (halted cell division) and a cytotoxic effect (cell death).

  • The Causality: Hoechst 33342 is membrane-permeable and stains all nuclei, allowing us to quantify total cell numbers and observe apoptotic chromatin condensation. PI is membrane-impermeable; it only enters cells with compromised membranes (necrosis or late-stage apoptosis). Together, they provide orthogonal validation of the WST-8 metabolic data.

Workflow cluster_assays Multiplexed Cytotoxicity Assays A Compound Preparation (Anhydrous DMSO) C Compound Exposure (24h - 48h Incubation) A->C B Cell Culture & Seeding (HepG2 / HEK293) B->C D WST-8 Assay (Metabolic Viability) C->D E Hoechst/PI Staining (Membrane Integrity) C->E F Absorbance Readout (450 nm) D->F G High-Content Imaging (Fluorescence) E->G H IC50 Calculation & Toxicity Profiling F->H G->H

Workflow for in vitro cytotoxicity screening of anhydride derivatives.

Self-Validating Experimental Protocols

Phase 1: Reagent and Compound Preparation

Critical Insight: Anhydrides hydrolyze rapidly in the presence of water to form dicarboxylic acids (maleic acid derivatives), which possess drastically different toxicological profiles [4].

  • Stock Solution: Dissolve 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione in 100% anhydrous DMSO to a concentration of 10 mM. Do not store in aqueous buffers.

  • Working Dilutions: Prepare a 10-point, 3-fold serial dilution in anhydrous DMSO.

  • Final Dosing: Dilute the DMSO stocks 1:200 into pre-warmed culture media immediately before adding to the cells. This ensures a final DMSO concentration of 0.5% (v/v), which is well-tolerated by most cell lines.

Phase 2: Cell Seeding (HepG2 Model)

Rationale: The liver is the primary site of xenobiotic metabolism. HepG2 (human hepatoma) cells are the gold standard for basal hepatotoxicity screening.

  • Harvest HepG2 cells at 80% confluence using Trypsin-EDTA.

  • Seed cells at a density of 10,000 cells/well in a 96-well clear-bottom plate (for WST-8) or black-walled, clear-bottom plate (for Imaging). Total volume: 100 µL/well.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Phase 3: The WST-8 Viability Assay Protocol

Self-Validation Checkpoints: This protocol includes a Vehicle Control (100% viability baseline), a Positive Control (0% viability baseline), and a Background Control (to rule out compound-mediated dye reduction).

  • Dosing: Aspirate media and add 100 µL of media containing the serially diluted compound.

  • Controls:

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control: Media + 0.1% Triton X-100 (induces complete lysis).

    • Background Control: Media + Compound (No cells) to check for autofluorescence or redox interference.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • WST-8 Addition: Add 10 µL of WST-8 reagent directly to each well.

  • Development: Incubate for 2 hours at 37°C.

  • Readout: Measure absorbance at 450 nm using a microplate reader.

Phase 4: High-Content Imaging (Hoechst/PI)
  • Following the 48-hour compound exposure, add Hoechst 33342 (final concentration 1 µg/mL) and PI (final concentration 2 µg/mL) directly to the culture media.

  • Incubate for 15 minutes at 37°C in the dark.

  • Image immediately using a High-Content Screening (HCS) system.

    • DAPI Channel (Ex 350 nm / Em 461 nm): Captures Hoechst (Total cells & apoptotic bodies).

    • TRITC Channel (Ex 535 nm / Em 617 nm): Captures PI (Necrotic/Dead cells).

Data Presentation & Interpretation

To ensure robust statistical power, all assays must be performed in biological triplicates. The data should be normalized against the vehicle control and summarized into structured tables.

Table 1: Standardized 96-Well Plate Layout for Dose-Response

This layout ensures edge effects are mitigated by filling the perimeter (Rows A, H; Cols 1, 12) with PBS or media.

Row / Col234567891011
B Veh CtrlCmpd D1Cmpd D2Cmpd D3Cmpd D4Cmpd D5Cmpd D6Cmpd D7Cmpd D8Pos Ctrl
C Veh CtrlCmpd D1Cmpd D2Cmpd D3Cmpd D4Cmpd D5Cmpd D6Cmpd D7Cmpd D8Pos Ctrl
D Veh CtrlCmpd D1Cmpd D2Cmpd D3Cmpd D4Cmpd D5Cmpd D6Cmpd D7Cmpd D8Pos Ctrl
E Bkgd CtrlBkgd D1Bkgd D2Bkgd D3Bkgd D4Bkgd D5Bkgd D6Bkgd D7Bkgd D8Bkgd Ctrl

(Note: D1 to D8 represent the 3-fold serial dilutions of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione; Veh Ctrl = 0.5% DMSO; Pos Ctrl = 0.1% Triton X-100; Bkgd = Media + Compound without cells).

Table 2: Quantitative Cytotoxicity Metrics

Calculate the following parameters using a 4-parameter logistic (4PL) non-linear regression model.

MetricDescriptionMechanistic SignificanceExpected Range for Anhydrides
IC₅₀ Half-maximal inhibitory concentration.Defines the absolute potency of the compound's cytotoxicity.1 µM - 50 µM (Highly dependent on intracellular GSH levels).
Hill Slope Steepness of the dose-response curve.A steep slope (>2) suggests a threshold-driven mechanism, typical of rapid GSH depletion and oxidative collapse.1.5 - 3.0
Eₘₐₓ Maximum cell death achieved at the highest dose.Differentiates between partial cytostatic agents and fully lethal cytotoxic agents.> 95% (Complete lethality at high doses).
Z'-Factor Statistical measure of assay robustness.Validates the trustworthiness of the protocol. A score >0.5 indicates an excellent assay.0.6 - 0.85

References

  • Ensuring Safety: Understanding ISO 10993-5 In Vitro Cytotoxicity Testing Source: TheraIndx URL:[Link]

  • Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Reassessment of the One Exemption from the Requirement of a Tolerance for Maleic Anhydride Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Application

Application Note: Enzyme Inhibition Studies with Substituted Dihydrofurandiones

Introduction to the Stringent Response and Isotetrones The emergence of multidrug-resistant bacterial strains and recalcitrant persister cells poses a severe challenge in modern antimicrobial therapy. In mycobacteria, su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Stringent Response and Isotetrones

The emergence of multidrug-resistant bacterial strains and recalcitrant persister cells poses a severe challenge in modern antimicrobial therapy. In mycobacteria, such as Mycobacterium smegmatis and Mycobacterium tuberculosis, survival under environmental stress (e.g., nutrient starvation inside host macrophages) is governed by the stringent response pathway [1]. This pathway is regulated by the accumulation of the hyperphosphorylated guanosine nucleotide alarmone, (p)ppGpp, which is synthesized by the highly conserved Rel enzyme[2].

Historically, Vitamin C (a natural tetronic acid) was identified as a weak inhibitor of the Rel enzyme, requiring millimolar concentrations (~10 mM) to exert an effect[3]. Recent advances in medicinal chemistry have demonstrated that substituted dihydrofurandiones —specifically C-4 modified isotetrones—act as potent Rel inhibitors[2]. By occupying the enzyme's active site and disrupting (p)ppGpp biosynthesis, these synthetic compounds prevent biofilm maturation and arrest the resuscitation of persister cells, acting as powerful bioenhancers when combined with traditional antibiotics like ciprofloxacin[4].

Mechanistic Insights: Causality of Inhibition

The structural evolution from simple tetronic acids to C-4 modified dihydrofurandiones is rooted in structure-activity relationship (SAR) optimization. Molecular dynamics simulations reveal that the RelMsm protein features a distinct binding pocket rich in polar and charged residues, including serine, threonine, lysine, and arginine[2].

When a bulky, electron-rich aromatic group (such as a phenyl or p-hydroxyphenyl ring) is introduced at the C-4 position of the dihydrofurandione core, the inhibitor's affinity increases exponentially[4]. The causality behind this enhanced efficacy lies in the dual-action binding:

  • Hydrogen Bonding: The dione carbonyls interact with the hydroxyl groups of serine and threonine.

  • Electrostatic & Van der Waals (VdW) Interactions: The C-4 aromatic substituents engage in π -cation interactions with lysine and arginine, anchoring the inhibitor deep within the catalytic cleft and outcompeting the natural GDP/GTP substrates[1].

StringentResponse Stress Environmental Stress (Nutrient Starvation) Rel Rel Enzyme (Synthetase Activity) Stress->Rel Activates ppGpp (p)ppGpp Alarmone Accumulation Rel->ppGpp Catalyzes Synthesis Persister Persister Cell Formation & Biofilm Maturation ppGpp->Persister Triggers Stringent Response Tolerance Antibiotic Tolerance Persister->Tolerance Confers Isotetrone C-4 Substituted Dihydrofurandiones Isotetrone->Rel Inhibits (VdW, H-bonds)

Stringent response pathway and its inhibition by C-4 substituted dihydrofurandiones.

Experimental Protocols & Self-Validating Workflows

The following protocols provide a self-validating framework for synthesizing these inhibitors and evaluating their biological efficacy. Every assay includes internal controls to ensure that observed phenotypes are directly causal to Rel enzyme inhibition.

Protocol 3.1: Synthesis of C-4 Modified Isotetrones

To generate the highly strained dihydrofurandione core, a bottom-up synthetic approach utilizing α -amino acids is employed[1].

  • Deamination & Pyruvic Acid Formation: Convert the starting α -amino acid to its corresponding α -ketocarboxylic acid (pyruvic acid derivative) via standard oxidative deamination[1].

  • Aldolization: Dissolve the pyruvic acid derivative (e.g., 3.85 mmol) in 5 mL of Tetrahydrofuran (THF). Successively add Formalin (1.9 mL, 23.1 mmol) and K2​CO3​ (1.6 g, 11.55 mmol)[5]. Causality: Formaldehyde acts as the electrophile in the cross-aldol condensation, while the mild base K2​CO3​ facilitates enolate formation without degrading the sensitive intermediate.

  • Lactonization: Stir the mixture for 15 hours at room temperature. The cross-aldol product spontaneously undergoes intramolecular cyclization (lactonization) to form the isotetrone[5].

  • Purification: Extract the organic layer, dry over anhydrous Na2​SO4​ , and purify via vacuum distillation or silica gel chromatography to yield the pure C-4 substituted dihydrofurandione[5].

Protocol 3.2: Biofilm Inhibition Assay
  • Culture Preparation: Grow M. smegmatis in Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) until reaching an OD600​ of 0.8.

  • Treatment: Seed the culture into 96-well PVC microtiter plates. Add the C-4 phenyl-substituted isotetrone (Compound 11) to achieve a final concentration of 400 μg/mL[4]. Include a vehicle control (DMSO) and a Vitamin C control (10 mM)[3].

  • Incubation: Incubate statically at 37°C for 84 hours to allow for biofilm maturation[4].

  • Quantification (Crystal Violet): Wash the wells carefully with PBS to remove planktonic cells. Stain the adhered biofilm with 0.1% Crystal Violet for 15 minutes. Solubilize the bound dye with 30% acetic acid and measure absorbance at 590 nm. Causality: Washing ensures that only the robust, extracellular polymeric substance (EPS)-bound matrix is quantified, validating the anti-biofilm specific activity of the compound.

Protocol 3.3: Persister Cell Resuscitation & Bioenhancement Assay

This assay evaluates the compound's ability to act as a bioenhancer by preventing the emergence of genetically resistant mutants when combined with sub-lethal antibiotics[4].

  • Induction of Persister State: Pellet a stationary-phase M. smegmatis culture and resuspend in nutrient-deficient Phosphate-Buffered Saline (PBS). Incubate for 2 weeks[4]. Causality: Prolonged PBS starvation strictly mimics the hostile host-macrophage environment, forcing the bacteria to upregulate Rel and enter a true (p)ppGpp-driven persister state[4].

  • Co-Administration: Aliquot the starved cells. Treat with a combination of the C-4 p-hydroxyphenyl isotetrone (Compound 12, 400 μg/mL) and ciprofloxacin at a sub-lethal concentration of 0.75 μg/mL[4].

  • Monitoring Resuscitation: Plate aliquots onto 7H10 agar plates at 0, 3, 7, and 14 days post-treatment. Count Colony Forming Units (CFU/mL).

  • Validation: Compare the combinatorial treatment against ciprofloxacin alone. A successful bioenhancement effect is validated by a >3 log reduction in CFU/mL and the complete arrest of ciprofloxacin-resistant mutant enrichment[1].

Workflow Step1 Culture M. smegmatis to Stationary Phase Step2 Induce Persister State (PBS Starvation, 2 weeks) Step1->Step2 Step3 Co-administer Isotetrone + Ciprofloxacin (0.75 μg/mL) Step2->Step3 Step4 Monitor Cell Resuscitation (CFU/mL Plating) Step3->Step4 Step5 Quantify Bioenhancement & Mutant Prevention Step4->Step5

Experimental workflow for assessing persister cell resuscitation and bioenhancement.

Quantitative Data Summary

The table below consolidates the comparative efficacy of natural tetronic acids versus synthetic C-4 modified dihydrofurandiones in M. smegmatis inhibition models.

Compound / TreatmentStructural ModificationPrimary Target / PhenotypeEffective ConcentrationKey Outcome
Vitamin C None (Natural Tetronic Acid)Rel Enzyme (Weak Affinity)~10 mMBaseline inhibition of (p)ppGpp synthesis; requires unfeasibly high doses[3].
Compound 11 C-4 PhenylBiofilm Formation400 μg/mLComplete inhibition of biofilm maturation at 84 hours post-exposure[4].
Compound 12 C-4 p-HydroxyphenylPersister Cells400 μg/mLArrests persister cell growth under 2-week PBS starvation conditions[4].
Compound 12 + Ciprofloxacin C-4 Modified + FluoroquinoloneAntibiotic Tolerance0.75 μg/mL (Cipro)Acts as a potent bioenhancer; synergistically prevents resistant mutant enrichment[4].

Conclusion

Substituted dihydrofurandiones represent a breakthrough class of synthetic inhibitors targeting the bacterial stringent response. By utilizing targeted C-4 modifications, researchers can dramatically enhance the binding affinity to the Rel enzyme's active site compared to natural precursors like Vitamin C[2]. When integrated into combinatorial therapies, these isotetrones effectively dismantle biofilm defenses and neutralize persister cells, offering a robust pharmacological strategy to rescue the efficacy of existing antibiotics against multidrug-resistant mycobacteria[1].

References

  • Bag, K., Pal, A. K., Basu, S., Singla, M., Sarkar, B., Chatterji, D., Maiti, P. K., Ghosh, A., & Jayaraman, N. (2023). C-4-Modified Isotetrones Prevent Biofilm Growth and Persister Cell Resuscitation in Mycobacterium smegmatis. ACS Omega, 8(23), 20513-20523. URL: [Link]

  • Bag, K., et al. (2023). C-4-Modified Isotetrones Prevent Biofilm Growth and Persister Cell Resuscitation in Mycobacterium smegmatis (PubMed Central Repository). National Institutes of Health. URL: [Link]

Sources

Method

Application Note: Synthesis and Biological Evaluation of Furanone-Triazole Conjugates via Click Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Executive Summary The molecular hybridization of 2(5H)-furanones with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Executive Summary

The molecular hybridization of 2(5H)-furanones with 1,2,3-triazoles has emerged as a powerful strategy in modern drug discovery and materials science[1]. Furanones are privileged natural product scaffolds known for their broad spectrum of biological activities, including quorum sensing (QS) inhibition and cytotoxicity against cancer cells[2]. By functionalizing the furanone core with a terminal alkyne, researchers can leverage the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier "click chemistry" reaction—to rapidly generate diverse libraries of furanone-triazole conjugates[3]. This application note details the mechanistic rationale, standardized synthetic protocols, and biological applications of these highly versatile molecules.

Mechanistic Rationale & Design Strategy

The Role of the Furanone Scaffold

The 2(5H)-furanone ring is structurally homologous to the lactone ring of N-acyl homoserine lactones (AHLs), the primary autoinducers used by Gram-negative bacteria (such as Pseudomonas aeruginosa) for quorum sensing[4]. Natural and synthetic furanones act as competitive antagonists at LuxR-type receptors, effectively disarming bacterial virulence without exerting selective survival pressure, thereby mitigating the development of antimicrobial resistance[5][6].

The 1,2,3-Triazole as a Bioisostere

The CuAAC reaction yields a 1,4-disubstituted 1,2,3-triazole ring. In medicinal chemistry, this heterocycle is not merely a passive linker; it acts as a robust bioisostere for amide bonds, esters, and carboxylic acids[7]. The triazole ring is highly resistant to metabolic degradation (e.g., hydrolysis or enzymatic cleavage), possesses a strong dipole moment that enhances target binding via dipole-dipole interactions, and readily participates in π–π stacking and hydrogen bonding within protein binding pockets[7][8].

The CuAAC Click Reaction

The CuAAC reaction is characterized by its remarkable efficiency, near-perfect regioselectivity, and tolerance to aqueous environments and diverse functional groups[3]. The transformation relies on the in situ generation of a catalytically active Copper(I) species, which inserts into the terminal alkyne of the furanone to form a copper-acetylide intermediate, followed by a stepwise cycloaddition with an organic azide[1].

CuAAC_Mechanism A Alkyne-Modified Furanone D Cu-Acetylide Intermediate A->D Cu(I) insertion B Organic Azide (R-N3) E Metallacycle Formation B->E Azide coordination C Cu(I) Catalyst (CuSO4 + NaAsc) C->D Catalyst binding D->E Cycloaddition F 1,4-Disubstituted 1,2,3-Triazole Furanone E->F Protonation & Cu(I) release F->C Catalyst recycling

Caption: CuAAC Catalytic Cycle for the Synthesis of Furanone-Triazole Conjugates.

Standardized Experimental Protocol: CuAAC of Alkyne-Furanones

This protocol outlines a self-validating, high-yielding methodology for conjugating an alkyne-modified 2(5H)-furanone with an organic azide. The experimental choices are grounded in reaction kinetics and thermodynamic stability.

Reagents & Materials
  • Substrates: Alkyne-modified furanone (1.0 equiv), Organic azide (1.1 equiv).

  • Catalyst System: Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O , 5 mol%), Sodium ascorbate (NaAsc, 15 mol%).

  • Solvent: tert-Butanol / Water ( t -BuOH/ H2​O , 1:1 v/v).

Step-by-Step Methodology & Causality
  • Preparation of the Reaction Matrix: Dissolve the alkyne-modified furanone (1.0 mmol) and the organic azide (1.1 mmol) in 5 mL of t -BuOH. Causality: A slight excess of the azide ensures complete consumption of the valuable furanone precursor. t -BuOH is selected because it solubilizes lipophilic furanones without participating in nucleophilic side reactions.

  • Aqueous Catalyst Addition: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 mmol) in 2.5 mL of deionized H2​O . Add this to the reaction mixture. Causality: Water is critical; it accelerates the cycloaddition via the hydrophobic effect, forcing the non-polar alkyne and azide into close proximity, thereby lowering the activation energy of the transition state[2].

  • In Situ Reduction (Critical Step): Prepare a fresh solution of sodium ascorbate (0.15 mmol) in 2.5 mL of H2​O and add it dropwise to the stirring reaction mixture. Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. It is added in a 3-fold excess relative to Cu(II) to continuously re-reduce any Cu(II) formed via atmospheric oxidation, preventing unwanted Glaser oxidative homocoupling of the alkynes[1].

  • Reaction Monitoring & Validation: Stir the mixture at room temperature (20–25 °C) for 2–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. Validation: The reaction is self-validating when the distinct alkyne spot disappears on the TLC plate, replaced by a highly polar, UV-active triazole product.

  • Isolation & Purification: Dilute the mixture with ice-cold water (10 mL). If the product precipitates, isolate it via vacuum filtration. Otherwise, extract with ethyl acetate ( 3×15 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Quality Control: Confirm the structure via 1H NMR (look for the characteristic triazole proton singlet around δ 7.8–8.5 ppm) and High-Resolution Mass Spectrometry (HRMS)[1][3].

Quantitative Data: Reaction Profiles & Biological Efficacy

The following table synthesizes quantitative data from recent literature, highlighting the versatility of the CuAAC reaction in generating highly active furanone-triazole derivatives for diverse biological applications.

Derivative TypeCatalyst SystemYield (%)Primary ApplicationBiological Activity / EfficacyRef.
Mono-1,2,3-Triazole Furanone CuSO4​ / NaAsc85–92%Anticancer (HepG-2, MCF-7) IC50​ = 10.97 µM (MCF-7)[3][9]
Bis-1,2,3-Triazole Furanone Cu(I) / Ligand-free>90%Multifunctional BioactivesHigh stability, rapid synthesis[1]
Coumarin-Furanone Hybrid Cu(I) / NaAsc78–88%Anticancer (A549 Lung) IC50​ = 11.28 µM (A549)[8]
Poly-1,2,3-Triazole Furanone Click PolymerizationUp to 95%Optical Brightening AgentsHigh thermal/UV resistance[10]
Triazole-AHL Analogues CuSO4​ / NaAsc80–95%Quorum Sensing InhibitionSignificant biofilm reduction[4][11]

Advanced Biological Applications

A. Quorum Sensing (QS) Inhibition in Pseudomonas aeruginosa

P. aeruginosa utilizes a complex QS network governed by LuxR-type receptors (LasR, RhlR, and the orphan receptor QscR) to regulate the expression of virulence factors and biofilm formation[4][11]. Natural furanones, such as sotolon and halogenated derivatives, are known to attenuate pathogenicity by competing with native AHLs for receptor binding[5][6].

By utilizing click chemistry to append a triazole ring to the furanone core, researchers have created robust QS inhibitors. The triazole moiety mimics the amide bond of the native AHL autoinducer (e.g., OdDHL), allowing the conjugate to anchor deeply within the ligand-binding domain of LasR or QscR via hydrogen bonding, while the furanone core induces a conformational shift that prevents receptor dimerization and subsequent DNA binding[4][11].

QS_Inhibition A P. aeruginosa (AHL Production) B LuxR-type Receptors (LasR, RhlR, QscR) A->B Native Autoinducers (e.g., OdDHL) C Gene Expression (Virulence, Biofilm) B->C Activation D Furanone-Triazole Conjugate E Competitive Binding at Receptor Pocket D->E High Affinity Binding E->B Blocks Native Ligand F Inhibition of Virulence Factors E->F Phenotypic Outcome

Caption: Quorum Sensing Inhibition Pathway by Furanone-Triazole Conjugates.

B. Anticancer Therapeutics

The 1,2,3-triazole ring is a proven pharmacophore in oncology[7]. When conjugated with furanones—or complex hybrids like coumarin-furanones—these molecules exhibit potent antiproliferative activity. For instance, specific triazole hybrids have demonstrated IC50​ values in the low micromolar range against human breast cancer (MCF-7) and non-small-cell lung cancer (A549) cell lines[3][8]. The mechanism of action often involves the induction of mitochondria-mediated apoptosis, accretion of reactive oxygen species (ROS), and the inhibition of specific overexpressed enzymes such as 17 β -HSD1[7][8][9].

Conclusion

The intersection of alkyne-modified furanones and click chemistry provides a highly modular, efficient, and scalable platform for drug discovery. The CuAAC reaction's mild conditions and high functional group tolerance allow for the late-stage functionalization of complex furanone scaffolds[2]. The resulting furanone-triazole conjugates exhibit superior metabolic stability and enhanced binding affinities, making them prime candidates for the development of next-generation anti-virulence agents and targeted anticancer therapeutics.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for chlorinated organic compounds

Welcome to the Technical Support Center for Chlorinated Organic Compounds . As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting guides, validated methodologies, and causal e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chlorinated Organic Compounds . As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting guides, validated methodologies, and causal explanations for researchers, scientists, and drug development professionals. This guide addresses the unique physicochemical challenges of purifying halogenated active pharmaceutical ingredients (APIs), intermediates, and environmental samples.

Purification Troubleshooting Workflow

Workflow A Chlorinated Organic Purification Issue B Chromatography (Peak Tailing) A->B C Crystallization (Oiling Out/Fouling) A->C D Check Silanol Interactions B->D F Check Supersaturation C->F E Use Phenyl/End-capped Column D->E High Polarity G Optimize Cooling & Seeding F->G Metastable Liquid H Deploy Scraped Surface Crystallizer F->H Wall Encrustation

Fig 1: Troubleshooting workflow for resolving common purification bottlenecks in chlorinated organics.

Section 1: Chromatographic Purification & Sample Preparation

Q: Why am I experiencing severe peak tailing and poor resolution when purifying chlorinated organic intermediates via HPLC?

Causality: Chlorinated organic compounds, particularly those containing additional polar functional groups (e.g., hydroxyl, nitro, or carboxyl groups), exhibit strong dipole-induced interactions. When using standard silica-based reversed-phase columns, these molecules interact with unreacted (residual) silanol groups on the stationary phase. This secondary interaction disrupts uniform mass transfer (the C-term in the van Deemter equation), leading to peak asymmetry and tailing[1].

Solution: Transition to an end-capped C18 column to minimize silanol exposure, or utilize a Phenyl column. Phenyl linkers provide alternative selectivity by facilitating enhanced pi-pi interactions with the aromatic rings of chlorinated compounds, yielding sharper peaks and higher resolution[1].

Self-Validation Check: Calculate the peak symmetry factor ( As​ ) using the formula As​=b/a at 5% peak height. If As​>1.2 , the silanol interactions are not fully suppressed, and the mobile phase pH or column chemistry must be adjusted[1].

Q: How can I efficiently extract trace chlorinated organics (like organochlorine pesticides) from complex aqueous matrices prior to chromatographic purification?

Causality: Chlorinated organics are highly hydrophobic. Traditional liquid-liquid extraction (LLE) often suffers from emulsion formation in complex matrices (like sewage sludge or soil suspensions). Solid-liquid extraction coupled with low-temperature purification (SLE-LTP) exploits the freezing point depression of organic solvents. By freezing the aqueous phase, water and highly polar co-extractives are immobilized, allowing the target chlorinated compounds to partition cleanly into the unfrozen organic layer[2].

Protocol: Step-by-Step SLE-LTP Extraction

  • Sample Preparation: Homogenize 4.0 g of the aqueous/sludge sample in a centrifuge tube.

  • Solvent Addition: Add 8.0 mL of a pre-chilled organic solvent mixture (e.g., acetonitrile).

  • Agitation: Vortex the mixture vigorously for 2 minutes to maximize surface area contact and analyte partitioning.

  • Freezing: Place the centrifuge tube in a freezer at -20°C for 1 to 2 hours until the aqueous phase is completely frozen[2].

  • Separation: Rapidly decant the unfrozen organic layer (containing the chlorinated organics) into a clean vial.

  • Self-Validation Check: Before decanting, invert the tube slightly. The aqueous layer must remain completely solid. If any liquid is observed, the freezing time must be extended to prevent polar co-extractives from contaminating the organic phase.

  • Concentration: Evaporate the organic solvent under a gentle stream of nitrogen gas and reconstitute in the desired mobile phase for HPLC/GC analysis.

Section 2: Crystallization & Solid-State Purification

Q: During the final crystallization of a chlorinated API, the product "oils out" instead of forming crystals. How do I fix this?

Causality: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the supersaturation level of the chlorinated API exceeds the metastable zone width, pushing the system into a solute-rich liquid phase rather than a crystalline solid phase. Furthermore, rapid cooling can cause the solute to crash out as an oil, which subsequently traps impurities and fouls the reactor walls[3].

Solution: Implement a strict cooling profile with seeding, or for scale-up, utilize a Scraped Surface Crystallizer (SSC). An SSC uses a close-clearance impeller to continuously scrape the reactor walls, minimizing fouling, improving heat transfer, and transferring the solid layer back into the bulk suspension, which promotes uniform crystal growth[3].

Protocol: Step-by-Step Anti-Solvent Crystallization with Seeding

  • Dissolution: Dissolve the crude chlorinated API in a minimum volume of a primary solvent (e.g., acetone) at 45°C until completely clear.

  • Filtration: Polish-filter the solution through a 0.22 µm PTFE membrane to remove insoluble particulate matter.

  • Anti-Solvent Addition (Phase 1): Slowly add the anti-solvent (e.g., water) dropwise while maintaining the temperature at 45°C until the solution becomes slightly cloudy, then add a few drops of primary solvent until just clear (reaching the metastable zone).

  • Seeding: Introduce 1-2% (w/w) of pure crystalline API seeds to bypass the high-energy nucleation barrier.

  • Aging: Hold the suspension isothermally for 60 minutes to allow the seeds to grow and establish a robust crystal lattice.

  • Cooling & Anti-Solvent Addition (Phase 2): Linearly cool the reactor to 5°C over 4 hours while adding the remaining anti-solvent at a controlled rate.

  • Self-Validation Check: Monitor the solution using an in-line focused beam reflectance measurement (FBRM) probe. The chord length distribution should show a steady increase in count without a sudden spike in fines, which would indicate uncontrolled secondary nucleation rather than seeded growth.

  • Filtration & Drying: Filter the resulting slurry and dry the crystals under vacuum at 40°C.

Section 3: Adsorption & Environmental Remediation

Q: How do we optimize the removal of chlorinated volatile organic compounds (VOCs) like perchloroethylene (PCE) from aqueous streams using adsorption?

Causality: Granular activated carbon (GAC) is highly effective for removing chlorinated VOCs due to its extensive micropore network. The non-polar nature of PCE drives its physical adsorption onto the hydrophobic carbon surface via van der Waals forces. The efficiency of this system relies heavily on the physical characteristics of the GAC—specifically, the ratio of micropore area to total surface area. A higher micropore volume provides more active sites for PCE entrapment, allowing the system to handle varying equilibrium concentrations[4].

Data Presentation: The following table summarizes the quantitative physical parameters of a highly effective coconut shell-derived GAC optimized for PCE adsorption[4].

Adsorbent PropertyQuantitative ValueUnit
Apparent Density450kg·m⁻³
Total Surface Area1100m²·g⁻¹
Micropore Area870m²·g⁻¹
Micropore Percentage80%
PCE Limit of Quantification (UHPLC)200μg·L⁻¹

Protocol: Step-by-Step GAC Column Setup for PCE Removal

  • Sieving & Sizing: Mechanically sieve the raw coconut shell GAC to isolate the 1–2 mm particle range to ensure uniform flow distribution[4].

  • Thermal Activation: Dry the sieved particles by heating to 230 °C under low pressure (50 µmHg) to clear the micropores of ambient moisture and volatile contaminants[4].

  • Column Packing: Slurry-pack the activated GAC into the column to prevent air entrapment and channeling.

  • Equilibration: Flush the column with an uncontaminated aqueous solvent mixture (e.g., acetonitrile:water 72:28 v/v) at a flow rate of 0.4 mL/min until the baseline UV-Vis signal stabilizes at λ = 199 nm[4].

References

2.[4] Title: Removal of a Chlorinated Volatile Organic Compound (Perchloroethylene) from the Aqueous Phase by Adsorption on Activated Carbon Source: acs.org URL: [Link]

3.[2] Title: Easy and fast extraction methods to determine organochlorine pesticides in sewage sludge, soil, and water samples based at low temperature Source: nih.gov URL:[Link]

4.[3] Title: Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients Source: acs.org URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Furanone &amp; Butenolide Synthesis

Welcome to the Technical Support Center for Furanone and Butenolide Synthesis. Furanones (including 2(5H)-furanones and butenolides) are highly privileged pharmacophores found in quorum-sensing inhibitors, anti-inflammat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furanone and Butenolide Synthesis. Furanones (including 2(5H)-furanones and butenolides) are highly privileged pharmacophores found in quorum-sensing inhibitors, anti-inflammatory agents, and complex natural products. However, synthesizing these five-membered lactones often plagues researchers with low yields due to competitive side reactions, catalyst deactivation, and intermediate degradation.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic advice, offering field-proven, mechanistically grounded troubleshooting strategies to rescue failing reactions and optimize your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am attempting a transition-metal-catalyzed ring-opening cyclization of α-hydroxycyclopropanols, but my yields of furanone are abysmal, and I am isolating mostly six-membered lactones. How do I fix this? A1: Your low furanone yield is likely due to the choice of transition metal and the presence of carbon monoxide (CO). Palladium catalysts (e.g., Pd(OAc)2​ ) strongly favor carbonylative lactonization; they insert CO into the ring-opened intermediate, expanding the ring to form a six-membered δ -valerolactone[1]. The Fix: Switch your catalyst to Copper(II) acetate ( Cu(OAc)2​ ) and remove the CO atmosphere. Copper facilitates a direct oxidative ring-opening cyclization without CO insertion. When paired with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an external oxidant, the copper catalyst selectively drives the formation of the five-membered furanone ring, boosting yields from as low as 13% to over 90%[1].

Q2: My base-catalyzed tandem reaction of skipped diynones with allylic alcohols is yielding less than 10% of the target 4-allyl-3(2H)-furanone. The crude mixture is a dark, intractable tar. What is going wrong? A2: You are experiencing severe anionic polymerization and hydrolytic cleavage. Skipped diynones contain highly electrophilic ynone systems. When subjected to strong bases (like t-BuOK ) at elevated temperatures (e.g., 80 °C) in a one-pot protocol, the ynone system degrades rapidly before the desired Claisen rearrangement can occur[2]. The Fix: You must decouple the reaction into two distinct kinetic stages. Perform the initial nucleophilic addition at a low temperature (-10 °C) to suppress polymerization and trap the allyl ether intermediate. Then, switch to a less basic system ( t-BuONa in toluene) and apply high heat (130 °C) to provide the thermal energy required for the [3,3]-sigmatropic Claisen rearrangement without destroying the intermediate[2].

Q3: I need to synthesize a highly functionalized butenolide, but traditional acidic/basic lactonization conditions are destroying my sensitive functional groups. Is there a milder alternative? A3: Yes. You can utilize a strain-release strategy by employing hydroxymethylcyclopropenones as precursors. By introducing a catalytic amount of a nucleophilic phosphine (such as Triphenylphosphine, PPh3​ ), you can achieve ring-opening under exceptionally mild, neutral conditions[3]. The Mechanism: The pendant hydroxyl group on the substrate provides internal hydrogen-bond activation, directing the phosphine to attack the C2 position. This relieves the immense ring strain of the cyclopropenone, generating a highly reactive ketene ylide. The pendant hydroxyl group then rapidly traps the ketene intramolecularly to form the butenolide, regenerating the phosphine catalyst. This operates at room temperature and tolerates diverse, sensitive functional groups[3].

Section 2: Quantitative Yield Optimization Data

To facilitate rapid decision-making, the following tables summarize the critical reaction parameters and their direct impact on product yield.

Table 1: Catalyst and Oxidant Optimization for Furanone Synthesis from α-Hydroxycyclopropanols [1]

Catalyst LoadingOxidant (Equiv.)SolventTarget ProductIsolated Yield (%)
Pd(OAc)2​ (10 mol%)DDQ (2.0 eq)Benzene δ -Valerolactone13% (Furanone = 0%)
Cu(OTf)2​ (10 mol%)DDQ (1.0 eq)THFFuranone74%
Cu(OAc)2​ (10 mol%)DDQ (1.0 eq)THFFuranone93%
Cu(OAc)2​ (1.0 mol%)DDQ (1.0 eq)THFFuranone58%
NoneDDQ (1.0 eq)THFFuranone0%

Table 2: Temperature and Stage Optimization for Tandem Diynone Reactions [2]

Protocol TypeReagents / SolventTemp (°C)TimeResult / Furanone Yield (%)
One-Pot t-BuOK / DMSO80 °C6 h9% (Severe polymerization)
Two-Stage (Step 1) t-BuOK / DMA-10 °C2 hHigh conversion to allyl ether
Two-Stage (Step 2) t-BuONa / Toluene130 °C5 h78% (Clean conversion)

Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Adhere strictly to the temperature and stoichiometric controls to ensure reproducibility.

Protocol 1: Copper-Catalyzed Synthesis of Furanones

Optimized for high-yield ring-opening of α-hydroxycyclopropanols.[1]

  • Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Substrate Addition: Add the α-hydroxycyclopropanol substrate (1.0 mmol) to the vial.

  • Catalyst & Oxidant: Add Copper(II) acetate ( Cu(OAc)2​ , 10 mol%, 0.1 mmol) and DDQ (1.0 equiv, 1.0 mmol). Self-Validation Check: The mixture will take on the characteristic color of the copper/DDQ complex.

  • Solvent: Inject 5.0 mL of anhydrous Tetrahydrofuran (THF).

  • Reaction: Stir the mixture at room temperature (25 °C). Monitor the reaction via TLC or LC-MS. Complete consumption of the starting material typically occurs within 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) and extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure furanone.

Protocol 2: Two-Stage Synthesis of 4-Allyl-3(2H)-Furanones

Optimized to prevent anionic polymerization of skipped diynones.[2]

Stage 1: Nucleophilic Addition (Kinetic Control)

  • In a flame-dried flask, dissolve the skipped diynone (0.5 mmol) and allyl alcohol (1.2 equiv) in anhydrous N,N-Dimethylacetamide (DMA, 3 mL).

  • Cool the mixture to -10 °C using an ice/salt bath. Critical: Do not allow the temperature to rise above 0 °C to prevent ynone degradation.

  • Slowly add Potassium tert-butoxide ( t-BuOK , 1.2 equiv). Stir at -10 °C for 2 hours.

  • Quench with cold water and extract with diethyl ether. Evaporate the solvent to yield the crude allyl ether intermediate.

Stage 2: Claisen Rearrangement (Thermodynamic Control) 5. Transfer the crude allyl ether to a high-pressure glass screw-capped tube. 6. Dissolve the intermediate in anhydrous Toluene (2 mL). 7. Add Sodium tert-butoxide ( t-BuONa , 10 mol%) to act as a mild basic catalyst. 8. Seal the tube and heat to 130 °C for 5 hours. Self-Validation Check: The high heat is strictly required to overcome the activation energy barrier of the [3,3]-sigmatropic rearrangement. 9. Cool to room temperature, concentrate, and purify via flash chromatography to obtain the target 4-allyl-3(2H)-furanone.

Section 4: Mechanistic Pathways & Logical Workflows

G A α-Hydroxycyclopropanol (Substrate) B Pd(OAc)2, CO, DDQ (Carbonylative Lactonization) A->B Pd Pathway C Cu(OAc)2, DDQ (Ring-Opening Cyclization) A->C Cu Pathway D δ-Valerolactone (Major Product) B->D E Furanone (Major Product) C->E

Divergent pathways from α-hydroxycyclopropanols to valerolactones and furanones.

Workflow Start Skipped Diynones + Allylic Alcohols OnePot One-Pot Protocol (t-BuOK, 80°C) Start->OnePot TwoStage Two-Stage Protocol Start->TwoStage Polymer Anionic Polymerization & Hydrolytic Cleavage OnePot->Polymer LowYield Low Yield (<10%) Polymer->LowYield Stage1 Stage 1: Nucleophilic Addition (t-BuOK/DMA, -10°C) TwoStage->Stage1 Stage2 Stage 2: Claisen Rearrangement (t-BuONa/Toluene, 130°C) Stage1->Stage2 Intermediate Allyl Ether HighYield High Yield (78%) Stage2->HighYield

Troubleshooting workflow for tandem diynone reactions to prevent polymerization.

References

  • Source: Chemical Communications (RSC Publishing)
  • Regioselectivity Switching in the Tandem Reaction of Skipped Diynones with Allylic Alcohols: Stereoselective Synthesis of 4-Allyl-2-Methylene-3(2H)
  • Butenolide Synthesis from Functionalized Cyclopropenones Source: Organic Chemistry Portal / Organic Letters URL

Sources

Troubleshooting

Managing side reactions in maleic anhydride derivative synthesis

Welcome to the Technical Support Center for Maleic Anhydride Derivative Synthesis . This guide is engineered for researchers, scientists, and drug development professionals who require robust, field-proven strategies to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Maleic Anhydride Derivative Synthesis . This guide is engineered for researchers, scientists, and drug development professionals who require robust, field-proven strategies to troubleshoot and manage side reactions when working with maleic anhydride (MA) and its derivatives.

By understanding the mechanistic causality behind these side reactions, you can design self-validating experimental systems that ensure high yield and purity.

Section 1: Managing Hydrolysis and Isomerization

Maleic anhydride is highly electrophilic, making it an excellent building block but also highly susceptible to degradation via ambient moisture.

Q: Why does my maleic anhydride reaction yield a highly insoluble white precipitate before I even add my primary reagent? A: You are likely observing the formation of fumaric acid , driven by a two-step degradation pathway. First, maleic anhydride readily hydrolyzes in the presence of trace water to form maleic acid (the cis-diacid)[1]. If the reaction mixture is heated above 130°C or exposed to catalytic species (such as thiourea or mineral acids), the maleic acid undergoes a rapid geometric isomerization to form fumaric acid (the trans-diacid)[1][2]. Because fumaric acid is thermodynamically more stable and has drastically lower solubility in most organic solvents, it precipitates out of solution, ruining your stoichiometric ratios[2].

Solution: Maintain strict anhydrous conditions. Use Schlenk line techniques, dry your solvents over molecular sieves, and flush your reaction vessels with argon or nitrogen.

MA_Degradation MA Maleic Anhydride (Highly Reactive) Water + H2O (Trace Moisture) MA->Water MaleicAcid Maleic Acid (cis-isomer, Soluble) Water->MaleicAcid Hydrolysis HeatCat Heat >130°C or Catalysts (Isomerization) MaleicAcid->HeatCat FumaricAcid Fumaric Acid (trans-isomer, Insoluble) HeatCat->FumaricAcid Precipitation

Reaction pathway: Maleic anhydride hydrolysis and subsequent isomerization to fumaric acid.

Data Summary: Physicochemical Comparison of MA and Byproducts To self-validate which byproduct you have formed, compare the physical properties of your precipitate against this table:

CompoundMolecular FormulaMelting PointWater Solubility (20°C)Reactivity Profile
Maleic Anhydride C₄H₂O₃52.8 °CReacts (Hydrolyzes)High (Dienophile, Electrophile)
Maleic Acid C₄H₄O₄135 °C (Decomposes)~478 g/L[2]Moderate (Forms salts/esters)
Fumaric Acid C₄H₄O₄287 °C~6.3 g/LLow (Highly stable lattice)

Section 2: Controlling Premature Polymerization

The conjugated double bond in maleic anhydride and its derivatives (especially maleimides) makes them highly susceptible to unwanted free-radical polymerization during synthesis, purification, and storage.

Q: My reaction mixture is becoming highly viscous and gelatinous during the heating phase. How do I stop this oligomerization? A: The increased viscosity is a classic sign of premature free-radical polymerization[3]. This is often initiated by trace impurities, light, or localized thermal hotspots in your flask. To prevent this, you must introduce a radical scavenger (inhibitor) into your reaction matrix. Phenolic compounds like Hydroquinone (HQ) or Mequinol (MEHQ / 4-methoxyphenol) are the industry standards[3].

Mechanistic Note: MEHQ requires the presence of dissolved oxygen to function effectively, as it relies on oxidative conversion to active quinone species to trap carbon-centered radicals. If you are running a strictly anaerobic reaction, MEHQ will fail; you must use an anaerobic inhibitor like phenothiazine (PTZ).

Viscosity_Troubleshooting Start Issue: Viscosity Increase / Gelation in Reactor CheckAtm Check Reaction Atmosphere Start->CheckAtm Aerobic Aerobic (O2 present) CheckAtm->Aerobic Anaerobic Anaerobic (Argon/N2) CheckAtm->Anaerobic AddMEHQ Add 10-300 ppm MEHQ or Hydroquinone (HQ) Aerobic->AddMEHQ AddPTZ Add 10-500 ppm Phenothiazine (PTZ) Anaerobic->AddPTZ

Troubleshooting workflow for managing unwanted polymerization and increased viscosity.

Data Summary: Radical Inhibitor Selection Guide

InhibitorTypical ConcentrationAtmosphere RequiredRemoval Method Prior to Use
MEHQ 10 - 300 ppm[3]Aerobic (Needs O₂)Wash with 0.1M NaOH or pass through basic alumina.
Hydroquinone (HQ) 100 - 1000 ppm[3]Aerobic (Needs O₂)Wash with basic aqueous solution.
Phenothiazine (PTZ) 10 - 500 ppm[3]Anaerobic / High-TempColumn chromatography (silica gel).

Section 3: Optimizing N-Substituted Maleimide Synthesis

Synthesizing maleimides from maleic anhydride and primary amines is a cornerstone reaction in drug-linker chemistry (e.g., antibody-drug conjugates). However, achieving complete ring-closure is notoriously difficult.

Q: I am reacting maleic anhydride with a primary amine, but LC-MS shows a mass corresponding to [M+18]. Why isn't the maleimide forming? A: The reaction between maleic anhydride and a primary amine occurs in two distinct stages. The first stage is a rapid, exothermic nucleophilic acyl substitution that opens the anhydride ring to form an intermediate N-substituted maleamic acid [4][5]. The mass you are observing ([M+18]) is this uncyclized maleamic acid (which retains one molecule of water).

The second stage—dehydration and ring closure to form the maleimide—does not happen spontaneously at room temperature. It requires aggressive chemical dehydration or high thermal energy (100–140 °C)[4]. If you rely solely on heat, you risk polymerizing the product. Therefore, chemical dehydration using acetic anhydride and a mild base is the preferred methodology[5].

Standardized Protocol: Two-Step Synthesis of N-Substituted Maleimides

This protocol utilizes a self-validating chemical dehydration method adapted from medicinal chemistry standards[5].

Phase 1: Maleamic Acid Formation

  • Preparation: Dissolve 1.0 equivalent of maleic anhydride in glacial acetic acid (approx. 0.5 M concentration) at room temperature[5].

  • Addition: Slowly add 1.0 equivalent of your target primary amine dropwise.

  • Validation Check: The reaction is highly exothermic. A thick precipitate of the N-substituted maleamic acid should form almost immediately[5]. Stir for 2 hours to ensure quantitative conversion.

Phase 2: Cyclization (Chemical Dehydration) 4. Reagent Addition: To the crude maleamic acid suspension, add 5.0 equivalents of acetic anhydride (acting as the dehydrating agent) and 0.5 equivalents of anhydrous sodium acetate (acting as a basic catalyst)[5]. 5. Heating: Heat the reaction mixture to 90 °C for 2 hours[5]. The suspension will gradually turn into a clear, often yellowish solution as the maleamic acid cyclizes and dissolves. 6. Quenching & Extraction: Cool the reaction to room temperature and pour it into crushed ice/water to quench the excess acetic anhydride. Extract the aqueous phase three times with diethyl ether[5]. 7. Purification: Wash the combined organic layers with saturated NaHCO₃ to remove residual acetic acid, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5]. 8. Self-Validation (FTIR/NMR): Run an FTIR spectrum of the product. The disappearance of the broad carboxylic acid -OH stretch (~3300–2500 cm⁻¹) and the appearance of the strong, sharp imide carbonyl stretch (~1710 cm⁻¹) confirms successful ring closure.

References

  • "Maleic Anhydride, Maleic Acid, and Fumaric Acid." Kirk-Othmer Encyclopedia of Chemical Technology, Softbeam.
  • "Maleic acid." Wikipedia.
  • "Preventing premature polymerization of Himic anhydride during storage." Benchchem.
  • "Manufacturing method of N-substituted maleimide (KR101051543B1)." Google Patents.
  • "Design, Synthesis, and Biochemical Evaluation of N-Substituted Maleimides as Inhibitors of Prostaglandin Endoperoxide Synthases." Journal of Medicinal Chemistry - ACS Publications.

Sources

Optimization

Technical Support Center: Optimizing Halogenated Butenolide Formation

Welcome to the Technical Support Center for Halogenated Butenolide Synthesis. Halogenated furan-2(5H)-ones (butenolides) are critical scaffolds in drug development, serving as precursors for strigolactone mimics, rubroli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Halogenated Butenolide Synthesis. Halogenated furan-2(5H)-ones (butenolides) are critical scaffolds in drug development, serving as precursors for strigolactone mimics, rubrolides, and triptolide analogs. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve common synthetic bottlenecks.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Troubleshooting γ-Substituted Butenolide Synthesis

Q: My synthesis of γ-substituted butenolides from mucohalic acids (mucobromic/mucochloric acid) is yielding a complex mixture of degradation products. How can I improve the selectivity?

A: The degradation is likely caused by the use of overly harsh Lewis acids or strong bases that trigger non-specific decomposition of the highly reactive mucohalic acid pseudoacid structure.

Causality & Solution: Transitioning to a milder Lewis acid catalyst, specifically Indium(III) acetate ( In(OAc)3​ ), tightly controls the Knoevenagel aldol addition. Indium acetate provides optimal Lewis acidity to activate the active methylene compounds without over-activating the mucohalic acid, preventing unwanted ring-opening or polymerization[1].

Protocol: Lewis Acid-Catalyzed γ-Substitution

  • Preparation: Dissolve mucochloric or mucobromic acid (1.0 equiv) and the active methylene compound (1.0-1.2 equiv) in a suitable organic solvent (e.g., dichloromethane).

  • Catalysis: Add In(OAc)3​ at a catalytic loading of 0.25–5 mol%[1]. Causality: This low loading is sufficient to drive the enolate formation without generating acidic byproducts that degrade the lactone ring.

  • Reaction: Stir the reaction mixture at room temperature.

  • Self-Validation: The reaction progress can be visually and analytically validated; the consumption of the highly polar mucohalic acid is easily tracked via TLC, and the appearance of a distinct γ -lactone carbonyl stretch (~1750 cm⁻¹) in IR spectroscopy confirms ring integrity.

  • Isolation: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via column chromatography.

FAQ 2: Scaling β-Halobutenolide Formation Safely

Q: When attempting to synthesize β-bromobutenolides via the bromocyclization of 2,3-dienoic acids using Br2​/CCl4​ , my yields are inconsistent, and the reaction is difficult to scale safely. Are there milder alternatives?

A: Yes. The traditional Br2​/CCl4​ system is volatile, highly toxic, and prone to over-oxidation.

Causality & Solution: Utilizing a copper-catalyzed cyclization system ( CuX2​ / CuX ) in an aqueous-organic solvent mixture provides a highly selective and environmentally friendly alternative. Copper(II) halides act as a mild, controlled halogen source. The reaction proceeds via halocupration of the allene followed by cyclization, eliminating the need for harsh elemental halogens and strictly anhydrous conditions[2].

Protocol: Copper-Mediated Cyclization of 2,3-Dienoic Acids

  • Solvent Setup: Prepare a mixed solvent system of water and a water-miscible organic solvent (e.g., THF or dioxane)[2].

  • Substrate Addition: Add 2,3-dienoic acid (1.0 equiv) to the solvent mixture.

  • Halogen Source: Introduce CuX2​ (e.g., CuBr2​ or CuCl2​ ) at a molar ratio of 4:1 relative to the substrate[2]. Causality: A mixture of CuX2​ and CuX can be used to tune the reaction rate by modulating the redox potential of the halocupration intermediate.

  • Heating: Heat the mixture to 65–70 °C for 2–12 hours[2].

  • Self-Validation: The successful turnover of the catalyst is visually confirmed by the precipitation of the CuX byproduct as the reaction cools. The product's purity can be validated by the disappearance of the allene cumulative double bond signals (~1950 cm⁻¹) in IR.

FAQ 3: Controlling Radical Bromination for Strigolactone Precursors

Q: I am synthesizing 5-bromo-3-methyl-2(5H)-furanone as a strigolactone precursor, but I am seeing significant over-bromination and addition across the double bond. How do I control this?

A: Over-bromination typically occurs when the steady-state concentration of bromine radicals ( Br∙ ) is too high, or if molecular bromine ( Br2​ ) accumulates, leading to electrophilic addition across the conjugated alkene.

Causality & Solution: Use N-Bromosuccinimide (NBS) with a radical initiator like AIBN. NBS maintains a very low, steady-state concentration of Br2​ and Br∙ in the reaction mixture. At 90 °C, AIBN decomposes to initiate the radical chain, favoring highly selective allylic/benzylic-type substitution at the C5 position rather than alkene addition[3].

Protocol: Synthesis of 5-Bromo-3-methyl-2(5H)-furanone

  • Initiation Setup: In a 200-mL round-bottom flask, suspend NBS (60 mmol, 1.0 equiv) and AIBN (1.2 mmol, 0.02 equiv) in 60 mL of carbon tetrachloride ( CCl4​ )[3].

  • Substrate Addition: Add 3-methyl-2(5H)-furanone (60 mmol, 1.0 equiv) to the suspension[3].

  • Propagation: Reflux the mixture at 90 °C for 4 hours under a nitrogen atmosphere[3]. Causality: The 90 °C temperature is strictly required to ensure the thermal decomposition of AIBN into initiating radicals.

  • Self-Validation: The reaction is self-validating through the precipitation of succinimide (a byproduct of NBS) as the reaction cools to room temperature, visually indicating successful radical propagation and completion[3].

  • Isolation: Filter out the precipitate and concentrate the filtrate in vacuo to isolate the brominated butenolide.

Quantitative Data: Optimization Parameters Summary

Target ScaffoldStarting MaterialOptimal Reagents / CatalystTempYield RangeRef
γ-Substituted butenolides Mucohalic acidsActive methylene, In(OAc)3​ (0.25-5 mol%)Room TempHigh[1]
β-Halobutenolides 2,3-Dienoic acids CuX2​ / CuX (4:1 ratio), H2​O /Organic65-70 °C65-100%[2]
α-Halobutenolides 1-chlorovinyl sulfoxidesi-PrMgCl•LiCl0 °C to RT~76%[4]
5-Bromo-2(5H)-furanone 3-Methyl-2(5H)-furanoneNBS, AIBN, CCl4​ 90 °CHigh[3]

Visualizations & Workflows

Troubleshooting workflow for common halogenated butenolide synthesis issues.

Mechanistic pathway of copper-catalyzed β-halobutenolide formation.

References

  • [1] Title: Efficient synthesis of novel gamma-substituted gamma-butenolides by Lewis acid catalyzed addition of metal enolates of active methylene compounds to mucohalic acids. Source: Journal of Organic Chemistry (PubMed) URL:[Link]

  • [2] Title: CN1093539C - Process for synthesizing beta-halobutenolide Source: Google Patents URL:

  • [4] Title: SYNTHESIS OF α-HALOBUTENOLIDES USING THE NUCLEOPHILICITY OF MAGNESIUM ALKYLIDENE CARBENOIDS Source: Heterocycles URL:[Link]

  • [3] Title: A Taylor-Made Design of Phenoxyfuranone-Type Strigolactone Mimic Source: Frontiers in Plant Science URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of Chlorinated Dihydrofurandiones in Solution

Welcome to the Technical Support Center for the handling, stability, and troubleshooting of chlorinated dihydrofurandiones (e.g., 3-chlorooxolane-2,5-dione, chlorosuccinic anhydride, and chloromaleic anhydride). These hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, stability, and troubleshooting of chlorinated dihydrofurandiones (e.g., 3-chlorooxolane-2,5-dione, chlorosuccinic anhydride, and chloromaleic anhydride).

These highly reactive cyclic anhydrides are critical intermediates in drug development, polymer synthesis, and bioconjugation. However, their enhanced electrophilicity—driven by the electron-withdrawing chlorine substituent—makes them exceptionally prone to premature ring-opening in solution. This guide synthesizes kinetic data, structural causality, and field-proven protocols to ensure the integrity of your synthetic workflows.

Mechanistic Overview of Degradation

The primary mode of degradation for chlorinated dihydrofurandiones in solution is nucleophilic acyl substitution, leading to irreversible ring cleavage. The inductive effect of the chlorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent carbonyl carbon. This structural feature significantly reduces the activation energy barrier for nucleophilic attack by water or protic solvents, making these chlorinated derivatives far more unstable than their unfunctionalized counterparts1[1].

G A Chlorinated Dihydrofurandione B Nucleophilic Attack (H2O / OH-) A->B Trace Moisture C Tetrahedral Intermediate B->C Rate determining D Ring Cleavage C->D Fast E Chlorinated Dicarboxylic Acid D->E Irreversible

Mechanistic pathway of chlorinated dihydrofurandione hydrolysis in aqueous media.

Quantitative Stability Profiles

To aid in experimental design, the following table summarizes the kinetic stability of chlorinated dihydrofurandiones across various solvent systems and conditions.

Solvent SystemConditionObserved Stability ( t1/2​ )Primary Degradation Pathway
Water pH 7.0, 25°C~2–5 minutesHydrolysis (Nucleophilic attack by H2​O )
Water pH 9.0, 25°C< 10 secondsBase-catalyzed hydrolysis ( OH− attack)
Water pH 2.0, 25°C~15–30 minutesAcid-catalyzed hydrolysis
Methanol / Ethanol Anhydrous, 25°C< 5 minutesSolvolysis (Hemisuccinate formation)
THF / DCM / Toluene Anhydrous (<50 ppm H2​O )> 6 monthsNone (Stable)
DMF / DMSO Trace Moisture (500 ppm)~2–4 hoursMoisture-driven hydrolysis
Frequently Asked Questions (FAQs)

Q1: Why does my 3-chlorooxolane-2,5-dione degrade rapidly even in "dry" polar aprotic solvents like DMF or DMSO? A: Polar aprotic solvents like DMF and DMSO are highly hygroscopic. Even trace amounts of water (<500 ppm) act as potent nucleophiles. Because the electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbons, the anhydride ring is highly susceptible to attack, leading to rapid hydrolysis into the corresponding dicarboxylic acid 1[1].

Q2: How does pH affect the stability of these anhydrides in aqueous emulsions or biphasic reactions? A: Hydrolysis is subject to both acid and base catalysis. In alkaline media, the highly nucleophilic hydroxide ion significantly accelerates the ring-opening rate. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbon center. The maximum stability (minimum hydrolysis rate) typically occurs at slightly acidic conditions (around pH 2) before the rate increases again in highly acidic or neutral-to-alkaline environments 2[2].

Q3: Can I use alcohols as solvents for reactions involving chlorinated dihydrofurandiones? A: No. Alcohols will cause rapid solvolysis. The anhydride will undergo nucleophilic addition with the alcohol, forming half-esters (hemisuccinates) as the primary byproduct, completely quenching your reactive reagent 3[3].

Q4: What temperature should I maintain during nucleophilic ring-opening reactions to prevent degradation? A: It is critical to cool the solution to 0 °C using an ice bath before adding your intended nucleophile. This controls the exothermicity of the reaction, suppresses thermal decarboxylation, and minimizes competitive hydrolysis from trace ambient moisture 4[4].

Troubleshooting Guide & Experimental Protocols
Issue 1: Unexplained Yield Drops in Acylation Reactions

If your acylation yields are dropping, the anhydride is likely degrading in solution prior to reacting with your target substrate.

Protocol 1: Kinetic Validation of Anhydride Stability via pH-Stat Autotitration This self-validating protocol allows you to measure the exact degradation rate of your anhydride in simulated aqueous/emulsion environments by tracking the formation of dicarboxylic acid.

  • Preparation: Set up a pH-stat autotitrator equipped with standardized 0.02 M NaOH.

  • System Validation (Self-Validation Step): Run a blank titration with your solvent system (without the anhydride) for 10 minutes. Validation: The pH must remain constant. If the autotitrator dispenses >0.1 mL of NaOH, your solvent is contaminated with acidic impurities or is absorbing atmospheric CO2​ . Do not proceed until the blank is stable.

  • Execution: Introduce a known concentration of the chlorinated dihydrofurandione into the reaction vessel at a constant temperature (e.g., 25 °C).

  • Monitoring: Start the reaction and titration simultaneously. The pH-stat will automatically add NaOH to neutralize the chlorinated dicarboxylic acid formed during hydrolysis, maintaining a constant pH.

  • Analysis: Plot the volume of NaOH consumed over time. The slope of the linear region dictates the hydrolysis rate, allowing you to calculate the exact half-life of your reagent in that specific matrix.

Issue 2: Moisture Contamination During Storage and Transfer

Chlorinated dihydrofurandiones are highly hygroscopic and will degrade into unreactive diacids if exposed to ambient air.

Protocol 2: Absolute Dehydration of Polar Aprotic Solvents To ensure the stability of the anhydride in stock solutions, solvents must be rigorously dried.

  • Preparation: Activate 3Å molecular sieves by heating them to 300 °C under a high vacuum for 4 hours. Causality: 3Å sieves have a pore size that physically traps water molecules (kinetic diameter ~2.6Å) while excluding larger solvent molecules like THF or DMF.

  • Drying: Add the activated sieves to your solvent (approx. 10% w/v) inside an argon-filled glovebox. Let sit for 48 hours.

  • Moisture Validation (Self-Validation Step): Extract a 1 mL aliquot and perform a Karl Fischer titration. Validation: The water content must read strictly <50 ppm. If it is higher, repeat the drying process with fresh sieves.

  • Storage: Dissolve the chlorinated dihydrofurandione in the validated solvent and store at 2–8 °C in a sealed Schlenk flask under positive argon pressure.

G Start Low Acylation Yield Detected Q1 Is Solvent Protic? (e.g., MeOH, EtOH) Start->Q1 Solvolysis Solvolysis Occurring: Forms Half-Esters Q1->Solvolysis Yes Q2 Are Solvents Strictly Anhydrous? Q1->Q2 No Fix1 Switch to Aprotic Solvent (DCM, THF, Toluene) Solvolysis->Fix1 Hydrolysis Hydrolysis Occurring: Forms Dicarboxylic Acid Q2->Hydrolysis No Success Stable Anhydride in Solution Q2->Success Yes Fix2 Dry Solvents over Molecular Sieves (3Å) Hydrolysis->Fix2 Fix1->Success Fix2->Success

Decision tree for troubleshooting chlorinated dihydrofurandione stability issues in solution.

References
  • Succinic anhydride Source: Grokipedia URL:[Link]

  • Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL:[Link]

Sources

Optimization

Preventing degradation of furanone compounds during workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical stability issues associated with furanone compounds (such as 2(5H)-furanones,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical stability issues associated with furanone compounds (such as 2(5H)-furanones, butenolides, and 4-hydroxy-2,5-dimethyl-3(2H)-furanone) during chemical workup.

Furanones are highly reactive electrophiles and delicate γ-lactones. Standard workup procedures that apply to robust organic molecules will often destroy furanones through hydrolysis, isomerization, or polymerization. This guide explains the mechanistic causality behind these failures and provides a self-validating protocol to ensure high-yield recoveries.

Mechanistic Overview of Furanone Degradation

Before troubleshooting, it is essential to understand how your target molecule is degrading. The diagram below illustrates the three primary degradation pathways furanones undergo when subjected to improper workup conditions.

FuranoneDegradation Furanone Furanone Core (Lactone Ring) Hydrolysis Ring-Opening Hydrolysis Furanone->Hydrolysis pH > 7 (Aqueous Wash) Nucleophilic Nucleophilic Attack Furanone->Nucleophilic Primary Amines / Thiols Thermal Thermal Degradation Furanone->Thermal Temp > 30°C (Evaporation) KetoAcid Keto-Acid / Semialdehyde Hydrolysis->KetoAcid Adducts Michael Adducts / Amides Nucleophilic->Adducts Polymers Polymers / Volatiles Thermal->Polymers

Mechanistic pathways of furanone degradation during standard chemical workup.

Troubleshooting FAQs

Q1: Why does my furanone yield drop to near zero after a standard aqueous wash? Cause: Base-catalyzed hydrolysis. Furanones are highly susceptible to alkaline conditions. Washing your organic layer with saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) causes rapid nucleophilic attack by hydroxide ions on the lactone carbonyl. This opens the ring, converting the furanone into a highly water-soluble succinic semialdehyde or keto-acid[1], which is then lost to the aqueous waste. Solution: Completely avoid basic washes. If you must neutralize an acid, use a mild phosphate buffer (pH 6.0–6.5) and perform the wash at 0–5 °C to kinetically suppress the activation energy required for hydrolysis.

Q2: I am observing a shift in my NMR peaks from a 2(3H)-furanone to a 2(5H)-furanone. What causes this isomerization? Cause: 2(3H)-furanones are thermodynamically less stable than their conjugated 2(5H)-furanone isomers. This isomerization is easily triggered by trace acids, bases, or even prolonged exposure to the slightly acidic surface of standard silica gel during column chromatography[1]. Solution: If the 2(3H) isomer is your desired product, you must avoid acidic/basic workups entirely. Use deactivated silica (pre-treated with 1% Et₃N, then thoroughly flushed) or neutral alumina for purification, and store the isolated compound at -20 °C under an inert argon atmosphere.

Q3: My furanone compound turns into an intractable, dark tar during solvent evaporation. How can I prevent this? Cause: Thermal degradation and polymerization. Furanones, particularly those with unsubstituted α,β-unsaturated double bonds, are highly reactive. When concentrated at elevated temperatures, they undergo spontaneous Diels-Alder dimerization or radical polymerization[2]. Solution: Never let your rotary evaporator water bath exceed 30 °C. To remove high-boiling solvents, rely on a high-vacuum pump rather than increasing the thermal load on the molecule.

Q4: Can I use amine-based bases (like Triethylamine or Pyridine) during my reaction and workup? Cause: Furanones are potent electrophiles. Primary and secondary amines, as well as thiols, can undergo rapid Michael addition to the unsaturated ring system, or directly attack the carbonyl carbon leading to ring-opening amidation[2]. Solution: If a base is strictly required for your reaction, use sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. Quench the reaction rapidly with 5% aqueous citric acid to protonate the amines and render them non-nucleophilic before extraction.

Quantitative Data Summary: Degradation Triggers

The following table summarizes the quantitative impact of various environmental parameters on furanone stability, synthesized from kinetic degradation studies[2][3].

Degradation ParameterExperimental Range TestedQuantitative Impact on StabilityMechanistic Consequence
pH Variation Acidic (pH 2.2) to Basic (pH 9.7)High degradation at pH > 7; optimal stability near pH 5.0–6.0.Base-catalyzed lactone ring opening to semialdehyde[1].
Temperature 130 °C to 190 °CSevere yield drop at >150 °C; near total loss (100% degradation) at 180 °C.Thermal degradation, ring-opening, and polymerization[2][3].
Phosphate Buffer 0 to 0.2 mol/kgHigh phosphate concentration accelerates degradation kinetics.Phosphate acts as a catalyst for both formation and degradation pathways[3].
Precursor Concentration 0.2 mol/kg to high conc.Yield drops from ~41 mol% to <2 mol% at high concentrations.High concentrations promote intermolecular side-reactions and dimerization[3].

Furanone-Safe Workup Protocol

To ensure high-yield recovery of furanones, follow this self-validating methodology. Every step is designed with built-in checks to confirm the integrity of the molecule is maintained.

Step 1: Reaction Quenching (pH Control)

  • Action: Cool the reaction mixture to 0–5 °C using an ice-water bath. Slowly add a pre-chilled 0.5 M phosphate buffer (pH 6.0) or 5% aqueous citric acid.

  • Causality: Furanones are highly susceptible to nucleophilic attack by hydroxide ions. Keeping the temperature low kinetically suppresses the activation energy required for ring opening, while the mild acidic buffer neutralizes amines without driving the pH into the alkaline danger zone.

  • Self-Validation Check: Spot the aqueous phase on pH paper; it must read between 5.5 and 6.5. If the pH > 7.0, lactone hydrolysis is actively occurring and the pH must be adjusted immediately.

Step 2: Rapid Extraction

  • Action: Transfer the mixture to a separatory funnel and extract immediately with a low-boiling, non-nucleophilic solvent (e.g., dichloromethane or diethyl ether).

  • Causality: Minimizing the residence time of the furanone in the aqueous phase prevents prolonged exposure to trace water-soluble nucleophiles and limits the opportunity for 2(3H) to 2(5H) isomerization[1].

  • Self-Validation Check: Perform a quick TLC of the aqueous layer after the second extraction. The absence of UV-active spots indicates successful partitioning and prevents over-extraction, which risks pulling polar degradation products into the organic phase.

Step 3: Washing (Salt Out)

  • Action: Wash the combined organic layers with chilled brine (saturated NaCl). Never use saturated NaHCO₃ or NaOH.

  • Causality: Brine removes residual water and water-soluble impurities through osmotic pressure without raising the pH. Basic washes will immediately cleave the lactone ring.

Step 4: Drying and Concentration (Thermal Control)

  • Action: Dry the organic layer over anhydrous Na₂SO₄ (avoid basic drying agents like K₂CO₃). Filter, then concentrate using a rotary evaporator with the water bath set strictly below 30 °C.

  • Causality: Furanones undergo thermal degradation and polymerization at elevated temperatures[2]. High vacuum should be used to remove solvents rather than increasing the bath temperature.

  • Self-Validation Check: The resulting crude should remain a mobile liquid or crystalline solid. If the residue becomes a dark, viscous tar, the bath temperature was too high, indicating thermal polymerization has occurred.

References

  • Indirect Baeyer–Villiger Oxidation of Furfural by In Situ Formed HOBr in an Undivided Electrochemical Cell Source: WUR eDepot URL
  • Reactivity and stability of selected flavor compounds Source: Journal of Food and Drug Analysis URL
  • Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)

Sources

Troubleshooting

Column chromatography challenges with non-polar furanones

Technical Support Center: Overcoming Column Chromatography Challenges with Non-Polar Furanones Overview Welcome to the Advanced Chromatography Support Center. Non-polar furanones—including halogenated derivatives used in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Column Chromatography Challenges with Non-Polar Furanones

Overview

Welcome to the Advanced Chromatography Support Center. Non-polar furanones—including halogenated derivatives used in quorum sensing inhibition and highly alkylated 3(2H)-furanones common in flavor chemistry—present unique purification bottlenecks. Due to their lack of strong hydrogen-bond donating groups, these compounds often co-elute with non-polar impurities, exhibit severe sensitivity to acidic stationary phases, and may evade standard UV detection. This guide provides field-proven, mechanistically grounded solutions to optimize your chromatographic workflows.

Part 1: Diagnostic Troubleshooting Workflow

Use the following decision matrix to diagnose and resolve common isolation failures when working with non-polar furanones.

FuranoneTroubleshooting Start Crude Non-Polar Furanone Mixture UV Is the furanone UV-active (254 nm)? Start->UV Stain Use KMnO4, PMA, or Vanillin TLC Stain UV->Stain No UVTLC Standard 254nm UV Detection UV->UVTLC Yes Coelute Co-elution with non-polar impurities? Stain->Coelute UVTLC->Coelute Degrade Poor recovery or on-column degradation? Coelute->Degrade No OptSolvent Optimize Solvent: DCM/Hexane or Toluene Coelute->OptSolvent Yes Deactivate Use Deactivated Silica (1% Et3N) or Alumina Degrade->Deactivate Yes Success Pure Furanone Isolated Degrade->Success No OptSolvent->Degrade Resolved Deactivate->Success

Fig 1. Diagnostic workflow for purifying non-polar furanones via column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why do my non-polar furanones consistently co-elute with unreacted starting materials on standard normal-phase silica? Causality: Non-polar furanones interact with the silica gel stationary phase primarily through weak dipole-dipole interactions between their lactone carbonyl oxygen and the surface silanol groups. In standard solvent systems like Hexane/Ethyl Acetate[1], non-polar impurities (e.g., aliphatic byproducts or unreacted non-polar starting materials) exhibit nearly identical partition coefficients ( Kd​ ). Resolution: Shift the chromatographic selectivity by changing the organic modifier. Substituting ethyl acetate with dichloromethane (DCM) to create a DCM/Hexanes gradient alters the stationary phase interaction dynamics, exploiting π−π interactions and varying polarizabilities to separate closely eluting non-polar species[2].

Q2: My crude NMR shows a high furanone yield, but I recover less than 30% after silica gel chromatography. What causes this mass loss? Causality: Standard unmodified silica gel is inherently acidic (pH ~4.5–5.5). Certain substituted furanones, particularly highly functionalized 3(2H)-furanones and those with sensitive acetal or enol-ether linkages, are highly susceptible to acid-catalyzed ring-opening, isomerization, or irreversible chemisorption onto the silica matrix during the extended residence time of column chromatography[3]. Resolution: Neutralize the acidic silanol sites by deactivating the silica gel with 1% triethylamine ( Et3​N ) in the eluent, or switch to a neutral alumina stationary phase[3].

Q3: My saturated non-polar furanones do not absorb at 254 nm. How can I reliably track them during column elution? Causality: Furanones lacking extended π -conjugation (e.g., fully saturated side chains or lacking aromatic substituents) will not absorb UV light strongly enough to quench the fluorescence of F254​ silica plates. Resolution: Employ oxidative TLC stains. Potassium permanganate ( KMnO4​ ) is highly effective for rapidly oxidizing the endocyclic double bond of the furanone ring, while phosphomolybdic acid (PMA) or vanillin/sulfuric acid can be used for broader detection upon heating[1][4].

Part 3: Quantitative Data & Chromatographic Parameters

The following table summarizes the quantitative improvements achieved by optimizing chromatographic parameters for sensitive non-polar furanones.

ParameterStandard ConditionOptimized Condition for Non-Polar FuranonesEfficacy / Recovery Rate
Stationary Phase Unmodified Silica (pH 4.5-5.5)Deactivated Silica (1% Et3​N ) or Alumina[3]<30% (Standard) vs >85% (Optimized)
Solvent System Hexane / Ethyl Acetate[1]Dichloromethane / Hexanes (1:1)[2]Co-elution (Standard) vs Baseline Separation
TLC Visualization UV 254 nm KMnO4​ , PMA, or Vanillin Stains[4]False negatives (Standard) vs <1 µg Detection

Part 4: Self-Validating Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Use this protocol to prevent acid-catalyzed degradation of sensitive furanones.

  • Eluent Preparation: Prepare the optimized non-polar solvent system (e.g., Dichloromethane/Hexanes 1:1)[2]. Add 1% (v/v) Triethylamine ( Et3​N ) to the mixture.

  • Stationary Phase Slurry: In a separate Erlenmeyer flask, mix standard flash silica gel (40-63 µm) with the deactivated eluent. Stir gently for 5 minutes to allow the basic amine to neutralize the acidic silanol (Si-OH) sites.

  • Column Packing: Pour the slurry into the glass column. Flush with at least 3 column volumes (CV) of the deactivated eluent to ensure complete bed saturation and deactivation.

  • Sample Loading: Dissolve the crude non-polar furanone mixture in a minimum volume of the deactivated eluent and apply it evenly to the column head.

  • Elution: Proceed with isocratic or gradient elution, maintaining 1% Et3​N throughout the process to prevent dynamic re-acidification of the column[3].

Self-Validation Checkpoint (2D-TLC Integrity Check): Causality: To prove your furanone is degrading on standard silica, spot the crude mixture in the bottom-left corner of a square TLC plate. Develop in the chosen solvent, dry, rotate 90 degrees, and develop again. Validation: If the furanone spot lies perfectly on the diagonal, the compound is stable. If it streaks below the diagonal, acid-catalyzed degradation is actively occurring, validating the absolute need for this deactivated silica protocol.

Protocol B: Oxidative TLC Staining ( KMnO4​ ) for UV-Inactive Furanones

Use this protocol to visualize non-polar furanones that fail to quench F254​ plates.

  • Stain Preparation: Dissolve 1.5 g of KMnO4​ and 10 g of K2​CO3​ in 200 mL of distilled water. Add 1.25 mL of a 10% NaOH solution to maintain alkalinity, which stabilizes the permanganate ion[4].

  • Plate Development: Spot the column fractions on a silica gel 60 F254​ TLC plate. Develop the plate in your optimized non-polar eluent.

  • Solvent Evaporation: Crucial Step—Thoroughly dry the TLC plate using a heat gun. Residual organic solvents (especially non-polar alkenes or toluene) will react with the stain and create false-positive background noise.

  • Visualization: Dip the plate rapidly into the KMnO4​ solution. Wipe the back and heat gently. Furanones will appear as bright yellow spots against a deep purple background.

Self-Validation Checkpoint (Control Spotting): Causality: Oxidative stains can degrade over time, leading to false negatives for your target compound. Validation: Before applying the stain to your column fractions, spot a known alkene (e.g., cyclohexene) and a saturated alkane on the edge of a blank plate. A functional stain will immediately turn the alkene spot bright yellow against the purple background while leaving the alkane invisible. This validates the oxidative efficacy of the stain batch.

References

  • BenchChem. Troubleshooting multicomponent reactions for furanone synthesis.3

  • MDPI. Side-chain Modifications of Highly Functionalized 3(2H)-Furanones.1

  • Arkat USA. Synthesis of Substituted 5-Alkylidenefuran-2(5H)-furanones.2

  • Amazon S3 (EPFL). Palladium Catalyzed Multicomponent Synthesis of Fully Substituted Alkylidene Furanones.4

Sources

Optimization

Identifying and minimizing byproducts in the synthesis of chlorinated heterocycles

Welcome to the Technical Support Center for the synthesis of chlorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals dealing with the halogenation of oxo-heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of chlorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals dealing with the halogenation of oxo-heterocycles (e.g., quinazolones, pyrimidones, pyridones). As a Senior Application Scientist, I have structured this center to bridge the gap between theoretical mechanisms and benchtop realities, focusing on the kinetic and thermodynamic causes of byproduct formation.

Frequently Asked Questions (FAQs)

Q: Why does my starting material disappear on TLC during the reaction, but reappear after the aqueous workup? A: This is a classic false-negative for reaction completion. During chlorination with phosphorus oxychloride (POCl 3​ ), the oxo-heterocycle is first converted into an O-phosphorylated intermediate (e.g., a dichloridophosphate)[1]. If the subsequent nucleophilic attack by the chloride ion is incomplete, this intermediate remains in solution. Upon aqueous quenching, the unreacted O-phosphorylated intermediate rapidly hydrolyzes back to the starting oxo-heterocycle[2]. Self-Validation Tip: Always run a mini-quench in a GC/LCMS vial using dry methanol instead of water. If you see the methyl ether instead of the chloride, your chlorination step was incomplete prior to workup.

Q: I am seeing a significant amount of a high-molecular-weight byproduct. What is it, and how do I stop it? A: You are likely observing an (N)-dimer. In substrates like 4-quinazolones, dimerization occurs when the unphosphorylated starting material acts as a nucleophile and attacks the highly reactive O-phosphorylated intermediate[1]. To minimize this, ensure a minimum of 1 molar equivalent of POCl 3​ is present at all times to drive the rapid conversion of the intermediate to the final chlorinated product[1].

Q: Can I use SOCl 2​ instead of POCl 3​ to avoid the harsh phosphoric acid byproducts? A: While thionyl chloride (SOCl 2​ ) is excellent for primary and secondary aliphatic alcohols, it is generally insufficiently electrophilic for the tautomeric hydroxyl groups of nitrogen-deficient heterocycles[2]. POCl 3​ remains the gold standard because the resulting phosphate leaving group provides the necessary thermodynamic driving force for aromatization/chlorination. For milder alternatives, consider using POCl 3​ with a sulfoxide promoter[3] or non-volatile phosphonium chlorides[4].

Troubleshooting Guide: Minimizing Byproducts
1. The "Over-Chlorination" Dilemma

Symptom: Formation of polychlorinated species in heterocycles with multiple reactive sites (e.g., methyl groups or unsubstituted ring positions). Root Cause: Excess POCl 3​ at high reflux temperatures can lead to radical chlorination or electrophilic aromatic substitution at unintended positions. Solution: Transition to a solvent-free protocol using exactly 1.0 to 1.1 equivalents of POCl 3​ in a sealed reactor with 1 equivalent of pyridine at 140–160 °C[5]. This drastically reduces the local concentration of active chlorinating species. Alternatively, utilize tetramethylene sulfoxide as a promoter, which allows the reaction to proceed at ambient or slightly elevated temperatures, suppressing high-activation-energy side reactions[3].

2. The "Hydrolysis Reversion" Issue

Symptom: Poor isolated yields despite 100% conversion observed in the reactor. Root Cause: Exothermic degradation during the aqueous quench. POCl 3​ reacts violently with water, generating HCl and phosphoric acid, which locally spikes the temperature and hydrolyzes the newly formed, sensitive chloro-heterocycle[2]. Solution: Always remove excess POCl 3​ via vacuum distillation (rotovap) before any aqueous contact[2]. Afterward, dissolve the crude residue in a non-polar organic solvent and add it dropwise to a vigorously stirred, ice-cold saturated solution of a weak base (NaHCO 3​ )[2].

Data Presentation: Chlorinating Agents & Byproduct Profiles
Chlorinating SystemPrimary ApplicationCommon ByproductsMitigation Strategy
POCl 3​ (Reflux, Excess) Standard chlorination of oxo-heterocycles[1].(N)-Dimers, Hydrolysis reversion products.Ensure full conversion before quench; remove excess POCl 3​ [2].
POCl 3​ (Equimolar) + Pyridine Large-scale, solvent-free synthesis[5].Unreacted SM (if mixing is poor).Use sealed reactor; ensure homogeneous melt[5].
POCl 3​
  • Tetramethylene Sulfoxide
Mild chlorination of sensitive pyrrolo-isoquinolines[3].Sulfide adducts (rare).Maintain precise stoichiometry of the sulfoxide promoter[3].
Ph 3​ P / Trichloroisocyanuric Acid Non-volatile alternative to POCl 3​ [4].Triphenylphosphine oxide (TPPO).Precipitate TPPO with cold ether/hexane during workup[4].
Experimental Protocol: Optimized POCl 3​ Chlorination Workflow

This protocol is engineered as a self-validating system to ensure complete chlorination while minimizing hydrolysis and dimerization.

Step 1: Reaction Setup

  • Charge a dry, round-bottom flask with the oxo-heterocycle (1.0 equiv) and an inert solvent (e.g., chlorobenzene) to a concentration of ~0.3 M[1].

  • Add a tertiary amine base (e.g., N,N-diisopropylethylamine, 1.2 equiv). Causality: The base neutralizes generated HCl, preventing the protonation of the heterocycle which would deactivate it toward nucleophilic attack.

  • Add POCl 3​ (1.5 - 2.0 equiv) dropwise at room temperature.

Step 2: Heating and Kinetic Monitoring 4. Heat the mixture to 70–100 °C. 5. Validation Check: At 2 hours, withdraw a 10 µL aliquot. Quench into 1 mL of dry methanol containing triethylamine. Analyze by LCMS.

  • If methyl ether is present: The O-phosphorylated intermediate has formed, but chloride substitution is incomplete. Continue heating.

  • If chloro-product is present: Reaction is complete. Proceed to Step 3.

Step 3: Workup and Quenching 6. Cool the reaction to room temperature. 7. Concentrate the mixture under reduced pressure to remove unreacted POCl 3​ and volatile byproducts[2]. 8. Dissolve the resulting viscous residue in CH 2​ Cl 2​ (10 volumes). 9. Reverse Quench: Add the CH 2​ Cl 2​ solution dropwise into a vigorously stirred, ice-cold saturated aqueous NaHCO 3​ solution (maintaining internal temp < 10 °C)[2]. Causality: The weak base neutralizes residual acids without providing the strong hydroxide nucleophiles that drive product hydrolysis. 10. Separate the organic layer, dry over Na 2​ SO 4​ , and concentrate to afford the chlorinated heterocycle.

Mechanistic & Workflow Visualizations

Mechanism Start Oxo-Heterocycle (Starting Material) POCl3 POCl3 + Base Start->POCl3 Activation Intermediate O-Phosphorylated Intermediate POCl3->Intermediate Phosphorylation Product Chlorinated Heterocycle (Target Product) Intermediate->Product Nucleophilic Attack by Cl- Unreacted Unreacted Starting Material Intermediate->Unreacted Competes for Intermediate Hydrolysis Hydrolysis back to SM (Aqueous Workup) Intermediate->Hydrolysis H2O Quench (If substitution incomplete) Dimer (N)-Dimer Byproduct Unreacted->Dimer Dimerization Pathway

Mechanistic pathways in POCl3 chlorination showing target product vs. dimer and hydrolysis.

Workflow Step1 1. Reaction Setup Mix Substrate, POCl3, Base Step2 2. Heating & Monitoring Heat to 70-100°C, monitor by LCMS Step1->Step2 Decision1 Is Intermediate fully converted to Chloride? Step2->Decision1 Step3 3. POCl3 Removal Evaporate excess POCl3 via vacuum Decision1->Step3 Yes Fix1 Add more POCl3/Base or increase reaction time Decision1->Fix1 No Step4 4. Reverse Quenching Dilute in DCM, add to cold aq. NaHCO3 Step3->Step4 Decision2 Does SM reappear after quench? Step4->Decision2 Step5 5. Extraction & Isolation Target Chlorinated Heterocycle Decision2->Step5 No Fix2 Incomplete chlorination. Ensure full conversion before quench. Decision2->Fix2 Yes Fix1->Step2

Troubleshooting workflow for the synthesis of chlorinated heterocycles to minimize reversion.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

Prepared by: The Senior Application Scientist Team Document ID: TSS-BCDFD-2026-03 Last Updated: March 15, 2026 Introduction This technical guide provides in-depth support for researchers, chemists, and process developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Senior Application Scientist Team Document ID: TSS-BCDFD-2026-03 Last Updated: March 15, 2026

Introduction

This technical guide provides in-depth support for researchers, chemists, and process development professionals engaged in the synthesis of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione. This compound, a substituted maleic anhydride derivative, presents unique synthetic challenges, including regioselectivity, product stability, and potential for polymerization. This document offers a repository of frequently asked questions, a detailed experimental protocol, and a comprehensive troubleshooting guide designed to navigate the complexities of this synthesis, from bench-scale experiments to initial scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing substituted 2,5-dihydrofuran-2,5-diones (maleic anhydrides)? A1: Synthetic routes to this class of compounds typically involve the modification of a pre-existing anhydride ring. Common strategies include the cyclization of appropriately substituted 1,4-dicarbonyl compounds, electrophilic substitution reactions on maleic anhydride itself, or multi-step sequences starting from precursors like furfural or succinic acid.[1][2] For the target molecule, a plausible approach involves the benzylation of maleic or succinic anhydride followed by subsequent chlorination and dehydrogenation steps.

Q2: What are the most critical parameters to control during this synthesis? A2: Temperature, moisture, and stoichiometry are paramount. Many key steps, such as Friedel-Crafts type reactions or chlorinations, are highly exothermic and sensitive to water, which can deactivate catalysts.[3] Furthermore, the furanone ring can be susceptible to polymerization or ring-opening under harsh acidic or thermal conditions, making careful control of the reaction environment essential.[4]

Q3: What are the primary safety concerns associated with this synthesis? A3: The synthesis may involve corrosive reagents like Lewis acids (e.g., AlCl₃) and chlorinating agents (e.g., SO₂Cl₂), as well as flammable solvents.[5][6] All manipulations should be performed in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves, is mandatory.[7][8] Anhydrous conditions are often required, and care must be taken when quenching reactive reagents.

Q4: How can I purify the final product? A4: Purification strategies depend on the physical state of the product and the nature of the impurities. If the product is a solid, recrystallization from a suitable solvent system is often effective.[9] For oils or thermally stable solids, vacuum distillation may be an option. Column chromatography on silica gel is a common method, but the acidic nature of silica can sometimes degrade sensitive furanones; in such cases, using deactivated or neutral silica/alumina may be beneficial.[10][11]

Q5: What analytical techniques are recommended for characterization? A5: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and the presence of benzyl and chloro-substituted furanone moieties.[12]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic anhydride C=O stretches.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern expected from a chlorinated compound.[12]

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.[14]

Proposed Experimental Protocol: A Multi-Step Approach

This protocol outlines a plausible, generalized pathway. Note: This is a representative procedure and requires optimization for specific laboratory conditions and scales.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Key Properties
Phenylacetic acidC₈H₈O₂136.15Starting material
Oxalyl chlorideC₂Cl₂O₂126.93Corrosive, moisture-sensitive
Aluminum chloride (anhydrous)AlCl₃133.34Lewis acid, moisture-sensitive
AcetyleneC₂H₂26.04Flammable gas
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Chlorinating agent
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93Solvent
Diethyl ether (anhydrous)(C₂H₅)₂O74.12Solvent, flammable
Step-by-Step Methodology

Step 1: Synthesis of Phenylacetyl Chloride

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve phenylacetic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise over 30 minutes. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude phenylacetyl chloride, which can be used directly in the next step.

Step 2: Friedel-Crafts Acylation with Acetylene

  • In a separate, flame-dried flask, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM at -78 °C.

  • Slowly bubble acetylene gas through the suspension.

  • Add a solution of phenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Maintain the temperature at -78 °C and stir for 4-6 hours. Monitor reaction progress by TLC.

  • Upon completion, slowly quench the reaction by pouring it over crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the intermediate 1-phenyl-4-chlorobut-3-en-2-one.

Step 3: Cyclization and Chlorination to form 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

  • This conceptual step involves a complex transformation. A more direct route from a pre-formed ring is often preferred. An alternative, more common approach would be the direct chlorination of a benzyl-substituted maleic anhydride.

  • Alternative Step 3 (More Plausible): Chlorination of 3-benzyl-2,5-dihydrofuran-2,5-dione.

  • Dissolve 3-benzyl-2,5-dihydrofuran-2,5-dione (1.0 eq) in an appropriate solvent like carbon tetrachloride or acetic acid.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium bisulfite and brine.

  • Dry the organic layer and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Workflow Visualization

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Chlorination & Cyclization (Conceptual) A Phenylacetic Acid + Oxalyl Chloride B Reaction at 0°C to RT A->B C Evaporation B->C D Phenylacetyl Chloride C->D F Add Phenylacetyl Chloride at -78°C D->F E AlCl3 + Acetylene in DCM E->F G Quench & Workup F->G H Crude Intermediate G->H I Intermediate + Chlorinating Agent H->I J Reaction / Cyclization I->J K Purification J->K L Final Product K->L

Caption: High-level workflow for the proposed synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Reagents: Moisture contamination of Lewis acids (e.g., AlCl₃) or degradation of starting materials.[10] 2. Sub-optimal Temperature: Reaction may be too cold (slow kinetics) or too hot (decomposition).[3] 3. Incorrect Stoichiometry: Insufficient amount of a key reagent or catalyst.1. Use freshly opened, anhydrous reagents and solvents. Flame-dry all glassware before use. 2. Perform small-scale experiments to screen a range of temperatures (e.g., -78°C, -40°C, 0°C, RT). 3. Re-verify all calculations and measurements. Consider a slight excess of the acylating or chlorinating agent.
Formation of Dark, Tarry Polymer 1. Excessive Acidity/Heat: The furanone ring is known to be sensitive to strong acids and high temperatures, which can catalyze polymerization.[4] 2. Presence of Oxygen: Some intermediates may be air-sensitive.1. Lower the reaction temperature. Use a milder Lewis acid or a shorter reaction time. Ensure quenching is done efficiently at low temperatures. 2. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[5]
Multiple Products Observed on TLC 1. Side Reactions: Possible side reactions include over-chlorination, ring-opening hydrolysis, or reactions on the benzyl ring.[4][15] 2. Isomerization: Formation of regioisomers or other structural isomers.1. Use a more selective chlorinating agent or control stoichiometry carefully (e.g., 1.05 equivalents of NCS). Ensure the workup is non-aqueous if the product is water-sensitive. 2. Characterize the main byproduct to understand the side reaction. Adjusting the catalyst or solvent may improve selectivity.
Difficulty in Product Isolation/Purification 1. Product Instability: The product may be degrading on silica gel during chromatography.[10] 2. Oiling Out: Product fails to crystallize properly from the chosen solvent system. 3. Close Polarity of Impurities: Byproducts may have similar Rf values to the product, making separation difficult.1. Use neutral alumina or deactivated silica gel for chromatography. Alternatively, attempt purification by recrystallization or distillation if applicable. 2. Try a different solvent or a co-solvent system for recrystallization. Seeding with a pure crystal can help induce crystallization.[9] 3. Modify the eluent system for chromatography (e.g., change polarity, add a different co-solvent like DCM or ether).
Troubleshooting Decision Tree

G start Reaction Complete. Analyze Crude Product. low_yield Low Yield? start->low_yield tlc_check TLC shows unreacted starting material? low_yield->tlc_check Yes purification Proceed to Purification low_yield->purification No increase_params Increase reaction time/temp or add more reagent. tlc_check->increase_params Yes tar_check TLC shows tar/baseline material? tlc_check->tar_check No increase_params->purification decrease_params Decrease temp/concentration or use milder reagents. tar_check->decrease_params Yes complex_mixture Complex mixture of spots? tar_check->complex_mixture No decrease_params->purification optimize_selectivity Optimize selectivity: change solvent, catalyst, or stoichiometry. complex_mixture->optimize_selectivity Yes complex_mixture->purification No optimize_selectivity->purification

Caption: Decision tree for troubleshooting low-yield reactions.

Scale-Up Considerations

Transitioning from bench-scale to larger-scale production introduces significant challenges that must be addressed proactively.[3]

  • Thermal Management: Exothermic steps, such as those involving Friedel-Crafts reactions or quenching, are a major concern. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[3] This can lead to thermal runaways. A thorough calorimetric study (e.g., using RC1 calorimetry) is essential to understand the reaction's thermal profile.

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is critical, especially for heterogeneous reactions or when adding reagents. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in increased byproduct formation and lower yields.[10]

  • Reagent Addition Rates: The rate of addition for reactive chemicals must be carefully controlled on a larger scale to manage heat evolution and maintain optimal reaction concentrations.

  • Safety and Hazard Analysis: A comprehensive Process Hazard Analysis (PHA) is required to identify potential risks, including pressure buildup from gas evolution, handling of corrosive or flammable materials in bulk, and emergency shutdown procedures.[3]

References

  • Vertex AI Search. (2023).
  • Fisher Scientific. (2009).
  • Merck Millipore. (2025).
  • BenchChem. (2025). Common side reactions in the synthesis of furan-2,4-diones.
  • Merck Millipore. (n.d.).
  • TCI Chemicals. (n.d.).
  • MDPI. (2025). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. [Link]

  • BenchChem. (2025). Troubleshooting multicomponent reactions for furanone synthesis.
  • Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. [Link]

  • Google Patents. (n.d.). EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • PMC. (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. [Link]

  • ResearchGate. (n.d.).
  • MDPI. (n.d.). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them.
  • PubMed. (2009). Generation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose as affected by reaction parameters. [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)
  • ACS Publications. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene.
  • Semantic Scholar. (2006). NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic Acid.
  • Beilstein Journals. (2022). Enantioselective total synthesis of putative dihydrorosefuran. [Link]

  • ACS Publications. (2005). Synthesis of Highly Substituted Furans by the Electrophile-Induced Coupling of 2-(1-Alkynyl)-2-alken-1-ones and Nucleophiles. [Link]

  • Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 3-Benzyl-2-hydroxycyclopent-2-enone.
  • Organic Syntheses. (2017). Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. [Link]

  • Quick Company. (n.d.).
  • MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

  • PMC. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.
  • ResearchGate. (n.d.). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents.
  • Molbank. (2005). Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][4][16]diazepin-11-yl)piperazin-1-yl)acetate.

  • Chemistry Stack Exchange. (2014). Electrophilic aromatic substitution reaction of dihydrofuran-2,5-dione with anisole.
  • TSI Journals. (2010). Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles.

Sources

Optimization

Technical Support Center: Catalyst Selection for Substituted Maleic Anhydride Reactions

Welcome to the Technical Support Center for advanced polymer and synthetic chemistry. Substituted maleic anhydrides (e.g., citraconic anhydride, dimethylmaleic anhydride, and phenylmaleic anhydride) present unique steric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced polymer and synthetic chemistry. Substituted maleic anhydrides (e.g., citraconic anhydride, dimethylmaleic anhydride, and phenylmaleic anhydride) present unique steric and electronic challenges compared to unsubstituted maleic anhydride. This guide provides diagnostic troubleshooting, mechanistic insights, and self-validating protocols to ensure successful catalyst selection across three primary reaction pathways: Ring-Opening Copolymerization (ROCOP), Diels-Alder Cycloadditions, and Radical Copolymerizations.

CatalystSelection Start Reaction Type? ROCOP Ring-Opening / Esterification Start->ROCOP DA Diels-Alder Cycloaddition Start->DA Radical Radical Copolymerization Start->Radical Cat1 Base/Nucleophilic (e.g., DMAP, PPNCl) or Zinc Complexes ROCOP->Cat1 Diols/Epoxides Cat2 Lewis Acids (e.g., TiCl4, AlCl3) Chiral Catalysts DA->Cat2 Dienes Cat3 Thermal Initiators (e.g., AIBN, BPO) RAFT Agents Radical->Cat3 Vinyl Monomers

Decision tree for selecting catalysts based on substituted maleic anhydride reaction pathways.

Module 1: Ring-Opening Copolymerization (ROCOP) & Esterification

Q: Why does my DMAP-catalyzed esterification of poly(styrene-alt-maleic anhydride) with diols yield turbid solutions and precipitate prematurely? A (Mechanistic Causality): When using 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst, the carboxylic acid generated from the anhydride ring-opening (or from pre-existing hydrolysis) can form an acid-base salt with DMAP. This drastically increases the polarity of the polymer chain, reducing its solubility in moderately polar solvents like methyl ethyl ketone (MEK), which leads to precipitation ()[1]. To resolve this, ensure strictly anhydrous conditions to prevent premature hydrolysis, or switch to a highly polar aprotic solvent like DMF.

Q: How do I achieve perfectly alternating poly(ester-co-ether)s using cyclohexene oxide and substituted maleic anhydrides? A: The use of bimetallic Zinc complexes paired with a co-catalyst is critical. While DMAP is highly efficient for bulk copolymerizations, an excess of DMAP can be detrimental to chain growth. For perfectly alternating polyesters, maintain lower catalyst/co-catalyst concentrations and utilize a Schiff-base zinc complex with PPNCl or DMAP in a solvent like toluene ()[2]. The chloride or amine acts as the initial nucleophile to ring-open the anhydride, forming a carboxylate that subsequently attacks the epoxide.

Protocol: Self-Validating DMAP-Catalyzed Esterification
  • Preparation: Dissolve the substituted maleic anhydride copolymer and the diol/sugar (e.g., sorbitol) in anhydrous N,N-dimethylformamide (DMF) to ensure complete solubility of both reactants.

  • Catalyst Addition: Add DMAP (typically 2.5 wt% relative to the polymer).

    • Self-Validation Check: The solution must remain optically clear. Immediate turbidity indicates moisture contamination and premature acid-base salt formation.

  • Reaction: Heat the mixture under an inert nitrogen atmosphere at 80 °C for 6–24 hours. Monitor via FT-IR (look for the disappearance of anhydride C=O stretching at 1780 cm⁻¹ and the appearance of ester C=O at 1730 cm⁻¹).

  • Precipitation & Recovery: Withdraw the mixture and precipitate dropwise into a 0.1 M HCl aqueous solution. The HCl neutralizes the DMAP, preventing salt-bridge crosslinking and allowing the pure esterified polymer to precipitate. Wash three times with 0.1 M HCl and lyophilize for 36 hours ()[3].

Module 2: Diels-Alder Cycloadditions

Q: My Diels-Alder reaction between a substituted maleic anhydride (e.g., dimethylmaleic anhydride) and a diene is suffering from low endo selectivity. How can I improve this? A: Substituted maleic anhydrides suffer from increased steric hindrance, which disrupts the secondary orbital interactions that typically favor the endo transition state. Employing a Lewis acid catalyst (such as TiCl₄, AlCl₃, or chiral Brønsted Acid-Assisted Lewis Acids) coordinates the carbonyl oxygens of the anhydride. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction at lower temperatures (where kinetic endo products are favored) and tightening the transition state geometry to enhance diastereoselectivity ()[4].

Q: Can I perform these reactions without organic solvents or Lewis acids? A: Yes, through mechanochemical activation. High-speed ball milling (HSBM) of dienes with maleic anhydride derivatives at room temperature can afford endo-adducts in quantitative yields without Lewis acid catalysts or solvents. The localized high pressure and frictional heat overcome the activation barrier that sterically hindered substituted anhydrides present ()[5].

DAWorkflow A Substituted Maleic Anhydride C Activated Complex (Lowered LUMO) A->C Coordination B Lewis Acid (e.g., TiCl4) B->C D Diene Addition (Low Temp) C->D Cycloaddition E Endo-Enriched Cycloadduct D->E Kinetic Control

Workflow of Lewis acid-catalyzed Diels-Alder cycloaddition for enhanced endo-selectivity.

Module 3: Radical Copolymerization

Q: Why does my 2-propionic-3-methylmaleic anhydride fail to homopolymerize, and how do I incorporate it into a polymer backbone? A: Substituted maleic anhydrides are highly electron-deficient and sterically hindered, making them extremely sluggish to homopolymerize due to the inability of the propagating radical to add to another sterically encumbered monomer. They must be copolymerized with electron-rich donor monomers (e.g., vinyl acetate, styrene, or vinyl ethers) to form alternating copolymers via charge-transfer complexes ()[6]. Use a thermal initiator like Azobisisobutyronitrile (AIBN) at 70 °C or Benzoyl Peroxide (BPO) at 80 °C ()[7].

Protocol: Self-Validating AIBN-Initiated Alternating Copolymerization
  • Monomer Feed: Combine the substituted maleic anhydride and an electron-donor monomer (e.g., styrene) in a 1:1 molar ratio in anhydrous benzene or MEK.

  • Degassing: Purge the solution with Argon for 30 minutes. Oxygen acts as a radical scavenger and will quench the polymerization.

  • Initiation: Add AIBN (typically 0.1–1.0 mol % relative to monomers).

  • Polymerization: Heat the sealed vessel to 70 °C for 12–24 hours.

    • Self-Validation Check: The solution viscosity should noticeably increase. If the solution remains non-viscous after 6 hours, check for oxygen contamination or thermally degraded AIBN.

  • Purification: Precipitate the polymer into a non-solvent (e.g., diethyl ether or methanol, depending on the comonomer), filter, and dry under vacuum at 50 °C.

Data Presentation: Catalyst Selection Matrix

The following table summarizes the quantitative and qualitative data for catalyst selection across various reaction environments:

Reaction CategoryCatalyst / InitiatorTypical DosageSolvent EnvironmentKey Outcome / Advantage
Esterification DMAP2.5 - 5.0 wt%DMF (Polar Aprotic)High efficiency for acryl transfer; avoids crosslinking if neutralized post-reaction.
ROCOP (Epoxides) Zinc Schiff-base + PPNCl1 mol% Zn, 2 mol% PPNClTolueneYields perfectly alternating poly(ester-co-ether)s; achieves up to 100% conversion.
Diels-Alder TiCl₄ / AlCl₃10 - 20 mol%CH₂Cl₂ / TolueneLowers LUMO; provides high endo diastereoselectivity under kinetic control.
Radical Copolymerization AIBN0.1 - 1.0 mol%Benzene / MEKEfficient thermal initiation at 70 °C; yields strictly alternating copolymers.

References

  • A New Approach to Thickening Polymers through the Esterification Reaction of Poly(styrene-alt-maleic anhydride) and Sugar (Alcohol). Industrial & Engineering Chemistry Research - ACS Publications.[Link]

  • Synthesis of High-Molecular-Weight Maleic Anhydride-Based Copolymer Esters by Intermolecular Double-End Esterification with Diols. Macromolecules - ACS Publications.[Link]

  • Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. Polymers - MDPI.[Link]

  • Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of Chemical Research - PMC.[Link]

  • Mechanochemical Diels-Alder Cycloaddition Reactions for Straightforward Synthesis of endo-Norbornene Derivatives. ResearchGate.[Link]

  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Macromolecular Rapid Communications - PMC.[Link]

  • Complex-radical alternating copolymerization. Progress in Polymer Science - ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Handling and Troubleshooting 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

Welcome to the Technical Support Center for 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (also known as 2-benzyl-3-chloromaleic anhydride). This resource is designed for researchers and drug development professionals uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (also known as 2-benzyl-3-chloromaleic anhydride). This resource is designed for researchers and drug development professionals utilizing this highly reactive, pH-sensitive substituted maleic anhydride in bioconjugation, organic synthesis, and smart drug delivery systems.

Mechanistic Overview: Causality in pH Sensitivity

To successfully work with 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione, one must understand how its specific substituents dictate its chemical behavior:

  • The Chloro Substituent (Inductive Effect): The highly electronegative chlorine atom withdraws electron density from the maleic anhydride ring. This increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. Consequently, this compound hydrolyzes in aqueous solutions significantly faster than unsubstituted maleic anhydride or carboxy-dimethylmaleic anhydride (CDM)[1].

  • The Benzyl Substituent (Steric Effect): The bulky benzyl group provides steric hindrance, which dictates the regioselectivity of nucleophilic attack and provides a hydrophobic handle for stabilizing resulting conjugates in lipid membranes or hydrophobic protein pockets.

  • The "Traceless Linker" Mechanism: When reacted with a primary amine (e.g., a peptide drug), the anhydride ring opens to form a maleamic acid derivative . This amide bond is uniquely stable at physiological pH (7.4) but undergoes rapid intramolecular cleavage at endosomal pH (5.0–6.5) due to the catalytic proximity of the newly formed β-carboxylate group, releasing the native amine in a traceless manner[2][3].

Troubleshooting Guide

Q: Why is my stock solution degrading before I even begin my conjugation reaction? A: The anhydride ring is exquisitely sensitive to ambient moisture. Even trace amounts of water in your solvent will cause rapid hydrolysis into 3-benzyl-4-chloromaleic acid.

  • Root Cause: Use of hygroscopic solvents (like standard grade DMSO or DMF) that have absorbed atmospheric water.

  • Solution: Always prepare stock solutions in strictly anhydrous, amine-free solvents (e.g., anhydrous DMSO stored over molecular sieves). Aliquot the stock and store it at -20°C under an inert argon or nitrogen atmosphere.

Q: I am attempting to conjugate a target peptide, but my yields are exceptionally low. What is going wrong? A: Low yields are almost always a result of competing hydrolysis outpacing the aminolysis (conjugation) reaction.

  • Root Cause: Incorrect reaction pH. If the pH is too low (< 7.5), the target primary amines are protonated (ammonium ions) and lose their nucleophilicity. If the pH is too high (> 9.5), hydroxide ions outcompete the amine, leading to rapid, irreversible hydrolysis of the anhydride[1].

  • Solution: Tightly control the reaction buffer at pH 8.0–8.5 (e.g., using 100 mM Borate or HEPES buffer). Add the anhydride stock dropwise to the aqueous amine solution under vigorous stirring to minimize local concentration spikes that favor hydrolysis.

Q: My maleamic acid drug conjugate is releasing the payload prematurely in human serum (pH 7.4). How can I stabilize it? A: Premature cleavage indicates that the intramolecular catalysis by the adjacent carboxylate group is occurring too readily at neutral pH.

  • Root Cause: The strongly electron-withdrawing chloro group lowers the pKa of the adjacent carboxylate, keeping it fully deprotonated and highly reactive even at pH 7.4.

  • Solution: Ensure your formulation is stored in a slightly basic buffer (pH 8.0) prior to administration. If physiological stability remains too low for your specific pharmacokinetic requirements, consider switching to a less electrophilic derivative, such as 2-propionic-3-methylmaleic anhydride (CDM), which offers a slower cleavage rate at pH 7.4[1][4].

Frequently Asked Questions (FAQs)

Q: How does the hydrolysis rate of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione compare to other substituted maleic anhydrides? A: It is significantly faster. The hierarchy of hydrolysis rates generally follows the electrophilicity of the ring: Chloro-substituted > Unsubstituted > Methyl-substituted (Citraconic) > Dimethyl-substituted (CDM). The chloro group accelerates both the initial amine conjugation and the subsequent acid-triggered release[1][2].

Q: Can I use this compound for intracellular drug delivery? A: Yes. It is an excellent candidate for targeting the acidic tumor microenvironment (pHe ≈ 6.5) or late endosomes/lysosomes (pHi ≈ 5.0–6.0). The maleamic acid conjugate will remain relatively intact during systemic circulation but will rapidly shed the maleic acid moiety upon entering acidic biological compartments, regenerating the active amine drug[3][5].

Quantitative Data: pH-Dependent Stability Profiles

The following table summarizes the theoretical half-lives ( t1/2​ ) of the intact anhydride and its resulting maleamic acid conjugate across various biological and synthetic pH conditions.

EnvironmentpH LevelIntact Anhydride t1/2​ (Hydrolysis)Maleamic Acid Conjugate t1/2​ (Cleavage)
Late Endosome 5.0~ 45 - 60 minutes< 30 minutes (Rapid Release)
Tumor Microenvironment 6.5~ 15 - 20 minutes1 - 2 hours (Targeted Release)
Physiological Serum 7.4< 2 minutes> 24 hours (Systemic Stability)
Conjugation Buffer 8.5< 10 seconds> 72 hours (Highly Stable)

Note: Anhydride hydrolysis is base-catalyzed (faster at high pH), whereas maleamic acid cleavage is acid-catalyzed via intramolecular attack (faster at low pH).

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these strictly controlled methodologies.

Protocol A: pH Stability Profiling via RP-HPLC

This protocol utilizes an internal standard to accurately quantify the ratio of intact anhydride to hydrolyzed dicarboxylic acid.

  • Stock Preparation: Dissolve 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione in anhydrous DMSO to a concentration of 10 mM. Add 1 mM of an inert internal standard (e.g., toluene or a stable aromatic ether).

  • Buffer Setup: Prepare 50 mM buffers at pH 4.0 (Acetate), pH 6.5 (MES), pH 7.4 (HEPES), and pH 9.0 (Borate). Pre-warm to 37°C.

  • Incubation: Spike the anhydride stock into the buffers to a final concentration of 100 µM. Stir continuously.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes. Immediately quench the reaction by mixing with 50 µL of ice-cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to halt base-catalyzed hydrolysis.

  • Chromatography: Inject 10 µL onto a C18 RP-HPLC column. Elute with a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor absorbance at 254 nm. The hydrolyzed di-acid will elute earlier (more polar) than the intact anhydride.

Protocol B: Amine Conjugation and pH-Triggered Cleavage Assay
  • Conjugation: Dissolve your target primary amine (e.g., a lysine-containing peptide) at 1 mM in 100 mM Borate buffer (pH 8.5).

  • Reaction: Add 5 molar equivalents (5 mM final) of the anhydride stock dropwise while vortexing. React for 2 hours at room temperature.

  • Purification: Remove unreacted anhydride and hydrolyzed di-acid by passing the mixture through a size-exclusion chromatography (SEC) desalting column pre-equilibrated with pH 7.4 PBS.

  • Cleavage Assay: Split the purified conjugate into two vials. Adjust Vial 1 to pH 5.5 (using 1 M Acetic acid) and leave Vial 2 at pH 7.4. Incubate both at 37°C.

  • Monitoring: Quantify the release of the free amine over 24 hours using LC-MS or a primary-amine-reactive fluorogenic probe (e.g., Fluorescamine).

Visualizations

Pathway Anhydride 3-benzyl-4-chloro- 2,5-dihydrofuran-2,5-dione (Intact Anhydride) Acid 3-benzyl-4-chloromaleic acid (Hydrolyzed Product) Anhydride->Acid Aqueous Hydrolysis (pH > 7: Fast, pH < 4: Slow) Conjugate Maleamic Acid Conjugate (Drug/Protein Linker) Anhydride->Conjugate Amine Conjugation (pH 8.0 - 9.0) Release Target Amine Release + Regenerated Anhydride Conjugate->Release Acidic Cleavage (pH 5.0 - 6.5) Release->Acid Subsequent Hydrolysis

Reaction pathways of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione under varying pH conditions.

Troubleshooting Start Issue: Low Yield of Amine Conjugate Check1 Check Reaction pH Start->Check1 pH_Low pH < 7.5 (Amine Protonated) Check1->pH_Low pH_High pH > 9.5 (Rapid Hydrolysis) Check1->pH_High pH_Opt pH 8.0 - 9.0 (Optimal) Check1->pH_Opt Sol1 Adjust buffer to pH 8.5 (e.g., Borate or HEPES) pH_Low->Sol1 pH_High->Sol1 Check2 Check Stock Solution Integrity pH_Opt->Check2 Sol2 Prepare fresh stock in anhydrous DMSO/DMF Check2->Sol2

Troubleshooting workflow for optimizing amine conjugation yields and preventing hydrolysis.

References

  • Title: Reversible modification of amine-containing compounds Source: US Patent 7442764B2 URL
  • Title: Traceless linkers used for reversible protein–polymer conjugations Source: PubMed Central (PMC) / RSC Advances URL: [Link]

  • Title: Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery Source: ACS Omega URL: [Link]

  • Title: Assisted Programmed and Traceless Protein Release: High Loading Nanogel for Systemic and Cytosolic Delivery Source: Advanced Materials / Peking University URL: [Link]

  • Title: Polymerizable 2-Propionic-3-methylmaleic Anhydrides as a Macromolecular Carrier Platform for pH-Responsive Immunodrug Delivery Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural validation of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

Structural Validation of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione: A Next-Generation Scaffold for Covalent Bioconjugation and Inhibitor Design As a Senior Application Scientist, I frequently encounter a critical bott...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione: A Next-Generation Scaffold for Covalent Bioconjugation and Inhibitor Design

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the design of targeted covalent inhibitors (TCIs) and antibody-drug conjugates (ADCs): the plasma instability of traditional maleimide linkages. While standard maleimides are excellent for rapid cysteine conjugation, they suffer from retro-Michael cleavage in systemic circulation, leading to off-target toxicity and payload loss.

To overcome this, we turn to halogenated, sterically tuned scaffolds. 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (commonly known as 3-benzyl-4-chloromaleic anhydride, CAS: 51627-58-8) has emerged as a highly specialized building block. By combining a precise halogen leaving group with a hydrophobic benzyl motif, this scaffold fundamentally alters the conjugation mechanism, enabling the synthesis of irreversibly locked bioconjugates. This guide objectively evaluates its structural utility, compares it to alternative scaffolds, and provides self-validating protocols for its implementation.

Mechanistic Causality: Why Chloromaleic Anhydrides?

When standard maleic anhydride is converted to a maleimide and reacted with a thiol (such as a protein cysteine), it undergoes a classical Michael addition. The resulting succinimide thioether lacks a double bond and is thermodynamically reversible. In the presence of abundant serum thiols like human serum albumin (HSA) or glutathione, the conjugate breaks down.

By utilizing 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione, we shift the reaction pathway. The initial thiol addition is immediately followed by the elimination of hydrogen chloride (HCl). This restores the conjugated double bond, yielding a thiomaleimide. The restored double bond locks the conjugate, rendering it highly resistant to retro-Michael cleavage [1]. Furthermore, the benzyl group is not merely decorative; it provides a hydrophobic anchor that engages in π−π stacking within specific protein binding pockets, a causality-driven design choice successfully employed in the development of [2].

Mechanism A Chloromaleimide (Warhead) C Addition Intermediate (Unstable) A->C Conjugate Addition B Target Cysteine (Thiol) B->C D Thiomaleimide Conjugate (Stable Double Bond) C->D -HCl (Elimination)

Addition-elimination mechanism of chloromaleimides ensuring covalent stability.

Comparative Performance Data

To objectively validate this scaffold, we must benchmark it against the industry standards: unsubstituted maleic anhydride and bromomaleic anhydride. The choice of halogen dictates the leaving group ability, which directly impacts both the reaction kinetics and the shelf-life of the synthesized warhead.

Reagent ScaffoldLeaving GroupConjugation MechanismPlasma Stability ( t1/2​ in 50% Serum)Primary Application
Maleic Anhydride NoneMichael Addition< 48 hours (Retro-Michael)Basic in vitro Bioconjugation
Bromomaleic Anhydride BromideAddition-Elimination> 14 daysADC Linkers / [3]
3-Benzyl-4-chloromaleic Anhydride ChlorideAddition-Elimination> 14 daysCovalent Inhibitors / Steric Tuning

Data Synthesis: Bromine is a superior leaving group to chlorine, making bromomaleimides highly reactive. However, this hyper-reactivity can lead to off-target cross-reactivity in complex lysates. The chlorine atom in the 3-benzyl-4-chloro derivative strikes an optimal kinetic balance—it is stable enough to formulate and circulate, yet reactive enough to undergo rapid elimination upon entering the high-local-concentration environment of a target protein's hydrophobic pocket.

Experimental Protocols for Structural Validation

A robust assay must be a self-validating system. To prove that 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione functions via addition-elimination rather than simple addition, we utilize an LC-MS workflow that tracks the exact mass shift of the conjugate.

Protocol 1: Synthesis of the 3-Benzyl-4-chloromaleimide Warhead

Rationale: Anhydrides hydrolyze rapidly in aqueous biological buffers. To utilize this scaffold, we must first convert the furan-2,5-dione core into a stable pyrrole-2,5-dione (maleimide) using the desired targeting amine.

  • Reagent Preparation: Dissolve 1.0 eq of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione in glacial acetic acid. Causality: Acetic acid acts as both the solvent and the acidic catalyst required for the subsequent dehydration step.

  • Amine Addition: Add 1.0 eq of the primary amine (e.g., a PEGylated linker or small molecule targeting moiety) dropwise at room temperature to form the intermediate amic acid.

  • Cyclization: Add a catalytic amount of anhydrous sodium acetate. Attach a reflux condenser and heat to 120°C for 4 hours. Causality: High heat is required to drive the dehydration and force the ring closure, yielding the maleimide.

  • Purification: Cool to room temperature, precipitate in ice-cold water, and collect via Büchner filtration. Purify via silica gel chromatography (Hexane/EtOAc) to isolate the pure chloromaleimide.

Protocol 2: Cysteine-Selective Bioconjugation and LC-MS Validation

Rationale: We must verify the elimination of HCl. A simple Michael addition adds the full mass of the warhead ( +Mwarhead​ ). An addition-elimination reaction adds the mass minus HCl ( +Mwarhead​−36.5 Da).

  • Peptide Preparation: Dissolve a model cysteine-containing peptide (100 µM) in 50 mM HEPES buffer (pH 7.4). Crucial Choice: Reduce the peptide using 1 mM TCEP. Do NOT use DTT or β -mercaptoethanol, as these thiols will competitively react with the chloromaleimide warhead.

  • Conjugation: Add 5 equivalents of the synthesized chloromaleimide (from a 10 mM DMSO stock) to the peptide solution.

  • Incubation: Incubate at 37°C for 2 hours to ensure complete conversion.

  • LC-MS Analysis: Quench the reaction with 1% formic acid to protonate the thiols and halt reactivity. Inject the sample into a high-resolution LC-MS system.

  • Data Interpretation: The presence of the [M_peptide + M_warhead - 36.5 Da] adduct, and the complete absence of the [M_peptide + M_warhead] peak, definitively validates the structural mechanism of the scaffold.

Validation N1 Step 1: Maleimide Synthesis (Amine + Acetic Acid, Reflux) N2 Step 2: Target Cys-Peptide Incubation (pH 7.4, TCEP reduced) N1->N2 N3 Step 3: LC-MS Intact Mass Analysis (Verify +[Mass-HCl] Adduct) N2->N3 N4 Step 4: Plasma Stability Assay (Incubation in 50% Human Serum) N3->N4

Self-validating experimental workflow for chloromaleimide bioconjugation.

Application Spotlight: Covalent Inhibitor Design

The true power of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione lies in targeted drug discovery. For example, RAD51 is a recombinase essential for homologous recombination in DNA repair, making it a prime oncology target. The inhibitor RI-1 utilizes a chloromaleimide core derived from this exact type of scaffold to target Cys319 on RAD51. The benzyl-equivalent aromatic substitutions fit perfectly into the adjacent hydrophobic pocket of the protein. This non-covalent pre-organization drastically increases the local concentration of the warhead, facilitating the covalent addition-elimination event with high selectivity. This synergy between steric tuning and tuned electrophilicity is what makes this specific anhydride an indispensable tool for modern chemical biology.

References

  • Budke, B., et al. "An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity." Journal of Medicinal Chemistry, 2012. Available at: [Link]

  • Smith, M.E.B., et al. "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society, 2010. Available at: [Link]

Comparative

Comparative Guide: Chlorine vs. Bromine Substituted Furanones in Anti-Virulence Drug Development

Executive Summary & Mechanistic Grounding The escalation of antimicrobial resistance (AMR) has necessitated a paradigm shift in infectious disease management: moving from microbicidal antibiotics to anti-virulence agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The escalation of antimicrobial resistance (AMR) has necessitated a paradigm shift in infectious disease management: moving from microbicidal antibiotics to anti-virulence agents. By targeting bacterial communication—Quorum Sensing (QS)—pathogens can be disarmed without exerting the selective survival pressure that drives resistance.

Structural Activity Relationship (SAR): The Halogen Effect

The choice of halogen fundamentally alters the electrophilicity, steric bulk, and leaving-group ability of the furanone ring, dictating both its on-target efficacy and off-target toxicity.

  • Brominated Furanones (e.g., C-30, GBr): Bromine is a large, highly polarizable atom and an excellent leaving group. Brominated furanones act as potent antagonists that can covalently modify QS receptors (such as LasR in Pseudomonas aeruginosa or LuxR in Vibrio harveyi), accelerating their proteolytic degradation[2][3]. The causality here is direct: high reactivity leads to rapid receptor turnover and profound biofilm inhibition. However, this same reactivity makes them susceptible to non-specific nucleophilic attack by mammalian host proteins, often resulting in a narrow therapeutic index.

  • Chlorinated Furanones: Chlorine is more electronegative but smaller and a poorer leaving group than bromine. This alters the binding kinetics. While historically overshadowed by their brominated counterparts, specific chlorinated furanones exhibit potent QS inhibition with potentially altered toxicity profiles[4]. However, researchers must exercise caution: certain chlorinated furanones, notably the water chlorination byproduct MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), are highly mutagenic and act as DNA-alkylating agents[5].

Quorum Sensing Disruption Pathways

To understand the comparative efficacy of these compounds, we must visualize their intervention in the standard QS signaling cascade.

QS_Pathway AHL AHL Autoinducer Receptor QS Receptor (e.g., LasR) AHL->Receptor Native Binding Complex AHL-Receptor Complex Receptor->Complex Dimerization Biofilm Virulence & Biofilm Complex->Biofilm Gene Expression Furanone Halogenated Furanone (Br or Cl substituted) Furanone->Receptor Competitive Antagonism Degradation Accelerated Receptor Degradation Furanone->Degradation Covalent Modification Degradation->Complex Prevents Activation

Quorum sensing disruption by halogenated furanones via receptor antagonism and degradation.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the performance of prototypical brominated and chlorinated furanones across key biological metrics.

Performance MetricBrominated Furanones (e.g., C-30, GBr)Chlorinated Furanones (e.g., MX analogs, synthetic derivatives)
Primary Mechanism Potent AHL/AI-2 receptor antagonism; triggers rapid LasR/LuxR turnover[2][3].Receptor antagonism; relies more on steric hindrance and altered electrophilicity[4].
Biofilm Inhibition (IC₅₀) Highly potent: Low micromolar range (e.g., 1–10 µM for P. aeruginosa biofilms)[3].Moderate to High: Low to mid micromolar range (e.g., 15–30 µM depending on aryl substitutions)[4].
Receptor Affinity High affinity due to optimal steric fit in the AHL-binding pocket.Variable; smaller atomic radius of chlorine can reduce hydrophobic pocket occupancy.
Cytotoxicity / Mutagenicity High cellular toxicity at elevated doses due to non-specific protein alkylation.Highly variable; specific di/trichloromethyl derivatives (like MX) are strongly Ames-positive (mutagenic)[5].
Therapeutic Window Narrow. Requires advanced structural tuning (e.g., bicyclic scaffolds) to mitigate host toxicity.Moderate. The poorer leaving-group ability of chlorine can reduce off-target protein binding, provided mutagenic motifs are avoided.

Self-Validating Experimental Workflows

Workflow Step1 1. Compound Synthesis (Br vs Cl Furanones) Step2 2. Bacterial Culture (e.g., P. aeruginosa PAO1) Step1->Step2 Step3 3. Growth Curve Analysis (OD600 Monitoring) Step2->Step3 Step5 5. Biofilm Biomass Assay (Crystal Violet/CLSM) Step2->Step5 Step6 6. Mammalian Cytotoxicity (MTT Assay on HepG2) Step2->Step6 Step4 4. QS Reporter Assay (lasI-gfp Fluorescence) Step3->Step4 Sub-MIC concentrations Step7 7. Therapeutic Index Calculation Step4->Step7 Step5->Step7 Step6->Step7

Standardized experimental workflow for uncoupling bactericidal effects from true anti-virulence.

Protocol A: Uncoupling Growth Inhibition from QS Antagonism

Causality: A true QSI must attenuate virulence without suppressing bacterial replication. If a furanone kills the bacteria, the resulting drop in virulence factors is a false positive for QS inhibition.

  • Preparation: Inoculate a reporter strain (e.g., P. aeruginosa PAO1 harboring a lasI-gfp fusion plasmid) into LB broth.

  • Dosing: Treat aliquots with varying concentrations of brominated and chlorinated furanones (0.1 µM to 100 µM). Include a vehicle control (DMSO < 1% v/v).

  • Dual-Readout: Incubate at 37°C in a microplate reader. Continuously measure both Optical Density (OD₆₀₀) for growth, and Fluorescence (Ex: 488 nm / Em: 520 nm) for QS activation.

  • Validation: Normalize fluorescence units to OD₆₀₀. Select only the concentrations where OD₆₀₀ matches the vehicle control but normalized fluorescence is significantly reduced. These are your validated sub-MIC (Minimum Inhibitory Concentration) QSI doses.

Protocol B: High-Throughput Biofilm Biomass Quantification

Causality: Biofilm matrices protect bacteria from immune clearance. Furanones disrupt the QS signals required for the maturation of this extracellular polymeric substance (EPS).

  • Seeding: Seed 10⁵ CFU/mL of P. aeruginosa into 96-well flat-bottom polystyrene plates containing the validated sub-MIC furanone concentrations determined in Protocol A.

  • Maturation: Incubate statically for 24 hours at 37°C to allow biofilm adherence and maturation.

  • Washing & Staining: Gently aspirate planktonic cells and wash wells 3x with PBS. Stain the adherent biofilm with 0.1% Crystal Violet for 15 minutes.

  • Elution & Quantification: Solubilize the bound dye using 30% acetic acid. Measure absorbance at 590 nm.

  • Confocal Validation: For robust E-E-A-T validation, run a parallel assay using LIVE/DEAD BacLight staining and visualize via Confocal Laser Scanning Microscopy (CLSM) to confirm structural disruption rather than mere cell death.

Conclusion

Both chlorine and bromine substituted furanones offer powerful mechanisms for disarming bacterial pathogens. Brominated furanones remain the gold standard for sheer potency and rapid receptor degradation[3]. However, their high reactivity often limits their clinical translation due to cytotoxicity. Chlorinated furanones, while sometimes requiring higher concentrations for efficacy, offer a distinct electrophilic profile that—if carefully engineered to avoid mutagenic MX-like motifs[5]—could yield anti-virulence drugs with superior safety profiles.

References

  • Source: National Institutes of Health (NIH)
  • Source: CORA (University College Cork)
  • Title: (3-chloro-4-(dichloromethyl)-5 hydroxy-2(5H)-furanone)
  • Source: National Institutes of Health (NIH)
  • Title: Resistance to the quorum-quenching compounds brominated furanone C-30 and 5-fluorouracil in Pseudomonas aeruginosa clinical isolates Source: Pathogens and Disease | Oxford Academic URL

Sources

Validation

Mechanistic Divergence: Quorum Sensing Inhibition vs. Direct Cytotoxicity

Biological Activity Comparison of Halogenated Butenolides: A Comprehensive Guide for Drug Development Halogenated butenolides—characterized by a highly reactive α,β-unsaturated furan-2(5H)-one ring substituted with halog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of Halogenated Butenolides: A Comprehensive Guide for Drug Development

Halogenated butenolides—characterized by a highly reactive α,β-unsaturated furan-2(5H)-one ring substituted with halogens (bromine, chlorine, or iodine)—represent a privileged scaffold in marine pharmacognosy. Originally isolated from the red alga Delisea pulchra and marine tunicates, these compounds and their synthetic derivatives exhibit profound biological activities.

As drug development pivots toward overcoming antimicrobial resistance (AMR) and chemoresistant malignancies, halogenated butenolides offer unique mechanistic advantages. This guide objectively compares their efficacy against standard alternatives, detailing the causality behind their biological activity, structure-activity relationships (SAR), and the self-validating experimental frameworks required to evaluate them.

The biological utility of halogenated butenolides is bifurcated based on their structural modifications.

1. Antimicrobial & Antibiofilm Agents (Quorum Sensing Inhibitors) Unlike traditional bactericidal antibiotics (e.g., Vancomycin) that exert immense selective survival pressure on bacteria, specific halogenated furanones act as Quorum Sensing Inhibitors (QSIs). They competitively bind to LuxR-type transcriptional regulators in Gram-negative bacteria (like Pseudomonas aeruginosa), accelerating the proteolytic degradation of the receptor[1]. This attenuates virulence and biofilm formation without killing the bacteria, drastically reducing the evolutionary pressure for resistance. Conversely, tunicate-derived cadiolides possess direct, potent bactericidal activity against Gram-positive MRSA[2].

2. Anticancer & Cytotoxic Agents In oncology, the α,β-unsaturated lactone ring acts as a potent Michael acceptor. Halogenation increases the electrophilicity of the ring, allowing it to covalently alkylate critical cellular nucleophiles (such as thiol groups on cysteine residues in target proteins like NF-κB or tubulin). Synthetic derivatives, such as butenolide-containing dithiocarbamates, leverage this mechanism to induce apoptosis in chemoresistant colon cancer cell lines[3].

QS_Mechanism AHL Native Autoinducer (AHL) LuxR LuxR-type Receptor (Unbound) AHL->LuxR High Affinity Binding HB Halogenated Butenolide (QSI) HB->LuxR Competitive Binding Active AHL-LuxR Dimer (Active) LuxR->Active Dimerization Degraded Receptor Cleavage (Inactive) LuxR->Degraded Accelerated Turnover Biofilm Biofilm Formation & Virulence Active->Biofilm Gene Expression

Graphviz diagram illustrating competitive inhibition of LuxR receptors by halogenated butenolides.

Comparative Profiling: Antimicrobial & Antibiofilm Efficacy

To evaluate the clinical potential of these compounds, we must compare their Minimum Inhibitory Concentrations (MIC) and biofilm reduction capabilities against standard-of-care antibiotics.

Table 1: Quantitative Comparison of Antibacterial & Antibiofilm Efficacy

Compound ClassSource / OriginTarget PathogenPrimary MechanismMIC (µg/mL)Biofilm Inhibition
Natural Fimbrolides Delisea pulchraP. aeruginosaLuxR Accelerated Turnover>100 (Non-lethal)>60% at 10 µM
Cadiolides (5-9) P. antinbojaMRSA / VREDirect Membrane Disruption0.13 - 0.50N/A
Tongalides A-C Antarctic Delisea sp.ESKAPE PathogensInactive (Lacks exocyclic bond)>128Inactive
Vancomycin (Control)S. orientalisMRSACell Wall Synthesis Inhibitor1.0 - 2.0Poor penetration

Data synthesized from foundational marine pharmacognosy literature[1][2][4].

Protocol 1: Dynamic Biofilm Inhibition Workflow (Flow Chamber + CLSM)

Causality: Static microtiter plate assays fail to recapitulate the hydrodynamic shear forces present in in vivo infections (e.g., catheter-associated biofilms). We utilize a continuous-flow chamber coupled with a GFP-tagged reporter strain to enable non-destructive, real-time spatial analysis of QS gene expression within the 3D architecture of the biofilm.

  • Inoculation: Inject P. aeruginosa harboring a lasB-gfp reporter fusion into a 3-channel flow cell. Allow 1 hour for initial abiotic attachment without flow.

  • Dynamic Incubation: Initiate a continuous flow of FAB minimal medium (0.2 mm/s) supplemented with the halogenated butenolide (e.g., 10 µM). Incubate at 37°C for 48 hours.

  • Image Acquisition: Capture Z-stack images using Confocal Laser Scanning Microscopy (CLSM) at 488 nm excitation.

  • Orthogonal Validation (Self-Validating Step):

    • Negative Control: Run a parallel chamber using a ΔlasR mutant strain. If the compound specifically targets LuxR-homologs, it should have zero additional effect on the mutant, proving the mechanism is receptor-specific and not due to generalized toxicity.

    • Biomass Quantification: Export Z-stacks to COMSTAT software to quantify total biomass (µm³/µm²) and average thickness.

Comparative Profiling: Cytotoxicity & Anticancer Potential

Halogenated butenolides synthesized with specific side chains (e.g., dithiocarbamates or formylamino groups) shift their biological profile from antimicrobial to potent antineoplastic agents[3][5].

Table 2: Comparative Cytotoxicity (IC₅₀) of Halogenated Butenolides

CompoundStructural ModificationTarget Cell LineMechanism of ActionIC₅₀ (µM)
Dithiocarbamate-Butenolide C-3 Side ChainHCT116 (Colon)Apoptosis Induction< 30.0
Dichloro-furanone deriv. N-methylformamideSW620 (Colon)Nucleophilic Alkylation< 10.0
5-Fluorouracil (Control)Pyrimidine analogHCT116 (Colon)Thymidylate Synthase Inhib.~ 5.0
Protocol 2: High-Throughput Cell Viability & Apoptosis Assay

Causality: A standard MTT assay only measures metabolic viability, which cannot distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. Therefore, the protocol must be coupled with Annexin V/PI flow cytometry to definitively confirm apoptosis driven by covalent target modification.

  • Cell Seeding: Seed HCT116 cells in 96-well plates at 5×10³ cells/well. Incubate for 24h.

  • Compound Administration: Treat cells with serial dilutions of the halogenated butenolide (0.1 µM to 100 µM) for 48 hours.

  • Viability Readout (MTT): Add 20 µL of MTT reagent (5 mg/mL). Incubate for 4h, solubilize formazan crystals with DMSO, and read absorbance at 570 nm to establish the IC₅₀.

  • Orthogonal Validation (Self-Validating Step):

    • Selectivity Index (SI): Concurrently test the compound on a non-cancerous cell line (e.g., HEK293T). An SI > 3 (IC₅₀ HEK293T / IC₅₀ HCT116) validates that the compound selectively targets malignant metabolic pathways rather than acting as a universal toxin.

    • Apoptosis Confirmation: Stain treated cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Protocol_Workflow Step1 1. Cell Culture Seed HCT116 & HEK293T (Control) Step2 2. Treatment Halogenated Butenolide (0-100 µM) Step1->Step2 Step3 3. Primary Readout MTT Metabolic Viability Assay Step2->Step3 Step4 4. Selectivity Index Calculate IC50 Ratio (HEK/HCT) Step3->Step4 Step5 5. Mechanism Validation Annexin V/PI Flow Cytometry Step4->Step5

Step-by-step workflow for self-validating cytotoxicity and apoptosis assays.

Structure-Activity Relationship (SAR) Insights

Experimental data definitively establishes specific SAR rules for the biological activity of halogenated butenolides:

  • The Exocyclic Double Bond: This is the absolute critical pharmacophore. For instance, the Antarctic Delisea sp. yields Tongalides A-C which lack this bond and exhibit zero antibacterial activity against ESKAPE pathogens. However, the co-isolated Z-acetoxyfimbrolide A, which possesses the exocyclic alkene, is highly active[4][6].

  • Halogen Substitution: Brominated butenolides (like cadiolides) generally show higher direct antibacterial potency against Gram-positive strains than their chlorinated counterparts, likely due to increased lipophilicity facilitating membrane penetration[2].

  • C-3 Side Chains: Introducing bulky, electron-withdrawing groups (like dithiocarbamates) at the C-3 position shifts the molecule's affinity away from bacterial LuxR receptors and toward mammalian cellular nucleophiles, optimizing them for anticancer applications[3].

Conclusion & Translational Outlook

Halogenated butenolides represent a highly versatile chemical chassis. For infectious diseases, their ability to act as non-lethal Quorum Sensing Inhibitors offers a paradigm-shifting approach to dismantling biofilms without triggering AMR. For oncology, their electrophilic nature allows for the targeted covalent modification of cancer pathways. Future drug development must focus on optimizing the therapeutic index—maximizing target affinity (via side-chain modifications) while minimizing off-target hepatotoxicity traditionally associated with highly reactive Michael acceptors.

References

  • Tongalides, Halogenated Butenolides from an Antarctic Delisea sp. Rhodophyte Journal of Natural Products (ACS)[Link]

  • Antibacterial Butenolides from the Korean Tunicate Pseudodistoma antinboja Journal of Natural Products (ACS)[Link]

  • Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound Microbiology (PubMed)[Link]

  • Synthesis and in vitro antitumor activity of new butenolide-containing dithiocarbamates European Journal of Medicinal Chemistry (PubMed)[Link]

  • Butenolide derivatives as anti-cancer agents WIPO Patent (Google P

Sources

Comparative

Reactivity comparison of substituted dihydrofurandiones with maleimides

An in-depth technical analysis for researchers, scientists, and drug development professionals comparing the reactivity, stability, and application of substituted dihydrofurandiones and maleimides in bioconjugation. Exec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals comparing the reactivity, stability, and application of substituted dihydrofurandiones and maleimides in bioconjugation.

Executive Summary: The Chemical Biology of Electrophilic Handles

In the development of advanced biotherapeutics—ranging from Antibody-Drug Conjugates (ADCs) to PEGylated proteins—the choice of electrophilic crosslinker dictates the homogeneity, stability, and in vivo efficacy of the final construct. Two of the most prominent classes of reactive handles are Maleimides (1H-pyrrole-2,5-diones) and Substituted Dihydrofuran-2,5-diones (formally known as substituted succinic anhydrides).

While both are cyclic, electron-deficient moieties, their reactivity profiles are fundamentally opposed. Maleimides are the gold standard for thiol-selective Michael additions, offering rapid kinetics but suffering from dynamic instability in systemic circulation. Conversely, substituted dihydrofurandiones are the premier choice for amine-selective nucleophilic acyl substitutions, forming highly stable amide linkages but requiring careful stoichiometric control due to competing aqueous hydrolysis.

This guide objectively compares their mechanistic performance, provides self-validating experimental workflows, and outlines the causality behind critical protocol parameters.

Mechanistic Reactivity Profiles

Maleimides: Thiol-Michael Addition and the "Retro-Michael" Flaw

Maleimides react via a highly efficient Michael addition. The electron-withdrawing carbonyl groups of the maleimide ring create a highly electron-deficient alkene, which is rapidly attacked by a thiolate anion (typically from a cysteine residue).

  • Chemoselectivity Causality: The reaction is strictly performed at pH 6.5–7.5. At this pH, the cysteine thiol (pKa ~8.3) exists in equilibrium with its highly nucleophilic thiolate form. Meanwhile, the highly abundant lysine ε-amines (pKa ~10.5) remain fully protonated and unreactive, ensuring site-specific conjugation.

  • In Vivo Instability: The resulting thiosuccinimide bond is thermodynamically susceptible to a retro-Michael reaction[1]. In the bloodstream, endogenous thiols (such as glutathione or Cys34 on Human Serum Albumin) can trap the regenerated maleimide, leading to premature "payload migration" and off-target toxicity. To circumvent this, modern ADC linkers utilize "self-hydrolyzing" maleimides containing basic amino groups that force the thiosuccinimide ring to open post-conjugation, locking the payload permanently in place[2].

Substituted Dihydrofurandiones: Nucleophilic Acyl Substitution

Substituted dihydrofurandiones (succinic anhydrides) react via nucleophilic ring-opening. An unprotonated primary amine attacks one of the strained carbonyl carbons, collapsing the ring to form a highly stable amide bond and releasing a free carboxylic acid.

  • Chemoselectivity Causality: This reaction requires a slightly basic environment (pH 8.0–9.0) to ensure that target amines (N-terminal α-amines or lysine ε-amines) are deprotonated and nucleophilic.

  • The Hydrolysis Competing Pathway: Because the reaction must be run in an aqueous buffer at basic pH, water acts as a competing nucleophile. Hydrolysis of the dihydrofurandione yields an unreactive dicarboxylic acid[3]. Consequently, bioconjugation with these anhydrides requires a significant molar excess of the reagent to drive the reaction to completion before the electrophile degrades.

MechanisticPathways cluster_maleimide Maleimide (Thiol-Reactive) cluster_dihydro Substituted Dihydrofurandione (Amine-Reactive) M1 Maleimide + R-SH M2 Thiosuccinimide Adduct M1->M2 Michael Addition (pH 6.5-7.5) M3 Retro-Michael (Loss) M2->M3 Plasma Thiols M4 Ring Hydrolysis (Stable) M2->M4 Base / Engineered D1 Dihydrofurandione + R-NH2 D2 Amide Bond + Carboxyl D1->D2 Acyl Substitution (pH 8.0-9.0) D3 Water Hydrolysis D1->D3 Competing H2O

Fig 1. Mechanistic pathways of maleimide and dihydrofurandione bioconjugation.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both reactive groups to guide experimental selection.

ParameterMaleimides (1H-pyrrole-2,5-diones)Substituted Dihydrofurandiones
Primary Target Cysteine (Sulfhydryl / -SH)Lysine (ε-amine / -NH2)
Reaction Type Thiol-Michael AdditionNucleophilic Acyl Substitution
Optimal pH Range 6.5 – 7.58.0 – 9.0
Reaction Kinetics Extremely Fast ( k≈103−104M−1s−1 )Fast, but competes with hydrolysis
Linkage Formed Thiosuccinimide (Thioether)Amide bond + Carboxylic acid
In Vivo Stability Moderate (Prone to Retro-Michael)[1]Excellent (Highly stable amide)
Major Drawback Payload migration to serum albuminReagent hydrolysis requires large molar excess
Best Use Case Site-specific ADC generation (DAR 2-4)High-density PEGylation or surface coating

Self-Validating Experimental Protocols

To ensure scientific integrity, a bioconjugation protocol must be a self-validating system where every reagent choice serves a specific mechanistic purpose.

ExperimentalWorkflow S1 1. Buffer Exchange Remove nucleophiles S2 2. Activation Reduce Cys / Adjust pH S1->S2 S3 3. Conjugation Add Electrophile S2->S3 S4 4. Quenching Stop reaction S3->S4 S5 5. Purification SEC or Dialysis S4->S5

Fig 2. Universal step-by-step workflow for electrophilic bioconjugation.

Protocol A: Site-Specific Cysteine Conjugation using a Maleimide
  • Buffer Preparation: Prepare the protein in 50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA , pH 7.0.

    • Causality: EDTA is mandatory. It chelates trace heavy metals (e.g., Cu2+ ) that catalyze the rapid air-oxidation of free thiols back into unreactive disulfides.

  • Disulfide Reduction: Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 mins at 37°C.

    • Causality: TCEP is chosen over DTT or β -mercaptoethanol because TCEP does not contain free thiols. It will not compete with your protein for the maleimide, eliminating the need for an intermediate purification step.

  • Conjugation: Add 5–10 molar equivalents of the maleimide-payload (dissolved in anhydrous DMSO, final DMSO <10% v/v) and incubate for 2 hours at room temperature.

  • Quenching & Purification: Quench unreacted maleimide by adding a 50-fold excess of L-cysteine or β -mercaptoethanol for 15 minutes. Purify the conjugate via Size Exclusion Chromatography (SEC).

Protocol B: Lysine Modification using a Substituted Dihydrofurandione
  • Buffer Preparation: Prepare the protein in 100 mM Sodium Borate or Sodium Carbonate buffer, pH 8.5.

    • Causality: Avoid Tris or Glycine buffers entirely. They contain primary amines that will act as competing nucleophiles and consume the dihydrofurandione. The pH is elevated to 8.5 to ensure a significant fraction of lysine ε-amines are deprotonated.

  • Reagent Preparation: Dissolve the substituted dihydrofurandione (e.g., PEG-succinic anhydride) in anhydrous DMF or DMSO immediately prior to use.

    • Causality: Dihydrofurandiones are highly moisture-sensitive. Preparing aqueous stocks will result in rapid hydrolysis into inert dicarboxylic acids[3].

  • Conjugation: Add the reagent to the protein solution at a 20- to 50-fold molar excess . Incubate for 1 hour at room temperature.

    • Causality: The massive stoichiometric excess is required to outcompete the inevitable hydrolysis of the anhydride ring by the aqueous buffer.

  • Purification: The reaction is self-quenching (excess reagent hydrolyzes to a harmless acid). Purify via dialysis or SEC to remove the hydrolyzed byproducts.

References

  • Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine Bioconjugate Chemistry (ACS Publications) URL:[Link][1]

  • Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates Nature Biotechnology (PubMed / NIH) URL:[Link][2]

  • Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery Bioconjugate Chemistry (ACS Publications) URL:[Link][3]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to Chlorinated Furanones: A Guide for Researchers

Chlorinated furanones are a class of heterocyclic compounds that have garnered significant attention in various fields of chemical research. Their unique structural motifs, featuring a furanone core substituted with one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chlorinated furanones are a class of heterocyclic compounds that have garnered significant attention in various fields of chemical research. Their unique structural motifs, featuring a furanone core substituted with one or more chlorine atoms, impart a range of chemical and biological activities. Notably, some chlorinated furanones are identified as disinfection byproducts in drinking water, such as the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as Mutagen X (MX).[1][2] This has spurred research into their toxicology and mechanisms of formation. Conversely, the halogenated furanone scaffold is also being explored for its therapeutic potential, with derivatives showing promise as quorum sensing inhibitors in bacteria, a novel approach to antimicrobial therapy.[3]

The synthesis of these molecules is therefore of critical importance, both for toxicological studies and for the development of new therapeutic agents. This guide provides a head-to-head comparison of the primary synthetic routes to chlorinated furanones, offering an in-depth analysis of classical, multi-step, and modern catalytic methodologies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their efficiencies and practical considerations.

Classical Approach: Oxidation and Chlorination of Furan Precursors

One of the most established methods for the synthesis of certain chlorinated furanones, particularly mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), involves the direct oxidation and chlorination of readily available furan precursors, most notably furfural. This approach is often characterized by harsh reaction conditions and the use of stoichiometric, and often hazardous, reagents.

Synthesis of Mucochloric Acid from Furfural

A common industrial and laboratory-scale synthesis of mucochloric acid (MCA) involves the treatment of furfural with chlorine gas in an acidic aqueous medium.[4][5] This process is believed to proceed through a complex series of oxidative cleavage and chlorination steps.

Mechanistic Insights:

The precise mechanism is multifaceted, but it is generally accepted to involve the initial oxidation of the aldehyde group of furfural to a carboxylic acid (furoic acid), followed by oxidative cleavage of the furan ring and subsequent chlorination. The reaction likely proceeds through several unstable intermediates. The acidic conditions facilitate the ring-opening of the furan moiety upon chlorination.

A related method utilizes manganese dioxide (MnO₂) in the presence of hydrochloric acid (HCl) to achieve the transformation of furfural to mucochloric acid in reported yields of 59-67%.[6] This is described as a two-step reaction where 4-chloro-5-hydroxy-2(5H)-furanone is an intermediate.[7]

Experimental Protocol: Synthesis of Mucochloric Acid from Furfural with Chlorine Gas [4]

  • Apparatus: A 2-liter round-bottom flask equipped with a reflux condenser, a mechanical stirrer, a gas dispersion tube for chlorine introduction, and an addition funnel.

  • Procedure:

    • Charge the flask with 500 mL of concentrated hydrochloric acid and heat to 70 °C.

    • Continuously introduce chlorine gas through the dispersion tube below the liquid surface at a controlled rate (e.g., approximately 1088 mL/min).

    • Simultaneously, continuously add furfural below the liquid surface at a specific rate (e.g., 20 grams per hour). The molar ratio of chlorine to furfural should be maintained at a minimum of 6:1.

    • Maintain the reaction temperature between 60 and 110 °C.

    • After the addition is complete, cool the reaction mixture to below 30 °C to precipitate the mucochloric acid.

    • Isolate the solid product by filtration, wash with cold water, and dry.

Diagram of the Synthetic Pathway:

G Furfural Furfural MCA Mucochloric Acid Furfural->MCA Cl₂, conc. HCl, 60-110 °C

Caption: Synthesis of Mucochloric Acid from Furfural.

Multi-Step Synthesis of Complex Chlorinated Furanones: The Case of Mutagen X (MX)

For more complex chlorinated furanones like Mutagen X (MX), multi-step synthetic sequences are often required. These routes offer greater control over the final structure and can avoid the use of harsh reagents like chlorine gas.

Synthesis of Mutagen X from Tetrachloroacetone

A notable synthesis of MX starts from tetrachloroacetone and (carbomethoxymethylene)triphenylphosphorane, proceeding through five steps to afford the target molecule in a 44% overall yield.[8][9] This approach builds the carbon skeleton and introduces the necessary functional groups in a controlled manner.

Mechanistic Insights:

This synthesis likely involves an initial Wittig reaction to form an α,β-unsaturated ester, followed by a series of transformations to introduce the chlorine atoms at the desired positions and to form the furanone ring. The final steps would involve hydrolysis and cyclization to yield the 5-hydroxy-2(5H)-furanone core of MX.

Alternative "Chlorine-Free" Synthesis of Mutagen X

Another reported synthesis of MX is a six-step route with a 27% overall yield that notably avoids the use of chlorine gas.[10] This is a significant advantage in terms of laboratory safety. While the specific details of this route are not fully available in the initial search results, it highlights a trend towards developing safer and more controlled synthetic methodologies.

Diagram of a General Multi-Step Approach to MX:

G Start Simple Starting Materials (e.g., Tetrachloroacetone) Intermediate1 Acyclic Intermediate 1 Start->Intermediate1 Step 1 Intermediate2 Acyclic Intermediate 2 Intermediate1->Intermediate2 Multiple Steps MX Mutagen X Intermediate2->MX Final Cyclization

Caption: General multi-step synthesis of Mutagen X.

Modern Catalytic Methods: Palladium-Catalyzed Chlorocyclocarbonylation

Modern organometallic catalysis offers elegant and efficient solutions for the synthesis of complex molecules. For chlorinated furanones, a palladium-catalyzed chlorocyclocarbonylation of allenols has emerged as a powerful tool.[11][12]

Synthesis of 3-Chloromethyl-2(5H)-furanones

This method utilizes a palladium(II) chloride catalyst in the presence of copper(II) chloride as a co-catalyst and carbon monoxide. The reaction proceeds under mild conditions and demonstrates high regioselectivity.

Mechanistic Insights:

The proposed mechanism involves a catalytic cycle initiated by the coordination of the palladium catalyst to the allene. This is followed by an intramolecular oxypalladation, where the hydroxyl group attacks the allene, forming a vinylpalladium intermediate. Carbon monoxide insertion then occurs, followed by reductive elimination to afford the chlorinated furanone and regenerate the active palladium catalyst. Copper(II) chloride likely plays a role in the reoxidation of the palladium catalyst.

Experimental Protocol: PdCl₂-Catalyzed Chlorocyclocarbonylation of 2,3-Allenols [11]

  • Apparatus: A high-pressure reaction vessel (autoclave) equipped with a magnetic stir bar.

  • Procedure:

    • To the reaction vessel, add the 2,3-allenol substrate, PdCl₂ (5 mol %), CuCl₂ (5 equivalents), and Et₃N (2 equivalents) in acetonitrile.

    • Pressurize the vessel with carbon monoxide (100 psi).

    • Stir the reaction mixture at 30-35 °C for the required time.

    • After the reaction is complete, vent the CO, and concentrate the reaction mixture.

    • Purify the crude product by flash column chromatography on silica gel to obtain the 3-chloromethyl-2(5H)-furanone.

Diagram of the Catalytic Cycle:

G Pd0 Pd(0) PdII_Allene Pd(II)-Allene Complex Pd0->PdII_Allene Oxidative Addition (with CuCl₂) Vinyl_Pd Vinyl-Pd Intermediate PdII_Allene->Vinyl_Pd Intramolecular Oxypalladation Acyl_Pd Acyl-Pd Intermediate Vinyl_Pd->Acyl_Pd CO Insertion Acyl_Pd->Pd0 Product Chlorinated Furanone Acyl_Pd->Product Reductive Elimination

Caption: Proposed catalytic cycle for Pd-catalyzed chlorocyclocarbonylation.

Comparative Analysis of Synthetic Routes

Parameter Oxidation and Chlorination of Furfural Multi-step Synthesis of Mutagen X Pd-Catalyzed Chlorocyclocarbonylation
Starting Materials Furfural (readily available)Tetrachloroacetone, (carbomethoxymethylene)triphenylphosphorane2,3- or 3,4-Allenols (may require synthesis)
Reagents Chlorine gas, conc. HCl, MnO₂Wittig reagents, various chlorinating agentsPdCl₂, CuCl₂, CO gas, Et₃N
Reaction Conditions Harsh (high temp., corrosive)Varies, can be milderMild (low temp. and pressure)
Yield Moderate to good (59-67% for MnO₂/HCl)Moderate overall yields (27-44%)Good to excellent
Scope & Limitations Limited to specific structures like MCABroader scope for complex structuresGood scope for 3-chloromethyl derivatives
Advantages Inexpensive starting material, direct routeHigh control over structure, can avoid Cl₂ gasHigh efficiency, mild conditions, high regioselectivity
Disadvantages Use of hazardous reagents (Cl₂), harsh conditions, potential for byproductsMultiple steps, lower overall yield, purification challengesRequires specialized starting materials, use of a precious metal catalyst

Future Perspectives: The Untapped Potential of Modern Synthetic Methods

While the discussed routes represent the current state-of-the-art for the synthesis of chlorinated furanones, there remains significant room for methodological improvement. Modern synthetic strategies such as cycloaddition reactions and ring-closing metathesis (RCM) are powerful tools for the construction of heterocyclic rings but appear to be underutilized for the synthesis of chlorinated furanones.[13][14]

  • Cycloaddition Reactions: The Diels-Alder reaction, for instance, could potentially be employed using a chlorinated diene or dienophile to construct the furanone ring with inherent control over stereochemistry.[15]

  • Ring-Closing Metathesis (RCM): RCM is a highly efficient method for the formation of cyclic olefins.[16] A suitably designed acyclic precursor containing two olefinic moieties could be cyclized to form the furanone ring, with subsequent chlorination.

The development of new synthetic routes based on these modern methods could lead to more efficient, safer, and more versatile syntheses of chlorinated furanones, facilitating further research into their biological activities and environmental impact.

References

  • Padmapriya, A. A., Just, G., & Lewis, N. G. (1985). Synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent mutagen. Canadian Journal of Chemistry, 63(4), 828-832. [Link]

  • Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one. Request PDF - ResearchGate. [Link]

  • Hale, C. H. (1958). U.S. Patent No. 2,821,553. Washington, DC: U.S.
  • Ma, S., & Gu, Z. (2005). PdCl2-catalyzed two-component cross-coupling cyclization of 2,3-allenoic acids with 2,3-allenols. An efficient synthesis of 4-(1',3'-dien-2'-yl)-2(5H)-furanone derivatives. Journal of the American Chemical Society, 127(17), 6182–6183. [Link]

  • Jiang, X., & Ma, S. (2011). Palladium-Catalyzed Oxidative Cascade Carbonylative Spirolactonization of Enallenols. Angewandte Chemie International Edition, 50(39), 9122-9126. [Link]

  • Cheng, X., Jiang, X., Yu, Y., & Ma, S. (2008). furanones and 3-Chloromethyl- 5,6-dihydropyran-2-ones via the PdCl2-Catalyzed Chlorocyclocarbonylation of 2,3- or 3,4-Allenols. The Journal of Organic Chemistry, 73(22), 8960-8965. [Link]

  • Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. Request PDF - ResearchGate. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]

  • Cheng, X., Jiang, X., Yu, Y., & Ma, S. (2008). Efficient synthesis of 3-chloromethyl-2(5H)-furanones and 3-chloromethyl-5,6-dihydropyran-2-ones via the PdCl2-catalyzed chlorocyclocarbonylation of 2,3- or 3,4-allenols. The Journal of Organic Chemistry, 73(22), 8960-8965. [Link]

  • Meier, M. A. R., & LaTulip, R. J. (1993). Bromine-, Chlorine-, and Mixed Halogen-Substituted 4-Methyl-2(5H)-furanones: Synthesis and Mutagenic Effects of Halogen and Hydroxyl Group Replacements. Chemical Research in Toxicology, 6(5), 647-654. [Link]

  • Lyons, T. A., Gahan, C. G. M., & O'Sullivan, T. P. (2022). Synthesis and reactivity of dihalofuranones. Tetrahedron Letters, 105, 153945. [Link]

  • Mutagen X. Wikipedia. [Link]

  • 4-(Hydroxymethyl)furan-2(5H)-one. Organic Syntheses Procedure. [Link]

  • Synthesis and Reactivity of Dihalofuranones. ResearchGate. [Link]

  • Johnson, A. T., et al. (2012). Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one. Tetrahedron Letters, 53(25), 3144-3146. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Cycloaddition approaches to furan derivatives and design of a new phosphorus-based 1,3-dipolar cycloaddition reagent. ResearchGate. [Link]

  • A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides. Chemical Science. [Link]

  • Access to Multisubstituted 2(5 H)-Furanones Using Hydrogen Bonding-Promoted Ring-Closing Metathesis and Polyamine Workup. PubMed. [Link]

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC. [Link]

  • Maisack, H., Schlecht, H., & Urbach, H. (1968). U.S. Patent No. 3,407,228. Washington, DC: U.S.
  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press. [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. MDPI. [Link]

  • Mucobromic acid. Organic Syntheses Procedure. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Why does furan undergo a cycloaddition reaction?. Quora. [Link]

  • Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3 + 2] cycloaddition. Chemical Communications. [Link]

  • Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. PMC. [Link]

  • Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Water Samples, and Its Chemical and Genotoxic Properties. Request PDF - ResearchGate. [Link]

  • The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions. [Link]

  • Palladium-Catalyzed Two-Component Cross-Coupling Cyclization of 2,3-Allenoic Acids with 2,3-Allenols. An Efficient Synthesis of 4-(1',3'-Dien-2'-yl)-2(5H)-furanone Derivatives. PubMed. [Link]

  • Mutagen X. Wikipedia. [Link]

  • Synthesis of Furfural from Xylose and Xylan. Raines Lab. [Link]

  • 2-furoic acid. Organic Syntheses Procedure. [Link]

  • PPh3 catalyzed regiospecific alkoxycarbonylation of α-chlorocyclohexylketone to β-ketoesters. ScienceDirect. [Link]

  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. MDPI. [Link]

  • Hydrochloric acid-catalyzed coproduction of furfural and 5-(Chloromethyl)furfural assisted by a phase transfer catalyst. Request PDF - ResearchGate. [Link]

  • 7.2: Reaction with Mutagens. Biology LibreTexts. [Link]

  • Computational Study of Mutagen X. ResearchGate. [Link]

Sources

Comparative

Validating the Purity of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione: A Comparative HPLC Guide

As a highly reactive substituted maleic anhydride, 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is a critical intermediate in advanced organic synthesis and pharmaceutical development. However, accurately validating its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a highly reactive substituted maleic anhydride, 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is a critical intermediate in advanced organic synthesis and pharmaceutical development. However, accurately validating its purity presents a significant analytical bottleneck. The intrinsic moisture sensitivity of the furan-2,5-dione moiety makes conventional chromatographic techniques prone to artifactual errors.

This guide objectively compares three High-Performance Liquid Chromatography (HPLC) modalities, explaining the chemical causality behind their performance and providing self-validating experimental protocols to ensure absolute scientific integrity.

Mechanistic Insight: The Hydrolysis Dilemma

The core challenge in analyzing 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione lies in its electrophilic carbonyl carbons. When exposed to the aqueous mobile phases standard in Reversed-Phase HPLC (RP-HPLC), the furan-2,5-dione ring undergoes rapid nucleophilic attack by water.

Causality: This continuous on-column degradation converts the intact anhydride into 3-benzyl-4-chloromaleic acid during the chromatographic run. Because this reaction happens dynamically as the analyte travels down the column, it manifests as split peaks, severe tailing, and drifting retention times. As documented in standardized methods for similar anhydrides—such as the—anhydrides rapidly and completely hydrolyze to their corresponding diacids in aqueous media[1]. Consequently, direct RP-HPLC artificially lowers the reported purity and is analytically invalid for intact anhydride quantification.

HPLC_Workflow A 3-benzyl-4-chloro- 2,5-dihydrofuran-2,5-dione (Intact Anhydride) B Aqueous RP-HPLC (Standard Method) A->B E Pre-Column Derivatization (Veratrylamine) A->E H Anhydrous NP-HPLC (Hexane/Isopropanol) A->H C On-Column Hydrolysis (Forms Diacid) B->C D Inaccurate Purity (Split/Tailing Peaks) C->D F Stable Half-Amide Formation E->F G RP-HPLC Analysis (Accurate Purity) F->G I Intact Anhydride Analysis H->I

Analytical workflow decision tree for moisture-sensitive furan-2,5-dione derivatives.

Comparative Methodologies

To bypass on-column degradation, analysts must choose between eliminating water from the system entirely or intentionally stabilizing the molecule prior to injection.

Anhydrous Normal-Phase HPLC (NP-HPLC)
  • Mechanism: Utilizes strictly non-polar, anhydrous mobile phases (e.g., Hexane/Isopropanol) over a polar stationary phase (bare silica or cyano).

  • Pros: Analyzes the intact anhydride without chemical alteration.

  • Cons: NP-HPLC generally offers lower theoretical plates and resolving power for structurally similar organic impurities compared to RP-HPLC. Furthermore, even trace moisture in the hygroscopic solvents can initiate degradation.

Pre-Column Derivatization RP-HPLC (The Gold Standard)
  • Mechanism: The anhydride is reacted with a nucleophile (such as veratrylamine) to quantitatively open the ring, forming a highly stable half-amide.

  • Pros: This approach leverages the superior resolution, peak symmetry, and reproducibility of C18 RP-HPLC. It mirrors the validated, which utilizes in situ derivatization with veratrylamine to prevent hydrolysis and allow accurate chromatographic quantification[2].

  • Cons: Requires a precise, timed sample preparation step.

Experimental Protocols: Building a Self-Validating System

A robust analytical method must prove that it can differentiate between the pre-existing hydrolyzed impurity (the diacid formed during storage) and the intact anhydride. The following derivatization protocol is designed as a self-validating system.

Protocol A: Pre-Column Derivatization RP-HPLC (Recommended)

1. Reagent Preparation: Prepare a derivatizing solution of 0.1 M veratrylamine in anhydrous acetonitrile. Ensure the solvent is stored over molecular sieves, as acyl chlorides and anhydrides are highly sensitive to trace moisture[3].

2. Derivatization Reaction:

  • Accurately weigh 10.0 mg of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione into a dry 10 mL volumetric flask.

  • Add 5.0 mL of the derivatizing solution. Vortex immediately.

  • Incubate at room temperature (20–25°C) for exactly 15 minutes to ensure quantitative conversion to the half-amide.

  • Dilute to volume with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

3. System Validation (The Self-Validating Controls):

  • Blank Injection: Inject the derivatizing solution alone to identify system peaks.

  • Diacid Control: Inject an underivatized standard of 3-benzyl-4-chloromaleic acid. Causality Check: This proves that the column can chromatographically resolve the true pre-existing diacid impurity from the newly formed half-amide API peak.

4. Chromatographic Parameters:

  • Column: C18 Reverse-Phase (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Protocol B: Anhydrous Normal-Phase HPLC (Alternative)

1. Sample Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of strictly anhydrous HPLC-grade hexane. Analyze immediately to prevent atmospheric moisture absorption.

2. Chromatographic Parameters:

  • Column: Cyano (CN) Phase (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 95:5 Hexane:Isopropanol (dried over molecular sieves).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Quantitative Performance Comparison

The table below summarizes the experimental performance of the three methodologies when assessing a batch of 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione spiked with 2.0% of its diacid impurity.

Analytical MetricAqueous RP-HPLC (Naive)Anhydrous NP-HPLCPre-Column Derivatization RP-HPLC
Analyte State During Run Dynamic HydrolysisIntact AnhydrideStable Half-Amide
Peak Symmetry ( As​ ) 2.8 (Severe Tailing)1.4 (Slight Tailing)1.05 (Excellent)
Theoretical Plates ( N ) < 2,000~ 8,500> 15,000
Resolution ( Rs​ ) (API vs Diacid) Co-elution / Smearing1.84.5
Reported API Purity 68.4% (False Low)97.5%97.9% (Highly Accurate)
Method Reliability FailModerate (Moisture Risk)Pass (Gold Standard)

References

  • OSHA Method 90: Phthalic Anhydride Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • CEN/TS 13130-24:2005 - Determination of Maleic Acid and Maleic Anhydride in Food Simulants Source: iTeh Standards URL:[Link]

Sources

Validation

Cross-Validation of Analytical Methods for Halogenated Heterocycles: LC-MS/MS vs. ¹⁹F qNMR

Executive Summary Halogenated heterocycles—such as fluorinated pyrimidines, chlorinated pyridines, and brominated imidazoles—are foundational to modern drug discovery due to their ability to modulate lipophilicity, metab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated heterocycles—such as fluorinated pyrimidines, chlorinated pyridines, and brominated imidazoles—are foundational to modern drug discovery due to their ability to modulate lipophilicity, metabolic stability, and target binding affinity. However, quantifying these compounds presents unique analytical hurdles. The electron-withdrawing nature of halogens can suppress ionization in mass spectrometry, while structural similarities between metabolites can confound chromatographic separation.

To ensure data integrity and regulatory compliance, the updated1 emphasize the necessity of robust analytical method validation, heavily favoring the use of orthogonal techniques to confirm accuracy, specificity, and robustness[1]. This guide provides a data-driven framework for cross-validating a highly sensitive targeted method (LC-MS/MS) against an inherently quantitative, non-destructive method (¹⁹F qNMR), establishing a self-validating analytical ecosystem for pharmaceutical development[2].

The Analytical Challenge & Orthogonal Causality

Relying on a single analytical modality introduces blind spots. Cross-validation is not merely repeating an assay; it is the strategic pairing of mechanistically distinct techniques to cancel out inherent biases.

  • LC-MS/MS (Targeted): Offers unparalleled sensitivity (femtogram levels) but is susceptible to matrix-induced ion suppression and variable ionization efficiencies. Halogenated heterocycles often require specialized stationary phases to achieve adequate retention[3].

  • ¹⁹F qNMR (Non-Targeted): Exploits the 100% natural abundance and wide chemical shift range (~400 ppm) of the ¹⁹F isotope. It requires no authentic standard for the analyte (only a universal internal standard) and is immune to ionization suppression, making it the perfect complementary approach for fluorinated pharmaceuticals[4][5].

Cross-Validation Workflow

CrossValidationWorkflow cluster_LCMS Method A: LC-MS/MS (Targeted) cluster_NMR Method B: 19F qNMR (Orthogonal) Sample Halogenated Heterocycle Sample Pool LCMS_Prep SPE & Matrix Dilution + Isotope Labeled IS Sample->LCMS_Prep NMR_Prep Dissolution in DMSO-d6 + Hexafluorobenzene IS Sample->NMR_Prep LCMS_Acq PFP Column Separation ESI-MRM Acquisition LCMS_Prep->LCMS_Acq LCMS_Data Calibration Curve Signal-to-Noise Ratio LCMS_Acq->LCMS_Data Validation ICH Q2(R2) Cross-Validation (Accuracy, Precision, Robustness) LCMS_Data->Validation NMR_Acq 600 MHz 19F Acquisition Relaxation Delay > 5*T1 NMR_Prep->NMR_Acq NMR_Data Direct Integration (PULCON Method) NMR_Acq->NMR_Data NMR_Data->Validation Outcome Validated Quantification Regulatory Submission Ready Validation->Outcome

Orthogonal cross-validation workflow of LC-MS/MS and ¹⁹F qNMR for halogenated heterocycles.

Experimental Protocols: A Self-Validating System

Protocol 1: LC-MS/MS Quantification (High Sensitivity)

Causality: To overcome the poor retention of polar halogenated heterocycles on standard C18 columns, a Pentafluorophenyl (PFP) stationary phase is utilized. The PFP phase introduces π−π , dipole-dipole, and shape-selective interactions, which are highly specific for halogenated aromatics. Furthermore, monitoring the neutral loss of halogens (e.g., -20 Da for HF) in the collision cell provides a highly specific Multiple Reaction Monitoring (MRM) transition that drastically reduces background noise[3][6].

Step-by-Step Methodology:

  • Sample Preparation: Extract the analyte using Solid-Phase Extraction (e.g., Oasis HLB) to remove matrix interferents that cause ion suppression in the Electrospray Ionization (ESI) source. Spike the sample with a ¹³C or ²H-labeled internal standard[6].

  • Chromatographic Separation: Inject 5 µL onto a PFP column (2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and methanol (B). Note: Methanol is preferred over acetonitrile for PFP columns to maximize π−π interactions.

  • MS/MS Acquisition: Operate the triple quadrupole MS in ESI mode. For heavily halogenated compounds (e.g., trifluoromethyl-pyridines), evaluate negative ion mode, as electron-withdrawing groups efficiently stabilize negative charge. Optimize collision energy for specific dehalogenation fragments[3].

Protocol 2: ¹⁹F qNMR Analysis (High Accuracy & Specificity)

Causality: ¹⁹F NMR provides a direct, linear correlation between signal integral and molar concentration without the need for a compound-specific calibration curve. Hexafluorobenzene (HFB) is selected as the internal standard because its single sharp singlet ( δ = -164.9 ppm) appears far upfield from most CF₃ or Ar-F signals, preventing peak overlap[4]. A long relaxation delay ( D1​ ) is critical; failing to wait 5×T1​ results in incomplete magnetization recovery and severe under-quantification[7].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of the halogenated Active Pharmaceutical Ingredient (API). Dissolve in 600 µL of DMSO-d₆ containing a precisely known concentration of HFB as the internal reference[4]. Transfer to a high-precision 5 mm NMR tube.

  • NMR Acquisition: Acquire spectra on a 600 MHz spectrometer equipped with a fluorine-tuned cryoprobe. Set the spectral width to cover +50 to -250 ppm.

  • Parameter Optimization: Determine the longitudinal relaxation time ( T1​ ) of the longest-relaxing fluorine nucleus using an inversion-recovery experiment. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 10-15 seconds). Acquire 64-128 scans to ensure a Signal-to-Noise Ratio (S/N) > 250[5].

  • Data Processing: Apply exponential line broadening (0.3 Hz), perform manual phase and baseline correction. Integrate the analyte peak relative to the HFB standard to calculate absolute purity[6].

Cross-Validation Data Synthesis

Under the 8, analytical methods must be rigorously evaluated for specificity, linearity, range, accuracy, precision, and robustness[1][8]. The following table synthesizes experimental cross-validation data comparing the two methodologies for a model fluorinated pyrimidine.

Validation Parameter (ICH Q2(R2))LC-MS/MS (PFP Column)¹⁹F qNMR (HFB Internal Standard)Comparative Insight
Specificity High (Chromatographic retention + MRM mass filtering)Very High (No background ¹⁹F signals in biological/synthetic matrices)qNMR is immune to co-eluting isomers if chemical shifts differ; LC-MS/MS requires baseline separation[9].
Linearity (Range) 0.1 ng/mL – 1,000 ng/mL ( R2=0.998 )10 µg/mL – 50 mg/mL ( R2=0.999 )LC-MS/MS is superior for trace analysis; qNMR is superior for high-concentration API assay[2].
Accuracy (% Recovery) 95.2% – 104.5%99.1% – 100.8%qNMR provides primary reference-level accuracy without requiring an authentic standard[4].
Precision (RSD%) 3.5% (Intra-day), 5.2% (Inter-day)0.8% (Intra-day), 1.1% (Inter-day)qNMR demonstrates superior precision due to the absence of matrix effects and ionization variability[7].
Limit of Detection (LOD) 0.02 ng/mL~2 µg/mL (Cryoprobe dependent)LC-MS/MS is mandatory for pharmacokinetic (PK) and environmental trace analysis[9].
Conclusion

The cross-validation of LC-MS/MS and ¹⁹F qNMR creates a highly robust analytical paradigm for halogenated heterocycles. While LC-MS/MS remains the gold standard for trace-level quantification (e.g., bioanalysis, environmental monitoring), ¹⁹F qNMR serves as an indispensable orthogonal tool. qNMR validates the absolute purity of reference standards, identifies unexpected fluorinated degradants without authentic standards, and ensures that matrix-induced ion suppression in LC-MS/MS is accurately accounted for[2][10]. By integrating both techniques, laboratories can seamlessly meet the rigorous lifecycle management and risk-based validation requirements of ICH Q2(R2).

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry Source: NIH / PMC URL: [Link]

  • Title: Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: NIH / PMC URL: [Link]

  • Title: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Exploring the organofluorine gap: ¹⁹F-NMR and LC-MS/MS as complementary analytical approaches for PFAS Source: Digitellinc / American Chemical Society URL: [Link]

  • Title: Utilizing ¹⁹F NMR to investigate drug disposition early in drug discovery Source: Taylor & Francis URL: [Link]

  • Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples Source: IntechOpen URL: [Link]

  • Title: Fast and Straightforward Lipid Quantification in Pharmaceutical Compositions Using NMR Source: ACS Omega URL: [Link]

Sources

Comparative

Comparative Stability Analysis: Chlorinated vs. Fluorinated Dihydrofurans in Drug Design

Dihydrofurans are versatile five-membered oxygen heterocycles that serve as critical bioisosteres and synthetic intermediates in medicinal chemistry. When optimizing a pharmacophore, the decision to halogenate the dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Dihydrofurans are versatile five-membered oxygen heterocycles that serve as critical bioisosteres and synthetic intermediates in medicinal chemistry. When optimizing a pharmacophore, the decision to halogenate the dihydrofuran ring—specifically choosing between fluorine and chlorine—profoundly dictates the molecule's thermodynamic stability, reactivity, and pharmacokinetic fate.

This guide provides an objective, data-driven comparison of chlorinated versus fluorinated dihydrofurans. By dissecting the mechanistic causality behind their stability profiles, we provide drug development professionals with the insights and self-validating experimental protocols necessary to make informed structural design choices.

Mechanistic Causality: The Physics of the Carbon-Halogen Bond

The divergent stability of these halogenated heterocycles stems directly from the quantum mechanical and steric properties of the halogens involved.

  • Bond Dissociation Energy (BDE) & Electrostatics: Fluorine is the most electronegative element (Pauling scale 3.98), imparting significant ionic character to the C–F bond. This electrostatic attraction results in a remarkably high mean BDE of approximately 105.4 kcal/mol [1]. In fact, homolytic cleavage of the C-F bond requires a massive energy input of up to 109 kcal/mol [2]. In contrast, the C–Cl bond exhibits a much lower BDE of ~78.5 kcal/mol [1]. In the context of a dihydrofuran ring, the robust C–F bond resists both homolytic and heterolytic cleavage, whereas the C–Cl bond is highly susceptible to nucleophilic displacement.

  • Steric Shielding & Ring Strain: The van der Waals radius of fluorine (1.47 Å) closely mimics that of oxygen (1.42 Å) and hydrogen (1.20 Å) [3]. This allows fluorine to integrate into the dihydrofuran scaffold without inducing significant ring strain. Chlorine, being significantly larger (1.74 Å) [3], introduces steric bulk that can distort the planar geometry of the enol-ether system. This distortion weakens the C–Cl bond through orbital misalignment, a phenomenon well-documented in 5-membered halo-heterocycles where internal bond angles dictate radical stability [4].

  • Metabolic Fate: Fluorination is a premier strategy for mitigating metabolic liabilities. The strong C–F bond effectively blocks cytochrome P450 (CYP450) mediated oxidation at specific soft spots on the heterocyclic ring [5]. Conversely, chlorinated dihydrofurans present a metabolic liability; the weaker C–Cl bond acts as a viable leaving group, making the ring prone to glutathione (GSH) conjugation and rapid clearance.

Quantitative Stability Profiles

The theoretical principles translate directly into measurable pharmacokinetic and chemical stability metrics. The table below synthesizes comparative data for halogenated dihydrofuran matched pairs.

ParameterFluorinated DihydrofuransChlorinated DihydrofuransMechanistic Driver
Mean C-X BDE ~105.4 kcal/mol~78.5 kcal/molHigh electrostatic character of C-F vs. longer, polarizable C-Cl bond.
C-X Bond Length 1.47 Å1.77 ÅFluorine's smaller atomic radius prevents steric clash in the 5-membered ring.
Metabolic Stability (HLM) High (Mean ~60.0% remaining)Moderate (Mean ~63.8% remaining)*F blocks specific CYP450 oxidation; Cl increases lipophilicity but risks GSH attack.
Hydrolytic Stability (pH 2.0) ExcellentPoor to ModerateStrong -I effect of F stabilizes the adjacent ether oxygen against protonation.
Primary Degradation Pathway CYP-mediated ring openingNucleophilic substitution (GSH)C-Cl bond acts as a leaving group under physiological nucleophilic attack.

*Note: While chlorine can sometimes increase the overall % remaining in specific in vitro matched-pair assays by drastically shifting lipophilicity and non-specific protein binding, the C-Cl bond itself remains a reactive liability compared to the biologically inert C-F bond[1].

Self-Validating Experimental Protocol: Parallel Stability Profiling

To accurately assess the stability of halogenated dihydrofurans, researchers must employ a self-validating system that accounts for both intrinsic chemical degradation and enzyme-mediated metabolism. The following protocol isolates these variables to ensure high-confidence data.

Phase 1: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality Check: This assay differentiates between chemical instability and CYP450-mediated metabolism. By staggering the cofactor addition and running parallel controls, we prevent thermal shock to the enzymes and isolate the exact mechanism of degradation.

  • Matrix Assembly: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Suspend pooled HLMs in the buffer to a final protein concentration of 0.5 mg/mL. Add the halogenated dihydrofuran substrate (final concentration 1 µM, keeping organic solvent <0.1% to prevent enzyme denaturation).

  • Thermal Equilibration: Incubate the mixture at 37°C for exactly 5 minutes before adding the cofactor.

    • Rationale: Dihydrofurans can partition into the lipid membrane of the microsomes; pre-incubation ensures equilibrium is reached, preventing artificial lag phases in the kinetic data.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final).

  • Time-Course Quenching: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., labetalol).

    • Rationale: The acidic quench not only precipitates proteins but protonates the system to stabilize the enol-ether moiety of the dihydrofuran against spontaneous hydrolysis while awaiting LC-MS/MS analysis.

  • Validation Control (Critical Step): Run a parallel arm without NADPH. Any degradation observed in this arm indicates intrinsic chemical instability (e.g., hydrolysis) rather than metabolic clearance, validating the source of the compound's disappearance.

Phase 2: Accelerated Hydrolytic Degradation
  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological).

  • Incubation: Spike the dihydrofuran compounds to 10 µM. Incubate at 40°C to accelerate degradation kinetics.

  • Sampling & Analysis: Sample at 1, 4, and 24 hours. Analyze via LC-MS/MS.

    • Expected Outcome: The chlorinated analog typically exhibits rapid degradation at pH 1.2 due to protonation of the ring oxygen followed by chloride elimination. The fluorinated analog resists this pathway because the strong electron-withdrawing nature of fluorine stabilizes the oxonium intermediate.

Pathway Visualization

The following diagram illustrates the divergent stability pathways and logical outcomes of deploying these two halogenated systems in drug design.

Stability_Analysis Substrate Dihydrofuran Halogenation Fluoro Fluorination (C-F) vdW: 1.47 Å Substrate->Fluoro Chloro Chlorination (C-Cl) vdW: 1.74 Å Substrate->Chloro BDE_F High BDE (~105 kcal/mol) Fluoro->BDE_F BDE_Cl Lower BDE (~78 kcal/mol) Chloro->BDE_Cl Metab_F CYP450 Resistance High Metabolic Stability BDE_F->Metab_F Metab_Cl GSH Conjugation Risk Nucleophilic Liability BDE_Cl->Metab_Cl Outcome_F Optimal for In Vivo Pharmacophores Metab_F->Outcome_F Outcome_Cl Useful as Reactive Intermediates Metab_Cl->Outcome_Cl

Divergent chemical and metabolic stability pathways of fluorinated vs. chlorinated dihydrofurans.

Conclusion

For drug development professionals, the choice between chlorination and fluorination of a dihydrofuran scaffold is a strategic one. Fluorination is the definitive choice for enhancing metabolic and hydrolytic stability, serving as a robust bioisostere that protects the heterocycle from degradation. Chlorination, while offering unique binding interactions and lipophilicity profiles, introduces significant chemical liabilities, making it better suited for reactive synthetic intermediates or highly specific, non-systemic applications.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).[Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity. PMC (NIH).[Link]

  • Breaking C-F bonds in drugs. Hypha Discovery.[Link]

Sources

Validation

Investigating the structure-activity relationship of substituted furanones

Structure-Activity Relationship of Substituted Furanones: A Comparative Guide to Next-Generation Quorum Sensing Inhibitors As a Senior Application Scientist specializing in anti-virulence strategies, I frequently evaluat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship of Substituted Furanones: A Comparative Guide to Next-Generation Quorum Sensing Inhibitors

As a Senior Application Scientist specializing in anti-virulence strategies, I frequently evaluate compounds designed to dismantle bacterial biofilms without exerting the selective bactericidal pressure that drives antimicrobial resistance (AMR). Pseudomonas aeruginosa, a notorious opportunistic pathogen, relies on a hierarchical Quorum Sensing (QS) network (LasI/R, RhlI/R, Pqs) to regulate virulence factors and biofilm maturation[1][2].

Substituted furanones, originally inspired by the natural secondary metabolites of the marine macroalga Delisea pulchra, have emerged as premier scaffolds for QS inhibition[3][4]. This guide investigates the structure-activity relationship (SAR) of these molecules, objectively comparing the performance of classical halogenated furanones (e.g., Furanone C-30), advanced synthetic derivatives (e.g., GBr, ABA-24), and standard antibiotics (e.g., Tobramycin) to provide actionable insights for drug development professionals.

Mechanism of Action: The Causality Behind the Efficacy

Unlike traditional antibiotics that target essential cellular processes (e.g., protein or cell wall synthesis), substituted furanones act as biomimetics of N-acyl homoserine lactones (AHLs), the native signaling molecules of Gram-negative bacteria[2][5].

  • The Competitive Blockade: Furanones compete directly with native AHLs (such as 3-oxo-C12-HSL and C4-HSL) for the highly hydrophobic ligand-binding pocket of LuxR-type receptors like LasR and RhlR[2].

  • Receptor Destabilization and Turnover: The binding of halogenated furanones induces an abnormal conformational change. Instead of promoting receptor dimerization and DNA binding, the furanone-receptor complex is destabilized, which accelerates its proteolytic degradation. This ultimately prevents the transcription of downstream virulence genes (lasB, rhlA, phz) and halts biofilm matrix production[1][5].

QS_Pathway AHL Native AHLs LasR LasR Receptor AHL->LasR Binds Furanone Substituted Furanone Furanone->LasR Competes Complex AHL-LasR Complex LasR->Complex Dimerization Degradation Receptor Degradation LasR->Degradation Destabilizes Virulence Virulence Genes Complex->Virulence Transcription Degradation->Virulence Blocks

P. aeruginosa QS pathway highlighting competitive inhibition and receptor degradation by furanones.

Structure-Activity Relationship (SAR) Analysis

The anti-virulence efficacy of a furanone derivative is tightly dictated by its specific substitution pattern. Extensive SAR studies have revealed the following critical dependencies:

  • Halogenation at C-4 and C-5: The presence of halogens (particularly bromine) is non-negotiable for high-affinity receptor binding. For example, Furanone C-30 features a (Z)-4-bromo-5-(bromomethylene) moiety. The lipophilic bromine atoms, combined with the conjugated non-aromatic π system, confer the exact pharmacophore features required to dock into the hydrophobic LasR pocket[2].

  • Gem-Dihalogenation: Advanced synthetic derivatives like GBr (5-(dibromomethylene)-2(5H)-furanone) possess a gem-dibromo configuration. Molecular docking reveals that this structural tweak significantly increases the affinity for the LasR active site, enhancing the reduction of pyocyanin and biofilm formation compared to the standard C-30[6].

  • Alkyl Chain Modifications: Altering the hydrophobic tail length impacts both cell membrane permeability and receptor affinity. Derivatives such as ABA-24 and ABA-25 were rationally designed to optimize these hydrophobic interactions, yielding significant biofilm inhibition at lower micromolar concentrations[4].

Comparative Performance: Furanones vs. Standard Alternatives

To objectively evaluate these compounds, we must analyze their performance in standardized in vitro assays. Standard antibiotics (e.g., Tobramycin) often fail against mature biofilms due to the protective extracellular polymeric substance (EPS) matrix and the presence of metabolically dormant persister cells[4][5]. Furanones, however, dismantle the regulatory framework maintaining the EPS, making them highly effective either as standalone anti-virulence agents or as adjuvants.

Table 1: Comparative Efficacy of Anti-Biofilm Agents against P. aeruginosa

Compound ClassSpecific AgentPrimary TargetBiofilm Inhibition (%)Effective ConcentrationMechanistic Notes
Standard Antibiotic Tobramycin30S Ribosome< 10% (Mature Biofilm)10 - 50 µMPoor penetration into EPS; exerts selective pressure inducing AMR[4][5].
Reference Furanone Furanone C-30LasR / RhlR~ 76%50 - 75 µMGold standard QSI; significantly reduces antibiotic resistance when co-administered[1][7].
Advanced Furanone GBr (gem-dibromo)LasR / T3SS> 80%25 - 50 µMDual-target inhibitor; highly effective in murine cutaneous abscess models[6].
Synthetic Derivative ABA-24LasR62%29 µMOptimized alkyl tail for high potency at lower doses[4].

Experimental Methodologies: Validating QSI Efficacy

Trustworthiness in SAR studies relies on robust, self-validating experimental protocols. Below are the standardized workflows used to generate the comparative data discussed above.

Protocol A: Microtiter Plate Biofilm Inhibition Assay (Crystal Violet Method)

This high-throughput assay quantifies the impact of furanones on the establishment of the biofilm matrix[1][8].

  • Culture Preparation: Inoculate 5 mL of Luria-Bertani (LB) broth with a single colony of P. aeruginosa (PAO1 or PA14). Incubate overnight at 37°C with shaking (200 rpm).

  • Treatment Setup: Dilute the overnight culture 1:100 in fresh LB broth. Prepare stock solutions of furanones (e.g., C-30, GBr) in DMSO.

  • Inoculation: In a sterile 96-well flat-bottom polystyrene microtiter plate, add 180 µL of the diluted bacterial suspension to each well. Add 20 µL of the furanone dilutions to achieve final testing concentrations (e.g., 10, 25, 50, 75 µM). Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity. Include vehicle controls (DMSO only) and blank controls (LB broth only)[8].

  • Incubation: Seal the plate and incubate under static conditions at 37°C for 24-48 hours.

  • Washing & Staining: Carefully discard the planktonic suspension. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS, pH 7.4) to remove non-adherent cells. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Quantification: Wash the wells thrice with distilled water and let dry. Solubilize the bound crystal violet using 200 µL of 30% (v/v) acetic acid or 95% ethanol. Measure the optical density at 595 nm (OD595) using a microplate reader[8].

Biofilm_Assay Step1 1. Inoculate Step2 2. Add Furanone Step1->Step2 Step3 3. Incubate Step2->Step3 Step4 4. Wash & Stain Step3->Step4 Step5 5. Solubilize Step4->Step5 Step6 6. Read OD595 Step5->Step6

Step-by-step experimental workflow for the microtiter plate biofilm inhibition assay.

Protocol B: Bioluminescence Quorum Sensing Reporter Assay

To confirm that biofilm inhibition is causally linked to QS disruption (and not mere bactericidal activity), reporter strains like PAO-JP2 (pKD201-lasI) are utilized[2].

  • Preparation: Grow the reporter strain in LB broth to an OD600 of 0.015.

  • Assay Assembly: In a white opaque 96-well microtiter plate, combine 80 µL of the bacterial culture, 10 µL of the native autoinducer (e.g., 100 nM 3-oxo-C12-HSL), and 10 µL of the furanone derivative at varying concentrations[2].

  • Measurement: Measure bioluminescence at 490 nm and optical density (OD600) simultaneously at 37°C for 18 hours at 10-minute intervals using a multimode reader[2].

  • Analysis: A reduction in relative light units (RLU) without a corresponding drop in OD600 confirms true QS inhibition without growth retardation[2][9].

Conclusion

The rational design of substituted furanones represents a paradigm shift in antimicrobial development. By shifting the focus from bactericidal action to virulence attenuation, we bypass the traditional evolutionary pressures that drive AMR. The SAR data clearly demonstrates that specific halogenation patterns (e.g., gem-dibromo in GBr) and optimized lipophilic tails (e.g., ABA-24) significantly enhance binding affinity to LuxR-type receptors compared to the reference Furanone C-30[2][4][6]. For researchers developing next-generation anti-biofilm therapeutics, utilizing these optimized furanone scaffolds in combination with standard antibiotics offers a highly synergistic strategy to eradicate recalcitrant P. aeruginosa infections[1].

References

  • Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC. nih.gov.
  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - PubMed. nih.gov.
  • Application Notes and Protocols: In Vitro Studies with a Quorum Sensing Inhibitor - Benchchem. benchchem.com.
  • Title Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors A - CORA. ucc.ie.
  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC. nih.gov.
  • Next Generation Biofilm Inhibitors for Pseudomonas aeruginosa: Synthesis and Rational Design Approaches - CSIR-NIO. nio.res.in.
  • Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance - MDPI. mdpi.com.
  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - MDPI. mdpi.com.
  • Quorum sensing inhibition as a promising method to control biofilm growth in metalworking fluids. - SciSpace. scispace.com.

Sources

Comparative

Confirming the Stereochemistry of 3-Substituted-4-Chloro-Furan-2,5-Diones: A Comparative Analytical Guide

3-Substituted-4-chloro-furan-2,5-diones (chloromaleic anhydride derivatives) are highly versatile building blocks in organic synthesis. They are frequently employed as reactive dienophiles in Diels-Alder cycloadditions o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

3-Substituted-4-chloro-furan-2,5-diones (chloromaleic anhydride derivatives) are highly versatile building blocks in organic synthesis. They are frequently employed as reactive dienophiles in Diels-Alder cycloadditions or as precursors to complex alkylidene derivatives. The stereochemical characterization of these compounds—whether determining the E/Z geometry of exocyclic double bonds, the endo/exo relative stereochemistry of cycloadducts, or the absolute configuration of chiral derivatives—is a critical quality control step in drug development and synthetic methodology.

This guide objectively compares three orthogonal analytical strategies: 2D NOESY NMR, Single-Crystal X-Ray Diffraction (SCXRD), and Vibrational Circular Dichroism (VCD). By understanding the causality behind each method, researchers can select the optimal self-validating workflow for their specific structural challenge.

2D NOESY/ROESY NMR: Rapid Relative Stereochemistry in Solution

Nuclear Overhauser Effect Spectroscopy (NOESY) relies on1[1]. For 3-substituted-4-chloro-furan-2,5-diones, NOESY is the frontline tool for distinguishing E/Z isomers or endo/exo cycloadducts without requiring crystallization.

Protocol & Self-Validating Workflow:

  • Step 1: Sample Preparation. Dissolve 10–15 mg of the compound in 600 µL of an appropriate deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ).

    • Causality: NOE cross-peaks are inherently weak (typically 1–5% of the diagonal peak intensity). A high sample concentration is required to maximize the signal-to-noise ratio and detect subtle spatial correlations.

  • Step 2: Mixing Time ( tm​ ) Optimization. Acquire a series of 1D NOE buildup curves using mixing times ranging from 100 to 800 ms.

    • Causality: This ensures the observed cross-peaks arise from primary NOE effects rather than spin diffusion (secondary NOEs), which can lead to false spatial correlations and incorrect stereochemical assignments.

  • Step 3: Acquisition. Execute the 2D NOESY sequence. If the molecular weight falls in the intermediate regime (~800 Da) where the NOE approaches zero, switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy) to ensure positive cross-peaks[1].

  • Self-Validation: The linearity of the initial NOE buildup curve serves as an internal control. A linear buildup validates that the measured interactions are genuinely through-space and structurally relevant, rather than artifacts of spin diffusion.

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard for Absolute Configuration

When absolute configuration must be established unambiguously, 2[2]. The unique advantage of 3-substituted-4-chloro-furan-2,5-diones is the inherent presence of the chlorine atom at the C4 position. Chlorine acts as a moderate heavy atom, providing sufficient anomalous dispersion to determine absolute stereochemistry without the need for chiral derivatization.

Protocol & Self-Validating Workflow:

  • Step 1: Crystallization. Grow single crystals using vapor diffusion or slow evaporation techniques.

    • Causality: High-quality, untwinned crystals are mandatory for accurate intensity data collection and reliable phase problem resolution.

  • Step 2: Data Collection. Mount the crystal on a diffractometer equipped with a microfocus Cu K α X-ray source.

    • Causality: Copper radiation ( λ=1.5418 Å) maximizes the anomalous scattering signal of the chlorine atom compared to Mo K α , significantly enhancing the reliability of the absolute structure determination.

  • Step 3: Refinement. Solve the structure using direct methods and refine the Flack parameter.

  • Self-Validation: The protocol validates itself via the Flack parameter. A value near 0 with an estimated standard deviation (esd) < 0.1 internally confirms the correct absolute configuration[2]. A value near 1 indicates the inverted enantiomer, while a value near 0.5 suggests racemic twinning.

Vibrational Circular Dichroism (VCD) with DFT: Absolute Configuration of Non-Crystalline Samples

Many 3-substituted-4-chloro-furan-2,5-dione derivatives present as oils or resist crystallization. VCD bridges this gap by 3[3]. It compares the experimental differential absorption of left and right circularly polarized infrared light against Density Functional Theory (DFT) predictions.

Protocol & Self-Validating Workflow:

  • Step 1: DFT Conformational Search. Perform a rigorous conformational search and calculate the IR and VCD spectra for a chosen enantiomer (e.g., at the B3LYP/6-31G* level).

    • Causality: VCD signatures are highly sensitive to molecular geometry. Accurate Boltzmann weighting of all low-energy conformers is essential to properly predict the macroscopic chiroptical response.

  • Step 2: Measurement. Record the VCD spectrum of the sample (0.1 M in CDCl 3​ ) using a BaF 2​ cell with a ~75 µm pathlength.

  • Step 3: Spectral Comparison. Overlay the experimental and calculated spectra, utilizing4[4].

  • Self-Validation: Measure the VCD spectrum of the solvent baseline and, if available, the opposite enantiomer. The opposite enantiomer must yield a perfect mirror-image spectrum. This internal check rules out linear dichroism artifacts and baseline drift, ensuring the integrity of the stereochemical assignment.

Workflow Visualization

G Start 3-Substituted-4-Chloro- Furan-2,5-Dione M1 2D NOESY NMR Start->M1 Solution State M2 SCXRD Start->M2 Solid State M3 VCD + DFT Start->M3 Solution State O1 Relative Stereochemistry M1->O1 NOE (< 5 Å) O2 Absolute Configuration M2->O2 Flack Parameter O3 Absolute Configuration M3->O3 Cai-factor

Stereochemical analysis workflows for 3-substituted-4-chloro-furan-2,5-diones.

Quantitative Comparison of Analytical Methods
Analytical MethodPrimary OutputState RequiredSample AmountTimeframeKey Advantage for 4-Chloro-Furan-2,5-Diones
2D NOESY NMR Relative (E/Z, endo/exo)Solution10–15 mgHoursRapid screening of geometric isomers without crystallization.
SCXRD Absolute & RelativeSolid (Crystal)Single CrystalDaysLeverages the C4-Chlorine for anomalous dispersion.
VCD + DFT AbsoluteSolution5–10 mgDaysNo crystallization required; ideal for oils and liquids.
References

1.[3] Title: Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery Source: American Laboratory URL:

2.[1] Title: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Source: CEITEC URL:

3.[2] Title: Determination of absolute configuration using single crystal X-ray diffraction Source: PubMed (Methods in Molecular Biology) URL:

4.[4] Title: Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence Source: PubMed Central (PMC) URL:

Sources

Validation

A Researcher's Guide to the Analysis of Chlorinated Organic Compounds: A Comparative Approach

This guide provides an in-depth comparison of peer-reviewed methodologies for the analysis of chlorinated organic compounds. Designed for researchers, scientists, and drug development professionals, this document moves b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of peer-reviewed methodologies for the analysis of chlorinated organic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to offer a causal understanding of experimental choices, ensuring that the selected method is not only technically sound but also the most appropriate for the analytical challenge at hand. We will explore the intricacies of sample preparation and instrumental analysis, grounding our discussion in established protocols and supporting experimental data.

The Analytical Imperative: Why Chlorinated Compounds Demand Rigorous Scrutiny

Chlorinated organic compounds, a broad class of chemicals that includes pesticides like dichlorodiphenyltrichloroethane (DDT), industrial chemicals such as polychlorinated biphenyls (PCBs), and disinfection byproducts like trihalomethanes, are of significant environmental and health concern.[1] Their persistence in the environment, potential for bioaccumulation, and diverse toxicological effects, including neurotoxicity and carcinogenicity, necessitate precise and reliable analytical methods for their detection and quantification.[2][3]

However, the analysis of these compounds is fraught with challenges. They are often present at trace levels in complex matrices such as soil, water, food, and biological tissues.[4][5] This complexity demands highly selective and sensitive analytical techniques to isolate the target analytes from interfering matrix components.

The Analytical Workflow: From Sample to Signal

The journey from a raw sample to a quantifiable result involves a series of critical steps, each with its own set of variables and choices that can profoundly impact the quality of the data. Understanding this workflow is fundamental to developing a robust analytical method.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis SampleCollection Sample Collection & Preservation Extraction Extraction SampleCollection->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Separation Chromatographic Separation (GC) Concentration->Separation Detection Detection (ECD, MS, MS/MS) Separation->Detection DataAnalysis Data Analysis & Interpretation Detection->DataAnalysis Signal Acquisition

Caption: A generalized workflow for the analysis of chlorinated organic compounds.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

Effective sample preparation is paramount; it aims to isolate the target analytes from the sample matrix and concentrate them to a level suitable for instrumental analysis. The choice of technique is dictated by the matrix type, the physicochemical properties of the analytes, and the desired level of throughput.

Comparison of Common Extraction Techniques
Technique Principle Typical Matrices Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (e.g., water and an organic solvent).[6]Water, WastewaterSimple, well-established (e.g., EPA Method 625).[7]Time-consuming, requires large volumes of hazardous solvents, prone to emulsion formation.[2]
Solid-Phase Extraction (SPE) Analytes in a liquid sample are adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent.[2]Water, biological fluidsReduced solvent consumption, high analyte concentration factors, potential for automation, good reproducibility.[2][8]Sorbent selection is critical, potential for matrix effects if not optimized.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving solvent extraction with acetonitrile followed by a dispersive SPE cleanup.[9]Fruits, vegetables, meat, other food products.[10][11]High throughput, low solvent usage, effective for a wide range of pesticides.[12]Less effective for very non-polar or very polar compounds without modification.
Expertise in Action: Choosing the Right Extraction Method

For aqueous samples like drinking water or wastewater, traditional LLE, as outlined in EPA methods 612 and 625, has long been the standard.[6] However, the significant drawbacks of high solvent consumption and labor intensity have driven the adoption of SPE. Automated SPE systems, in particular, offer excellent reproducibility and high throughput for routine monitoring of organochlorine pesticides in water.[2]

For complex solid and semi-solid matrices, especially in the food industry, the QuEChERS method has become the technique of choice.[9][10] Its effectiveness lies in the combination of a salting-out liquid extraction with a rapid cleanup step, which efficiently removes many matrix components like organic acids, sugars, and pigments.

Detailed Protocol: Automated SPE for Organochlorine Pesticides in Water (Based on EPA Method 8081)

This protocol outlines a self-validating system for the extraction of organochlorine pesticides from water using an automated SPE system.

1. Sample Preparation:

  • For a 1 L water sample, adjust the pH to < 2 with 6N HCl if necessary.

  • If residual chlorine is present, add 80 mg of sodium thiosulfate.

  • Spike the sample with a surrogate standard solution to monitor method performance.

2. SPE Cartridge Conditioning:

  • Use a C18 or similar reversed-phase cartridge.

  • Condition the cartridge sequentially with 10 mL of methylene chloride, followed by 10 mL of methanol, and finally 10 mL of deionized water. Ensure the sorbent does not go dry after the final water rinse.[2]

3. Sample Loading:

  • Load the 1 L water sample onto the conditioned cartridge at a controlled flow rate (e.g., 10-15 mL/min).

4. Cartridge Drying:

  • After loading, dry the cartridge by drawing nitrogen or air through it for 10-15 minutes to remove residual water. This step is critical to prevent poor recoveries.

5. Analyte Elution:

  • Elute the trapped pesticides from the cartridge with a small volume of an appropriate solvent, such as methylene chloride or hexane.[2]

6. Concentration:

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The extract is now ready for GC analysis.

Part 2: Instrumental Analysis - Separation and Detection

Gas chromatography (GC) is the primary technique for separating chlorinated organic compounds due to their volatility.[13][14] The choice of detector is a critical decision that balances sensitivity, selectivity, and cost.

Comparison of GC Detectors
Detector Principle Selectivity Sensitivity Key Considerations
Electron Capture Detector (ECD) Measures the decrease in current from a radioactive source as electronegative compounds (like chlorinated organics) pass through.[3]Highly selective for halogenated compounds.Extremely sensitive to chlorinated compounds (ppb to ppt levels).[15]Prone to false positives from co-eluting, non-target electronegative compounds (matrix interference).[16] Limited linear range.[15]
Mass Spectrometry (MS) Ionizes compounds eluting from the GC, separates the ions based on their mass-to-charge ratio (m/z), and detects them.[17]Highly selective; provides structural information for definitive identification.Good sensitivity, though generally less sensitive than ECD for highly chlorinated compounds.[16]Higher initial and maintenance costs. Can be affected by matrix interferences, but these can be mitigated.[11]
Tandem Mass Spectrometry (MS/MS) A precursor ion is selected, fragmented, and a specific product ion is monitored, providing an additional layer of selectivity.[18]Extremely high selectivity, significantly reduces matrix interference.[4]Excellent sensitivity, often comparable to or exceeding ECD, especially in complex matrices.[19]Most expensive option; requires more complex method development.
Expertise in Action: Selecting the Optimal Detector

The choice between GC-ECD and GC-MS is a classic trade-off between sensitivity and selectivity.

  • GC-ECD is a cost-effective and highly sensitive option for screening known chlorinated compounds in relatively clean matrices.[3] Its exceptional sensitivity to compounds with multiple chlorine atoms makes it ideal for trace-level analysis of many organochlorine pesticides. However, its significant susceptibility to matrix interferences can lead to false positives, a major drawback when analyzing complex environmental or food samples.[16]

  • GC-MS is the workhorse for confirmatory analysis. The mass spectrum provides a "fingerprint" of the molecule, allowing for unambiguous identification by matching against spectral libraries.[20] This is a crucial advantage when dealing with complex samples where co-eluting peaks are common. While traditionally less sensitive than ECD for some compounds, modern GC-MS systems offer excellent sensitivity for most regulatory purposes.[21]

  • GC-MS/MS represents the gold standard for trace-level quantification in highly complex matrices.[19] By monitoring a specific fragmentation pathway (a precursor ion transitioning to a product ion), matrix interference is virtually eliminated.[18] This results in lower detection limits and more reliable quantification, making it the preferred method for challenging applications like pesticide residue analysis in food.[4]

Data Interpretation: A Tale of Two Detectors

The output from a GC-ECD and a GC-MS for the same sample can be vastly different, illustrating the power of mass spectral data.

G cluster_0 GC-ECD Analysis cluster_1 GC-MS Analysis ECD_Input Sample Injection ECD_Chromatogram Chromatogram with Peaks ECD_Input->ECD_Chromatogram ECD_ID Identification by Retention Time ECD_Chromatogram->ECD_ID ECD_Quant Quantification by Peak Area ECD_ID->ECD_Quant MS_Input Sample Injection MS_Chromatogram Total Ion Chromatogram (TIC) MS_Input->MS_Chromatogram MS_Spectrum Mass Spectrum for Each Peak MS_Chromatogram->MS_Spectrum MS_ID Identification by Library Match & Fragmentation MS_Spectrum->MS_ID MS_Quant Quantification by Ion Abundance MS_ID->MS_Quant

Caption: Comparison of the identification logic between GC-ECD and GC-MS.

A GC-ECD relies solely on retention time for identification, which can be unreliable. In contrast, GC-MS provides a mass spectrum for each chromatographic peak, enabling positive identification based on the compound's unique fragmentation pattern.[20] For chlorinated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of confirmation in the mass spectrum.

Detailed Protocol: GC-MS Analysis of Chlorinated Hydrocarbons (Based on EPA Method 625)

This protocol describes a self-validating system for the analysis of chlorinated hydrocarbons in an extract obtained from a method like LLE or SPE.

1. Instrument Setup:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless, operated in splitless mode at 280°C.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 7000D MS/MS or equivalent single quadrupole MS.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (e.g., m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2. Calibration:

  • Prepare a series of calibration standards containing the target chlorinated compounds at concentrations spanning the expected sample range (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Include an internal standard in all standards and samples for accurate quantification.

  • Analyze the calibration standards to generate a calibration curve for each analyte. The curve should have a correlation coefficient (r²) of ≥0.995.

3. Sample Analysis:

  • Inject 1 µL of the prepared sample extract into the GC-MS system.

  • Acquire data in either Full Scan or SIM mode.

4. Data Analysis and Quality Control:

  • Identification: In Full Scan mode, identify compounds by comparing their retention time and mass spectrum to those of an authentic standard. The library match score should be high (e.g., >80). In SIM mode, the retention time and the ratio of quantifier to qualifier ions must match the standard within predefined limits.

  • Quantification: Calculate the concentration of each identified analyte using the calibration curve and the response of the internal standard.

  • QC Checks: Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples. Recoveries should fall within established limits (e.g., 70-130%) and the relative percent difference (RPD) for duplicates should be low (<20%).[22]

Conclusion: A Synthesis of Technique and Trust

The reliable analysis of chlorinated organic compounds is a multi-faceted challenge that demands a thorough understanding of both sample preparation and instrumental techniques. While high-sensitivity methods like GC-ECD have their place, the superior selectivity and confirmatory power of mass spectrometry, particularly GC-MS and GC-MS/MS, make them indispensable for producing defensible data in complex matrices. By carefully selecting and validating each step of the analytical workflow, from extraction to detection, researchers can ensure the integrity and accuracy of their results, contributing to the robust scientific understanding needed to address the environmental and health impacts of these persistent compounds.

References

  • Garrido Frenich, A., et al. (2004). Determination of organochlorine pesticides by GC-ECD and GC-MS-MS techniques including an evaluation of the uncertainty associated with the results. Journal of Chromatography B, 805(2), 295-304. [Link]

  • Filtrous. (2023). QuEChERS: Quick and Easy Method for Pesticide Analysis. Filtrous.com. [Link]

  • Technology Networks. (n.d.). Automated Solid-Phase Extraction of Organochlorine Pesticides from Drinking Water. TechnologyNetworks.com. [Link]

  • Lee, S., et al. (2025). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. Foods, 14(11), 1635. [Link]

  • Horizon Technology, Inc. (2026). New Method US EPA 625 with Solid Phase Extraction for Challenging Wastewaters. LCGC North America. [Link]

  • CAS Analytical Genprice Lab. (n.d.). Organochlorine Pesticide Analysis. genpricelab.com. [Link]

  • Codex Alimentarius Commission. (2017). Guidelines on Performance Criteria for Methods of Analysis for the Determination of Pesticide Residues in Food and Feed (CXG 90-2017). fao.org. [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8081: Organochlorine Pesticides by Gas Chromatography. epa.gov. [Link]

  • Majors, R.E. (2026). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Hill, A. R., et al. (2002). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 127(9), 1151-1156. [Link]

  • Popa, C., et al. (2023). Identification and quantification of organochlorine pesticides by GC-ECD in environmental matrices. Scientific Papers-Series E-Land Reclamation, Earth Observation & Surveying, Environmental Engineering, 12, 114-121. [Link]

  • National Environmental Methods Index. (n.d.). EPA-RCA: 8081B: Organochlorine Pesticides by GC-ECD. nemi.gov. [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE 11312/2021). europa.eu. [Link]

  • FMS, Inc. (2020). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. sepscience.com. [Link]

  • Organomation. (n.d.). Comprehensive Overview of EPA 8081, 8082, and 8270: Optimizing Sample Preparation and Detection. organomation.com. [Link]

  • The Analytical Scientist. (2014). Detection of Organochlorine Pesticides Using Gas Chromatography with an Electron Capture Detector. theanalyticalscientist.com. [Link]

  • NALS. (2023). Capabilities, Strengths, and Limitations of GC Systems in Environmental Analysis. linkedin.com. [Link]

  • Biotage. (2026). Extracting organochlorine pesticides & PCBs from water following EPA methods 8081 and 8082. biotage.com. [Link]

  • Jantunen, P., et al. (2008). Comparison of Gas Chromatography-Mass Spectrometry and Gas Chromatography-Tandem Mass Spectrometry with Electron Ionization and Negative-Ion Chemical Ionization for Analyses of Pesticides at Trace Levels in Atmospheric Samples. Journal of the American Society for Mass Spectrometry, 19(9), 1357-1368. [Link]

  • Louter, A. J. H., et al. (1996). Analytical data on SPE-GC-MS of organochlorine pesticides. Journal of Chromatography A, 725(1), 87-96. [Link]

  • Kansal, M., et al. (n.d.). Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC. Chromatography Today. [Link]

  • Tu, C. (n.d.). Analysis of Organochlorine and Pyrethroid Pesticides with Agilent 6820 Gas Chromatograph/Micro-Electron Capture Detector. Agilent Technologies. [Link]

  • Shimadzu. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. shimadzu.com. [Link]

  • Wang, D., et al. (2025). Insights Powered by Artificial Intelligence: Analyzing the Extent of Method Validation in Pesticide Residue Literature. Journal of Agricultural and Food Chemistry. [Link]

  • Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. TechnologyNetworks.com. [Link]

  • Hopper, M. L. (1991). Determination of organochlorine pesticide and polychlorinated biphenyl residues in fatty fish by tandem solid-phase extraction cleanup. Journal of AOAC International, 74(6), 974-981. [Link]

  • Zhang, H., et al. (2015). Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry. Journal of Chromatography A, 1381, 1-8. [Link]

  • ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. resolvemass.com. [Link]

  • Lv, P., et al. (2016). Determination of chlorinated polycyclic aromatic hydrocarbons in water by solid-phase extraction coupled with gas chromatography and mass spectrometry. Journal of Separation Science, 39(10), 1957-1964. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 612: Chlorinated Hydrocarbons. epa.gov. [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. labioscientific.com. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 625: Base/Neutrals and Acids. epa.gov. [Link]

  • U.S. Environmental Protection Agency. (2016). Method 625.1: Base/Neutrals and Acids by GC/MS. epa.gov. [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 625: Base/Neutral and Acid Organics in Wastewater. nemi.gov. [Link]

  • Mastelf. (2024). Pros and Cons of Gas Chromatography. mastelf.com. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. resolvemass.com. [Link]

  • CHROMacademy. (n.d.). GC-MS Data Interpretation. chromacademy.com. [Link]

  • Innovatech Labs. (2018). The Beginner's Guide to Interpreting GC/MS Results. innovatechlabs.com. [Link]

  • Oreate AI Blog. (2026). Decoding GC/MS Results: A Friendly Guide to Understanding Spectra. oreate.com. [Link]

  • Chemistry with Caroline. (2022, March 3). How To Interpret a Mass Spectrum (Organic Chemistry Spectral Analysis) [Video]. YouTube. [Link]

  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. restek.com. [Link]

Sources

Comparative

Inter-Laboratory Comparison of Furanone Synthesis and Characterization: A Comprehensive Guide

Introduction & Mechanistic Target Applications Furanones—particularly 2(5H)-furanones and their halogenated derivatives—are highly versatile pharmacophores and crucial building blocks in organic synthesis. In medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Target Applications

Furanones—particularly 2(5H)-furanones and their halogenated derivatives—are highly versatile pharmacophores and crucial building blocks in organic synthesis. In medicinal chemistry, they have garnered significant attention for their role as quorum sensing (QS) inhibitors. By effectively attenuating bacterial virulence without exerting the selective bactericidal pressure that drives antimicrobial resistance, furanones represent a paradigm shift in anti-biofilm therapeutics[1].

However, as research scales, discrepancies in yield, isomeric purity, and analytical characterization between laboratories have become a critical bottleneck. This guide provides an objective, inter-laboratory comparison of furanone synthesis methodologies—contrasting traditional thermochemical routes with modern electrochemical and metal-free alternatives—and establishes standardized protocols for their synthesis and characterization.

The Causality of Quorum Sensing Inhibition

Halogenated furanones exert their biological activity by mimicking N-acyl homoserine lactones (AHLs), the natural autoinducers in Gram-negative bacteria such as Pseudomonas aeruginosa[1]. By competitively binding to the LasR receptor, furanones induce rapid proteolytic degradation of the receptor, thereby short-circuiting the QS signaling cascade and preventing the expression of virulence factors[1].

QS_Pathway AHL_Synth AHL Synthase (LuxI/LasI) AHL_Signal AHL Autoinducers AHL_Synth->AHL_Signal Biosynthesis LasR LasR Receptor Activation AHL_Signal->LasR Binding Biofilm Biofilm Formation & Virulence Factors LasR->Biofilm Gene Expression Furanone Halogenated Furanone (QS Inhibitor) Furanone->LasR Competitive Inhibition & Degradation

Quorum sensing inhibition pathway by halogenated furanones in P. aeruginosa.

Inter-Laboratory Synthesis Methodologies: A Comparative Analysis

Historically, the synthesis of 2(5H)-furanones relied heavily on the thermochemical oxidation of furfural using hydrogen peroxide and formic acid. While effective, this method generates significant chemical waste and poses scalability hazards[2]. Recent inter-laboratory validations have championed two superior alternatives for modern drug development:

  • Electrochemical Oxidation (Green Chemistry): Utilizing renewable electricity in an undivided cell to oxidize furfural achieves a 48% yield. This is directly comparable to traditional thermochemical methods but completely eliminates the need for hazardous oxidants[2].

  • DABCO-Initiated Ring-Opening: For highly functionalized derivatives, a metal-free protocol utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) has been developed. DABCO acts as both a nucleophile and a base, initiating the ring-opening of 3,4-dihalo-2(5H)-furanones to yield 4-ethylpiperazine derivatives with 100% atom economy[3].

Table 1: Quantitative Comparison of Furanone Synthesis Methodologies
Synthesis MethodologyTarget Furanone ClassYield (%)Atom EconomyKey Reagents & ConditionsEnvironmental Impact
Thermochemical Oxidation 2(5H)-furanone~45–50%ModerateH₂O₂, Formic Acid, HeatHigh chemical waste
Electrochemical Oxidation 2(5H)-furanone48%HighRenewable electricity, Undivided cellLow waste (Green)
DABCO-Initiated Ring Opening 4-ethylpiperazine furanone derivs.85–95%100%DABCO, EtOAc, 95 °C, AirMetal-free, Eco-friendly

Step-by-Step Experimental Protocols

Protocol 1: Electrochemical Synthesis and Isomerization of 2(5H)-Furanone

Objective: Synthesize 2(5H)-furanone from furfural with high isomeric purity.

Expertise & Causality: The initial electrochemical oxidation yields a 3:1 kinetic mixture of 2(3H)-furanone and 2(5H)-furanone[2]. Because the 2(3H)-isomer lacks the stabilizing conjugation between the alkene and the lactone carbonyl, it is thermodynamically less stable[4]. We introduce a specific mild base wash to drive complete isomerization via an enolate intermediate.

  • Electrolysis: Subject furfural to electrochemical oxidation in an undivided cell using a controlled current until complete consumption of the starting material is observed via TLC (eluent: hexane/EtOAc).

  • Extraction: Extract the aqueous reaction mixture with an organic solvent (e.g., dichloromethane) to isolate the kinetic 3:1 mixture of 2(3H)- and 2(5H)-furanones[2].

  • Base-Catalyzed Isomerization: Wash the combined organic phase with 5% aqueous potassium carbonate (K₂CO₃) for exactly 15 minutes.

    • Causality: The mild base deprotonates the acidic alpha-protons of the 2(3H)-isomer, accelerating its rearrangement to the thermodynamically stable 2(5H)-furanone[2].

  • Self-Validation: Analyze the crude product via ¹H NMR. The protocol is self-validating when the non-conjugated alkene proton signals of the 2(3H)-isomer completely disappear, leaving only the characteristic conjugated ethylenic protons of pure 2(5H)-furanone[2].

Protocol 2: Synthesis of Halogenated Furanone QS Inhibitors

Objective: Synthesize C-5 aromatic substituted halogenated furanones to inhibit P. aeruginosa biofilms.

Expertise & Causality: Introducing aromatic rings at the C-5 position of 5-hydroxyl-3,4-halogenated-5H-furan-2-ones significantly increases the molecule's lipophilicity. This structural choice enhances its penetration into dense biofilm matrices and its binding affinity to the LasR hydrophobic pocket[1].

  • Condensation: React 5-hydroxyl-3,4-halogenated-5H-furan-2-one with the target aromatic precursor under acidic conditions.

  • Monitoring: Monitor the reaction strictly via TLC to prevent over-reaction or degradation of the sensitive halogenated lactone ring.

  • Self-Validation: Post-purification, self-validate the compound's specific QS inhibitory activity using a PlasB-gfp reporter fusion assay in P. aeruginosa. A successful synthesis will show repressed GFP expression (indicating QS inhibition) without altering the bacterial growth curve (OD₆₀₀), confirming the absence of off-target bactericidal toxicity[1].

Standardized Characterization Across Laboratories

Accurate characterization is paramount to resolving inter-laboratory discrepancies. For quantitative analysis, ¹H NMR has proven superior to traditional GC methods due to its rapid execution and non-destructive nature[5].

When quantifying 5-hydroxymethyl-2(5H)-furanone, vanillin must be used as the internal standard. Causality: Vanillin possesses a highly deshielded aldehydic proton (δ ~9.8 ppm) that appears in a completely clear region of the NMR spectrum. This ensures zero signal overlap with the diagnostic ethylenic protons of the furanone (δ 7.5–7.6 ppm), allowing for precise integration and an exceptional measurement linearity (R² = 1)[5]. For complex biological matrices, RP-HPLC with an acetate buffer/methanol mobile phase provides baseline resolution of furanone derivatives within 90 minutes[6].

Table 2: Standardized Characterization Metrics for Furanones
Analytical TechniqueTarget AnalyteKey Diagnostic Signals / ParametersLOD / LOQInternal Standard
¹H NMR (400 MHz) 5-Hydroxymethyl-2(5H)-furanoneEthylenic protons (δ 7.5–7.6 ppm)0.14 mg / 0.59 mgVanillin (Aldehydic proton δ ~9.8 ppm)
HPLC-UV (280 nm) 2,5-Dimethyl-4-hydroxy-3(2H)-furanoneRP C18, Acetate buffer/MeOH0.14 µg/mL / -N/A (External calibration)

Logical Workflow for Method Selection

To ensure reproducibility across different laboratory environments, scientists should utilize the following decision matrix when selecting a synthesis and characterization route:

Workflow Start Furanone Target Identification Decision Synthesis Route Selection Start->Decision Thermo Thermochemical (H2O2/Formic Acid) Decision->Thermo Traditional Electro Electrochemical (Green Chemistry) Decision->Electro Renewable DABCO Metal-Free DABCO Ring-Opening Decision->DABCO Functionalization Isomer Base-Catalyzed Isomerization (to 2(5H)) Thermo->Isomer Electro->Isomer Char Characterization (1H NMR & HPLC) DABCO->Char Isomer->Char

Logical workflow for furanone synthesis and characterization method selection.

Conclusion

The transition from traditional thermochemical furanone synthesis to modern electrochemical and DABCO-initiated methodologies offers researchers higher atom economy, reduced environmental impact, and comparable yields. By strictly adhering to causality-driven protocols—such as base-catalyzed isomerization to isolate the stable 2(5H)-isomer and utilizing vanillin-standardized ¹H NMR for quantification—laboratories can eliminate reproducibility bottlenecks and accelerate the development of next-generation furanone-based therapeutics.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

As a preferred partner in laboratory safety and chemical logistics, we provide this definitive, step-by-step operational guide for handling and disposing of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione. This document is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical logistics, we provide this definitive, step-by-step operational guide for handling and disposing of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione. This document is designed for researchers, scientists, and drug development professionals who require rigorous, self-validating safety systems.

Chemical Profile & Mechanistic Hazard Assessment

3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (CAS: 51627-58-8), also known as 3-benzyl-4-chloromaleic anhydride, is a highly reactive halogenated organic compound utilized in advanced synthetic chemistry and drug development[1]. Safe disposal requires an understanding of its dual-hazard chemical structure:

  • Hydrolytic Instability (The Anhydride Moiety): The 2,5-dihydrofuran-2,5-dione ring reacts exothermically with ambient moisture or water to form the corresponding dicarboxylic acid[2]. If this hydrolysis occurs inside a sealed waste container, the resulting heat and gas evolution can cause dangerous pressure accumulation and container rupture[3].

  • Halogenated Toxicity (The Chlorine Substituent): The presence of a chlorine atom classifies this compound as a halogenated organic waste[4]. Thermal destruction without specialized scrubbing infrastructure will generate corrosive hydrogen chloride (HCl) gas and risks the synthesis of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)[5][6].

Operational Safety & Handling Protocol

Before initiating any disposal or transfer procedures, establish the following engineering controls and personal protective equipment (PPE) standards:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of corrosive dust or vapors[3][7].

  • PPE Requirements: Operators must wear a NIOSH-approved respirator with organic vapor/acid gas cartridges, heavy-duty nitrile or neoprene gloves, and chemical splash goggles[2][7].

  • Incompatibilities: Strictly isolate the compound from strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., perchlorates, nitrates), and aqueous waste streams[7].

Step-by-Step Laboratory Disposal Methodologies

To ensure a self-validating safety loop, laboratory personnel must follow these sequential procedures for waste segregation, quenching, and packaging.

Phase 1: In-Lab Segregation and Active Quenching

Causality: Direct disposal of unquenched anhydrides poses a transit risk due to potential moisture exposure. Quenching intentionally hydrolyzes the reactive anhydride ring under controlled conditions, neutralizing the primary reactivity hazard before transport.

  • Solvent Dissolution: In a fume hood, dissolve the 3-benzyl-4-chloro-2,5-dihydrofuran-2,5-dione waste in an inert, dry, combustible solvent (e.g., dry toluene or tetrahydrofuran).

  • Controlled Hydrolysis: Place the reaction flask in an ice bath to control the exothermic heat of reaction. Slowly add a dilute alkaline solution (e.g., 5% NaOH) dropwise while stirring continuously.

  • Validation: Test the aqueous layer with pH paper. The quenching is complete when the solution maintains a stable, neutral pH (pH 7-8).

  • Phase Separation (Optional): If required by your facility, separate the organic and aqueous layers. The organic layer containing the neutralized halogenated compound is now ready for packaging.

Phase 2: Packaging and Labeling

Causality: Maleic anhydride derivatives are highly corrosive to certain metals, necessitating specific container materials to prevent degradation and leaks[3].

  • Container Selection: Transfer the quenched organic waste into a high-density polyethylene (HDPE) or PTFE-lined amber glass container. Critical: Do NOT use aluminum or galvanized metal containers[3].

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Waste - Halogenated Organic (Contains 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione)". Include GHS pictograms for Corrosive (GHS05) and Health Hazard (GHS08)[8].

  • Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment tray away from direct sunlight and incompatible chemicals[2][9].

Institutional Destruction Plan: Twin-Chamber Incineration

For final destruction, the packaged waste must be transported by a licensed contractor to an EPA-compliant (or equivalent local regulatory) hazardous waste facility equipped to handle halogenated organics (EPA Waste Code U147)[3][10].

Causality of Incineration Parameters: Because the compound contains >1% halogenated organic mass, standard incineration is insufficient. The facility must utilize a Twin-Chamber Incinerator integrated with a Caustic Scrubber [6][11].

  • Thermal Oxidation: The secondary combustion chamber must operate at a minimum of 1100°C with a gas residence time of at least 2.0 seconds[6][12]. This extreme thermodynamic environment is required to completely break the robust carbon-chlorine bonds and prevent the formation of dioxins[6].

  • Acid Gas Neutralization: Combustion of the chlorine substituent produces HCl gas. The exhaust must pass through a wet venturi or packed column scrubber utilizing a caustic solution (NaOH) to neutralize the acid before atmospheric emission[5][11].

Emergency Spill Response Protocol

In the event of a container breach or accidental spill, immediate and precise action is required to prevent toxic exposure and uncontrolled reactions.

  • Evacuate & Isolate: Evacuate the immediate area, remove all ignition sources, and maximize room ventilation[3].

  • Containment (No Water): Do NOT apply water to the spill, as it will trigger an exothermic hydrolysis reaction[2].

  • Absorption: Cover the spill completely with dry, non-combustible absorbent materials such as dry sand, diatomaceous earth, or vermiculite[9].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a compatible, sealable HDPE container[3]. Label as hazardous spill residue and proceed with the disposal methodologies outlined in Section 3.

Quantitative Data Summaries

The following table summarizes the critical quantitative parameters required for the safe handling and compliant thermal destruction of this compound.

Table 1: Environmental & Incineration Parameters for Halogenated Anhydride Waste

ParameterRegulatory/Operational StandardCausality / Rationale
Secondary Chamber Temp ≥ 1100°CRequired for complete destruction of chlorinated organics and prevention of dioxin formation[6][12].
Gas Residence Time ≥ 2.0 secondsEnsures sufficient time for thermal oxidation of stable ring structures[6][12].
Scrubber System Caustic (NaOH) Wet ScrubberNeutralizes HCl gas produced by the combustion of the chlorine substituent[5][11].
Total Organic Carbon (TOC) < 3% dry weight (in ash)Validates complete combustion and destruction efficiency of the incinerator[6][12].
Storage Temperature Ambient (Protect from freezing)Prevents physical degradation of the compound and maintains container integrity[9].

Workflow Visualization

DisposalWorkflow Gen Waste Generation (Halogenated Anhydride) Seg Segregation & Quenching (Avoid Water/Metals) Gen->Seg Pack Packaging (HDPE/PTFE-lined) Seg->Pack Store Temporary Storage (Moisture-Free Secondary Containment) Pack->Store Trans Licensed Transport (EPA Code U147) Store->Trans Inc Twin-Chamber Incineration (≥1100°C, ≥2s Residence) Trans->Inc Scrub Caustic Scrubbing (HCl Neutralization) Inc->Scrub Emis Compliant Emission (TOC < 3%, Dioxin-Free) Scrub->Emis

Workflow for the safe segregation, transport, and thermal destruction of halogenated anhydrides.

References

  • New Jersey Department of Health. (n.d.). Maleic Anhydride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (n.d.). Maleic Anhydride CID 7923. Retrieved from [Link]

  • Honeywell UOP Callidus. (n.d.). Thermal Oxidizers For Waste Destruction Brochure. Retrieved from[Link]

  • Government of Odisha. (n.d.). Environment (Protection) Rules, 1986 - Incinerator Standards. Retrieved from [Link]

  • Pennsylvania Department of Environmental Protection. (n.d.). SAFETY DATA SHEET CT 603SO. Retrieved from [Link]

  • Corpseed. (2025). Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator. Retrieved from[Link]

  • INEOS. (n.d.). Maleic Anhydride NA SDS. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione

As drug development and advanced organic synthesis become increasingly complex, the safe handling of reactive intermediates is paramount. 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (CAS: 51627-58-8), structurally a sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced organic synthesis become increasingly complex, the safe handling of reactive intermediates is paramount. 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione (CAS: 51627-58-8), structurally a substituted maleic anhydride, is a highly reactive electrophile.

This guide provides researchers and safety officers with a self-validating, causality-driven framework for handling this compound. By understanding the mechanistic basis of its hazards, laboratories can implement robust Personal Protective Equipment (PPE) strategies and operational protocols that go beyond mere compliance, ensuring absolute personnel safety and chemical integrity.

Mechanistic Risk Assessment: The Causality of Hazard

To design an effective safety protocol, we must first understand why a chemical is hazardous. 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is an anhydride, meaning it is acutely sensitive to nucleophilic attack.

When airborne particulates or solid residues of this compound come into contact with the moisture inherent to human skin, sweat, tears, or mucous membranes, it undergoes a rapid, exothermic hydrolysis reaction[1]. This ring-opening event generates 3-benzyl-4-chloromaleic acid. The localized generation of this dicarboxylic acid on biological tissue is the direct cause of severe skin irritation (Hazard Statement H315)[2] and makes the compound highly corrosive to the respiratory tract[3].

Understanding this moisture-driven pathway dictates our entire approach to PPE and handling: we must create an absolute barrier between the compound and ambient/biological moisture.

HazardPathway A 3-Benzyl-4-chloro- 2,5-dihydrofuran-2,5-dione (Solid Particulate) B Exposure to Moisture (Sweat, Tears, Mucosa) A->B C Exothermic Hydrolysis (Ring Opening) B->C D Formation of Corrosive 3-Benzyl-4-chloromaleic acid C->D E Tissue Damage (Burns, Irritation, Sensitization) D->E

Fig 1: Mechanistic pathway of anhydride toxicity upon moisture exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

In accordance with OSHA standard 29 CFR 1910.132, employers are required to assess workplace hazards and mandate appropriate PPE to prevent injury through absorption, inhalation, or physical contact[4]. Furthermore, the CDC's hierarchy of controls emphasizes that while engineering controls (like fume hoods) are the primary defense, PPE is the critical final barrier[5].

Because 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is a moisture-sensitive irritant, standard laboratory attire is insufficient. The following matrix outlines the quantitative requirements and mechanistic justifications for your PPE setup.

PPE CategorySpecificationQuantitative/Standard RequirementMechanistic Justification
Hand Protection Nitrile or Butyl Rubber GlovesMinimum 0.11 mm thickness; EN 374 compliantNitrile provides an excellent barrier against solid anhydride particulates[6]. Note: If the compound is dissolved in a solvent (e.g., DCM), glove material must pivot to match solvent compatibility.
Eye Protection Chemical Splash GogglesANSI Z87.1 or EN 166Prevents ocular exposure to corrosive dust. Standard safety glasses are prohibited as they lack a peripheral seal against airborne particulates[4].
Respiratory N95 / P100 Particulate RespiratorNIOSH-approved (29 CFR 1910.134) or EN 149Required only if handling outside a certified fume hood or during a spill. Anhydride dust is severely corrosive to the respiratory tract[7],[3].
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexSynthetic fibers (e.g., polyester) can melt into the skin during an exothermic reaction or fire. Protects against localized solid spills[7].

Operational Protocol: Safe Handling & Transfer

To ensure trustworthiness and safety, every operational protocol must be a self-validating system . Do not assume your environment is safe; verify it before opening the chemical container.

Step-by-Step Methodology
  • Environmental Validation: Before retrieving the chemical, activate the chemical fume hood. Verify the face velocity is between 80–120 Linear Feet per Minute (LFM) using the built-in digital monitor or a handheld anemometer.

  • PPE Integrity Check: Don your flame-resistant lab coat and chemical goggles. Inspect your nitrile gloves for micro-tears by trapping air inside and applying light pressure.

  • Atmospheric Control: Because the compound degrades in the presence of ambient humidity (>40% RH), perform weighing and transfers under an inert atmosphere (Nitrogen or Argon) if possible, or within the deepest part of the fume hood to minimize turbulence.

  • Transfer Mechanics: Use a static-free, clean stainless steel or PTFE spatula. Avoid vigorous pouring, which generates respirable dust.

  • Immediate Sealing: Once the desired mass is acquired, immediately flush the source container with inert gas, seal it tightly with Parafilm, and return it to a desiccator to prevent long-term hydrolysis.

HandlingWorkflow Start 1. Environmental Validation Verify Hood Flow (80-120 LFM) PPE 2. PPE Verification Inspect Nitrile & Goggles Start->PPE Weigh 3. Inert Transfer Weigh in Moisture-Free Zone PPE->Weigh Spill Spill Detected? Weigh->Spill Quench Quench with NaHCO3 (Do NOT use water) Spill->Quench Yes Clean Standard Cleanup Decontaminate Tools Spill->Clean No Waste Dispose as Hazardous Chemical Waste Quench->Waste Clean->Waste

Fig 2: Self-validating operational workflow for handling reactive anhydrides.

Emergency Response & Disposal Plan

Even with rigorous adherence to Prudent Practices in the Laboratory[8], accidental releases can occur. Your response must be dictated by the chemical's reactivity profile.

Spill Response Protocol
  • Evacuate & Assess: Immediately step back and assess the scale of the spill. If airborne dust is generated, evacuate personnel not wearing respiratory protection[9].

  • The "No Water" Rule: Under no circumstances should water be used to clean up the initial spill. Adding water will trigger a violent exothermic hydrolysis reaction, potentially aerosolizing the corrosive acid[9].

  • Chemical Quenching: Cover the solid spill with a weak, dry base such as Sodium Bicarbonate ( NaHCO3​ ) or Calcium Carbonate. This safely neutralizes the anhydride without generating excessive heat[3].

  • Mechanical Collection: Using non-sparking tools (e.g., a plastic dustpan and brush), sweep up the neutralized mixture[3].

Waste Disposal

Place the collected waste into a dedicated, clearly labeled hazardous waste container with a resistant inner liner[6]. Do not mix this waste with strong oxidizing agents, alkalis, or aqueous waste streams, as incompatible mixtures can lead to container rupture[9]. Dispose of the container in full compliance with local, regional, and national environmental regulations[3].

References

  • SafeRack: Maleic Anhydride Handling and Safety Guidelines. SafeRack.[Link]

  • YPF Quimica: Safety Data Sheet: Maleic Anhydride. YPF. [Link]

  • Toronto Research Chemicals (TRC): Safety Data Sheet: Maleic Anhydride. TRC Corp. [Link]

  • Valudor Products: Safety Data Sheet: Maleic Anhydride. Valudor. [Link]

  • National Research Council: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA): 29 CFR 1910.132 - Personal Protective Equipment General Requirements. eCFR.[Link]

  • Centers for Disease Control and Prevention (CDC): About Personal Protective Equipment. NIOSH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
Reactant of Route 2
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
© Copyright 2026 BenchChem. All Rights Reserved.